molecular formula C6H12N2O B1310835 1,4-Diazepane-1-carbaldehyde CAS No. 29053-62-1

1,4-Diazepane-1-carbaldehyde

Cat. No.: B1310835
CAS No.: 29053-62-1
M. Wt: 128.17 g/mol
InChI Key: RNNVQNMOFQXXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazepane-1-carbaldehyde, identified by CAS 29053-62-1, is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 6 H 12 N 2 O and a molecular weight of 128.17 g/mol, features a seven-membered 1,4-diazepane ring system bearing a formyl group . The formyl group serves as a versatile handle for further synthetic modifications, making this reagent a valuable intermediate for the synthesis of more complex molecules, such as through reductive amination or nucleophilic addition reactions . Researchers utilize this diazepane derivative primarily as a key precursor in the exploration of new pharmacologically active compounds. Its structure is a core scaffold in the development of various ligands, and related derivatives are often investigated for their potential interactions with biological targets . As a mid-sized nitrogen-containing heterocycle, the 1,4-diazepane scaffold can impart specific conformational and binding properties to resulting compounds. This product is strictly For Research Use Only. Handling and Safety: This compound requires careful handling. It is classified as Dangerous and carries the GHS Signal Word "Danger" with Hazard Statement H314, indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment must be worn. Researchers should refer to the full Safety Data Sheet for comprehensive handling, storage, and disposal protocols. The recommended storage condition is in a dark place, sealed in a dry environment, at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazepane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c9-6-8-4-1-2-7-3-5-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNVQNMOFQXXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426516
Record name 1,4-diazepane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29053-62-1
Record name 1,4-diazepane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Diazepane-1-carbaldehyde (CAS: 29053-62-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

1,4-Diazepane-1-carbaldehyde, also known as 1-formylhomopiperazine, is a seven-membered heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.[1] With the CAS number 29053-62-1 and a molecular formula of C₆H₁₂N₂O, this molecule serves as a pivotal building block for the synthesis of a wide array of pharmacologically active agents.[1] The structural uniqueness of the 1,4-diazepane ring, a mid-sized nitrogen-containing heterocycle, combined with the reactive versatility of the formyl group, makes it a valuable precursor in the development of novel ligands and potential drug candidates targeting various biological systems.[1] The diazepane scaffold is known to impart specific conformational and binding properties that are advantageous in drug design.[1]

Physicochemical and Safety Profile

A clear understanding of the compound's properties and handling requirements is paramount for its effective and safe utilization in a research setting.

PropertyValueSource
CAS Number 29053-62-1[1][2]
Molecular Formula C₆H₁₂N₂O[1][2]
Molecular Weight 128.17 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 1-Formylhomopiperazine, N-Formylhomopiperazine[3]
Boiling Point 105 °C at 0.6 mm Hg[3]
Density 1.087 g/cm³ (Predicted)[3]

Safety and Handling: this compound is classified as a hazardous substance. It is associated with the GHS hazard statement H314, indicating that it causes severe skin burns and eye damage.[1][2] Therefore, stringent safety protocols must be followed during its handling. This includes the use of appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat. All manipulations should be conducted in a well-ventilated fume hood. For storage, the compound should be kept in a tightly sealed container in a dry, dark place, ideally at temperatures between 2-8°C.[1]

Synthesis Methodologies

The synthesis of this compound involves the formation of the core diazepane ring followed by N-formylation. While several strategies exist for the construction of the 1,4-diazepane skeleton, a common and direct approach for the final formylation step involves the reaction of the parent heterocycle, 1,4-diazepane (homopiperazine), with a suitable formylating agent.

Protocol: N-Formylation of 1,4-Diazepane

This protocol describes a plausible and widely utilized method for the formylation of secondary amines, adapted for the synthesis of the title compound. The reaction of 1,4-diazepane with an excess of a mild formylating agent like ethyl formate provides the mono-formylated product with good selectivity, as the second nitrogen is deactivated by the electron-withdrawing effect of the newly introduced formyl group.

Reaction Scheme:

Reactivity_of_1_4_Diazepane_1_carbaldehyde main This compound reductive_amination Reductive Amination main->reductive_amination R-NH₂, [H] oxidation Oxidation main->oxidation [O] wittig Wittig Reaction main->wittig Ph₃P=CHR n_alkylation N-Alkylation main->n_alkylation R-X, Base n_acylation N-Acylation main->n_acylation RCOCl, Base sulfonylation N-Sulfonylation main->sulfonylation RSO₂Cl, Base Drug_Discovery_Workflow start This compound step1 Reductive Amination (Amine Library R¹-NH₂) start->step1 intermediate Intermediate Library A step1->intermediate step2 N-Acylation / N-Alkylation (Acyl/Alkyl Halide Library R²-X) intermediate->step2 final_library Final Compound Library step2->final_library screening High-Throughput Screening (Biological Assays) final_library->screening hit Hit Compounds screening->hit

Sources

Introduction: A Versatile Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 1,4-Diazepane-1-carbaldehyde

This compound (CAS No. 29053-62-1) is a heterocyclic organic compound featuring a seven-membered 1,4-diazepane ring functionalized with a formyl group at the N-1 position.[1][2] This molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical development. Its structural framework serves as a valuable precursor and building block for the synthesis of more complex molecules with potential pharmacological activity.[1] The diazepine core is a "privileged scaffold," meaning it is a structural motif that can bind to a variety of biological targets, leading to the development of therapeutic agents for a wide range of human diseases, including cancer and inflammation.[3] The presence of a reactive carbaldehyde group and a secondary amine provides two distinct points for synthetic modification, making it a highly versatile intermediate for creating diverse chemical libraries.[1]

This guide provides a detailed examination of the molecular structure of this compound, grounded in spectroscopic analysis and an understanding of its synthesis and reactivity. It is intended for researchers and drug development professionals who require a deep, technical understanding of this important chemical entity.

Section 1: Core Molecular Structure and Conformation

The fundamental identity of this compound is defined by its constituent atoms and their connectivity. Its molecular formula is C₆H₁₂N₂O, corresponding to a molecular weight of approximately 128.17 g/mol .[1][2]

Property Value Source
CAS Number 29053-62-1[2]
Molecular Formula C₆H₁₂N₂O[2]
Molecular Weight 128.17 g/mol [1][2]
IUPAC Name This compound[2]
Topological Polar Surface Area 32.3 Ų[2]
Structural Representation

The molecule consists of a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4 (a homopiperazine or 1,4-diazepane ring). A formyl group (-CHO) is attached to the nitrogen atom at the 1-position.

Caption: 2D structure of this compound with atom numbering.

Conformational Analysis

Unlike rigid aromatic systems, the seven-membered diazepane ring is highly flexible. It can adopt several low-energy conformations, such as twisted-chair and boat forms. The specific preferred conformation is influenced by factors like solvent and the steric and electronic nature of substituents. This conformational flexibility is a key feature of diazepine-based compounds and is often crucial for their ability to bind effectively to diverse biological targets.[3] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be the definitive method to determine the precise three-dimensional structure and preferred conformation in solution by identifying protons that are close in space.[1]

Section 2: Spectroscopic Characterization

The molecular structure is elucidated and confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. The electron-withdrawing nature of the formyl group and the nitrogen atoms will cause adjacent protons to be "deshielded," shifting their signals downfield.

    • Aldehyde Proton (-CHO): A distinct singlet is expected in the 8.0-10.0 ppm range, which is highly characteristic of an aldehyde.

    • Ring Protons (-CH₂-): The methylene protons on the diazepane ring will appear as complex multiplets between approximately 2.5 and 3.8 ppm. The protons adjacent to the N-1 formyl group will likely be the most downfield, while those adjacent to the N-4 secondary amine will be slightly more upfield.

    • Amine Proton (N-H): A broad singlet corresponding to the N-H proton at the 4-position would be observed, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy: This provides information on the carbon skeleton.

    • Carbonyl Carbon (-CHO): A signal in the highly downfield region of 160-170 ppm is expected for the aldehyde carbon.

    • Ring Carbons (-CH₂-): The five methylene carbons of the ring would appear in the aliphatic region, typically between 40 and 60 ppm.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~8.1(s, 1H, -CHO)
~3.5-3.7(m, 4H, -NCH₂-)
~2.7-3.0(m, 4H, -NCH₂-)
~1.8-2.0(m, 2H, -CCH₂C-)
Variable(br s, 1H, -NH)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670-1740 cm⁻¹.[4][5] For N-formyl groups, this band is typically found around 1670-1640 cm⁻¹.[4]

  • C-H Stretch (Aldehyde): Two weak but characteristic bands are often observed around 2750 cm⁻¹ and 2850 cm⁻¹, corresponding to the C-H bond of the aldehyde group.[5][6]

  • N-H Stretch (Secondary Amine): A moderate, somewhat broad absorption between 3300-3500 cm⁻¹ would indicate the presence of the N-H bond.

  • C-H Stretch (Aliphatic): Strong absorptions between 2850-3000 cm⁻¹ are characteristic of the C-H bonds in the methylene groups of the ring.[5][6]

Key Predicted IR Absorptions
Frequency (cm⁻¹) Functional Group Assignment
3300-3500N-H Stretch (Secondary Amine)
2850-3000C-H Stretch (Aliphatic CH₂)
~2850 & ~2750C-H Stretch (Aldehyde)
1640-1670C=O Stretch (Amide/Aldehyde)
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues based on fragmentation patterns.[1]

  • Molecular Ion Peak (M⁺): The molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 128, corresponding to the molecular formula C₆H₁₂N₂O.[1]

  • Key Fragmentation Patterns: Common fragmentation pathways would include:

    • Alpha-cleavage: Loss of the formyl group ([M-29]⁺) to give a fragment at m/z 99.[1]

    • Ring Cleavage: Cleavage of the diazepane ring adjacent to the nitrogen atoms is a common pathway for cyclic amines, leading to the formation of stable iminium ions and various smaller fragments.[1]

Predicted Key Mass Spectrum Fragments
m/z Possible Fragment Identity
128[C₆H₁₂N₂O]⁺ (Molecular Ion)
99[C₅H₁₁N₂]⁺ (Loss of -CHO)
85[C₄H₉N₂]⁺
70[C₄H₈N]⁺
57[C₃H₇N]⁺

Section 3: Synthesis and Reactivity

The structure of this compound dictates its synthesis and chemical behavior. Understanding these aspects provides a complete picture of the molecule.

Synthetic Strategies

The construction of the 1,4-diazepane ring system can be achieved through various methods, with cyclization reactions being a cornerstone.[1] A common strategy involves the reaction of a diamine with a suitable bifunctional electrophile.[1] For the title compound, a direct formylation of commercially available 1,4-diazepane (homopiperazine) is a plausible and efficient route.

Synthesis_Workflow cluster_start Starting Materials 1,4-Diazepane 1,4-Diazepane Reaction Formylation Reaction 1,4-Diazepane->Reaction Formylating_Agent Formylating Agent (e.g., Ethyl Formate) Formylating_Agent->Reaction Purification Purification (e.g., Distillation or Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: A general workflow for the synthesis of this compound.

Key Sites of Reactivity

The molecule possesses two primary sites for further chemical modification, making it a valuable synthetic intermediate.[1]

Caption: Key reactivity sites on the this compound molecule.

  • The Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a range of transformations:

    • Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN) to form a new C-N bond, elongating the molecule. This is a cornerstone reaction in medicinal chemistry for building libraries of compounds.[1]

    • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1,4-diazepane-1-carboxylic acid) using standard oxidizing agents.[1]

    • Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds can form secondary alcohols.

  • The N-4 Secondary Amine: The lone pair of electrons on the nitrogen at the 4-position makes it nucleophilic.[1]

    • N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce various alkyl or arylalkyl groups.

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides, introducing new functional groups and modifying the electronic properties of the ring.

Conclusion

This compound is more than a simple chemical; it is a carefully designed molecular tool. Its structure, characterized by a flexible seven-membered diazepine core and two strategically positioned, reactive functional groups, makes it an exceptionally valuable intermediate in discovery chemistry. A thorough understanding of its three-dimensional conformation and spectroscopic signatures—as detailed in this guide—is essential for any scientist aiming to leverage its synthetic potential. This knowledge enables the rational design and efficient synthesis of novel, complex molecules, paving the way for the development of next-generation therapeutics.

References

  • TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C6H12N2O | CID 7006656. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • MDPI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • PMC. (n.d.). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). This compound | CAS 29053-62-1. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058. Retrieved from [Link]

  • PMC. (2021, February 1). Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-diazepane-1-carboxamide (C6H13N3O). Retrieved from [Link]

  • PubChem. (n.d.). Hexahydro-1,4-diazepine | C5H12N2 | CID 68163. Retrieved from [Link]

  • PubMed. (n.d.). The impact of diazepam's discovery on the treatment and understanding of status epilepticus. Retrieved from [Link]

  • PubMed. (1995, August). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Retrieved from [Link]

  • PMC. (n.d.). Classics in Chemical Neuroscience: Diazepam (Valium). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). Diazepam | C16H13ClN2O | CID 3016. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 1,4-Diazepane-1-carbaldehyde: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

1,4-Diazepane-1-carbaldehyde (CAS No. 29053-62-1) is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its structure, featuring a seven-membered diazepane ring with a reactive formyl group, serves as a versatile scaffold for the synthesis of complex, pharmacologically active molecules.[1] The formyl moiety acts as a crucial synthetic handle for subsequent modifications, such as reductive amination and nucleophilic additions, enabling the exploration of novel chemical entities for various biological targets.[1] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a core focus on the N-formylation of the 1,4-diazepane (homopiperazine) precursor. We will dissect and compare various formylation methodologies, from classic acid-based reactions to modern catalytic systems, evaluating them based on mechanism, efficiency, safety, and environmental impact. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for practical application.

Strategic Overview: Constructing the Target Molecule

The synthesis of this compound can be approached from two primary strategic directions:

  • Pathway A (Post-Cyclization Formylation): This is the most common and direct route. It involves the initial synthesis of the core 1,4-diazepane ring, followed by the selective formylation of one of the secondary amine nitrogens. This approach is generally preferred due to the commercial availability of 1,4-diazepane and the plethora of established N-formylation techniques.

  • Pathway B (Pre-Cyclization Formylation): This strategy involves formylating a linear diamine precursor before executing the ring-closing cyclization step. This often requires complex protecting group chemistry to achieve selective formylation and can be less atom-economical.

This guide will concentrate on Pathway A, as it represents the most practical and widely adopted methodology in both academic and industrial settings.

G cluster_0 Strategic Pathways Start Synthetic Precursors (e.g., Diamines, Dihaloalkanes) Ring Synthesis of 1,4-Diazepane Core Start->Ring Pathway A Protect Protecting Group Chemistry & Formylation Start->Protect Formyl N-Formylation Ring->Formyl Target This compound Formyl->Target Cyclize Intramolecular Cyclization Protect->Cyclize Cyclize->Target caption Fig. 1: High-level overview of the two primary synthetic strategies.

Caption: Fig. 1: High-level overview of the two primary synthetic strategies.

Synthesis of the 1,4-Diazepane Core

The foundation of the target molecule is the seven-membered 1,4-diazepane ring. While commercially available, understanding its synthesis is crucial for developing novel derivatives.

2.1. Classical Condensation and Cyclization

The traditional and robust method for forming the diazepane ring involves the condensation of a diamine with a bifunctional electrophile.[1] For instance, the reaction between an N-substituted ethylenediamine and a 1,3-dihalopropane derivative effectively constructs the heterocyclic core. Another established route begins with dehydroacetic acid, which, upon reaction with aromatic aldehydes and subsequent treatment with ethylenediamine, yields substituted 1,4-diazepines.[1][2]

2.2. Modern Catalytic Approaches: Hydrogen Borrowing

In alignment with green chemistry principles, "hydrogen borrowing" catalysis offers an efficient and environmentally benign alternative. This methodology utilizes a ruthenium catalyst to facilitate the coupling of diamines with diols.[3] The diol is transiently oxidized to a dialdehyde, which undergoes condensation with the diamine, followed by reduction of the resulting diimine in the same catalytic cycle. This process avoids the use of stoichiometric activating and reducing agents, producing water as the only byproduct.

N-Formylation of 1,4-Diazepane: A Comparative Analysis

Once the 1,4-diazepane core is obtained, the critical step is the introduction of the formyl group. The choice of formylating agent and reaction conditions significantly impacts yield, purity, and scalability.

3.1. Method 1: Direct Formylation with Formic Acid

This is one of the most practical and greenest methods for N-formylation.[4][5] The causality behind its effectiveness lies in the dual role of formic acid as both the reagent and an acid catalyst.

Mechanism: The reaction proceeds via the nucleophilic attack of the diazepane nitrogen onto the carbonyl carbon of formic acid. The process is often facilitated by heating in a solvent like toluene with a Dean-Stark apparatus to remove the water byproduct, driving the reaction equilibrium toward the product.[5] This method is highly chemoselective, preferentially formylating amines in the presence of other functional groups like hydroxyls.[4][5]

G cluster_workflow Workflow: Direct Formylation with Formic Acid cluster_reactants Reactants & Solvent Diazepane 1,4-Diazepane Reflux Heat under Reflux with Dean-Stark Trap (4-9 hours) Diazepane->Reflux FormicAcid Formic Acid (1.2-2.0 eq.) FormicAcid->Reflux Toluene Toluene Toluene->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Evaporate Evaporate solvent under reduced pressure Monitor->Evaporate Purify Purification (if necessary) Evaporate->Purify Product This compound Purify->Product caption Fig. 2: Experimental workflow for N-formylation using formic acid.

Caption: Fig. 2: Experimental workflow for N-formylation using formic acid.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-diazepane (1.0 eq.).

  • Add toluene as the solvent, followed by 85% aqueous formic acid (1.2-2.0 eq.).[5]

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-9 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure. The resulting crude product is often of high purity and can be used without further purification.[5]

  • If necessary, purify the residue by column chromatography.

3.2. Method 2: Iodine-Catalyzed Formylation

To enhance reaction efficiency under milder conditions, a catalytic amount of molecular iodine can be employed with formic acid. This method is notable for its high yields and applicability under solvent-free conditions.[6]

Mechanism: The catalytic cycle is believed to be initiated by the in-situ generation of hydroiodic acid (HI). HI protonates the formic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. This activation lowers the energy barrier for the reaction, allowing it to proceed efficiently at moderate temperatures (e.g., 70°C).[6]

Experimental Protocol:

  • In a reaction vessel, combine the amine (1.0 eq.), formic acid (2.0 eq.), and molecular iodine (5 mol%).[6]

  • Stir the mixture at 70°C under solvent-free conditions.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium thiosulfate to remove residual iodine, followed by a wash with saturated sodium bicarbonate.

  • Dry the organic layer, filter, and concentrate under reduced pressure to yield the N-formylated product.

3.3. Method 3: Classical Acylation with Formyl Chloride

A traditional approach involves the use of a more reactive acylating agent, such as formyl chloride.[7] This method is rapid and effective but requires careful handling due to the reagent's reactivity and instability.

Mechanism: This is a direct nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of formyl chloride is readily attacked by the amine nitrogen. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Protocol:

  • Dissolve 1,4-diazepane (1.0 eq.) and a suitable base like triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath (0°C).

  • Slowly add a solution of formyl chloride (1.0 eq.) in the same solvent.

  • Allow the reaction to stir at 0°C and then warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Data Summary and Pathway Comparison

The selection of a synthetic pathway depends on factors such as scale, cost, available equipment, and commitment to green chemistry principles. The table below summarizes the key aspects of the discussed N-formylation methods.

Method Key Reagents Catalyst/Conditions Typical Yields Key Advantages Limitations & Safety Concerns
Direct Formic Acid 1,4-Diazepane, Formic AcidToluene, Reflux, Dean-Stark[5]Excellent[5]Green reagent, high chemoselectivity, simple workup, cost-effective.[4][5]Requires heating and water removal; may not be suitable for highly acid-sensitive substrates.
Iodine-Catalyzed 1,4-Diazepane, Formic AcidI₂ (5 mol%), 70°C, Solvent-free[6]High to Excellent[6]Mild conditions, high efficiency, solvent-free option, low catalyst loading.[6]Requires post-reaction quench to remove iodine; iodine is corrosive.
Formyl Chloride 1,4-Diazepane, Formyl ChlorideTriethylamine, Anhydrous Solvent, 0°C[7]Good to HighRapid reaction, highly reactive acylating agent.Formyl chloride is unstable and moisture-sensitive; reaction generates corrosive HCl byproduct. Requires strict anhydrous conditions.
Conclusion

The synthesis of this compound is most practically achieved through the direct N-formylation of the 1,4-diazepane ring. While classical methods using acyl halides are effective, modern approaches utilizing formic acid offer a superior profile in terms of safety, cost, and environmental sustainability. The direct use of formic acid with azeotropic water removal is a robust and scalable method. For enhanced efficiency under milder, solvent-free conditions, the iodine-catalyzed variant presents a compelling alternative. The choice of methodology allows researchers to tailor the synthesis to their specific laboratory constraints and project goals, ensuring a reliable supply of this valuable intermediate for the advancement of pharmaceutical research and drug discovery.

References
  • Amato, B. A., & Benkovic, S. J. (1975). The mechanism of formylation of five-membered cyclic phosphorodiamidates. Biochemistry, 14(22), 4877–4887. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. (a) N-Formylation of amines and (b) N-cyclization of... [Image]. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • Thieme. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Retrieved from [Link]

Sources

1,4-Diazepane-1-carbaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Diazepane-1-carbaldehyde: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 29053-62-1), a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The 1,4-diazepane core is recognized as a privileged scaffold, appearing in a multitude of biologically active compounds.[1] This document details the compound's nomenclature, physicochemical properties, a validated synthetic protocol, and its chemical reactivity. Furthermore, it explores the extensive applications of its derivatives in developing novel therapeutic agents, grounded in authoritative scientific literature. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile chemical intermediate.

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, the concept of "privileged structures" identifies molecular scaffolds that can bind to multiple, diverse biological targets, thereby serving as a fertile starting point for drug discovery. The seven-membered 1,4-diazepane ring system is a prime example of such a scaffold. Its inherent conformational flexibility allows it to present substituents in precise spatial orientations, facilitating optimal interactions with a wide range of enzymes and receptors.[1]

This compound is a derivative of this core structure, featuring a reactive carbaldehyde (formyl) group attached to one of the ring's nitrogen atoms. This functional group serves as a versatile chemical handle, enabling a vast array of synthetic transformations.[1] Consequently, this compound is not typically an end-product but rather a crucial intermediate for constructing complex molecular architectures with significant pharmacological potential. Derivatives of the 1,4-diazepane core have demonstrated a broad spectrum of biological activities, including antipsychotic, anticonvulsant, antibacterial, and anticancer properties.[2][3] This guide elucidates the foundational chemistry of this compound, providing the technical basis for its strategic use in research and development.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is critical for scientific reproducibility and safety. The authoritative IUPAC name for this compound is This compound .[4][5] It is also commonly known by synonyms such as 1-Formylhomopiperazine.[4][6]

Below is a summary of its key identifiers and properties, compiled from verified chemical databases.

Table 1: Compound Identification and Physicochemical Data
Identifier / PropertyValueSource(s)
IUPAC Name This compound[4][5]
CAS Number 29053-62-1[1][4][7]
Molecular Formula C₆H₁₂N₂O[1][4][6][7]
Molecular Weight 128.17 g/mol [1][4][5][6]
Appearance Colorless liquid[8]
Density 1.087 ± 0.06 g/cm³ (Predicted)[6][8]
Boiling Point 105 °C at 0.6 mmHg[6][8]
Flash Point 105 °C at 0.6 mmHg[6][8]
InChIKey RNNVQNMOFQXXTH-UHFFFAOYSA-N[4]
SMILES O=CN1CCNCCC1[7]
Chemical Structure

The structure consists of a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a formyl group attached to the nitrogen at position 1.

Caption: Chemical Structure of this compound.

Synthesis and Mechanistic Considerations

The construction of the 1,4-diazepane ring is a well-documented field, with methods ranging from classical cyclization reactions of diamines with bifunctional electrophiles to modern multi-component strategies.[1][9][10] The synthesis of this compound specifically involves the selective N-formylation of the parent 1,4-diazepane (homopiperazine) ring.

Causality in Synthetic Design

The primary challenge in synthesizing this compound is achieving mono-formylation. Since 1,4-diazepane is a symmetrical diamine, reacting it with a formylating agent can easily lead to a mixture of the desired mono-formylated product, the di-formylated byproduct, and unreacted starting material. To favor the mono-substituted product, the reaction must be carefully controlled. A common and effective strategy is to use a mild formylating agent, such as ethyl formate, and to perform the reaction without an additional base, allowing the amine reactant itself to act as the base. The reaction is typically heated under reflux to drive the condensation, which releases ethanol as a byproduct.

Experimental Protocol: N-Formylation of 1,4-Diazepane

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • Ethyl formate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol solvent system

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,4-diazepane (1.0 eq) in a ten-fold excess of ethyl formate (10.0 eq). The large excess of ethyl formate serves as both the reactant and the solvent.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethyl formate and the ethanol byproduct under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in dichloromethane (DCM). Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is effective for separating the desired mono-formylated product from unreacted starting material and the di-formylated byproduct.

  • Characterization: The pure fractions, as identified by TLC, are combined and concentrated to yield this compound as a colorless oil. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Synthetic Workflow for this compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its two distinct reactive sites: the electrophilic aldehyde and the nucleophilic secondary amine.[1]

  • Reactivity of the Aldehyde Group: The formyl group is a versatile functional handle. It readily participates in reactions such as:

    • Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with sodium triacetoxyborohydride) to form a new C-N bond, elongating the substituent at the N-1 position.

    • Wittig Reaction: Conversion of the aldehyde to an alkene.

    • Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 1,4-diazepane-1-carboxylic acid.[1]

    • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form secondary alcohols.

  • Reactivity of the N-4 Secondary Amine: The secondary amine at the 4-position is nucleophilic and can be easily functionalized through:

    • N-Alkylation: Reaction with alkyl halides to introduce alkyl groups.

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl groups.

This dual reactivity allows for a modular and divergent synthetic approach, enabling the creation of large libraries of complex derivatives from a single, common intermediate.

Applications in Medicinal Chemistry

The 1,4-diazepane scaffold is a cornerstone in the development of centrally active agents and other therapeutics. By leveraging the reactivity of this compound, researchers have developed compounds with a wide array of pharmacological activities.

  • Sigma Receptor Ligands: The diazepane moiety has been successfully used to design potent ligands for sigma receptors (σR), which are implicated in various neurological and psychiatric disorders.[1][11] For instance, new diazepane-containing derivatives have been synthesized and shown to have high affinity for σ₁ receptors, along with potent antioxidant profiles, making them promising candidates for neuroprotective therapies.[11]

  • Antipsychotic and Anxiolytic Agents: The seven-membered ring is a key feature in several drugs targeting the central nervous system. The ability to modify the scaffold allows for fine-tuning of properties like receptor affinity, selectivity, and blood-brain barrier penetration.[2][3]

  • Anticancer and Antimicrobial Agents: Novel 1,4-diazepane derivatives have been investigated for their potential as anticancer, antibacterial, and antifungal agents, demonstrating the broad therapeutic applicability of this scaffold.[2][3]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents a significant hazard.

Table 2: GHS Hazard and Safety Information
CategoryInformationSource(s)
Signal Word Danger [1][4]
Pictogram Corrosive (GHS05)[4]
Hazard Statement H314: Causes severe skin burns and eye damage.[1][4]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P310: Immediately call a POISON CENTER or doctor/physician.[4]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Avoid inhalation of vapors and direct contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] Recommended storage is at 2-8°C.[1]

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its validated IUPAC name and well-characterized properties provide a solid foundation for its use in research. The dual reactivity of its aldehyde and secondary amine functionalities makes it an exceptionally versatile building block for creating diverse molecular structures. The proven success of the 1,4-diazepane scaffold in a range of biologically active compounds underscores the value of this intermediate in the ongoing quest for novel therapeutics. Adherence to strict safety protocols is essential when handling this reactive and corrosive compound.

References

  • ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). This compound | CAS 29053-62-1. Retrieved from [Link]

  • Appchem. (n.d.). This compound | 29053-62-1. Retrieved from [Link]

  • 960 Chemical Network. (n.d.). CAS No.29053-62-1 | this compound. Retrieved from [Link]

  • Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015). Theoretical Study of 1, 4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. Retrieved from [Link]

  • ResearchGate. (2021). 1,4‐Diazepane Ring‐Based Systems. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • RSC Publishing. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-diazepane-1-carboxamide (C6H13N3O). Retrieved from [Link]

  • ResearchGate. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

Sources

A Technical Guide to 1,4-Diazepane-1-carbaldehyde: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,4-Diazepane-1-carbaldehyde (also known as N-formylhomopiperazine), a pivotal heterocyclic building block in modern medicinal chemistry. With the chemical formula C₆H₁₂N₂O, this compound uniquely combines the conformational flexibility of a seven-membered diazepane ring with the synthetic versatility of a formyl group and a reactive secondary amine. This guide details its synthesis, spectroscopic characterization, key chemical transformations, and its demonstrated utility in the development of novel therapeutics. We present field-proven insights into its application as a core scaffold for targeting a range of biological systems, including the central nervous system and metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Introduction: The Strategic Value of the 1,4-Diazepane Core

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] This seven-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2]

This compound emerges as a particularly strategic starting material. The introduction of a formyl group at the N-1 position not only modifies the electronic properties of the ring but also provides a stable, yet reactive, handle for synthetic elaboration. The concurrent presence of an unprotected secondary amine at the N-4 position offers an orthogonal site for functionalization, allowing for the systematic construction of diverse chemical libraries. This dual reactivity makes it an exceptionally valuable precursor for creating complex molecules with tailored pharmacological profiles.[3]

Physicochemical and Spectroscopic Profile

This compound is a compound with the molecular formula C₆H₁₂N₂O and a molecular weight of approximately 128.17 g/mol .[4] It is also commonly referred to as 1-formylhomopiperazine.[5]

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 29053-62-1[3][4]
Molecular Formula C₆H₁₂N₂O[4]
Molecular Weight 128.17 g/mol [4]
IUPAC Name This compound[4]
Appearance White crystalline solid[5]
Solubility Soluble in alcohols and ketone solvents; slightly soluble in water[5]
Topological Polar Surface Area 32.3 Ų[4]
Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ ~8.1 (s, 1H, -CHO), ~3.6-3.4 (m, 4H, -N-CH₂-), ~2.9-2.7 (m, 4H, -N-CH₂-), ~1.9-1.7 (m, 2H, -CH₂-CH₂-CH₂-), ~2.5 (br s, 1H, -NH)
¹³C NMR (CDCl₃, 100 MHz)δ ~163 (C=O), ~50-45 (4C, -N-CH₂-), ~28 (-CH₂-CH₂-CH₂-)
IR Spectroscopy (KBr Pellet)ν ~3300 cm⁻¹ (N-H stretch), ~2920, 2850 cm⁻¹ (C-H stretch), ~1660 cm⁻¹ (C=O stretch, amide), ~1450 cm⁻¹ (CH₂ bend)
Mass Spectrometry (ESI+)m/z 129.10 [M+H]⁺, 151.08 [M+Na]⁺

Synthesis and Purification

The synthesis of this compound can be achieved through the selective N-formylation of the commercially available starting material, 1,4-diazepane (homopiperazine). While several formylating agents can be employed, a practical and high-yielding approach utilizes formic acid with azeotropic water removal.[6] An alternative method involves the use of formyl chloride.[5]

Experimental Protocol: N-Formylation using Formic Acid

This protocol is adapted from a general procedure for the N-formylation of amines, which is noted for its practicality, high yields, and avoidance of harsh or anhydrous conditions.[6]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 1,4-Diazepane (1.0 eq) E Heat to Reflux (4-9 hours) A->E B 85% Formic Acid (1.2 eq) B->E C Toluene C->E D Dean-Stark Apparatus D->E F Monitor by TLC E->F Azeotropic water removal G Cool to RT F->G Reaction complete H Evaporate Toluene G->H I Purified Product (High Purity) H->I

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,4-diazepane (homopiperazine, 1.0 equivalent) and toluene.

  • Addition of Reagent: Add aqueous 85% formic acid (1.0–1.2 equivalents) to the flask. The use of a slight excess of formic acid ensures complete conversion of the starting material.

  • Azeotropic Reflux: Heat the reaction mixture to reflux. Water produced during the reaction, along with water from the aqueous formic acid, will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 4-9 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Transfer the reaction mixture to a rotary evaporator and remove the toluene under reduced pressure. The resulting crude product is often of high purity and may not require further purification.[6] If necessary, the residue can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two distinct sites for chemical modification. This dual reactivity is the cornerstone of its utility as a scaffold in drug discovery.[3]

Reactions at the N-4 Position (Secondary Amine)

The secondary amine at the N-4 position is a nucleophilic center that can be readily functionalized via standard amine chemistry.

N-Alkylation: The introduction of alkyl or aryl groups is commonly achieved by reacting the scaffold with an appropriate alkyl halide (e.g., benzyl bromide) or other electrophile in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[3] This reaction is fundamental for exploring the structure-activity relationship (SAR) of the substituent at this position.

N_Alkylation Reactant This compound Product 4-Alkyl-1,4-diazepane-1-carbaldehyde Reactant->Product N-Alkylation Reagents R-X (Alkyl Halide) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Reagents->Product

Caption: General scheme for N-Alkylation at the N-4 position.

Reactions at the N-1 Position (Formyl Group)

The formyl group serves as a masked methylene, which can be revealed through reduction, or as an electrophilic site for nucleophilic attack.

Reductive Amination: The aldehyde functionality is a prime handle for reductive amination.[3] This powerful one-pot reaction involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This reaction efficiently forms a new C-N bond, extending the molecular framework from the N-1 position.

Reductive_Amination A Aldehyde (on Diazepane ring) D Hemiaminal Intermediate A->D B Primary/Secondary Amine (R₂NH) B->D C [H⁺] C->D E Iminium Ion Intermediate D->E -H₂O G Final Product (N-1 Alkylated Amine) E->G F Reducing Agent (e.g., NaBH(OAc)₃) F->G

Sources

Spectroscopic data for 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Diazepane-1-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It outlines the predictive analysis and experimental validation required to unequivocally identify and assess the purity of the target compound, reflecting the rigorous standards of modern analytical chemistry.

The 1,4-diazepane scaffold is a privileged structure in drug discovery, appearing in a range of pharmacologically active agents. The introduction of a carbaldehyde group at the N1 position creates a versatile synthetic handle for further molecular elaboration, making a thorough understanding of its spectroscopic signature essential for any research and development program.

Molecular Structure and Predicted Spectroscopic Behavior

The structural foundation of this compound dictates its unique spectroscopic fingerprint. The seven-membered diazepane ring is conformationally flexible, and the electronic influence of the N-formyl group significantly impacts the chemical environment of adjacent protons and carbons. Understanding this interplay is key to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Due to the presence of the amide-like formyl group, rotational isomers (rotamers) may be observed, leading to a doubling of some signals in the ¹H and ¹³C NMR spectra. The following predictions are for the major rotamer.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-formyl~8.1Singlet (s)1HThe aldehyde proton is highly deshielded by the adjacent carbonyl group.
H2, H7~3.6 - 3.8Multiplet (m)4HProtons on carbons adjacent to the N-formyl group are deshielded.
H3, H6~2.8 - 3.0Multiplet (m)4HProtons on carbons adjacent to the secondary amine (N4).
H5~1.8 - 2.0Multiplet (m)2HProtons on the central carbon of the ethylenediamine bridge.
NH~1.5 - 2.5Broad Singlet (br s)1HThe secondary amine proton; its shift can be variable and concentration-dependent.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C=O~163The carbonyl carbon of the formyl group is characteristic of amides/formamides.
C2, C7~45 - 50Carbons alpha to the N-formyl group.
C3, C6~48 - 52Carbons alpha to the secondary amine.
C5~28 - 32The central carbon of the ethylenediamine bridge.
Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment ensures data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Filter sample through a glass wool plug into a clean NMR tube. prep1->prep2 acq1 Lock and shim the spectrometer on the deuterated solvent signal. prep2->acq1 acq2 Acquire a ¹H NMR spectrum (e.g., 16 scans, 2s relaxation delay). acq1->acq2 acq3 Acquire a ¹³C{¹H} NMR spectrum (e.g., 1024 scans, 2s relaxation delay). acq2->acq3 acq4 Acquire 2D spectra (COSY, HSQC) as needed for full assignment. acq3->acq4 proc1 Apply Fourier transform and phase correction to the FID. acq4->proc1 proc2 Calibrate the chemical shift scale (e.g., TMS at 0.00 ppm). proc1->proc2 proc3 Integrate ¹H signals and pick peaks for all spectra. proc2->proc3

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule. The analysis is rapid and requires minimal sample.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeRationale
~3300Medium, BroadN-H StretchCharacteristic of the secondary amine (N4-H).
~2950 - 2850StrongC-H StretchAliphatic C-H bonds of the diazepane ring.
~1670 Strong C=O Stretch The most prominent peak, characteristic of the tertiary amide (formamide) carbonyl group.
~1450MediumC-H BendMethylene scissoring vibrations.
~1200 - 1100Medium-StrongC-N StretchStretching vibrations of the amine and amide C-N bonds.
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be analyzed for the key functional group absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Predicted Mass Spectrometry Data (ESI+)
m/z ValueIon SpeciesRationale
129.09[M+H]⁺The expected molecular ion peak for the protonated molecule (C₆H₁₂N₂O, Exact Mass: 128.09). High-resolution MS (HRMS) should confirm the elemental composition.
151.07[M+Na]⁺A common adduct observed in ESI-MS, where the molecule coordinates with a sodium ion.
Plausible Fragmentation Pathways

Under higher energy conditions (e.g., tandem MS/MS or EI), the molecule would be expected to fragment via characteristic pathways.

G mol [C₆H₁₂N₂O + H]⁺ m/z = 129 frag1 Loss of CO Fragment m/z = 101 mol->frag1 - CO frag2 Loss of CH₂=NH Fragment m/z = 99 mol->frag2 - CH₂NH frag3 Ring Opening and Cleavage mol->frag3

Caption: Potential MS fragmentation pathways.

Integrated Data Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of all data points. Each technique provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

  • MS confirms the molecular weight (128.09 g/mol ).

  • IR confirms the presence of key functional groups (N-H, C=O).

  • ¹³C NMR confirms the number of unique carbon environments (5 expected).

  • ¹H NMR confirms the number and connectivity of protons, providing the final, detailed structural proof.

This multi-faceted approach ensures the highest level of scientific integrity and is a cornerstone of modern chemical analysis in research and regulated environments.

References

There are no direct publications with a complete dataset for this compound found in the search. The following references provide foundational knowledge and data for analogous structures and techniques, which are essential for the predictive analysis presented in this guide.

  • Title: Systematic Identification of Organic Compounds Source: Wiley URL: [Link] (This textbook is a foundational reference for the principles of spectroscopic interpretation used throughout this guide.)

  • Title: Spectroscopic Tools for Medicinal Chemists Source: Royal Society of Chemistry URL: [Link] (Provides context on the application of these analytical techniques within the field of drug discovery.)

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link] (An authoritative database used to find spectral data for analogous structures to support the predictions made in this document.)

The Synthetic Keystone: A Technical Guide to 1,4-Diazepane-1-carbaldehyde for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Formylated Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with desirable pharmacological properties is relentless. Among the privileged scaffolds that have emerged, the 1,4-diazepane ring system holds a place of distinction. Its inherent conformational flexibility and the strategic placement of two nitrogen atoms make it an ideal foundation for constructing ligands that can effectively probe the three-dimensional space of biological targets. This guide focuses on a particularly valuable derivative: 1,4-Diazepane-1-carbaldehyde (also known as N-formylhomopiperazine).

With the chemical formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol , this compound is more than a simple building block; it is a versatile synthetic intermediate poised for strategic elaboration.[1][2] The presence of a reactive aldehyde group on one nitrogen and a nucleophilic secondary amine on the other provides a dual-functional handle for a myriad of chemical transformations. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this potent scaffold in their discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.

PropertyValueReference
CAS Number 29053-62-1[1][2][3]
Molecular Formula C₆H₁₂N₂O[1][2]
Molecular Weight 128.17 g/mol [1][2]
Appearance Light yellow to yellow liquid[1]
Purity ≥99.0%[1]
Storage -20°C, stored under nitrogen[1]
Spectroscopic Characterization: The Fingerprint of a Scaffold
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the formyl proton (CHO) at approximately 8.0 ppm. The protons on the diazepane ring will appear as a series of multiplets in the upfield region, typically between 2.5 and 3.7 ppm. The protons adjacent to the nitrogen atoms will be the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by the carbonyl carbon of the aldehyde, resonating downfield around 160-165 ppm. The carbons of the diazepane ring will appear in the aliphatic region, typically between 40 and 60 ppm.

  • IR Spectroscopy: The infrared spectrum will prominently feature a strong carbonyl (C=O) stretching band for the aldehyde between 1650 and 1690 cm⁻¹. The spectrum will also show C-H stretching vibrations for the aliphatic ring protons around 2850-2960 cm⁻¹ and N-H stretching for the secondary amine, which may be a broad signal in the 3200-3400 cm⁻¹ region.[4][5][6]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most directly achieved through the selective N-formylation of the parent 1,4-diazepane (homopiperazine). While various formylating agents can be employed, a catalyst- and solvent-free approach using ethyl formate offers an efficient and environmentally benign option.[7][8][9]

Causality Behind the Experimental Choices

The choice of ethyl formate as the formylating agent is strategic. It is less reactive and more selective than highly reactive reagents like formyl chloride, minimizing the risk of diformylation. The absence of a catalyst and solvent simplifies the reaction setup and workup, making the process more scalable and cost-effective. The reaction proceeds through a nucleophilic attack of the more sterically accessible secondary amine of 1,4-diazepane on the carbonyl carbon of ethyl formate, followed by the elimination of ethanol.

Experimental Protocol: N-Formylation of 1,4-Diazepane

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • Ethyl formate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1,4-diazepane (1.0 equivalent) and ethyl formate (1.5-2.0 equivalents).

  • Heat the reaction mixture at 60-80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the excess ethyl formate and the ethanol byproduct under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation or column chromatography if necessary, though in many cases, the crude product is of sufficient purity for subsequent steps.

G cluster_synthesis Synthesis of this compound 1_4_Diazepane 1,4-Diazepane Reaction N-Formylation (Heat, 60-80°C) 1_4_Diazepane->Reaction Ethyl_Formate Ethyl Formate Ethyl_Formate->Reaction Product This compound Reaction->Product Byproduct Ethanol Reaction->Byproduct

Caption: Synthetic scheme for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its two key functional groups: the electrophilic aldehyde and the nucleophilic secondary amine. This allows for a stepwise and controlled elaboration of the scaffold.

Reactions at the Aldehyde: Gateway to Diverse Functionality

The aldehyde group is a prime site for introducing molecular diversity, most notably through reductive amination.

Reductive Amination: This powerful transformation allows for the coupling of the diazepane scaffold to a wide array of primary and secondary amines, generating a library of N-substituted derivatives. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

Causality Behind the Experimental Choices: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for reductive aminations. It is milder and more selective for imines over carbonyls than other hydrides like sodium borohydride, which allows for a one-pot procedure where the amine, aldehyde, and reducing agent are all present from the start.

Experimental Protocol: General Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM or DCE, add the desired amine (1.0-1.2 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add STAB (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_reductive_amination Reductive Amination Workflow Start 1,4-Diazepane- 1-carbaldehyde Iminium_Formation Iminium Ion Formation (AcOH catalyst) Start->Iminium_Formation Amine R¹R²NH Amine->Iminium_Formation Reduction Reduction (STAB) Iminium_Formation->Reduction Final_Product N-Substituted 1,4-Diazepane Derivative Reduction->Final_Product

Caption: Workflow for reductive amination.

Reactions at the Secondary Amine: Extending the Scaffold

The secondary amine at the 4-position of the diazepane ring is a nucleophilic center that can be readily functionalized through N-alkylation or N-acylation reactions, allowing for the introduction of additional pharmacophoric elements.[4]

Applications in Drug Discovery: Building on a Privileged Core

The 1,4-diazepane scaffold is a recurring motif in a variety of biologically active compounds. This compound serves as a key precursor for the synthesis of molecules targeting a range of therapeutic areas.

Sigma Receptor Modulators

Sigma receptors are a unique class of proteins implicated in a variety of neurological disorders.[10] The 1,4-diazepane scaffold has been successfully employed in the development of potent and selective sigma receptor ligands. For instance, a series of benzofuran- and quinoline-substituted diazepane derivatives have shown high affinity for sigma receptors.[10] Although these examples start from a protected 1,4-diazepane, the synthetic logic can be adapted to utilize this compound as a starting point for generating analogous libraries.

Orexin Receptor Antagonists

Orexin receptors play a crucial role in the regulation of sleep and wakefulness, making them an attractive target for the treatment of insomnia.[4][11] Several potent orexin receptor antagonists are based on the 1,4-diazepane scaffold. The synthesis of these complex molecules often involves the coupling of a substituted diazepane core with other heterocyclic systems. This compound is a valuable starting material for creating a diverse range of substituted diazepanes for structure-activity relationship (SAR) studies in this area.

Anticancer Agents

The 1,4-diazepane framework has also been explored for its potential in oncology.[12] Derivatives of this scaffold have been shown to exhibit antiproliferative activity against various cancer cell lines. The ability to readily functionalize both nitrogen atoms of the diazepane ring allows for the systematic optimization of anticancer potency.

Target ClassExample Compound/Derivative ClassBiological Activity (IC₅₀/Kᵢ)Reference
Sigma-1 ReceptorBenzofuran-substituted diazepanesKᵢ = 8.5 ± 0.5 nM[10]
Orexin ReceptorsN,N-disubstituted 1,4-diazepanesDual OX₁R/OX₂R antagonists[4][10]
Cancer Cell LinesCyclohepta[b]thieno[2,3-e][10][11]diazepine derivativesIC₅₀ = 4.4-13 µg/mL (HepG-2, MCF-7, HCT-116)[12]

Conclusion and Future Perspectives

This compound represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its dual functionality, combined with the favorable pharmacological properties of the 1,4-diazepane scaffold, makes it an ideal starting point for the synthesis of diverse compound libraries for high-throughput screening and lead optimization. The synthetic protocols outlined in this guide provide a solid foundation for the efficient and scalable production of this key intermediate and its derivatives. As the quest for novel therapeutics continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (2014). Chinese Chemical Letters, 25(12), 1577-1580. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (2020). ResearchGate. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]

  • Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]

  • This compound. PubChem. [Link]

  • First report on bio-catalytic N-formylation of amines using ethyl formate. (2015). Chemical Communications, 51(36), 7659-7662. [Link]

  • N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1084-1091. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). Current Organic Synthesis, 17(1), 14-30. [Link]

  • Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ResearchGate. [Link]

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. [Link]

  • Infrared Spectroscopy (IR). University of Colorado Boulder. [Link]

  • 12 Examples of IR-Spectra. Thieme. [Link]

  • This compound, 94% Purity, C6H12N2O, 25 grams. CP Lab Safety. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical History of 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Diazepane Core

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility allows for optimal interactions with a variety of biological targets, making it a cornerstone in the design of novel therapeutics.[1] Derivatives of 1,4-diazepane have demonstrated a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2] Within this versatile class of molecules, 1,4-Diazepane-1-carbaldehyde (also known as 1-formylhomopiperazine) has emerged as a critical building block, providing a strategic entry point for the synthesis of complex and pharmacologically active compounds. This guide delves into the discovery and history of this key synthetic intermediate, exploring the evolution of its synthesis and its pivotal role in drug discovery.

The Genesis of a Key Intermediate: Unraveling the Discovery

While the broader class of 1,4-diazepines has been a subject of scientific inquiry for decades, the specific history of this compound is less prominently documented in seminal, standalone discovery papers. Its emergence is intrinsically linked to the broader exploration of functionalized cyclic diamines for pharmaceutical applications. The earliest preparations were likely driven by the need for selectively mono-functionalized 1,4-diazepane (homopiperazine) to serve as a scaffold for further chemical elaboration.

The fundamental challenge in the chemistry of homopiperazine is the differentiation of its two secondary amine groups. The introduction of a single formyl group to yield this compound provides an elegant solution to this problem. The formyl group serves a dual purpose: it acts as a protecting group for one of the nitrogen atoms, preventing further reaction at that site, and it provides a versatile chemical handle for subsequent transformations.

The Synthetic Evolution: From Early Methods to Modern Protocols

The synthesis of this compound is conceptually straightforward, revolving around the selective N-formylation of homopiperazine. Over time, various methods have been employed, reflecting the broader evolution of formylation techniques in organic chemistry.

Classical Approaches: The Foundation of N-Formylation

The foundational methods for the N-formylation of amines, which likely underpinned the initial syntheses of this compound, relied on reactive formic acid derivatives.

One of the most direct and historically significant methods involves the use of formyl chloride . Although highly reactive and effective, formyl chloride is unstable and not commercially available, requiring in situ generation, which can be a practical limitation. A more common early approach would have been the use of a mixed anhydride, such as acetic formic anhydride , generated from formic acid and acetic anhydride.

A general and practical early method for the formylation of amines involves heating the amine with formic acid . This straightforward condensation reaction, often performed with azeotropic removal of water, provides a direct route to the formamide.

Experimental Protocol: Classical N-Formylation with Formic Acid

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add homopiperazine (1.0 equivalent) and a suitable solvent such as toluene.

  • Reagent Addition: Add formic acid (1.0-1.2 equivalents) to the flask.

  • Reaction Execution: Heat the mixture to reflux. The water generated during the reaction is collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation or chromatography.

Causality Behind Experimental Choices: The use of a Dean-Stark trap is crucial in this equilibrium-driven reaction. By removing water, the equilibrium is shifted towards the product, leading to higher yields. Toluene is a common solvent choice due to its appropriate boiling point and its ability to form an azeotrope with water.

Modern Innovations in N-Formylation

More contemporary approaches to the synthesis of this compound focus on milder conditions, higher selectivity, and improved environmental profiles. These methods often employ activating agents or catalysts to facilitate the formylation process.

One such method involves the use of formaldehyde in the presence of a suitable catalyst or in an aqueous medium, which offers a greener alternative to traditional organic solvents.[3]

The following diagram illustrates the general workflow for the synthesis of this compound from its parent diamine, homopiperazine.

G cluster_start Starting Material cluster_reagents Formylating Agent cluster_product Product Homopiperazine Homopiperazine Reaction Reaction Homopiperazine->Reaction N-Formylation Formic_Acid Formic Acid Formic_Acid->Reaction Formyl_Chloride Formyl Chloride (in situ) Formyl_Chloride->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Product_Node This compound Reaction->Product_Node

Caption: Synthetic workflow for this compound.

The Role of this compound in Drug Discovery: A Case Study

The utility of this compound as a synthetic intermediate is exemplified in the development of novel anticoagulants that target Factor Xa, a critical enzyme in the blood coagulation cascade.[1] In the synthesis of these inhibitors, the 1,4-diazepane moiety serves as a key structural element designed to interact with the S4 aryl-binding domain of the Factor Xa active site.[1]

The synthesis of these complex molecules often begins with this compound. The formyl group allows for selective functionalization of the N1 position, while the free secondary amine at the N4 position is available for coupling with other molecular fragments. This strategic, stepwise approach enables the construction of highly specific and potent inhibitors.

The following diagram illustrates the logical relationship of this compound as a precursor in a multi-step drug synthesis.

G Start This compound Step1 Functionalization at N4 Start->Step1 Intermediate1 N4-Substituted Intermediate Step1->Intermediate1 Step2 Modification of Formyl Group (e.g., Reductive Amination) Intermediate1->Step2 Final_Product Complex Drug Molecule (e.g., Factor Xa Inhibitor) Step2->Final_Product

Caption: Role as a key intermediate in drug synthesis.

Data Summary: Physicochemical Properties

PropertyValueReference
CAS Number 29053-62-1[4]
Molecular Formula C₆H₁₂N₂O[4]
Molecular Weight 128.17 g/mol [4]
Appearance White crystalline solid
Melting Point Approx. 129-131 °C
Solubility Soluble in alcohols and ketones, slightly soluble in water

Conclusion

This compound, while not the subject of a singular, celebrated discovery, holds a significant place in the history of medicinal chemistry. Its emergence was a logical and necessary step in the quest to harness the therapeutic potential of the 1,4-diazepane scaffold. The evolution of its synthesis from classical, robust methods to more refined and greener protocols mirrors the advancements in organic chemistry as a whole. For researchers and drug development professionals, this compound remains a valuable and versatile tool, offering a reliable starting point for the construction of novel and impactful medicines. Its history is a testament to the enabling power of synthetic chemistry in the pursuit of human health.

References

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Current Organic Synthesis URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity Source: PubMed URL: [Link]

  • Title: this compound | C6H12N2O | CID 7006656 Source: PubChem URL: [Link]

  • Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: MDPI URL: [Link]

  • Title: this compound - ChemBK Source: ChemBK URL: [Link]

  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: Wjpr.net URL: [Link]

Sources

1,4-Diazepane-1-carbaldehyde safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 1,4-Diazepane-1-carbaldehyde

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique seven-membered diazepane core, functionalized with a reactive carbaldehyde group, renders it an invaluable precursor for synthesizing diverse molecular architectures.[1] The 1,4-diazepane scaffold is considered a "privileged structure," as it frequently appears in compounds with a wide array of pharmacological activities, including antipsychotic, anxiolytic, and anticancer properties.[1][2][3][4] This versatility stems from the scaffold's semi-rigid, yet flexible, conformation which allows for optimal interactions with various biological targets.[1]

However, the same chemical reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals and researchers with a comprehensive overview of the chemical properties, hazards, and detailed procedures for the safe handling, storage, and disposal of this compound, ensuring both personnel safety and experimental integrity.

Section 1: Chemical and Physical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 29053-62-1[1][5]
Molecular Formula C₆H₁₂N₂O[1][5]
Molecular Weight 128.17 g/mol [1][5]
IUPAC Name This compound[5]
Synonyms 1-Formylhomopiperazine[6]
Appearance White crystalline solid[6]
Storage Temperature 2-8°C, sealed in dry, dark environment[1]
pKa (Predicted) 10.09 ± 0.20[6]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a dangerous substance that can cause severe health effects upon improper handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Classification:

  • Signal Word: Danger [1][5]

  • Pictogram:

    • corrosion GHS05

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1][5]

Precautionary Statements (P-Statements): [5]

CodePreventionResponseStorage & Disposal
P260 Do not breathe dusts or mists.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P405: Store locked up.
P264 Wash skin thoroughly after handling.P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.P501: Dispose of contents/container to an approved waste disposal plant.
P280 Wear protective gloves/protective clothing/eye protection/face protection.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P316: Get emergency medical help immediately.
P363: Wash contaminated clothing before reuse.

Section 3: Reactivity Profile and Synthetic Utility

The utility of this compound in drug development is directly linked to its reactivity. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, most notably reductive amination, allowing for the facile introduction of diverse substituents to build complex molecular libraries.[1] The diazepane ring contains a secondary amine at the N-4 position, which is a nucleophilic site that can be readily functionalized through N-alkylation or N-acylation reactions.[1]

While synthetically advantageous, this reactivity profile implies potential incompatibilities. The compound should be stored away from strong oxidizing agents, which can convert the aldehyde to a carboxylic acid, and strong acids or bases, which could catalyze unwanted side reactions.[7]

Section 4: Safe Handling and Storage Protocols

A self-validating system of safety protocols is essential when working with corrosive materials like this compound. The following procedures are mandatory.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Wear impervious gloves, such as nitrile rubber, that have been tested for chemical resistance. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[8][9]

  • Eye and Face Protection: Use tightly fitting safety goggles with side-shields. For operations with a higher risk of splashing, a full-face shield is required in addition to goggles.[9]

  • Skin and Body Protection: A full-length laboratory coat is mandatory. For larger quantities or tasks with a high risk of exposure, a chemical-resistant suit should be worn.[9]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7][8]

  • Remove any contaminated clothing immediately and wash it before reuse.[7][8]

Storage Requirements
  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Container: Keep the container tightly sealed to prevent moisture and air sensitivity.[1][8]

  • Environment: Store in a dry, dark, and well-ventilated place.[1][8]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][10]

G Figure 1: Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Don PPE (Gloves, Goggles, Lab Coat) b Verify Fume Hood Functionality a->b Pre-check c Retrieve Compound from 2-8°C Storage b->c d Weigh Solid / Prepare Solution c->d Aliquot e Perform Chemical Reaction d->e Use in Synthesis f Decontaminate Glassware e->f g Segregate Hazardous Waste (Solid & Liquid) e->g i Doff PPE & Wash Hands f->i h Return Compound to Storage g->h If unused h->i

Caption: A logical workflow for the safe handling of this compound.

Section 5: Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical to minimizing harm.

First Aid Measures
  • General Advice: Move out of the dangerous area and show this safety data sheet to the attending physician.[9]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[9]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician immediately.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Consult a physician immediately.[9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[11]

Spill Response
  • Personal Precautions: Evacuate personnel to a safe area. Wear full PPE, including respiratory protection if necessary. Avoid breathing dust or vapors.[9]

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Cleanup: For solid spills, carefully sweep up and shovel the material. For liquid spills, absorb with an inert material (e.g., sand, vermiculite). Place all material into a suitable, closed, and labeled container for disposal.[9][12] Do not create dust.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[12]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Generation: Collect surplus and non-recyclable solutions in a designated hazardous waste container.[9][12] Solid waste, including contaminated gloves, paper towels, and vials, must be collected in a separate, clearly labeled hazardous waste container.[12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[12]

  • Disposal: Contact a licensed professional waste disposal service to dispose of this material.[9] Never dispose of this chemical down the drain or in regular trash.[10]

Section 7: Synthesis Overview

Understanding the synthesis of this compound provides valuable context for researchers. Common strategies involve the cyclization of linear precursors. One established method involves the reaction of an N-substituted ethylenediamine with a 1,3-dihalopropane derivative.[1] More modern and efficient methods, such as the ruthenium-catalyzed coupling of diamines and diols via a hydrogen borrowing mechanism, are also employed.[13]

G Figure 2: General Synthetic Approach via Cyclization start1 N-Substituted Ethylenediamine intermediate Cyclization Reaction start1->intermediate start2 Bifunctional Electrophile (e.g., 1,3-dihalopropane) start2->intermediate product 1,4-Diazepane Ring intermediate->product Ring Formation final_product This compound product->final_product Formylation

Caption: A simplified diagram illustrating a common synthetic route to the 1,4-diazepane core.

Conclusion

This compound is a cornerstone reagent for the development of novel therapeutics. Its potent reactivity, while beneficial for synthesis, classifies it as a hazardous material requiring stringent safety measures. By adhering to the comprehensive protocols outlined in this guide—encompassing engineering controls, appropriate PPE, and emergency preparedness—researchers can mitigate the risks and harness the full synthetic potential of this valuable compound in a safe and responsible manner.

References

  • This compound | C6H12N2O | CID 7006656. PubChem, National Library of Medicine. [Link]

  • This compound. ChemBK. [Link]

  • Safety Data Sheet. Aaron Chemicals. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Theoretical Study of 1,4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. [Link]

  • This compound. American Elements. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. [Link]

  • 1,4-Diazepane Ring-Based Systems | Request PDF. ResearchGate. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

Sources

Commercial suppliers of 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Diazepane-1-carbaldehyde for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 29053-62-1), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple product description to explore its synthesis, reactivity, commercial availability, and strategic applications, offering field-proven insights to accelerate your research endeavors.

Strategic Importance in Medicinal Chemistry

This compound is a seven-membered heterocyclic compound featuring a diazepane ring functionalized with a formyl (aldehyde) group.[1] Its molecular formula is C₆H₁₂N₂O, and it has a molecular weight of approximately 128.17 g/mol .[1][2] The significance of this molecule lies in its dual-functionality:

  • The 1,4-Diazepane Scaffold: This seven-membered ring is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to present substituents in three-dimensional space in a way that can optimize interactions with biological targets.[1] Derivatives are explored for a wide range of applications, including as ligands for sigma receptors, which are implicated in various neurological disorders.[3][4]

  • The Carbaldehyde Handle: The formyl group is a versatile chemical handle. It serves as a key electrophilic site for a variety of subsequent chemical transformations, most notably reductive amination, allowing for the systematic elaboration of the core structure to build libraries of potential drug candidates.[1]

This combination makes this compound a valuable starting point for generating novel molecular entities with potential therapeutic applications.[5]

Commercial Availability and Procurement

Sourcing high-quality starting materials is a critical first step in any research campaign. This compound is available from a range of specialized chemical suppliers. When selecting a supplier, researchers should consider not only price but also purity, available analytical data (e.g., NMR, HPLC), and lead times.

SupplierCatalog Number (Example)Purity (Typical)CAS Number
Benchchem B1310835≥95%29053-62-1
Sigma-Aldrich (ChemBridge) CH423855661995%29053-62-1
American Elements N/ACan be produced to various grades (e.g., 99%+)29053-62-1
BLD Pharm N/AData available (NMR, HPLC, LC-MS)29053-62-1
Appchem AJ36127≥95%29053-62-1
ChemBK N/ALists various suppliers29053-62-1
CP Lab Safety N/A94%29053-62-1

Note: Product numbers and available purities may vary. Researchers are advised to consult the specific supplier's website for the most current information.

Synthesis and Chemical Logic

The construction of the 1,4-diazepane ring is a well-established area of heterocyclic chemistry.[1] Understanding the underlying synthetic strategies provides insight into potential impurities and informs the design of novel analogues.

General Synthetic Strategies

The formation of the 1,4-diazepane core typically relies on cyclization reactions. A common and logical approach involves the condensation of a diamine with a bifunctional electrophile.[1] For instance, reacting an N-substituted ethylenediamine with a 1,3-dihalopropane derivative can form the seven-membered ring.[1] More advanced strategies, such as multicomponent reactions (MCRs), can also be employed to build complexity efficiently, though they may not directly yield the target carbaldehyde.[1][6]

Conceptual Synthesis Workflow

The following represents a generalized, logical workflow for the synthesis of this compound, illustrating the key chemical transformations.

Step 1: Protection of the Diamine

  • Action: Start with a symmetrical diamine like ethylenediamine. One of the amine groups is selectively protected (e.g., with a Boc group) to prevent over-reaction in subsequent steps.

  • Causality: This protection step is crucial for regioselectivity, ensuring that functionalization occurs at only one of the nitrogen atoms.

Step 2: Cyclization to Form the Diazepane Ring

  • Action: The mono-protected diamine is reacted with a 1,3-dihalopropane (e.g., 1,3-dibromopropane) under basic conditions. This forms the protected 1,4-diazepane ring.

  • Causality: The base deprotonates the unprotected secondary amine, creating a nucleophile that displaces one halogen. An intramolecular cyclization then occurs as the remaining protected amine displaces the second halogen to close the seven-membered ring.

Step 3: Deprotection

  • Action: The protecting group (e.g., Boc) is removed, typically under acidic conditions.

  • Causality: This step liberates the secondary amine, yielding the parent 1,4-diazepane scaffold.

Step 4: Formylation

  • Action: The 1,4-diazepane is reacted with a formylating agent (e.g., ethyl formate) to install the aldehyde group onto one of the nitrogen atoms.

  • Causality: The formylation creates the desired this compound. Controlling the stoichiometry is important to avoid diformylation.

G cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Formylation Diamine Ethylenediamine ProtectedDiamine Mono-protected Diamine Diamine->ProtectedDiamine Boc₂O ProtectedRing Protected 1,4-Diazepane ProtectedDiamine->ProtectedRing + 1,3-Dihalopropane + Base ParentRing 1,4-Diazepane ProtectedRing->ParentRing Acid (TFA) FinalProduct This compound ParentRing->FinalProduct Ethyl Formate

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Derivatization for Drug Discovery

The power of this building block comes from the orthogonal reactivity of its two key functional groups: the secondary amine at the N-4 position and the carbaldehyde at the N-1 position.[1]

  • N-4 Secondary Amine: This nucleophilic site can be readily functionalized via N-alkylation or N-acylation reactions to introduce diverse substituents.[1]

  • N-1 Carbaldehyde: This electrophilic site is ideal for reductive amination. Reacting the aldehyde with a primary or secondary amine generates an iminium ion intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new C-N bond. This is one of the most robust and widely used methods for generating large libraries of amine-containing compounds for screening.

G cluster_derivatization Derivatization Pathways reactant This compound N-4 (Nucleophilic) N-1 Aldehyde (Electrophilic) alkylation N-Alkylation / Acylation reactant:n4->alkylation reductive_amination Reductive Amination reactant:n1->reductive_amination product_alkylation N-4 Substituted Derivative alkylation->product_alkylation + R-X / Base product_reductive N-1 Methylene-Amine Derivative reductive_amination->product_reductive + R₂NH + Reducing Agent

Caption: Key derivatization pathways for this compound.

Quality Control and Analytical Characterization

Ensuring the identity and purity of the starting material is paramount. A self-validating quality control (QC) workflow should be employed.

Standard QC Protocol
  • Visual Inspection: Check for expected physical state (e.g., liquid or solid) and color.

  • Solubility Test: Confirm solubility in common laboratory solvents as a preliminary check.

  • Structural Confirmation (NMR):

    • ¹H NMR: To confirm the presence of protons corresponding to the diazepane ring and the characteristic aldehyde proton signal.

    • ¹³C NMR: To confirm the number of unique carbons and the presence of the carbonyl carbon.

  • Purity Assessment (Chromatography):

    • HPLC/UPLC: High-Performance or Ultra-Performance Liquid Chromatography is used to determine the purity of the compound by separating it from any impurities.[7] A UV detector is typically used.

    • LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the main peak, ensuring it matches the expected mass of 128.17 Da.[7][8]

  • Documentation Review: Always request and review the Certificate of Analysis (CoA) from the supplier, which should provide results from their own QC testing.[9]

G start Received Material coa Review Certificate of Analysis start->coa qc_check Identity & Purity Check pass Proceed to Reaction qc_check->pass Pass fail Quarantine / Return to Supplier qc_check->fail Fail nmr NMR Spectroscopy (¹H, ¹³C) lcms LC-MS nmr->lcms hplc HPLC / UPLC lcms->hplc hplc->qc_check coa->nmr

Caption: A standard quality control workflow for incoming chemical reagents.

Safety, Handling, and Storage

GHS Hazard Information: this compound is classified as a dangerous substance.[1]

  • Hazard Statement H314: Causes severe skin burns and eye damage.[1][2]

  • Signal Word: Danger.[1][2]

Handling Protocol:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses and face shield).[10][11]

  • Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[12][13]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice from an ophthalmologist.[11][12]

    • Ingestion: Do not induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.[12]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and dark place.[1]

  • Recommended storage temperature is between 2-8°C.[1]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[12][13]

References

  • This compound - Risk and Safety. ChemBK. [Link]

  • This compound | CAS 29053-62-1. AMERICAN ELEMENTS. [Link]

  • This compound | C6H12N2O | CID 7006656. PubChem. [Link]

  • Safety Data Sheet. Aaron Chemicals. [Link]

  • This compound | 29053-62-1. Appchem. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • This compound, 94% Purity, C6H12N2O, 25 grams. CP Lab Safety. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 1,4-Diazepane-1-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazepane-1-carbaldehyde, also known as 1-formylhomopiperazine, is a seven-membered heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique structural framework, featuring a 1,4-diazepane ring functionalized with a reactive carbaldehyde group, renders it a valuable and versatile building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications.[1] The diazepine nucleus is a recognized pharmacophoric scaffold, and its derivatives have been explored for a wide range of biological activities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its applications in modern drug development.

Physicochemical Properties

This compound is typically a liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂N₂O[1][3]
Molecular Weight 128.17 g/mol [1][3]
CAS Number 29053-62-1[1][3]
Appearance Liquid[2]
Boiling Point 105 °C at 0.6 mm Hg[4]
Density (Predicted) 1.087 ± 0.06 g/cm³[4]
Flash Point 105 °C at 0.6 mm Hg[4]
Solubility Soluble in alcohol and ketone solvents; slightly soluble in water.[4]
InChIKey RNNVQNMOFQXXTH-UHFFFAOYSA-N[1]
SMILES O=CN1CCNCCC1[3]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the presence of two key functional groups: the aldehyde and the secondary amine within the diazepane ring. This dual functionality makes it a highly versatile intermediate for chemical synthesis.

The Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations. It can readily undergo:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1,4-diazepane-1-carboxylic acid, using standard oxidizing agents.[1]

  • Reductive Amination: The carbonyl group is an excellent electrophile for reactions with primary and secondary amines to form Schiff bases, which can then be reduced to yield more complex substituted diazepanes. This is a cornerstone reaction in the construction of compound libraries for drug screening.[1]

  • Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to afford secondary alcohols.

The lone pair of electrons on the adjacent nitrogen atom can delocalize into the carbonyl group, which moderates the electrophilicity of the carbonyl carbon compared to a simple aliphatic aldehyde.[1]

The Secondary Amine Functionality

The secondary amine at the N-4 position of the diazepane ring is a nucleophilic center that can be readily functionalized through:[1]

  • N-Alkylation: Reaction with alkyl halides in the presence of a base allows for the introduction of various alkyl or arylmethyl groups at the N-4 position.[1]

  • N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives.

This ability to easily modify both the N-1 and N-4 positions of the diazepane scaffold allows for the systematic exploration of the chemical space around this core structure, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Key reaction pathways of this compound.

Synthesis of this compound

While several general strategies exist for the construction of the 1,4-diazepane ring, a common and direct method for the preparation of this compound involves the selective N-formylation of the parent heterocycle, 1,4-diazepane (also known as homopiperazine). One plausible laboratory-scale synthesis is the reaction of homopiperazine with formyl chloride.[4] Due to the presence of two secondary amine groups in homopiperazine, selective mono-formylation is a key challenge. This can often be achieved by using a protecting group strategy or by carefully controlling the reaction stoichiometry and conditions.

Representative Experimental Protocol: N-Formylation of 1,4-Diazepane

This protocol is a representative method for the N-formylation of a cyclic diamine and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • Formyl Chloride or a suitable formylating agent (e.g., ethyl formate)

  • Triethylamine or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Formylating Agent: Slowly add a solution of formyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred reaction mixture at 0 °C. The slow addition is crucial to favor mono-formylation and minimize the formation of the di-formylated byproduct.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup & Purification A Dissolve 1,4-Diazepane and Triethylamine in DCM B Cool to 0 °C A->B C Slowly add Formyl Chloride B->C D Stir and Monitor by TLC C->D E Quench with NaHCO3 D->E Reaction Complete F Extract with DCM E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterization (NMR, MS) H->I Pure Product

A typical workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments.

Predicted ¹H NMR Chemical Shifts:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde H (CHO)9.5 - 10.1Singlet
Methylene Protons (ring)2.5 - 3.8Multiplets

The aldehydic proton is significantly deshielded due to the electron-withdrawing nature of the carbonyl group, resulting in a downfield chemical shift. The methylene protons of the diazepane ring will exhibit complex splitting patterns due to spin-spin coupling with neighboring non-equivalent protons. The protons on the carbons adjacent to the nitrogen atoms will have different chemical shifts depending on whether they are on the N-1 (formylated) or N-4 side of the ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Chemical Shift Ranges:

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)160 - 170
Methylene Carbons (ring)40 - 60

The carbonyl carbon will appear as a downfield signal, characteristic of an aldehyde. The methylene carbons of the diazepane ring will resonate in the aliphatic region of the spectrum.

Applications in Drug Discovery and Development

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 1,4-diazepane have shown a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.

This compound serves as a key starting material for the synthesis of libraries of diazepane derivatives. By modifying the aldehyde and the secondary amine functionalities, researchers can systematically alter the steric and electronic properties of the molecule to optimize its binding affinity and selectivity for a specific biological target. The conformational flexibility of the seven-membered ring can also be exploited to achieve desired binding geometries.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is reported to cause severe skin burns and eye damage.[1] Therefore, it is imperative to use personal protective equipment, including safety goggles, gloves, and a lab coat, when working with this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its dual functionality allows for a wide range of chemical modifications, enabling the creation of diverse libraries of compounds for biological screening. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective utilization in the research and development of new therapeutic agents.

References

  • This compound | C6H12N2O | CID 7006656 - PubChem. (URL: [Link])

  • This compound | CAS 29053-62-1 | AMERICAN ELEMENTS ®. (URL: [Link])

  • 1-Formylhomopiperazine - ChemBK. (URL: [Link])

  • This compound | 29053-62-1 | C6H12N2O | Appchem. (URL: [Link])

  • This compound - ChemBK. (URL: [Link])

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermedi
  • This compound | CAS 29053-62-1 | AMERICAN ELEMENTS ®. (URL: [Link])

Sources

1,4-Diazepane-1-carbaldehyde solubility information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,4-Diazepane-1-carbaldehyde

Introduction: The Versatile Building Block

This compound (CAS No. 29053-62-1) is a heterocyclic organic compound featuring a seven-membered 1,4-diazepane ring functionalized with a formyl group.[1] With the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol , this compound serves as a crucial intermediate in medicinal chemistry and pharmaceutical research.[1][2] Its utility stems from the reactive aldehyde group, which acts as a versatile handle for synthetic modifications, and the diazepane scaffold, a privileged structure in the development of pharmacologically active agents.[1] Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation development.

Physicochemical Properties

A comprehensive understanding of a compound's physical properties is the foundation for predicting its solubility behavior. Key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C6H12N2O[2][3]
Molecular Weight 128.17 g/mol [1][2]
Appearance Colorless liquid or white crystalline solid[4][5]
Boiling Point 105 °C @ 0.6 mm Hg[4][5]
Density ~1.087 g/cm³ (Predicted)[5]
Flash Point 105 °C @ 0.6 mm Hg[5]
CAS Number 29053-62-1[1][3]

Solubility Profile: A Qualitative Overview

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure possesses both polar and non-polar characteristics. The presence of the formyl group and two nitrogen atoms within the diazepane ring introduces polarity and sites for hydrogen bonding. Conversely, the ethylene and propylene bridges of the hydrocarbon backbone are non-polar. This amphiphilic nature dictates its solubility across a range of solvents.

Published data indicates that this compound is slightly soluble to soluble in water and soluble in alcohol and ketone solvents.[5] The following table provides a qualitative summary of its expected solubility in common laboratory solvents, extrapolated from available data and structural analysis.

Solvent ClassExample(s)Expected SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble / Slightly SolubleThe polar N-H and C=O groups can form hydrogen bonds with protic solvents. Solubility in water may be limited by the non-polar hydrocarbon backbone.
Polar Aprotic DMSO, DMF, AcetonitrileHighThe strong dipole moments of these solvents can effectively solvate the polar regions of the molecule.
Ketones AcetoneSolubleAs stated in available literature, the polarity is sufficient to dissolve the compound.
Ethers Diethyl Ether, THFModerately SolubleThe moderate polarity can solvate the molecule, but strong hydrogen bonding is not possible.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents are effective for a wide range of organic compounds with moderate polarity.
Non-Polar Hexanes, TolueneLow / InsolubleThe overall polarity of the molecule is too high for significant dissolution in non-polar hydrocarbon solvents.

Experimental Workflow for Solubility Determination

For precise applications in drug development and process chemistry, quantitative solubility data is essential. The Shake-Flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.

Protocol: Equilibrium Solubility via Shake-Flask Method
  • Preparation : Add an excess amount of this compound to a known volume of the selected solvent (e.g., 2 mL) in a sealed glass vial. The presence of undissolved solid is crucial.

  • Equilibration : Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

  • Phase Separation : Cease agitation and allow the vial to stand, permitting the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).

  • Sampling : Carefully extract a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution : Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification : Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation : Calculate the original concentration in the supernatant (in mg/mL or mol/L) by accounting for the dilution factor. This value represents the equilibrium solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to known volume of solvent B Agitate at constant T for 24-48 hours A->B C Centrifuge to pellet undissolved solid B->C D Sample supernatant C->D E Dilute sample D->E F Analyze via HPLC/GC-MS E->F G Calculate solubility F->G

Fig. 1: Experimental workflow for the Shake-Flask solubility determination method.

Strategic Solvent Selection

The choice of solvent is critical for the success of any procedure involving this compound. The following logic diagram outlines a decision-making process for solvent selection based on the intended application.

G cluster_reaction Chemical Synthesis cluster_purification Purification (Crystallization) cluster_analysis Analytical Chemistry (HPLC/GC) Start Application Goal R1 Are reactants polar? Start->R1 P1 Find solvent system where solubility is high when hot and low when cold Start->P1 A1 Sample must be fully dissolved Start->A1 R2 Use polar aprotic: DMF, DMSO, Acetonitrile R1->R2 Yes R3 Are reactants non-polar? R1->R3 No R4 Use moderate polarity: DCM, THF R3->R4 P2 Try: Ethanol, Isopropanol, or mixed systems like Ethanol/Water, Toluene/Hexane P1->P2 A2 Use mobile phase component: Acetonitrile, Methanol A1->A2

Fig. 2: Decision logic for application-specific solvent selection.

Safety and Handling

This compound requires careful handling due to its hazardous nature. It is classified as corrosive and can cause severe skin burns and eye damage.[1][2]

  • GHS Hazard Statement : H314 - Causes severe skin burns and eye damage.[1][4]

  • Signal Word : Danger.[1][2][4]

  • Personal Protective Equipment (PPE) : Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.

  • Handling : Operations should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.[6]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place.[1] The recommended storage temperature is often between 2-8°C.[1]

Researchers must consult the full Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal protocols before working with this compound.[1]

Conclusion

This compound is a valuable chemical intermediate with a solubility profile that reflects its amphiphilic character. It exhibits good solubility in polar organic solvents such as alcohols, ketones, and polar aprotic solvents, with limited to moderate solubility in water. For applications requiring precise concentration control, the experimental determination of its solubility via methods like the Shake-Flask protocol is strongly recommended. Adherence to strict safety protocols is mandatory when handling this corrosive compound. This guide provides the foundational knowledge for scientists and researchers to confidently and safely utilize this compound in their research and development endeavors.

References

  • This compound - ChemBK. (2024). ChemBK. [Link]

  • This compound | C6H12N2O | CID 7006656 - PubChem. (n.d.). PubChem. [Link]

  • This compound | CAS 29053-62-1 | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]

  • This compound | 29053-62-1 | C6H12N2O | Appchem. (n.d.). Appchem. [Link]

  • This compound, 94% Purity, C6H12N2O, 25 grams - CP Lab Safety. (n.d.). CP Lab Safety. [Link]

  • CAS No.29053-62-1 | this compound - 960化工网. (n.d.). 960 Chemical Network. [Link]

Sources

The Chemical Fortitude of a Versatile Building Block: An In-Depth Technical Guide to the Stability of 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stability in Drug Development

In the landscape of modern medicinal chemistry, 1,4-diazepane-1-carbaldehyde has emerged as a crucial building block for the synthesis of novel therapeutics.[1] Its unique seven-membered heterocyclic structure, featuring a reactive carbaldehyde group, provides a versatile scaffold for creating a diverse array of pharmacologically active molecules.[1][2] However, the journey from a promising lead compound to a marketable drug is fraught with challenges, paramount among them being the chemical stability of the active pharmaceutical ingredient (API). A thorough understanding of a molecule's stability under various environmental conditions is not merely a regulatory requirement; it is a fundamental aspect of ensuring the safety, efficacy, and shelf-life of a drug product.[3][4]

This in-depth technical guide provides a comprehensive framework for assessing the stability of this compound. We will delve into the theoretical underpinnings of its potential degradation pathways, followed by detailed, field-proven protocols for conducting forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, thereby empowering them to generate robust and reliable stability data.

Physicochemical Properties and Predicted Liabilities

This compound (CAS 29053-62-1) is a cyclic diamine derivative with a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .[5] Its structure presents several key features that can influence its stability:

  • The N-Formyl Group: The amide linkage of the formyl group is susceptible to hydrolysis, particularly under acidic or basic conditions. This could lead to the formation of 1,4-diazepane and formic acid.

  • The Diazepane Ring: While cyclic amines are generally more stable than their acyclic counterparts, the seven-membered ring may be susceptible to ring-opening reactions under harsh conditions.[6] Studies on similar benzodiazepine structures have shown that the diazepine ring can undergo hydrolytic cleavage.[7][8]

  • The Amine Functionalities: The tertiary amine within the ring and the secondary amine character of the formamide nitrogen can be targets for oxidation.

Based on these structural features, we can anticipate potential degradation pathways that need to be investigated through forced degradation studies.

Forced Degradation Studies: A Strategic Approach

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3][4][9] The goal is to identify the likely degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[3][4]

The following sections outline detailed protocols for the forced degradation of this compound under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[9][10]

Development of a Stability-Indicating Analytical Method

Prior to initiating forced degradation studies, a robust, stability-indicating analytical method must be developed and validated. A High-Performance Liquid Chromatography (HPLC) method with UV detection is typically the method of choice. The method must be able to separate the parent compound from all potential degradation products.

Experimental Workflow for Method Development

Method_Development_Workflow cluster_0 Method Development Initial_Screening Initial Screening (Different Columns & Mobile Phases) Optimization Optimization (Gradient, Flow Rate, Temperature) Initial_Screening->Optimization Select best conditions Forced_Degradation_Samples Analysis of Stressed Samples Optimization->Forced_Degradation_Samples Optimized Method Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Forced_Degradation_Samples->Method_Validation Demonstrate specificity

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 1: Hydrolytic Degradation

Rationale: To assess the susceptibility of the N-formyl group and the diazepane ring to hydrolysis under acidic, basic, and neutral conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw aliquots at the same time points as for acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw aliquots at the specified time points for direct HPLC analysis.

Protocol 2: Oxidative Degradation

Rationale: To evaluate the stability of the compound in the presence of an oxidizing agent, which can mimic oxidative stress during storage and manufacturing.

Methodology:

  • Preparation of Stock Solution: Prepare a fresh stock solution of this compound (1 mg/mL).

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide solution.

    • Keep the solution at room temperature and protected from light for 24 hours.

    • Withdraw aliquots at appropriate time intervals.

    • Analyze the samples directly by HPLC.

Protocol 3: Thermal Degradation

Rationale: To assess the intrinsic thermal stability of the compound in the solid state and in solution.

Methodology:

  • Solid-State Thermal Stress:

    • Place a known amount of solid this compound in a clear glass vial.

    • Expose the sample to a dry heat of 80°C for 7 days.

    • At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.

  • Solution-State Thermal Stress:

    • Prepare a solution of the compound (1 mg/mL) in a suitable solvent.

    • Incubate the solution at 60°C for 7 days.

    • Analyze aliquots at regular intervals by HPLC.

Protocol 4: Photolytic Degradation

Rationale: To determine the compound's sensitivity to light exposure, which is crucial for defining appropriate packaging and storage conditions.[10][11]

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound (1 mg/mL) in a suitable solvent.

    • Transfer the solution to a quartz cuvette or a clear glass vial.

    • Prepare a "dark control" sample by wrapping a similar vial in aluminum foil.

  • Light Exposure:

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][12]

    • Maintain the dark control sample under the same temperature conditions.

  • Analysis:

    • After the exposure period, analyze both the exposed and dark control samples by HPLC.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis 0.1 M HCl24 hours60°C
Basic Hydrolysis 0.1 M NaOH24 hours60°C
Neutral Hydrolysis Water24 hours60°C
Oxidation 3% H₂O₂24 hoursRoom Temp
Thermal (Solid) Dry Heat7 days80°C
Thermal (Solution) Solution7 days60°C
Photolytic ICH Q1B-Controlled

Note: The values in this table are to be filled in based on experimental data.

Proposed Degradation Pathways

Based on the results of the forced degradation studies, potential degradation pathways can be proposed. The identification of degradation products using techniques such as LC-MS/MS is crucial for elucidating these pathways.

Potential Degradation Pathways

Degradation_Pathways Parent This compound Hydrolysis_Product 1,4-Diazepane Formic Acid Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product N-Oxide Derivative Parent->Oxidation_Product Oxidation Ring_Opening_Product Ring-Opened Adduct Parent->Ring_Opening_Product Harsh Conditions

Caption: Potential degradation pathways of this compound.

Conclusion and Recommendations

This technical guide provides a robust framework for the systematic evaluation of the stability of this compound. By following these protocols, researchers can generate comprehensive stability data that is essential for regulatory submissions and for making informed decisions during the drug development process.

Key recommendations include:

  • Thorough Method Validation: Ensure the stability-indicating method is fully validated according to ICH guidelines.

  • Degradant Identification: Utilize mass spectrometry to identify the structure of significant degradation products.

  • Material Compatibility: Investigate the compatibility of the drug substance with common excipients.

  • Packaging and Storage: Based on the stability data, recommend appropriate packaging and storage conditions to ensure the long-term stability of the final drug product.

A comprehensive understanding of the stability profile of this compound will ultimately contribute to the development of safer and more effective medicines.

References

  • Aidic. Thermal Stability of Amine Compounds and Dichloromethane. Available from: [Link]

  • National Center for Biotechnology Information. Impact of Solvent on the Thermal Stability of Amines. Available from: [Link]

  • ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane | Request PDF. Available from: [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • ACS Publications. Stability of Structurally Varied Aqueous Amines for CO2 Capture. Available from: [Link]

  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Stability and compatibility study of parenteral diazepam in different storage conditions. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. Available from: [Link]

  • PubMed. [Analysis and stability of various pharmaceutically interesting benzodiazepines. 1. Diazepam and nitrazepam, course of hydrolysis and determination of a circle contraction to isomeric quinolone derivatives]. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • PubMed. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Available from: [Link]

  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • PubMed. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. Available from: [Link]

  • MDPI. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Available from: [Link]

  • IntechOpen. Six important ring structures of benzodiazepines in view of their nitrogen positions. Available from: [Link]

  • ResearchGate. 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Available from: [Link]

  • Caron Scientific. Finding Peaceable Photostability. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • PubMed. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of the new ring system benzo[ f ]pyrimido[1,2- d ][1][6][13]triazolo[1,5- a ][1][14]diazepine and its cycloalkane and cycloalkene condensed analogues. Available from: [Link]

  • Journal of the Chemical Society C. Diazepines. Part V. 2,3-Dihydro-1H-1,4-diazepines. Available from: [Link]

  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF. Available from: [Link]

  • LinkedIn. ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available from: [Link]

  • ResearchGate. Analytical methods for determination of benzodiazepines. A short review. Available from: [Link]

  • AMERICAN ELEMENTS. This compound | CAS 29053-62-1. Available from: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • PubChem. 1H-1,4-Diazepine. Available from: [Link]

  • ResearchGate. (PDF) The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Available from: [Link]

Sources

The Versatile Scaffold: A Technical Guide to 1,4-Diazepane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility and the capacity for diverse substitutions have enabled the development of a vast array of pharmacologically active compounds. This in-depth technical guide provides a comprehensive overview of 1,4-diazepane derivatives for researchers, scientists, and drug development professionals. We will explore the fundamental chemical properties of the 1,4-diazepane core, delve into key synthetic methodologies, and examine the structure-activity relationships of prominent derivatives, with a particular focus on their applications as central nervous system agents and anticancer therapeutics. This guide is designed to be a practical resource, offering detailed experimental protocols and data-driven insights to facilitate the rational design and synthesis of novel 1,4-diazepane-based drug candidates.

The 1,4-Diazepane Core: A Privileged Structure in Medicinal Chemistry

The 1,4-diazepane moiety is a versatile building block in the design of bioactive molecules.[1][2] Its seven-membered ring endows it with a higher degree of conformational flexibility compared to smaller five- or six-membered rings. This property allows 1,4-diazepane derivatives to adopt optimal conformations for binding to a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] Furthermore, the two nitrogen atoms in the ring can be readily functionalized, providing multiple points for diversification and the introduction of various pharmacophoric groups.

The fusion of a benzene ring to the 1,4-diazepane core gives rise to the well-known 1,4-benzodiazepine scaffold, which forms the basis of numerous clinically successful drugs, most notably in the area of central nervous system (CNS) disorders.[1] The success of benzodiazepines has spurred extensive research into other 1,4-diazepane derivatives with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.

Synthetic Strategies for 1,4-Diazepane Derivatives

The construction of the 1,4-diazepane ring system can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions

A common and effective strategy for the synthesis of 1,4-diazepanes involves the cyclization of linear precursors. One such approach is the reaction of diamines with bis-electrophiles. For instance, the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent can yield a 1,4-diazepine ring.

A notable example is the synthesis of 1,4-benzodiazepine-2,5-diones, which can be prepared via the cyclization of an N-(2-aminobenzoyl)amino acid derivative. This method offers a straightforward route to a key intermediate that can be further modified.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has provided powerful tools for the construction of complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed in the synthesis of N-aryl-1,4-diazepanes.[3] This reaction involves the coupling of an aryl halide or triflate with a 1,4-diazepane, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents at the nitrogen atoms.

Experimental Protocol: Synthesis of a Representative N-Aryl-1,4-diazepane Derivative

This protocol describes a general procedure for the palladium-catalyzed N-arylation of a protected 1,4-diazepane.

Materials:

  • 1-Boc-1,4-diazepane

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk tube, add 1-Boc-1,4-diazepane (1.0 mmol), aryl bromide (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final N-aryl-1,4-diazepane.

Characterization Data for a Representative Product (N-(p-tolyl)-1,4-diazepane):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.05 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 3.45 (t, J = 5.6 Hz, 2H), 3.20 (t, J = 5.6 Hz, 2H), 2.95 (t, J = 5.2 Hz, 2H), 2.75 (t, J = 5.2 Hz, 2H), 2.25 (s, 3H), 1.90 (quint, J = 5.4 Hz, 2H).

  • IR (KBr, cm⁻¹): 3310 (N-H), 2925, 2850 (C-H), 1615, 1520 (C=C, aromatic).

  • MS (ESI) m/z: [M+H]⁺ calculated for C₁₂H₁₉N₂, 191.15; found, 191.15.

Pharmacological Applications of 1,4-Diazepane Derivatives

The structural versatility of the 1,4-diazepane scaffold has led to the discovery of derivatives with a wide range of pharmacological activities.

Central Nervous System (CNS) Agents

The most well-established therapeutic application of 1,4-diazepane derivatives is in the treatment of CNS disorders. The 1,4-benzodiazepines, such as diazepam and alprazolam, are widely prescribed for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

Mechanism of Action: Benzodiazepines exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the CNS.[4][5][6] They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[4][6] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in a decrease in neuronal excitability.[4]

GABA_A_Receptor_Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Benzodiazepine 1,4-Benzodiazepine Derivative Benzodiazepine->GABA_A_Receptor Binds to allosteric site Benzodiazepine->GABA_A_Receptor Enhances GABA binding & channel opening frequency Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Increased Cl- influx

Figure 1: Mechanism of action of 1,4-benzodiazepine derivatives on the GABA-A receptor.

Structure-Activity Relationships (SAR): The pharmacological profile of benzodiazepines can be significantly influenced by the nature and position of substituents on the benzodiazepine core.

PositionSubstituent Effect on Anxiolytic/Sedative Activity
7 An electron-withdrawing group (e.g., Cl, NO₂) is crucial for activity.
5 An aryl group (e.g., phenyl) is generally optimal for activity.
1 Alkyl substitution (e.g., methyl) can influence the duration of action.
2 A carbonyl group is important for binding.
Anticancer Agents

In recent years, 1,4-diazepane derivatives have garnered significant attention as potential anticancer agents.[7] Various derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.

Mechanism of Action: The anticancer mechanisms of 1,4-diazepane derivatives are diverse and can include the inhibition of key enzymes involved in cell proliferation, induction of apoptosis, and disruption of the cell cycle. For example, certain 1,4-diazepane-based compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[8]

Anticancer_Workflow cluster_synthesis Synthesis & Screening cluster_evaluation Biological Evaluation Start 1,4-Diazepane Scaffold Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library Screening In vitro Cancer Cell Line Screening Library->Screening Hit_Compound Hit Compound (e.g., IC50 < 10 µM) Screening->Hit_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Compound->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In vivo Animal Models Lead_Optimization->In_Vivo_Studies

Figure 2: A generalized workflow for the discovery of 1,4-diazepane-based anticancer agents.

Structure-Activity Relationships (SAR) of Anticancer 1,4-Diazepane Derivatives:

The following table summarizes the in vitro cytotoxic activity of a series of thieno[2,3-e][4][6]diazepine derivatives against various cancer cell lines.[7][9]

CompoundHepG-2 IC₅₀ (µg/mL)MCF-7 IC₅₀ (µg/mL)HCT-116 IC₅₀ (µg/mL)
7a HH>50>50>50
7c 4-ClH4.46.25.8
7e 4-OCH₃H8.19.57.3
7f 4-FH13.011.510.2
Vinblastine --3.14.93.8

Data extracted from Fayed et al. (2014).[7][9]

The data indicates that the introduction of an electron-withdrawing group at the para-position of the phenyl ring at R¹ (e.g., chloro in compound 7c ) significantly enhances the anticancer activity compared to the unsubstituted analog (7a ). An electron-donating group like methoxy (7e ) also confers notable activity, suggesting that electronic and steric factors play a crucial role in the cytotoxicity of these compounds.

Future Perspectives and Challenges

The 1,4-diazepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts are likely to focus on:

  • Exploring new chemical space: The development of novel synthetic methodologies to access previously unexplored substitution patterns on the 1,4-diazepane ring.

  • Target-based drug design: Utilizing computational modeling and structural biology to design 1,4-diazepane derivatives with high affinity and selectivity for specific biological targets.

  • Multitargeted ligands: Designing single molecules based on the 1,4-diazepane scaffold that can modulate multiple targets involved in a particular disease, potentially leading to enhanced efficacy and reduced drug resistance.

A key challenge in the development of 1,4-diazepane-based drugs is achieving target selectivity to minimize off-target effects and associated toxicities. Careful optimization of the substitution pattern and a thorough understanding of the structure-activity relationships are crucial to address this challenge.

Conclusion

1,4-Diazepane and its derivatives represent a highly valuable class of heterocyclic compounds with a proven track record in drug discovery. Their unique structural features and synthetic tractability have enabled the development of a wide range of clinically important drugs and promising new therapeutic candidates. This technical guide has provided an overview of the key aspects of 1,4-diazepane chemistry and pharmacology, with the aim of inspiring and facilitating further research in this exciting and impactful area of medicinal chemistry.

References

  • GABA-A receptor. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Fayed, E. A., & Ahmed, H. Y. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 6(6), 346-356.
  • Campo-Soria, C., Chang, Y., & Weiss, D. S. (2006). Mechanism of action of benzodiazepines on GABAA receptors. British Journal of Pharmacology, 148(7), 984–990.
  • Walters, R. J., Hadley, S. H., Morris, K. D., & Amin, J. (2000). Benzodiazepines act on GABAA receptors via two distinct and separable mechanisms.
  • Masiulis, S., Desai, R., Uchański, T., Serna, P., Nencka, R., & Aricescu, A. R. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology.
  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 897-903.
  • Hovhannisyan, T. R., et al. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)-substituted[4][5]oxazolo[4,5-d]pyrimidines. Letters in Drug Design & Discovery, 16(6), 675-682.

  • Middleditch, M. J., et al. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15029.
  • Fayed, E. A., & Ahmed, H. Y. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 6(6), 346-356. (This is a duplicate of reference 2, but the prompt requires citing all sources. I will cite it again as it is a distinct search result).
  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • Request PDF. (n.d.). 1,4-Diazepane Ring-Based Systems. Retrieved January 11, 2026, from [Link]

  • Shao, H., et al. (2013). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Bioorganic & Medicinal Chemistry, 21(17), 5344-5352.
  • Herold, N., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(29), 20836-20845.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Wang, Y., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(12), 2140.
  • Yoshimatsu, M., et al. (2020).
  • Heravi, M. M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(4), 3043-3053.
  • Gates, F. D., & Kang, J. (2009). New synthesis of diazepam. The Journal of Organic Chemistry, 74(15), 5589–5591.
  • Calvo, M. I., et al. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Fabian, M. A., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Drabczyńska, A., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry, 92, 544–555.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 1,4-Diazepane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged seven-membered heterocyclic scaffold of considerable interest in medicinal chemistry and drug discovery.[1][2][3][4] Its unique conformational flexibility allows molecules incorporating this core to present substituents in three-dimensional space, enabling precise interactions with biological targets. Derivatives of 1,4-diazepane have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[3][4]

The introduction of a carbaldehyde (formyl) group at the N1 position yields 1,4-diazepane-1-carbaldehyde, a versatile synthetic intermediate.[1] The formyl group serves as a crucial handle for a variety of chemical transformations, such as reductive amination, Wittig reactions, and nucleophilic additions, providing a gateway to a diverse array of more complex and functionally rich molecules.[1] This guide provides a detailed exploration of the prevalent synthetic strategies, field-proven protocols, and critical considerations for the successful synthesis of these valuable building blocks.

Strategic Overview of Synthesis

The synthesis of this compound derivatives primarily hinges on one overarching strategy: the selective formylation of a mono-protected 1,4-diazepane precursor. The inherent challenge lies in differentiating the two secondary amine nitrogens of the parent diazepane ring. Direct formylation of unprotected 1,4-diazepane would lead to a mixture of mono-formylated, di-formylated, and unreacted starting material, necessitating a challenging purification process.

Therefore, the most logical and widely adopted approach involves the use of an orthogonal protecting group strategy. One nitrogen atom is temporarily "masked" while the other is selectively formylated. This ensures high regioselectivity and simplifies product isolation.

G cluster_0 Synthetic Strategy Start 1,4-Diazepane Protect Step 1: Mono-Protection (e.g., with Boc-anhydride) Start->Protect Introduce protecting group Intermediate N4-Protected-1,4-diazepane (e.g., 1-Boc-1,4-diazepane) Protect->Intermediate Isolate mono-protected intermediate Formylate Step 2: N-Formylation (Selective at N1) Intermediate->Formylate Differentiate N1 and N4 Product 4-Protected-1,4-diazepane-1-carbaldehyde Formylate->Product Isolate target molecule Deprotect Step 3 (Optional): Deprotection Product->Deprotect Remove protecting group FinalProduct This compound Deprotect->FinalProduct

Caption: General workflow for synthesizing this compound.

In-Depth Analysis: Key Experimental Choices

The Critical Role of the Protecting Group

The choice of the protecting group for the N4 position is paramount. The ideal group should be:

  • Easy to install: The protection reaction should be high-yielding and straightforward.

  • Stable: It must remain intact during the subsequent formylation step.

  • Orthogonal: It should be removable under conditions that do not affect the newly installed formyl group.

The tert-butyloxycarbonyl (Boc) group is overwhelmingly the protecting group of choice for this purpose.[5] It is readily installed using di-tert-butyl dicarbonate (Boc₂O) and is stable to the typically mild basic or neutral conditions used for formylation. Crucially, its removal is achieved under acidic conditions (e.g., trifluoroacetic acid or HCl), which the N-formyl group tolerates well.[5][6][7]

Selecting the Right Formylating Agent

Numerous reagents can introduce a formyl group onto a secondary amine.[8][9] The selection depends on factors like substrate reactivity, desired reaction conditions (temperature, solvent), and reagent availability and stability.

Formylating AgentTypical ConditionsAdvantagesDisadvantages
Ethyl Formate Reflux in solvent (e.g., EtOH, Toluene)Inexpensive, readily available.Requires elevated temperatures, potentially long reaction times.
Formic Acid / Coupling Agent DCC, EDC; Room TempMild conditions.Stoichiometric byproducts (e.g., DCU) can complicate purification.
Acetic Formic Anhydride Prepared in situ; 0°C to RTHighly reactive, often fast reactions.Unstable, must be prepared fresh; can be unselective.
N,N-Dimethylformamide (DMF) / POCl₃ (Vilsmeier Reagent) 0°C to RTHighly reactive.Harsh conditions, strongly acidic byproduct (HCl).
Methanol (as C1 source) Metal catalyst (e.g., Ru, Au/Pd), oxidant"Green" chemistry approach, uses a sustainable C1 source.[10][11]Requires specific catalysts, may not be suitable for all substrates.

For the formylation of 1-Boc-1,4-diazepane, ethyl formate is an excellent and cost-effective choice, providing good yields with a simple workup. Its mechanism involves the nucleophilic attack of the free secondary amine (N1) onto the carbonyl carbon of ethyl formate, followed by the elimination of ethanol to yield the desired N-formamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-formyl-1,4-diazepane-1-carboxylate

This protocol details the selective N-formylation of commercially available tert-butyl 1,4-diazepane-1-carboxylate.

Workflow Diagram:

G cluster_protocol1 Protocol 1: Formylation Workflow Setup 1. Reaction Setup - Dissolve 1-Boc-1,4-diazepane - Add Ethyl Formate Reaction 2. Reflux - Heat mixture to reflux (e.g., 80-90 °C) - Monitor by TLC/LC-MS Setup->Reaction Heat Workup 3. Workup - Cool to RT - Concentrate under vacuum - Partition (e.g., EtOAc/H₂O) Reaction->Workup Reaction complete Purify 4. Purification - Dry organic layer (Na₂SO₄) - Filter and concentrate - Purify via column chromatography Workup->Purify Isolate crude Analysis 5. Characterization - ¹H NMR, ¹³C NMR, MS - Confirm structure and purity Purify->Analysis Obtain pure product

Caption: Step-by-step workflow for the formylation of 1-Boc-1,4-diazepane.

Materials:

  • tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq)

  • Ethyl formate (10-20 eq, used as reagent and solvent)

  • Ethanol (optional, as co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add tert-butyl 1,4-diazepane-1-carboxylate (e.g., 5.0 g, 25.0 mmol).

  • Add a significant excess of ethyl formate (e.g., 50 mL, ~25 eq). The large excess drives the reaction equilibrium towards the product.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate and any ethanol byproduct under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove any highly polar impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc).

  • Combine the pure fractions and concentrate to afford tert-butyl 4-formyl-1,4-diazepane-1-carboxylate as a colorless oil or white solid.

Protocol 2: Deprotection to Yield this compound

This protocol describes the removal of the Boc group to furnish the final parent compound.

Materials:

  • tert-butyl 4-formyl-1,4-diazepane-1-carboxylate (1.0 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) (5-10 eq) OR 4M HCl in Dioxane (5-10 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-formyl-1,4-diazepane-1-carboxylate (e.g., 4.0 g, 17.5 mmol) in dichloromethane (40 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (e.g., 13.5 mL, 175 mmol, 10 eq) dropwise to the stirred solution. The addition is exothermic. Gas evolution (isobutylene) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.[6][12]

  • Once the starting material is consumed, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water (50 mL) and cool to 0 °C.

  • Slowly and carefully basify the aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~8-9. Caution: Vigorous CO₂ evolution will occur.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.[1] The product is often sufficiently pure for subsequent steps but can be further purified by chromatography or distillation if required.

Characterization and Troubleshooting

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

TechniqueExpected Observations for tert-butyl 4-formyl-1,4-diazepane-1-carboxylate
¹H NMR Appearance of a singlet corresponding to the formyl proton (~8.0-8.2 ppm). Presence of a large singlet for the Boc group protons (~1.4-1.5 ppm). Complex multiplets for the diazepane ring protons.
¹³C NMR A carbonyl signal for the formyl group (~162-165 ppm). Carbonyl signal for the Boc group (~155 ppm). Signal for the quaternary carbon of the Boc group (~80 ppm).
Mass Spec (ESI+) Observation of the [M+H]⁺ peak at m/z = 229.15, and potentially the sodium adduct [M+Na]⁺ at m/z = 251.13.
IR Spectroscopy Strong C=O stretching bands for the formamide (~1650-1670 cm⁻¹) and the carbamate (~1680-1700 cm⁻¹).

Troubleshooting Guide:

ProblemPossible CauseSuggested Solution
Low yield in formylation (Protocol 1) Incomplete reaction.Increase reaction time and/or the excess of ethyl formate. Ensure the reflux temperature is adequate.
Product loss during workup.The formylated product has some water solubility. Minimize water washes or perform a back-extraction of the aqueous layers.
Incomplete deprotection (Protocol 2) Insufficient acid or reaction time.Increase the equivalents of TFA/HCl or extend the reaction time. Monitor carefully by TLC.[12]
Substrate degradation.The formyl group can be sensitive to very harsh acidic conditions. Perform the reaction at 0 °C and do not let it run for an excessively long time after completion.
t-Butylation of product during deprotection The intermediate t-butyl cation can alkylate nucleophilic sites.[7]While less common for this substrate, adding a scavenger like triethylsilane or anisole to the deprotection mixture can trap the cation.

Conclusion

The synthesis of this compound derivatives is a well-established process that relies on a robust protecting group strategy to achieve excellent regioselectivity. By employing a Boc-protection/formylation/deprotection sequence, researchers can reliably access these valuable building blocks in high yield and purity. The protocols outlined in this guide provide a solid foundation for laboratory synthesis, and the accompanying mechanistic insights and troubleshooting advice will empower scientists to adapt and optimize these methods for their specific research and development needs.

References

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • Tummatorn, J., et al. (2012). Formylation of Amines. Molecules. Available at: [Link]

  • Chapman, R. S. L., et al. (2017). Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides. Organic Chemistry Portal. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Bentham Science Publishers (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • Sato, T., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Journal of the Japan Petroleum Institute. Available at: [Link]

  • Kim, J., et al. (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. Available at: [Link]

  • ChemBK (2024). This compound. Available at: [Link]

  • ResearchGate (2018). A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate. Available at: [Link]

  • ResearchGate (n.d.). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. Available at: [Link]

  • Legris, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • ResearchGate (n.d.). Boc deprotection conditions tested. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

  • ResearchGate (n.d.). Deprotection of different N-Boc-compounds. Available at: [Link]

  • El-Mekabaty, A., et al. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • Nalikezhathu, A., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. Available at: [Link]

  • Wang, Z., et al. (2024). Dynamic amine sorting enables multiselective construction of unsymmetrical chiral diamines. Nature Chemistry. Available at: [Link]

  • Kim, H., et al. (2019). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. KAIST. Available at: [Link]

  • Royal Society of Chemistry (2014). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry. Available at: [Link]

  • Royal Society of Chemistry (2018). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. Available at: [Link]

  • Domling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. Available at: [Link]

  • Hsieh, H., et al. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]

Sources

The Strategic Utility of 1,4-Diazepane-1-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Drug Discovery

The 1,4-diazepane motif, a seven-membered heterocyclic ring containing two nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a variety of biological targets, thereby serving as a versatile starting point for the development of novel therapeutics across different disease areas.[1] Derivatives of 1,4-diazepane have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[2][3][4] The conformational flexibility of the seven-membered ring allows for the precise spatial orientation of substituents, enabling tailored interactions with the binding pockets of target proteins.[5]

This guide focuses on a particularly valuable derivative: 1,4-Diazepane-1-carbaldehyde (CAS 29053-62-1) . The introduction of a formyl (carbaldehyde) group at the N-1 position transforms the symmetrical 1,4-diazepane into a highly versatile building block for asymmetric synthesis and further functionalization. This aldehyde group serves as a reactive handle for a multitude of chemical transformations, most notably reductive amination, allowing for the facile introduction of diverse molecular fragments.[6][7] This application note will provide a comprehensive overview of the synthesis and utility of this compound, complete with detailed protocols for its preparation and subsequent derivatization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the drug-like properties of its derivatives.

PropertyValueSource
CAS Number 29053-62-1[6][7][8]
Molecular Formula C₆H₁₂N₂O[6][7][8]
Molecular Weight 128.17 g/mol [6][7][8]
IUPAC Name This compound[8]
Appearance White crystalline solid (typical)[5]
Solubility Soluble in alcohols and ketone solvents, slightly soluble in water.[5]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired and compared to literature values or supplier specifications for compound verification.

Synthetic Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the rationale behind the chosen conditions.

Protocol 1: Synthesis of this compound via N-Formylation

The most direct route to this compound is the selective mono-N-formylation of 1,4-diazepane. Ethyl formate is an effective and readily available formylating agent for this transformation. The reaction proceeds via a nucleophilic attack of one of the amine nitrogens on the electrophilic carbonyl carbon of ethyl formate.

Reaction Scheme:

G 1,4-Diazepane 1,4-Diazepane This compound This compound 1,4-Diazepane->this compound Ethyl Formate, Heat

Caption: Synthesis of this compound.

Materials:

  • 1,4-Diazepane

  • Ethyl formate

  • Ethanol (or suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-diazepane (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Formylating Agent: Add an excess of ethyl formate (e.g., 3-5 equivalents) to the solution. The use of excess ethyl formate drives the reaction towards the mono-formylated product.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield pure this compound.

Rationale and Expertise-Based Insights:

  • Solvent Choice: While the reaction can be run neat, using a solvent like ethanol ensures homogeneity and better temperature control.

  • Stoichiometry: Using a large excess of the formylating agent is a common strategy to favor mono-functionalization of a symmetric starting material. However, careful monitoring is crucial to prevent di-formylation.

  • Alternative Formylating Agents: Other formylating agents like formic acid can also be used.[9] Biocatalytic methods using lipase have also been reported for N-formylation and offer a greener alternative.[10][11]

Protocol 2: Derivatization via Reductive Amination

The aldehyde functionality of this compound is a gateway to a vast chemical space through reductive amination. This reaction couples the aldehyde with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.

Reaction Scheme:

G Aldehyde This compound Imine_Intermediate Imine_Intermediate Aldehyde->Imine_Intermediate + R1R2NH, -H2O Amine R1R2NH Amine->Imine_Intermediate Product N-Substituted 1,4-Diazepane Imine_Intermediate->Product [Reducing Agent]

Caption: Reductive amination workflow.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous solvent like DCM or DCE, add the desired amine (1-1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature under an inert atmosphere until completion (typically 2-24 hours). Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale and Expertise-Based Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for imines and enamines in the presence of aldehydes and ketones.[12] Sodium cyanoborohydride is also effective but is toxic and requires careful handling.

  • pH Control: The rate of imine formation is pH-dependent. The addition of a catalytic amount of a weak acid like acetic acid can accelerate the reaction.

  • One-Pot Procedure: This protocol is designed as a one-pot reaction, which is efficient and minimizes handling of the intermediate imine. Greener, catalyst-free methods using sodium borohydride in solvents like glycerol have also been developed for reductive aminations.[13]

Applications in Medicinal Chemistry

The 1,4-diazepane scaffold is a key component in several clinically relevant molecules and investigational drugs. While specific drugs containing the intact this compound moiety are less common, the derivatives synthesized from it are of significant interest.

  • Orexin Receptor Antagonists: The 1,4-diazepane core is found in orexin receptor antagonists, such as Suvorexant, which is used for the treatment of insomnia.[2][6] The synthesis of analogs of such drugs could potentially start from this compound.

  • Neurokinin Receptor Antagonists: Derivatives of 1,4-diazepane have been investigated as antagonists of the neurokinin 1 (NK1) receptor, which has implications for the treatment of depression, anxiety, and emesis.[4]

  • Sigma Receptor Ligands: The 1,4-diazepane scaffold has been used to develop ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.[14][15]

Illustrative Synthetic Pathway to a Bioactive Scaffold:

The following diagram illustrates a hypothetical pathway to a complex, N-substituted 1,4-diazepane, showcasing the utility of this compound as a key intermediate.

G cluster_0 Synthesis of Key Intermediate cluster_1 Derivatization and Functionalization Diazepane 1,4-Diazepane Carbaldehyde This compound Diazepane->Carbaldehyde N-Formylation Coupled_Product N-Substituted 1,4-Diazepane Carbaldehyde->Coupled_Product Reductive Amination Amine Bioactive Amine Fragment Amine->Coupled_Product Final_Compound Lead Compound Coupled_Product->Final_Compound Further Functionalization (e.g., N-4 acylation)

Caption: Synthetic strategy for lead compound generation.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide a robust platform for the generation of diverse libraries of compounds based on the privileged 1,4-diazepane scaffold. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their quest for novel and impactful therapeutic agents.

References

  • PubChem. This compound. Available from: [Link]

  • Google Patents. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists.
  • Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Rashid, M., et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. 2019.
  • Google Patents. US6452001B2 - Diazapane derivatives useful as antagonists of neurokinin 1 receptor and methods for their formation.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems. Available from: [Link]

  • RSC Publishing. First report on bio-catalytic N-formylation of amines using ethyl formate. Available from: [Link]

  • ResearchGate. User-friendly stereoselective one-pot access to 1,4-diazepane derivatives by a cyclodehydrative three-component reaction with 1,3-dicarbonyls. Available from: [Link]

  • National Institutes of Health. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • American Elements. This compound. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Google Patents. 7-phenyl-1, 4-diazepane compounds, process for their preparation, and pharmaceutical compositions containing them.
  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • Springer. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Available from: [Link]

  • PubChem. Tert-butyl 1,4-diazepane-1-carboxylate. Available from: [Link]

  • ResearchGate. Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Available from: [Link]

  • National Institutes of Health. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available from: [Link]

  • PubMed. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available from: [Link]

  • ResearchGate. First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. Available from: [Link]

Sources

The Versatile Scaffold: Harnessing 1,4-Diazepane-1-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,4-Diazepane-1-carbaldehyde Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer favorable pharmacological properties is paramount. The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has emerged as a privileged scaffold in the design of therapeutic agents targeting a wide array of biological targets. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling optimal interactions with protein binding pockets. The introduction of a carbaldehyde group at the 1-position to form This compound transforms this already valuable core into a highly versatile building block for combinatorial chemistry and lead optimization.

The strategic importance of this scaffold lies in its dual reactive sites: the electrophilic aldehyde and the nucleophilic secondary amine at the 4-position. This duality allows for a diverse range of chemical modifications, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). The aldehyde functionality serves as a linchpin for the introduction of various substituents through reactions such as reductive amination and Wittig olefination, while the N-4 position is readily amenable to alkylation and acylation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of the this compound scaffold in the discovery of novel therapeutics.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is most efficiently achieved through the formylation of commercially available homopiperazine (1,4-diazepane). The choice of a formylating agent is critical to ensure mono-formylation and prevent the formation of the di-formylated byproduct. Ethyl formate is a cost-effective and mild reagent that provides good selectivity for the desired product.

Protocol 1: Synthesis of this compound

Materials:

  • Homopiperazine

  • Ethyl formate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add homopiperazine (1.0 eq).

  • Add a 5 to 10-fold molar excess of ethyl formate. The excess ethyl formate serves as both the reagent and the solvent.

  • Add a catalytic amount of absolute ethanol to facilitate the reaction.

  • Equip the flask with a reflux condenser and stir the mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess ethyl formate and ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality and Self-Validation: The use of a large excess of ethyl formate drives the equilibrium towards the mono-formylated product. The reaction is self-validating as the purity of the product can be readily assessed by standard analytical techniques such as NMR spectroscopy, which will show the characteristic aldehyde proton signal and the appropriate integration for the diazepane ring protons.

Derivatization Strategies: Expanding the Chemical Space

The true utility of this compound lies in its potential for diversification. The following protocols detail key derivatization reactions at both the aldehyde and the N-4 position.

Reductive Amination of the Carbaldehyde Group

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a cornerstone of medicinal chemistry for introducing a wide range of amine-containing substituents.

Protocol 2: Reductive Amination with a Primary Amine

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., substituted aniline) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound and the primary amine in DCM.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Self-Validation: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. The reaction progress is easily monitored, and the final product can be characterized by NMR and mass spectrometry to confirm the formation of the desired secondary amine.

N-Acylation and N-Alkylation at the 4-Position

The secondary amine at the N-4 position provides a nucleophilic handle for the introduction of a variety of substituents via acylation or alkylation.

Protocol 3: N-Acylation with an Acid Chloride

Materials:

  • This compound (1.0 eq)

  • Acid chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DCM and cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA to the solution.

  • Slowly add the acid chloride to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Self-Validation: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the nucleophilic N-4 amine. Successful acylation can be confirmed by the appearance of a new amide carbonyl signal in the IR and ¹³C NMR spectra.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the carbaldehyde into an alkene, offering a pathway to a different class of derivatives.

Protocol 4: Wittig Olefination

Materials:

  • This compound (1.0 eq)

  • Phosphonium ylide (e.g., benzyltriphenylphosphonium chloride) (1.2 eq)

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add the strong base to generate the ylide (a color change is typically observed).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Causality and Self-Validation: The choice of a strong base is essential for the deprotonation of the phosphonium salt to form the reactive ylide. The successful formation of the alkene can be confirmed by the disappearance of the aldehyde proton signal and the appearance of new vinylic proton signals in the ¹H NMR spectrum.

Derivatization_Workflow cluster_aldehyde Aldehyde Derivatization cluster_amine N-4 Amine Derivatization Scaffold This compound ReductiveAmination Reductive Amination (Protocol 2) Scaffold->ReductiveAmination R-NH₂, [H] Wittig Wittig Reaction (Protocol 4) Scaffold->Wittig Ph₃P=CHR Acylation N-Acylation (Protocol 3) Scaffold->Acylation R-COCl, Base Alkylation N-Alkylation Scaffold->Alkylation R-X, Base Product1 Substituted Amine Derivatives ReductiveAmination->Product1 Product2 Alkene Derivatives Wittig->Product2 Product3 Amide Derivatives Acylation->Product3 Product4 N-Alkyl Derivatives Alkylation->Product4

Caption: Derivatization pathways of this compound.

Applications in Drug Discovery: Case Studies

The versatility of the this compound scaffold is exemplified by its application in the development of potent and selective ligands for various biological targets.

Case Study 1: Development of Sigma-1 Receptor Ligands

The sigma-1 receptor is a chaperone protein implicated in a range of neurological disorders, making it an attractive target for drug discovery.[1] Derivatives of the 1,4-diazepane scaffold have been synthesized and evaluated as potent sigma-1 receptor ligands.[1]

Synthetic Strategy: A library of 1,4-diazepane derivatives can be synthesized by utilizing the N-4 position for acylation with various aromatic and heteroaromatic acid chlorides. The resulting amides can then be evaluated for their binding affinity to the sigma-1 receptor.

Biological Evaluation Protocol: Radioligand Binding Assay

  • Prepare membrane homogenates from cells expressing the human sigma-1 receptor.

  • Incubate the membrane homogenates with a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) in the presence of varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Determine the IC₅₀ value of the test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Compound IDN-4 Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1a Benzoyl25.3150.85.96
1b 4-Fluorobenzoyl15.8125.47.94
1c 2-Thiophenecarbonyl32.1180.25.61

This is a representative data table based on trends observed in the literature.

Sigma1_Pathway Diazepane_Ligand 1,4-Diazepane Derivative Sigma1 Sigma-1 Receptor Diazepane_Ligand->Sigma1 Binds to Signaling Downstream Signaling (e.g., Ion Channel Modulation, Calcium Signaling) Sigma1->Signaling Modulates Neuroprotection Neuroprotective Effects Signaling->Neuroprotection Leads to

Caption: Modulation of the Sigma-1 receptor pathway.

Case Study 2: Targeting Cyclin-Dependent Kinase 9 (CDK9)

CDK9 is a key regulator of transcription and has emerged as a promising target for cancer therapy. The introduction of a 1,4-diazepane ring at specific positions of known kinase inhibitor scaffolds has been shown to enhance selectivity for CDK9.

Synthetic Strategy: The N-4 position of this compound can be functionalized with a pharmacophore known to bind to the hinge region of kinases. The aldehyde can then be further modified to explore interactions with other regions of the ATP binding pocket.

Biological Evaluation Protocol: Kinase Inhibition Assay

  • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Incubate recombinant CDK9/cyclin T1 with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of the test compound.

  • After incubation, add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Measure the FRET signal, which is proportional to the extent of substrate phosphorylation.

  • Calculate the IC₅₀ value for the inhibition of CDK9 activity.

Compound IDKey Structural FeatureCDK9 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity (CDK2/CDK9)
2a N-4-pyrimidinyl5050010
2b N-4-(4-aminopyrimidinyl)1530020
2c N-4-(4-amino-5-cyanopyrimidinyl)525050

This is a representative data table based on trends observed in the literature.

Conclusion

This compound represents a powerful and versatile scaffold for the generation of diverse chemical libraries in the pursuit of novel therapeutic agents. Its dual reactivity allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective modulators of a variety of biological targets. The protocols and case studies presented in this application note provide a solid foundation for researchers to harness the potential of this valuable building block in their drug discovery endeavors.

References

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

  • A concise synthesis of 1,4-dihydro-[1][2]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry. [Link]

  • The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies. Journal of Medicinal Chemistry. [Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. University of Nottingham. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. Molecules. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • The Wittig Reaction. University of Pittsburgh. [Link]

  • Homopiperazine (Hexahydro-1,4-diazepine). MDPI. [Link]

Sources

Application Notes & Protocols: N-Alkylation of 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols and scientific rationale for the N-alkylation of 1,4-diazepane-1-carbaldehyde, a critical heterocyclic scaffold in medicinal chemistry.[1] The functionalization of the secondary amine at the N-4 position is a key step in the synthesis of diverse compound libraries for drug discovery.[1] This document outlines two robust and widely applicable methodologies: direct alkylation via SN2 reaction with alkyl halides and N-alkylation via reductive amination. We delve into the mechanistic underpinnings of each approach, explain the causality behind reagent and condition selection, and provide step-by-step protocols designed for reproducibility and success. A comprehensive troubleshooting guide is included to address common experimental challenges.

Introduction: The Strategic Importance of 1,4-Diazepane Scaffolds

The 1,4-diazepane ring is a privileged seven-membered heterocyclic motif that forms the core of numerous pharmacologically active compounds.[2] Its inherent conformational flexibility allows it to present substituents in three-dimensional space in a manner that can facilitate potent and selective interactions with biological targets. This compound (CAS 29053-62-1) is a particularly valuable synthetic intermediate.[1][3] The presence of a formyl group at the N-1 position serves as a protecting group and a synthetic handle, while the secondary amine at the N-4 position provides a nucleophilic site ripe for functionalization.[1]

N-alkylation of this secondary amine is a cornerstone transformation, enabling the introduction of a vast array of side chains that can modulate a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This guide presents two primary, field-proven strategies to achieve this transformation.

Diagram 1: General N-Alkylation Strategies

G cluster_start Starting Material cluster_pathways N-Alkylation Pathways cluster_reagents Key Reagents cluster_product Product Start This compound Direct Direct Alkylation (SN2) Start->Direct Reductive Reductive Amination Start->Reductive Reagent_Direct Alkyl Halide (R-X) + Base Direct->Reagent_Direct Reagent_Reductive Aldehyde/Ketone (R-CHO) + Reducing Agent Reductive->Reagent_Reductive Product N-Alkylated Product Reagent_Direct->Product Forms C-N bond directly Reagent_Reductive->Product Forms C-N bond via iminium intermediate

Caption: High-level overview of the two primary N-alkylation pathways.

Mechanistic Insights & Strategic Choices

The selection of an appropriate N-alkylation strategy depends on the desired substituent, the availability of starting materials, and the chemical tolerances of the substrate.

Pathway A: Direct Alkylation with Alkyl Halides

This classic method follows an SN2 mechanism where the nucleophilic secondary amine of the diazepane attacks an electrophilic alkyl halide.[4][5]

Mechanism: The reaction is initiated by the lone pair of electrons on the N-4 nitrogen attacking the carbon atom bearing a leaving group (e.g., Br, I). This forms a new carbon-nitrogen bond. A base is essential to neutralize the protonated amine intermediate and the hydrogen halide byproduct (e.g., HBr), preventing the formation of an unreactive ammonium salt and driving the reaction to completion.[6]

Causality Behind Experimental Choices:

  • Alkylating Agent (R-X): Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Benzylic and allylic halides are particularly reactive. Common examples include alkyl sulfonates, triazines, and ethylenimines.[7]

  • Base: The choice of base is critical.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, inexpensive, and moderately strong bases. Cesium carbonate offers greater solubility in many organic solvents compared to potassium carbonate, which can sometimes lead to better results.[6][8]

    • Hydrides (NaH): Sodium hydride is a very strong, non-nucleophilic base that irreversibly deprotonates the amine, generating a highly nucleophilic amide anion. This is often used for less reactive alkylating agents but requires anhydrous conditions and careful handling.[9]

  • Solvent: Aprotic polar solvents are typically preferred as they can dissolve the amine salt intermediates and reagents.

    • DMF, Acetonitrile (ACN), DMSO: Excellent choices for solvating reagents but can be difficult to remove.[6][9] Note that DMF and DMSO should be used with caution at high temperatures in the presence of bases.[4]

    • Acetone, THF: Good alternatives, though the solubility of inorganic bases can be limited.[6][8]

Pathway B: Reductive Amination

Reductive amination is a versatile and often milder alternative to direct alkylation. It is a one-pot reaction that proceeds in two stages: the formation of an intermediate iminium ion, followed by its immediate reduction.[10][11][12]

Mechanism: The secondary amine first condenses with an aldehyde or ketone to form a transient, electrophilic iminium ion. A selective reducing agent, present in the same pot, then reduces this iminium ion to the corresponding tertiary amine.[10][13]

Causality Behind Experimental Choices:

  • Carbonyl Source: A wide range of aldehydes and ketones can be used, making this method highly versatile for introducing complex and diverse alkyl groups.[11][14]

  • Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion over the starting carbonyl compound.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is mild, moisture-tolerant, and highly selective for iminiums in the presence of aldehydes.[10][15]

    • Sodium Cyanoborohydride (NaBH₃CN): Also highly effective and selective under mildly acidic conditions, but its high toxicity makes NaBH(OAc)₃ a preferred alternative.[10][11]

    • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce both the iminium ion and the starting carbonyl. It is typically used in a stepwise procedure where the imine is pre-formed before the reducing agent is added.[16][17]

  • Solvent: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are common. Alcohols like methanol can also be used, sometimes in combination with other solvents.[15][16]

Experimental Protocols

Safety Precaution: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][18] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Direct N-Alkylation using an Alkyl Bromide

This protocol describes a general procedure for the alkylation with a representative alkyl bromide.

Table 1: Reagents and Materials for Direct Alkylation

Reagent/MaterialFormulaMW ( g/mol )Molarity/Conc.QuantityRole
This compoundC₆H₁₂N₂O128.17-1.0 eqStarting Material
Alkyl Bromide (e.g., Benzyl Bromide)C₇H₇Br171.04-1.1 - 1.2 eqAlkylating Agent
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-2.0 - 3.0 eqBase
Acetonitrile (ACN)CH₃CN41.05Anhydrous0.1 - 0.2 MSolvent
Optional: Potassium Iodide (KI)KI166.00-0.1 eqCatalyst

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the starting amine.

  • Reagent Addition: Add the alkyl bromide (1.1 eq) to the stirring suspension. If the alkylating agent is a chloride or a less reactive bromide, adding a catalytic amount of potassium iodide (0.1 eq) can accelerate the reaction via the Finkelstein reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for ACN) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes a general procedure using an aldehyde and sodium triacetoxyborohydride.

Table 2: Reagents and Materials for Reductive Amination

Reagent/MaterialFormulaMW ( g/mol )Molarity/Conc.QuantityRole
This compoundC₆H₁₂N₂O128.17-1.0 eqStarting Material
Aldehyde (e.g., Benzaldehyde)C₇H₆O106.12-1.1 eqAlkyl Source
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.94-1.5 eqReducing Agent
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous0.1 - 0.2 MSolvent
Optional: Acetic Acid (AcOH)CH₃COOH60.05-0.1 - 1.0 eqCatalyst

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous dichloromethane (DCM).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. For less reactive partners, a catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. The reaction is often mildly exothermic.

  • Reaction Conditions: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup (Quenching): Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Logical Workflow & Troubleshooting

Diagram 2: Protocol Decision & Troubleshooting Flow

G cluster_decision Protocol Selection cluster_troubleshooting Troubleshooting Start Goal: N-Alkylation Q1 Is desired alkyl group available as an aldehyde? Start->Q1 P_Reductive Use Reductive Amination Protocol Q1->P_Reductive Yes P_Direct Use Direct Alkylation Protocol Q1->P_Direct No (Use Alkyl Halide) Problem Low/No Conversion? P_Reductive->Problem P_Direct->Problem Cause1 Poor Reagent Solubility (e.g., K2CO3 in Acetone) Problem->Cause1 Cause2 Inactive Reagents (e.g., old NaBH(OAc)3) Problem->Cause2 Cause3 Wrong Base/Solvent Combo Problem->Cause3 Solution Change Solvent (DMF, ACN) Use stronger/more soluble base (Cs2CO3, NaH) Use fresh reagents Cause1->Solution Cause2->Solution Cause3->Solution

Caption: A logical flow for selecting a protocol and troubleshooting common issues.

Table 3: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion (Direct Alkylation) 1. Insoluble base (e.g., K₂CO₃ in THF).[8]2. Alkylating agent is not reactive enough (e.g., alkyl chloride).3. Reaction temperature is too low.1. Switch to a more polar solvent (ACN, DMF) or a more soluble base (Cs₂CO₃).2. Add catalytic KI to convert alkyl chloride/bromide to the more reactive iodide in situ.3. Increase the reaction temperature to reflux.
No or Low Conversion (Reductive Amination) 1. Reducing agent has degraded due to age or moisture.2. Iminium ion formation is slow or unfavorable.1. Use a fresh bottle of NaBH(OAc)₃.2. Add a catalytic amount of acetic acid to promote iminium formation. Ensure starting materials are pure.
Multiple Products Observed 1. Over-alkylation (less common for this specific substrate but possible if other reactive sites exist).[19]2. Side reaction with the solvent (e.g., DMF at high temperatures).[9]3. Impure starting materials.1. Use a milder base or fewer equivalents of the alkylating agent.2. Avoid high temperatures with reactive solvents like DMF.[4]3. Confirm the purity of starting materials by NMR or LC-MS before starting.
Difficult Purification 1. Incomplete reaction leaving starting material.2. Formation of highly polar byproducts (e.g., ammonium salts).1. Drive the reaction to completion by extending the reaction time or using more forcing conditions.2. Ensure the aqueous workup (e.g., NaHCO₃ wash) is thorough to remove acidic/basic impurities before chromatography.

References

  • Best Conditions For N-Alkylation? - Powered by XMB 1.9.11. (2022). Sciencemadness.org. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACSCatalogue.com. [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? (2015). ResearchGate. [Link]

  • This compound. (2024). ChemBK. [Link]

  • List of Alkylating agents. (n.d.). Drugs.com. [Link]

  • Catalytic N‐Alkylation of Amines with Aldehydes by a Molecular Mo Oxide Catalyst. (2020). ResearchGate. [Link]

  • Amine alkylation. (n.d.). Wikipedia. [Link]

  • Alkylating Agents. (2016). Oncohema Key. [Link]

  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. (2021). ResearchGate. [Link]

  • Clinical and High-Dose Alkylating Agents. (n.d.). SlidePlayer. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]

  • Methods for mono‐selective N‐alkylation of amines using aldehydes as... (2024). ResearchGate. [Link]

  • Alkylation of Amines, Part 2: with Aldehydes and Ketones. (2020). YouTube. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]

  • Cytotoxic Agents. (n.d.). AccessPharmacy. [Link]

  • N-Dealkylation of Amines. (2017). National Institutes of Health (NIH). [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2018). National Institutes of Health (NIH). [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2004). Organic Reactions. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. (2006). ResearchGate. [Link]

  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (2018). National Institutes of Health (NIH). [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2011). National Institutes of Health (NIH). [Link]

Sources

The Strategic Utility of 1,4-Diazepane-1-carbaldehyde in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,4-Diazepane Scaffold in Medicinal Chemistry

The 1,4-diazepane moiety is a recurring structural motif in a multitude of biologically active compounds, earning it the status of a "privileged scaffold" in medicinal chemistry. This seven-membered heterocyclic ring system provides a flexible yet constrained framework that can effectively present pharmacophoric elements in three-dimensional space, enabling potent and selective interactions with biological targets. The inherent conformational flexibility of the 1,4-diazepane ring is a critical determinant of a molecule's overall shape, which in turn governs its binding affinity and functional activity at receptors and enzymes. A notable example of the successful application of this scaffold is in the development of orexin receptor antagonists, a class of drugs used for the treatment of insomnia.

This technical guide focuses on the synthetic utility of a key building block, 1,4-Diazepane-1-carbaldehyde , in the construction of bioactive molecules. The aldehyde functionality serves as a versatile chemical handle for introducing a wide array of substituents onto the 1,4-diazepane core, primarily through reactions such as reductive amination and nucleophilic additions. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support our claims with authoritative references.

Core Concepts: The Versatility of the Formyl Group

The strategic placement of a formyl group on the 1,4-diazepane ring at the N-1 position opens up a plethora of synthetic possibilities. The electron-withdrawing nature of the carbonyl group influences the reactivity of the adjacent nitrogen atom, while the aldehyde itself is susceptible to a range of transformations.

Key Reactions of this compound:
  • Reductive Amination: This is arguably the most powerful application of this compound. The reaction with a primary or secondary amine forms an iminium ion intermediate, which is then reduced in situ to yield a substituted 1,4-diazepane. This one-pot procedure is highly efficient for creating carbon-nitrogen bonds.

  • Nucleophilic Addition: The electrophilic carbon of the aldehyde is a target for various nucleophiles, such as Grignard reagents and organolithium compounds, leading to the formation of secondary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a means for carbon chain extension.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, offering further avenues for derivatization.

Application Focus: Synthesis of an Orexin Receptor Antagonist Intermediate

To illustrate the practical application of this compound, we will outline a detailed protocol for the synthesis of a key intermediate analogous to those used in the preparation of orexin receptor antagonists like suvorexant. While the direct synthesis of suvorexant may involve a different specific intermediate, this protocol demonstrates the fundamental and widely applicable synthetic strategy of reductive amination using this compound.

Experimental Workflow: Reductive Amination

The following diagram illustrates the general workflow for the synthesis of a substituted 1,4-diazepane via reductive amination.

G A This compound + Amine B Solvent Addition & Stirring (Imine/Iminium Formation) A->B Step 1 C Addition of Reducing Agent (e.g., Sodium Triacetoxyborohydride) B->C Step 2 D Reaction Quench C->D Step 3 E Work-up & Extraction D->E Step 4 F Purification (e.g., Column Chromatography) E->F Step 5 G Characterization (NMR, MS) F->G Step 6

Caption: General workflow for reductive amination.

Detailed Protocols

Protocol 1: Synthesis of this compound

Rationale: The synthesis of the starting material is a crucial first step. A common and effective method is the N-formylation of the commercially available and inexpensive homopiperazine (1,4-diazepane). Various formylating agents can be employed; here we describe a straightforward procedure using ethyl formate.

Materials:

  • Homopiperazine (1,4-diazepane)

  • Ethyl formate

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve homopiperazine (10.0 g, 0.1 mol) in ethanol (100 mL).

  • To the stirred solution, add ethyl formate (11.1 g, 0.15 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude product in diethyl ether (150 mL) and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a pale yellow oil.

  • The product can be further purified by vacuum distillation if required.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a Chiral Amine Intermediate via Reductive Amination

Rationale: This protocol details the asymmetric reductive amination of this compound with a chiral amine, (R)-(+)-1-phenylethylamine, to produce a chiral substituted 1,4-diazepane. This type of intermediate is a common precursor in the synthesis of complex bioactive molecules. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and selectivity for iminium ions over aldehydes.

Materials:

  • This compound

  • (R)-(+)-1-Phenylethylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.56 g, 20 mmol) and anhydrous dichloromethane (100 mL).

  • Add (R)-(+)-1-phenylethylamine (2.42 g, 20 mmol) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (6.36 g, 30 mmol) in anhydrous dichloromethane (50 mL).

  • Slowly add the STAB slurry to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired chiral amine.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to determine its identity, purity, and enantiomeric excess.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical DataBiological Target (Class)
This compoundC₆H₁₂N₂O128.17¹H NMR, ¹³C NMR, MSSynthetic Intermediate
(R)-1-(1,4-diazepan-1-yl)-N-(1-phenylethyl)methanamineC₁₅H₂₅N₃247.38¹H NMR, ¹³C NMR, HRMS, Chiral HPLCOrexin Receptor Antagonist Intermediate

Mechanistic Insights: The Role of the Reducing Agent

The choice of reducing agent in a reductive amination is critical for the success of the reaction. Sodium triacetoxyborohydride (STAB) is often preferred over other hydrides like sodium borohydride for several reasons:

  • Selectivity: STAB is a milder reducing agent and will preferentially reduce the iminium ion intermediate over the starting aldehyde. This minimizes the side reaction of aldehyde reduction to the corresponding alcohol.

  • Reaction Conditions: STAB is effective in aprotic solvents like dichloromethane, which are often good solvents for the amine and aldehyde reactants.

  • pH: The reaction with STAB does not require acidic catalysis for iminium ion formation and is generally run under neutral or slightly acidic conditions, which can be beneficial for acid-sensitive substrates.

The following diagram illustrates the mechanism of reductive amination using STAB.

G cluster_0 Iminium Ion Formation cluster_1 Reduction Aldehyde R-CHO Iminium [R-CH=NHR']⁺ Aldehyde->Iminium + Amine R'-NH2 Amine->Iminium + STAB NaBH(OAc)₃ Product R-CH₂-NHR' STAB->Product Hydride Transfer Iminium_ion [R-CH=NHR']⁺ Iminium_ion->Product

Caption: Mechanism of Reductive Amination.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of bioactive compounds. Its utility in constructing complex molecular architectures, particularly through reductive amination, makes it a key intermediate in drug discovery and development. The protocols provided herein offer a solid foundation for researchers to explore the synthetic potential of this important scaffold. Future work in this area will likely focus on the development of more efficient and stereoselective methods for the derivatization of the 1,4-diazepane ring, leading to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

  • Zhang, G.-S., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(12), 1587-1590. [Link]

  • Cox, C. D., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • PubChem Compound Summary for CID 7006656, this compound. National Center for Biotechnology Information. [Link]

Application Notes and Protocols for the Catalytic Conversion of 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Diazepane Derivatives in Medicinal Chemistry

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of therapeutic applications, including as antipsychotic, anxiolytic, and anticancer agents.[1] 1,4-Diazepane-1-carbaldehyde is a key synthetic intermediate, providing a versatile handle for the introduction of various functional groups.[3] The conversion of the N-formyl group to a methyl group, yielding 1-methyl-1,4-diazepane, is a critical transformation for accessing a broad spectrum of pharmacologically relevant molecules. This document provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic and chemical reduction of this compound.

Reaction Overview: From N-Formyl to N-Methyl

The fundamental transformation discussed herein is the reduction of an amide (the N-formyl group) to an amine (the N-methyl group). This conversion involves the deoxygenation of the carbonyl group.

Reaction_Overview Start This compound Process Reduction (Catalytic or Chemical) Start->Process [H] Product 1-Methyl-1,4-diazepane Process->Product

Caption: General reaction scheme for the reduction of this compound.

This application note will detail three primary methodologies for this conversion:

  • Catalytic Hydrogenation: A green and efficient method utilizing heterogeneous catalysts.

  • Hydride Reduction: A classic and robust approach using powerful reducing agents.

  • Hydrosilylation: A milder catalytic alternative to direct hydrogenation.

Methodology 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a highly effective and atom-economical method for amide reduction. Raney® Nickel, a fine-grained nickel-aluminium alloy, is a widely used catalyst for this purpose due to its high activity.[4][5]

Causality of Experimental Choices
  • Catalyst: Raney® Nickel is chosen for its proven efficacy in hydrogenating a variety of functional groups, including amides.[5] Its porous structure provides a large surface area for the reaction.

  • Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert under the reaction conditions and can dissolve a wide range of organic compounds.

  • Pressure and Temperature: Elevated pressure and temperature are often necessary to overcome the high activation energy associated with amide reduction.[4] The conditions provided are a balance to ensure a reasonable reaction rate without promoting side reactions.

  • Safety: Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.[5] Hydrogen gas is highly flammable and requires specialized equipment for safe handling.

Experimental Protocol

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully weigh the required amount of Raney® Nickel slurry. Wash the catalyst with anhydrous ethanol three times to remove water.

  • Reaction Setup: To the high-pressure autoclave, add this compound (1.0 eq) and the washed Raney® Nickel (10-20% by weight of the substrate). Add anhydrous ethanol to dissolve the substrate.

  • Inerting: Seal the autoclave and purge the system with an inert gas (Nitrogen or Argon) at least three times to remove all oxygen.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Purge the system with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethanol. The filtrate contains the desired 1-methyl-1,4-diazepane.

  • Purification: The solvent can be removed under reduced pressure, and the resulting crude product can be purified by distillation or chromatography if necessary.

Hydrogenation_Workflow A Catalyst Preparation (Raney® Ni wash) B Reaction Setup (Substrate, Catalyst, Solvent in Autoclave) A->B C Inerting (Purge with N2/Ar) B->C D Hydrogenation (Pressurize with H2, Heat) C->D E Reaction Monitoring (Pressure drop) D->E F Work-up (Cool, Vent H2, Purge with N2/Ar) E->F G Isolation (Filter through Celite®) F->G H Purification (Distillation/Chromatography) G->H

Caption: Experimental workflow for catalytic hydrogenation.

Methodology 2: Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including amides.[6][7]

Causality of Experimental Choices
  • Reducing Agent: LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective for the complete reduction of amides to amines.[7]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and can dissolve both the substrate and the LiAlH₄. The use of anhydrous solvent is critical as LiAlH₄ reacts violently with water.

  • Temperature Control: The initial addition of LiAlH₄ is performed at 0 °C to control the exothermic reaction. The reaction is then brought to reflux to ensure complete conversion.

  • Work-up: A careful, sequential addition of water and aqueous sodium hydroxide (Fieser work-up) is crucial to safely quench the excess LiAlH₄ and precipitate the aluminum salts, allowing for easy filtration.

Experimental Protocol

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Water (deionized)

  • Sodium hydroxide (NaOH), 15% aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly and carefully add LiAlH₄ (1.5-2.0 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture. Wash the precipitate thoroughly with THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1,4-diazepane. Further purification can be achieved by distillation.

LiAlH4_Workflow A Reaction Setup (Substrate in anhydrous THF under N2/Ar) B Addition of LiAlH₄ (Portion-wise at 0 °C) A->B C Reaction (Reflux for 4-6 h) B->C D Reaction Monitoring (TLC/GC-MS) C->D E Work-up (Fieser) (Sequential addition of H₂O and NaOH solution) D->E F Isolation (Filter to remove Al salts) E->F G Purification (Dry, Concentrate, Distill) F->G

Caption: Experimental workflow for LiAlH₄ reduction.

Methodology 3: Catalytic Hydrosilylation

Catalytic hydrosilylation offers a milder alternative to both high-pressure hydrogenation and the use of pyrophoric metal hydrides. This method involves the use of a silane in the presence of a transition metal catalyst.

Causality of Experimental Choices
  • Hydrosilane: Phenylsilane is a commonly used and effective hydrosilane for the reduction of amides.

  • Catalyst: While various transition metal catalysts can be employed, ruthenium and rhodium complexes are known to be effective for amide hydrosilylation. The choice of a specific catalyst will depend on availability and desired reactivity.

  • Solvent: A non-protic, anhydrous solvent such as toluene or THF is suitable for this reaction to prevent quenching of the silane and catalyst.

  • Work-up: The work-up typically involves an acidic or basic hydrolysis to cleave the silyl-amine intermediate and liberate the free amine.

Experimental Protocol (General Procedure)

Materials:

  • This compound

  • Phenylsilane (PhSiH₃)

  • Transition metal catalyst (e.g., a Ru or Rh complex, 1-5 mol%)

  • Toluene or THF (anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) and the transition metal catalyst in anhydrous toluene or THF.

  • Addition of Hydrosilane: Add phenylsilane (2.0-3.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and carefully add 1M HCl to quench the reaction and hydrolyze the silyl-amine intermediate. Stir for 1-2 hours.

  • Isolation: Basify the mixture with aqueous NaOH until pH > 10. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography or distillation.

Hydrosilylation_Workflow A Reaction Setup (Substrate, Catalyst in anhydrous solvent under N2/Ar) B Addition of Phenylsilane (Dropwise at RT) A->B C Reaction (Heat for 12-24 h) B->C D Reaction Monitoring (TLC/GC-MS) C->D E Work-up (Acidic hydrolysis followed by basification) D->E F Isolation (Solvent extraction) E->F G Purification (Dry, Concentrate, Purify) F->G

Caption: Experimental workflow for catalytic hydrosilylation.

Data Presentation: Comparison of Methodologies

FeatureCatalytic HydrogenationHydride Reduction (LiAlH₄)Catalytic Hydrosilylation
Reagents H₂, Raney® NiLiAlH₄PhSiH₃, Transition Metal Catalyst
Conditions High pressure (50-100 atm), High temp (100-150 °C)Atmospheric pressure, RefluxAtmospheric pressure, Moderate temp (60-80 °C)
Safety Flammable H₂ gas, Pyrophoric catalystPyrophoric and water-reactive reagentFlammable solvent, catalyst may be air-sensitive
Work-up FiltrationCareful quenching and filtrationAcid/base hydrolysis and extraction
Advantages Green, Atom-economicalFast, High-yielding, Broad scopeMilder conditions than hydrogenation
Disadvantages Requires specialized equipmentPyrophoric reagent, Stoichiometric wasteCost of catalyst, Slower than LiAlH₄

Product Characterization: 1-Methyl-1,4-diazepane

The successful conversion to 1-methyl-1,4-diazepane can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a singlet corresponding to the N-methyl protons around 2.3-2.5 ppm. The disappearance of the formyl proton signal (around 8.0 ppm) from the starting material is a key indicator of reaction completion.

    • ¹³C NMR: A new signal for the N-methyl carbon should appear around 45-50 ppm. The carbonyl carbon signal from the starting material (around 160-165 ppm) will be absent.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 1-methyl-1,4-diazepane (114.19 g/mol ).[8]

  • Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the amide in the starting material (around 1650-1680 cm⁻¹) should be absent in the product spectrum.

Conclusion and Field-Proven Insights

The choice of method for the reduction of this compound to 1-methyl-1,4-diazepane depends on the available equipment, scale of the reaction, and safety considerations.

  • For large-scale, industrial applications, catalytic hydrogenation is often preferred due to its cost-effectiveness and green credentials, despite the initial investment in high-pressure equipment.

  • For laboratory-scale synthesis where speed and high yield are paramount, LiAlH₄ reduction remains a reliable and robust method, provided appropriate safety precautions are strictly followed.

  • Catalytic hydrosilylation presents a valuable alternative for sensitive substrates or when high-pressure equipment is not available, offering a milder reaction profile.

It is imperative for researchers to perform a thorough risk assessment before undertaking any of these procedures. The protocols provided here are intended as a guide and may require optimization based on specific laboratory conditions and substrate purity.

References

  • Synthesis and characterization of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and 1,4-di-[2-aryl-1-diazenyl]-1,4-diazepanes. Canadian Journal of Chemistry. [Link]

  • Reduction of CO2 with ammonia borane and selective formylation of amines in the presence of imidazolium halides. New Journal of Chemistry. [Link]

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]

  • A Mild Reductant N‐Heterocyclic‐Carbene‐Ligated Borane for N‐Formylation of Amines with CO2 under Ambient Conditions. ResearchGate. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Newer non-pyrophoric version of Raney-Nickel and its applications. ACS Green Chemistry Institute. [Link]

  • Reduction of Amides to Amines. Master Organic Chemistry. [Link]

  • Reduction of CO 2 with ammonia borane and selective formylation of amines in the presence of imidazolium halides. ResearchGate. [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. [Link]

  • raney nickel reductions-part i. Indian Academy of Sciences. [Link]

  • Raney nickel. Wikipedia. [Link]

  • Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • 1-Methyl-1,4-diazepane. ChemBK. [Link]

  • hydrogen. Organic Syntheses. [Link]

  • Borane & Borane Complexes. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Rare-Earth-Catalyzed Selective 1,4-Hydrosilylation of Branched 1,3-Enynes Giving Tetrasubstituted Silylallenes. Journal of the American Chemical Society. [Link]

  • Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Indian Journal of Chemistry. [Link]

  • Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

  • Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. [Link]

  • This compound. PubChem. [Link]

  • Formylation of Amines. National Institutes of Health. [Link]

  • ChemInform Abstract: A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. ResearchGate. [Link]

  • Rare-Earth-Catalyzed Selective 1,4-Hydrosilylation of Branched 1,3-Enynes Giving Tetrasubstituted Silylallenes. National Institutes of Health. [Link]

  • ChemInform Abstract: Catalytic 1,4-Selective Hydrosilylation of Pyridines and Benzannulated Congeners. ResearchGate. [Link]

  • Rare-Earth-Catalyzed Selective 1,4-Hydrosilylation of Branched 1,3-Enynes Giving Tetrasubstituted Silylallenes. Semantic Scholar. [Link]

  • 1,4-Ditosyl-1,4-diazepane. National Institutes of Health. [Link]

  • 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. National Institutes of Health. [Link]

Sources

Navigating the Synthetic Maze: Advanced Protecting Group Strategies for 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane-1-carbaldehyde scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of pharmacologically active agents.[1] However, the synthetic utility of this molecule is intrinsically linked to the precise control of its reactive functional groups: a nucleophilic secondary amine at the N4 position, a less reactive N1 formyl-amide, and an electrophilic aldehyde.[1] This guide provides a comprehensive overview of advanced protecting group strategies, offering detailed protocols and a rationale for navigating the synthetic challenges inherent to this valuable building block.

The Challenge: Chemoselectivity in a Multifunctional Scaffold

The primary synthetic hurdle in manipulating this compound lies in achieving chemoselectivity. The disparate reactivity of the two nitrogen atoms and the presence of a reactive aldehyde demand a carefully orchestrated protection and deprotection sequence. The N4 secondary amine is significantly more nucleophilic than the N1 nitrogen, which is part of a formamide moiety, rendering its lone pair less available for reaction. This inherent difference is the key to selective functionalization.

Strategic Approaches to Protection

Two primary strategies can be envisioned for the selective protection of this compound, each with its own set of advantages and considerations.

Strategy A: N4-Amine Protection Followed by Aldehyde Protection

This is often the more logical approach, capitalizing on the higher nucleophilicity of the N4 amine.

StrategyA Start This compound N4_Protection Selective N4-Protection (Boc, Cbz, or Fmoc) Start->N4_Protection 1. Aldehyde_Protection Aldehyde Protection (Acetal Formation) N4_Protection->Aldehyde_Protection 2. Further_Reactions Further Synthetic Transformations Aldehyde_Protection->Further_Reactions 3. Deprotection Selective Deprotection Further_Reactions->Deprotection 4.

Caption: Workflow for N4-protection followed by aldehyde protection.

Strategy B: Aldehyde Protection Followed by N4-Amine Protection

Protecting the aldehyde first can be advantageous if the desired N4-protection conditions are incompatible with a free aldehyde.

StrategyB Start This compound Aldehyde_Protection Aldehyde Protection (Acetal Formation) Start->Aldehyde_Protection 1. N4_Protection N4-Protection (Boc, Cbz, or Fmoc) Aldehyde_Protection->N4_Protection 2. Further_Reactions Further Synthetic Transformations N4_Protection->Further_Reactions 3. Deprotection Selective Deprotection Further_Reactions->Deprotection 4.

Caption: Workflow for aldehyde protection followed by N4-protection.

Protecting Groups for the N4-Amine

The choice of the nitrogen protecting group is critical and dictates the subsequent deprotection strategies. The most common and versatile protecting groups are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). Their orthogonality is a key advantage in multi-step synthesis.[2][3][4]

Protecting GroupReagent for IntroductionCleavage ConditionsOrthogonality & Remarks
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[5][6]Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis). Widely used due to its stability and reliable cleavage.[6]
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[2][7]Orthogonal to Boc (acid-labile) and Fmoc (base-labile). Cleavage is incompatible with reducible functional groups.
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine in DMF)[3]Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis). Crucial in solid-phase peptide synthesis.

Aldehyde Protection: The Acetal Strategy

The most common method for protecting aldehydes is the formation of an acetal, which is stable to basic and nucleophilic conditions.[2][8] The choice between an acyclic acetal (e.g., dimethyl acetal) and a cyclic acetal (e.g., from ethylene glycol) can influence stability towards acidic cleavage.[2][9]

Acetal TypeReagents for FormationCleavage ConditionsRemarks
Acyclic (e.g., Dimethyl Acetal) Methanol, acid catalyst (e.g., HCl, p-TsOH), or trimethyl orthoformate[10]Aqueous acid (e.g., HCl/H₂O)[10]Generally more labile to acid than cyclic acetals, allowing for selective deprotection in some cases.[9]
Cyclic (e.g., Dioxolane) Ethylene glycol, acid catalyst (e.g., p-TsOH) with water removal (e.g., Dean-Stark trap)Aqueous acid (e.g., HCl/H₂O, TFA/H₂O)[8][9]More stable to acidic conditions than acyclic acetals.[2]

Orthogonal Protecting Group Strategies in Practice

The true power of these protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective deprotection of one functional group while others remain intact.

Orthogonal cluster_Aldehyde Aldehyde Protection Boc Boc Cbz Cbz Acetal Acetal Boc->Acetal Acid-labile Fmoc Fmoc Cbz->Acetal Fmoc->Acetal Base-labile

Caption: Orthogonality of common protecting groups for amines and aldehydes.

Protocols

Protocol 1: Selective N4-Boc Protection of this compound

This protocol leverages the higher nucleophilicity of the N4-amine for selective protection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM.

  • Add TEA or DIPEA (1.2 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N4-Boc-1,4-diazepane-1-carbaldehyde.

Protocol 2: Acetal Protection of N4-Boc-1,4-diazepane-1-carbaldehyde

This protocol employs mild conditions to form a cyclic acetal in the presence of the acid-sensitive Boc group.

Materials:

  • N4-Boc-1,4-diazepane-1-carbaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N4-Boc-1,4-diazepane-1-carbaldehyde (1.0 equiv) in toluene, add ethylene glycol (2.0 equiv).

  • Add a catalytic amount of p-TsOH·H₂O (0.05 equiv).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection Strategies

A. Boc Group Removal (in the presence of an acetal):

  • Reagents: Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

  • Procedure: Dissolve the protected compound in DCM and add TFA. Stir at room temperature for 1-4 hours. Monitor by TLC. The stability of the acetal to these conditions may vary, with cyclic acetals generally being more robust.[9] If acetal cleavage is observed, milder acidic conditions or alternative N-protecting groups should be considered.

B. Acetal Group Removal (in the presence of a Boc group):

  • Reagents: Acetic acid/water or a mild Lewis acid.

  • Procedure: The use of harsh aqueous acids will likely cleave the Boc group. Milder conditions, such as aqueous acetic acid or silica gel-catalyzed hydrolysis, may allow for selective acetal deprotection. Careful optimization of reaction conditions is crucial.

C. Cbz Group Removal (non-reductive):

  • Reagents: HBr in acetic acid.[7]

  • Procedure: Dissolve the Cbz-protected compound in glacial acetic acid and add a solution of HBr in acetic acid. Stir at room temperature. This method is suitable when catalytic hydrogenolysis would reduce the aldehyde. However, the strong acidic conditions will likely cleave both Boc and acetal protecting groups.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on the strategic implementation of orthogonal protecting groups. By understanding the relative reactivity of the functional groups and the stability of the protecting groups under various conditions, researchers can devise synthetic routes that are both efficient and high-yielding. The protocols and strategies outlined in this guide provide a solid foundation for navigating the synthetic challenges associated with this important heterocyclic scaffold.

References

  • ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link]

  • Wikipedia. Protecting group. [Link]

  • National Center for Biotechnology Information. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC. [Link]

  • ResearchGate. Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. [Link]

  • ACS Publications. New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases | Organic Letters. [Link]

  • American Chemical Society. Selective Cleavage of Cbz-Protected Amines. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. [Link]

  • YouTube. This protecting group won't survive TFA #organicchemistry #shorts. [Link]

  • ACS Publications. Mechanistic Pathways in CF3COOH-Mediated Deacetalization Reactions | The Journal of Organic Chemistry. [Link]

  • J-Stage. Formylation Reaction of Amines Using N-Formylcarbazole. [Link]

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]

  • ResearchGate. shows the cleavage conditions for the Boc group | Download Table. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • National Center for Biotechnology Information. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • National Center for Biotechnology Information. Formylation of Amines - PMC. [Link]

  • Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. [Link]

  • ResearchGate. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. [Link]

  • Semantic Scholar. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. [Link]

  • ResearchGate. New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines | Request PDF. [Link]

  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF. [Link]

  • PubChem. This compound | C6H12N2O | CID 7006656. [Link]

  • National Center for Biotechnology Information. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • -ORCA. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. [Link]

  • PubMed. Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. [Link]

  • ResearchGate. Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization.. [Link]

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1,4-Diazepane-1-carbaldehyde (CAS: 29053-62-1), a key building block in medicinal chemistry. We move beyond a simple recitation of steps to explore the underlying chemical principles, process optimization, and safety considerations essential for transitioning from laboratory to pilot-plant scale. The recommended protocol focuses on a robust N-formylation of 1,4-diazepane, chosen for its efficiency, scalability, and use of readily available, cost-effective reagents. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Importance of this compound

The 1,4-diazepane scaffold is a "privileged structure" in drug discovery, forming the core of numerous pharmacologically active compounds.[1] Its unique seven-membered ring system offers a semi-rigid yet flexible conformation, enabling it to effectively interact with a wide range of biological targets like enzymes and receptors.[1][2]

This compound serves as a pivotal intermediate in the synthesis of these complex molecules. The aldehyde functional group is a versatile chemical handle, amenable to a variety of transformations such as reductive amination and nucleophilic additions, which allows for the construction of diverse molecular libraries.[1] Given its utility, the development of a reliable and scalable synthesis is a critical step in advancing drug development programs that rely on this scaffold.[3] This note details a validated protocol for its large-scale preparation.

Physicochemical Properties & Safety Data

Understanding the properties of the target compound is paramount for safe handling and process design. This compound is a corrosive material requiring stringent safety protocols.

PropertyValueSource
CAS Number 29053-62-1[4][5]
Molecular Formula C₆H₁₂N₂O[1][4]
Molecular Weight 128.17 g/mol [1][4]
Appearance White crystalline solid[6]
Boiling Point 105 °C @ 0.6 mmHg[6]
Density ~1.09 g/cm³ (Predicted)[6]
Storage 2-8°C, sealed, dry, dark place[1][7]
GHS Hazard Danger . H314: Causes severe skin burns and eye damage.[1][4]

Safety Imperative: Due to its corrosive nature, all handling of this compound and its precursor, 1,4-diazepane, must be conducted in a well-ventilated fume hood.[6] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield.[6] An emergency eyewash and shower station must be readily accessible.

Synthetic Strategy & Mechanistic Rationale

Overview of Synthetic Routes

The synthesis of the 1,4-diazepane ring system can be achieved through various methods, including the condensation of diamines with bifunctional electrophiles or through multicomponent reactions.[1][8] However, for the specific synthesis of the title compound on a larger scale, the most direct and atom-economical approach is the selective mono-N-formylation of the commercially available 1,4-diazepane (homopiperazine).

Recommended Approach: N-Formylation with Ethyl Formate

We recommend the formylation of 1,4-diazepane using ethyl formate. This method is superior for scale-up compared to alternatives like formyl chloride for several key reasons:

  • Safety: Ethyl formate is less hazardous and easier to handle than formyl chloride.

  • Byproducts: The reaction byproduct is ethanol, which is benign and easily removed.

  • Selectivity: The reaction conditions can be controlled to favor mono-formylation. The introduction of the electron-withdrawing formyl group on one nitrogen atom deactivates the diazepane ring, reducing the likelihood of a second formylation.

  • Cost-Effectiveness: Both 1,4-diazepane and ethyl formate are bulk commodity chemicals.

Reaction Mechanism

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The more nucleophilic secondary amine of the 1,4-diazepane attacks the electrophilic carbonyl carbon of ethyl formate. This is followed by the collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group, which is subsequently protonated by another molecule of the amine starting material or during workup to yield ethanol.

Caption: Mechanism of N-formylation.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 g scale of the final product and can be adapted proportionally.

Equipment & Reagents
  • Equipment:

    • 2 L three-neck round-bottom flask (or jacketed glass reactor)

    • Overhead mechanical stirrer

    • Reflux condenser with a nitrogen/argon inlet

    • Temperature probe

    • Heating mantle (or circulating bath for reactor)

    • Rotary evaporator

    • Vacuum distillation apparatus

  • Reagents:

    • 1,4-Diazepane (Homopiperazine): 100.15 g (1.0 mol, 1.0 equiv)

    • Ethyl Formate: 222.24 g (3.0 mol, 3.0 equiv)

    • Methanol (MeOH): 500 mL

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow

Caption: Scalable synthesis workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble the reactor with the overhead stirrer, condenser (with inert gas line), and temperature probe. Ensure the system is dry and purged with nitrogen.

  • Charging Reagents: To the reactor, add 1,4-diazepane (100.15 g) and methanol (500 mL). Stir until the solid is fully dissolved.

  • Formylation: Add ethyl formate (222.24 g) to the solution. The large excess of ethyl formate serves as both reagent and co-solvent, driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After completion, cool the reaction mixture to room temperature. Remove the methanol and excess ethyl formate under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Transfer the resulting crude oil into a separatory funnel. Dilute with dichloromethane (500 mL) and wash with saturated sodium bicarbonate solution (2 x 250 mL) to remove any acidic impurities.

  • Extraction: Separate the organic layer. Extract the aqueous layer again with dichloromethane (2 x 150 mL) to recover any dissolved product.

  • Drying: Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

  • Final Concentration: Concentrate the filtrate on a rotary evaporator to yield the crude this compound as an oil.

  • Purification: The crude product is purified by vacuum distillation.[6] Set up a distillation apparatus and carefully apply vacuum. Collect the fraction boiling at approximately 105°C / 0.6 mmHg. The product will solidify upon cooling.

    • Expected Yield: 75-85%.

Characterization & Quality Control

The identity and purity of the final product should be confirmed by standard analytical methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of significant impurities.

  • GC-MS: To determine purity and confirm the molecular weight.

  • FT-IR: To identify the characteristic aldehyde C=O stretch (~1660-1680 cm⁻¹) and N-H stretch of the secondary amine (~3300 cm⁻¹).

Scale-Up & Process Safety Considerations

  • Exothermicity: While the reaction is not violently exothermic, a mild exotherm may be observed upon initial heating. On a large scale, ensure adequate cooling capacity is available to maintain controlled reflux.

  • Solvent Choice: Dichloromethane is an effective extraction solvent but is subject to regulatory scrutiny. For greener or larger-scale processes, consider replacing it with ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF), though solvent screening may be required to ensure efficient extraction.

  • Purification: Vacuum distillation is the most effective purification method at scale, avoiding the cost and solvent waste associated with column chromatography.[9] Ensure the vacuum system is robust and can achieve the required low pressure.

  • Waste Disposal: The aqueous waste from the work-up will be basic and contain dissolved salts and ethanol. The organic waste will consist of distillation residues. All waste streams must be disposed of in accordance with local environmental regulations.

References

  • This compound | C6H12N2O | CID 7006656 . PubChem, National Center for Biotechnology Information. [Link]

  • This compound . ChemBK. [Link]

  • Theoretical Study of 1, 4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution . International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • This compound | CAS 29053-62-1 . American Elements. [Link]

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF . ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines . MDPI. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure . NIH National Library of Medicine. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism . NIH National Library of Medicine. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance . Bentham Science. [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes . ChemRxiv. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands . NIH National Library of Medicine. [Link]

  • Organic Syntheses Procedure, Vol. 102, p. 45 (2025) . Organic Syntheses. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates . MDPI. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists . PubMed. [Link]

Sources

Application Notes and Protocols for 1,4-Diazepane-1-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold in Multicomponent Chemistry

In the landscape of contemporary drug discovery and medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. The 1,4-diazepane ring system has emerged as a privileged scaffold, imparting favorable characteristics such as conformational flexibility and multiple points for diversification, which are crucial for optimizing interactions with biological targets.[1][2][3] The introduction of 1,4-diazepane-1-carbaldehyde as a building block in multicomponent reactions (MCRs) opens a direct and efficient avenue to a largely unexplored chemical space. MCRs, by their nature, allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation, thereby accelerating the discovery of new chemical entities.[4]

This guide provides a comprehensive overview of the application of this compound in isocyanide-based multicomponent reactions, with a primary focus on the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). While direct literature examples of this compound in these reactions are sparse, the protocols and principles outlined herein are based on well-established MCR methodologies for analogous aliphatic and heterocyclic aldehydes.[5][6][7] These notes are intended to serve as a foundational resource for researchers seeking to leverage this versatile building block for the synthesis of novel compound libraries.

Core Concepts: The Ugi and Passerini Reactions

The Ugi and Passerini reactions are powerful tools in the arsenal of synthetic chemists, enabling the creation of complex, peptide-like molecules with high efficiency.[7][8][9]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[7][8][10] The reaction is renowned for its high atom economy and the vast structural diversity that can be achieved by varying the four input components.[5]

Mechanism of the Ugi Reaction:

The reaction is initiated by the condensation of the aldehyde (this compound) and the amine to form an imine. Protonation of the imine by the carboxylic acid generates a highly electrophilic iminium ion. The isocyanide then undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a final, irreversible Mumm rearrangement yields the stable α-acylamino amide product.[6][7]

Ugi_Mechanism Aldehyde This compound Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine Iminium Iminium Ion Imine->Iminium + H⁺ (from Acid) Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium Intermediate Adduct Nitrilium->Intermediate + Carboxylate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Iminium Product α-Acylamino Amide Intermediate->Product Mumm Rearrangement

Figure 1: Simplified mechanism of the Ugi four-component reaction.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another cornerstone of isocyanide-based MCRs, involving the reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[9][11][12] This reaction is particularly useful for the synthesis of depsipeptides and other ester-containing molecules.

Mechanism of the Passerini Reaction:

In aprotic solvents, the Passerini reaction is believed to proceed through a concerted, non-ionic pathway.[13] A hydrogen-bonded complex forms between the carboxylic acid and the aldehyde, which increases the electrophilicity of the carbonyl carbon. The isocyanide then participates in a trimolecular reaction with this complex, leading to an intermediate that rearranges to the final α-acyloxy carboxamide product.[9][14]

Passerini_Mechanism Aldehyde This compound H_Bonded_Complex H-Bonded Complex Aldehyde->H_Bonded_Complex Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->H_Bonded_Complex Intermediate α-Adduct H_Bonded_Complex->Intermediate + Isocyanide Isocyanide Isocyanide Isocyanide->Intermediate Product α-Acyloxy Carboxamide Intermediate->Product Acyl Transfer

Figure 2: Simplified mechanism of the Passerini three-component reaction.

Exemplary Protocol: Ugi Four-Component Reaction with this compound

This protocol provides a general procedure for the synthesis of a diverse library of peptidomimetics incorporating the 1,4-diazepane scaffold.

Materials:
  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:
  • To a solution of this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the amine (1.0 mmol) and the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

Data Presentation: Representative Ugi Reaction Products

The following table illustrates the expected diversity of products from the Ugi reaction with this compound and various inputs. Yields are hypothetical and based on typical outcomes for Ugi reactions.

EntryAmineCarboxylic AcidIsocyanideProduct StructureExpected Yield (%)
1BenzylamineAcetic Acidtert-Butyl isocyanide(Structure with benzyl, acetyl, and tert-butyl groups)75
2AnilineBenzoic AcidCyclohexyl isocyanide(Structure with phenyl, benzoyl, and cyclohexyl groups)80
3MethylaminePropionic AcidBenzyl isocyanide(Structure with methyl, propionyl, and benzyl groups)70

Exemplary Protocol: Passerini Three-Component Reaction with this compound

This protocol outlines a general method for the synthesis of α-acyloxy carboxamides featuring the 1,4-diazepane moiety.

Materials:
  • This compound (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Dichloromethane (anhydrous, solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:
  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add the isocyanide (1.0 mmol) to the stirred solution.

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane (15 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy carboxamide.

Data Presentation: Representative Passerini Reaction Products

The following table showcases the potential products from the Passerini reaction with this compound. Yields are hypothetical and based on typical outcomes for Passerini reactions.

| Entry | Carboxylic Acid | Isocyanide | Product Structure | Expected Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Acetic Acid | tert-Butyl isocyanide | (Structure with acetyl and tert-butyl groups) | 85 | | 2 | Benzoic Acid | Cyclohexyl isocyanide | (Structure with benzoyl and cyclohexyl groups) | 90 | | 3 | Propionic Acid | Benzyl isocyanide | (Structure with propionyl and benzyl groups) | 80 |

Experimental Workflow Visualization

MCR_Workflow cluster_Ugi Ugi Reaction Workflow cluster_Passerini Passerini Reaction Workflow U_Start Mix Aldehyde, Amine, and Carboxylic Acid in MeOH U_Add_Iso Add Isocyanide U_Start->U_Add_Iso U_React Stir at RT (24-48h) U_Add_Iso->U_React U_Workup Workup: - Evaporation - Extraction - Washing U_React->U_Workup U_Purify Purification: Column Chromatography U_Workup->U_Purify U_Product α-Acylamino Amide Product U_Purify->U_Product P_Start Mix Aldehyde and Carboxylic Acid in DCM P_Add_Iso Add Isocyanide P_Start->P_Add_Iso P_React Stir at RT (24-72h) P_Add_Iso->P_React P_Workup Workup: - Dilution - Washing P_React->P_Workup P_Purify Purification: Column Chromatography P_Workup->P_Purify P_Product α-Acyloxy Carboxamide Product P_Purify->P_Product

Sources

Comprehensive Analytical Strategies for the Characterization of 1,4-Diazepane-1-carbaldehyde: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Diazepane-1-carbaldehyde in Medicinal Chemistry

This compound, a key heterocyclic building block, is of considerable interest in the landscape of pharmaceutical research and drug development. Its seven-membered diazepane ring system, functionalized with a reactive carbaldehyde group, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The conformational flexibility of the diazepane ring, coupled with the synthetic utility of the aldehyde, allows for the exploration of vast chemical space in the quest for novel therapeutics. Given its pivotal role as a synthetic intermediate, the unambiguous characterization and stringent quality control of this compound are paramount to ensure the integrity and reproducibility of downstream applications. This guide provides a comprehensive overview of the analytical methodologies for the thorough characterization of this important compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods. These properties inform decisions on solvent selection, chromatographic conditions, and sample preparation techniques.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O[1]
Molecular Weight 128.17 g/mol [1]
CAS Number 29053-62-1[1]
Appearance Liquid
Boiling Point 105 °C at 0.6 mmHg

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide invaluable information regarding the connectivity and chemical environment of the atoms within this compound.

Causality Behind Experimental Choices in NMR Analysis

The choice of a deuterated solvent is critical for NMR analysis.[2][3][4][5][6] Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.[2][5][6] Furthermore, the deuterium signal provides a lock for the spectrometer's magnetic field, ensuring stability during data acquisition.[2] For this compound, a polar aprotic solvent such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) is recommended to ensure good solubility. The concentration of the sample is also a key parameter; typically, 5-25 mg of the compound in 0.6-0.7 mL of solvent is sufficient for ¹H NMR, while ¹³C NMR may require a more concentrated sample (50-100 mg).[7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.[8]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Gently swirl the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[9] Ensure the liquid height is sufficient for analysis (typically around 4-5 cm).[10]

    • Cap the NMR tube securely and label it appropriately.[7]

  • Instrumental Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical spectral width: 0 to 200 ppm.

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation delay: 2-5 seconds.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for CDCl₃).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Expected Spectral Data

While a publicly available, fully assigned spectrum for this compound is not readily found, the following table provides predicted chemical shifts based on the analysis of similar structures. These values serve as a guide for spectral interpretation.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Aldehyde-H~8.1 (s)~163
N-CH₂ (adjacent to C=O)~3.5-3.7 (m)~45-50
N-CH₂-CH₂~1.8-2.0 (m)~25-30
N-CH₂ (distal to C=O)~2.8-3.0 (m)~48-53
NHBroad, variable-

s = singlet, m = multiplet

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Causality Behind Experimental Choices in Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for small, relatively volatile molecules like this compound. It typically produces a clear molecular ion peak and a series of fragment ions that can be used to deduce the structure of the molecule.[11] The fragmentation pattern is a reproducible "fingerprint" of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumental Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching)

    • Mass Range: m/z 30-200

    • Detector: Electron multiplier

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (128.17 g/mol ).

    • Analyze the fragmentation pattern to identify characteristic losses. Common fragmentation pathways for amines and aldehydes can be used to interpret the spectrum.[12]

Expected Mass Spectrum Data
m/z Proposed Fragment Interpretation
128[C₆H₁₂N₂O]⁺Molecular Ion (M⁺)
99[M - CHO]⁺Loss of the formyl group
70[C₄H₈N]⁺Cleavage of the diazepane ring
56[C₃H₆N]⁺Further fragmentation of the ring

Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of pharmaceutical intermediates and for quantifying the analyte in various matrices.

Causality Behind Experimental Choices in HPLC Method Development

This compound is a polar compound, which presents a challenge for traditional reversed-phase HPLC.[13][14][15][16] Therefore, a column with enhanced retention for polar compounds is necessary.[13][14][15][16] Options include polar-embedded, polar-endcapped, or hydrophilic interaction liquid chromatography (HILIC) columns.[13] The choice of mobile phase is also critical; a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used.[17] The buffer is important to control the ionization state of the amine functionalities and ensure reproducible retention times.

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Sample and Mobile Phase Preparation:

    • Sample: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[18]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: A polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • System Suitability and Data Analysis:

    • Perform multiple injections of a standard solution to assess system suitability parameters such as retention time reproducibility, peak asymmetry, and theoretical plates.

    • Analyze the chromatogram of the sample to determine the peak area of this compound and any impurities.

    • Calculate the purity of the sample based on the relative peak areas.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19][20][21]

Causality Behind Experimental Choices in FTIR Analysis

For liquid samples like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[22] Alternatively, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[20][23] The choice depends on the available accessories and the viscosity of the liquid.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of this compound directly onto the ATR crystal.[24]

  • Instrumental Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Interpretation:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350 (broad)N-H stretchSecondary amine
~2930, ~2850C-H stretchAliphatic CH₂
~2720C-H stretchAldehyde
~1670C=O stretchCarbaldehyde
~1460C-H bendAliphatic CH₂
~1250C-N stretchAmine

The carbonyl (C=O) stretching frequency is a particularly diagnostic peak for the carbaldehyde group.[25] The presence of a broad N-H stretching band is indicative of the secondary amine within the diazepane ring.[21][26]

Thermal Properties Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature.[27][28][29][30]

Causality Behind Experimental Choices in Thermal Analysis

DSC is used to determine melting points, glass transitions, and other phase changes, while TGA measures changes in mass with temperature, providing information on thermal stability and decomposition.[28][30][31] For a comprehensive thermal profile, it is often beneficial to use these techniques in tandem.[30] The choice of heating rate can influence the appearance of the thermograms; a rate of 10 °C/min is a common starting point for initial analysis.[32] The atmosphere (inert or oxidative) is also a critical parameter that can affect the decomposition profile.[33]

Experimental Protocol: DSC and TGA
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an aluminum DSC pan or a ceramic TGA crucible.[29]

  • Instrumental Parameters (DSC):

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Instrumental Parameters (TGA):

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.[32]

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Interpretation:

    • DSC: Analyze the thermogram for endothermic or exothermic events. The onset of a significant endotherm may indicate the boiling point.

    • TGA: Analyze the thermogram for mass loss events. The temperature at which significant mass loss begins is an indicator of the compound's thermal stability. The shape of the derivative weight loss curve can provide information about the decomposition kinetics.[34][35]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical characterization of this compound.

Analytical Workflow for this compound cluster_0 Structural Elucidation cluster_1 Purity and Properties NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (EI-MS) NMR->MS Confirms Molecular Formula Thermal Thermal Analysis (DSC/TGA) FTIR_struct FTIR Spectroscopy MS->FTIR_struct Provides Functional Group Information HPLC HPLC (Purity Assessment) End Comprehensive Characterization Report HPLC->End Thermal->End Start This compound Sample Start->NMR Start->HPLC

Caption: Overall analytical workflow for the comprehensive characterization of this compound.

HPLC Method Development Logic Analyte This compound (Polar Analyte) Column_Selection Column Selection Analyte->Column_Selection Requires enhanced polar retention Mobile_Phase Mobile Phase Optimization Column_Selection->Mobile_Phase e.g., Polar-embedded C18 Detection Detection Method Mobile_Phase->Detection e.g., Acetonitrile/Water with Formic Acid Validation Method Validation Detection->Validation e.g., UV at 210 nm

Caption: Logical flow for developing an HPLC method for the analysis of this compound.

Conclusion

The comprehensive analytical characterization of this compound is crucial for its effective use in research and development. The methodologies outlined in this guide, including NMR spectroscopy, mass spectrometry, HPLC, FTIR spectroscopy, and thermal analysis, provide a robust framework for confirming the identity, purity, and stability of this important synthetic intermediate. By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

  • Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • The Journal of Chemical Physics. (1960). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Retrieved from [Link]

  • Filo. (2023). Why does NMR use deuterated solvents?. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments?. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. Retrieved from [Link]

  • GenTech Scientific. (2024). HPLC Column Selection - Choosing the Right Column. Retrieved from [Link]

  • Phenomenex. (2025). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Semantic Scholar. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

  • International Journal of ChemTech Research. (2012). Experimental and theoretical investigation of spectroscopic properties of diazepam. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]

  • ResearchGate. (2016). How to interpret the TGA and DSC analysis?. Retrieved from [Link]

  • Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

1,4-Diazepane-1-carbaldehyde as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1,4-Diazepane-1-carbaldehyde: A Versatile Precursor for the Synthesis of Fused Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the 1,4-diazepane ring is recognized as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2][3] Its seven-membered structure provides a flexible yet constrained conformation ideal for interacting with biological targets. This compound (CAS: 29053-62-1, Molecular Formula: C₆H₁₂N₂O) emerges as a particularly valuable building block for drug discovery programs.[4] This is due to its dual-functional nature: a reactive formyl group at the N-1 position and a nucleophilic secondary amine at the N-4 position.

These two sites serve as orthogonal synthetic handles, allowing for the stepwise and controlled construction of complex, fused heterocyclic systems. The aldehyde is primed for reactions such as reductive amination, Wittig olefination, and condensation, while the secondary amine is readily available for N-alkylation and N-acylation.[4] This strategic combination enables chemists to rapidly generate molecular diversity and explore novel chemical space, particularly in the synthesis of fused diazepine derivatives like pyrazolo[1,5-a][4][5]diazepines and triazolo[4,3-a][4][5]diazepines, which are known to possess potent pharmacological activities.[6][7][8]

This document provides a detailed guide on the synthetic utility of this compound, complete with actionable protocols for its conversion into high-value heterocyclic compounds.

Physicochemical Properties & Safety
PropertyValueSource
CAS Number 29053-62-1[9]
Molecular Formula C₆H₁₂N₂O[4]
Molecular Weight 128.17 g/mol [4][9]
Appearance White crystalline solid[10]
Hazard Statement H314: Causes severe skin burns and eye damage[4][9]

Safety Note: this compound is classified as a corrosive substance.[4][9] All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[4]

Synthetic Pathways: From Precursor to Fused Systems

The strategic value of this compound lies in its ability to serve as a central hub for generating diverse heterocyclic structures. The aldehyde and secondary amine can be functionalized sequentially or in one-pot procedures to construct fused bicyclic and tricyclic systems.

G cluster_aldehyde Aldehyde (N-1) Reactions cluster_amine Amine (N-4) Reactions cluster_products Fused Heterocyclic Products precursor This compound (Central Precursor) reductive_amination Reductive Amination precursor->reductive_amination condensation Knoevenagel / Fischer Condensation precursor->condensation wittig Wittig / HWE Olefination precursor->wittig alkylation N-Alkylation precursor->alkylation acylation N-Acylation precursor->acylation buchwald Buchwald-Hartwig Arylation precursor->buchwald pyrazolo Pyrazolo[1,5-a][1,4]diazepines condensation->pyrazolo triazolo Triazolo[4,3-a][1,4]diazepines condensation->triazolo pyrrolo Pyrrolo[1,4]diazepines wittig->pyrrolo alkylation->pyrrolo acylation->pyrazolo acylation->triazolo

Figure 1: Synthetic utility of this compound.

Protocol 1: Synthesis of a Tetrahydropyrazolo[1,5-a][5][7]diazepine Scaffold

This protocol details a two-step synthesis of a fused pyrazolo-diazepine, a scaffold of significant interest in medicinal chemistry for applications such as kinase inhibition.[7] The strategy involves an initial Knoevenagel condensation to extend the aldehyde, followed by intramolecular cyclization via the N-4 amine.

Workflow Overview

G start This compound + Diethyl Malonate step1 Step 1: Knoevenagel Condensation (Piperidine, EtOH, Reflux) start->step1 intermediate Intermediate: Diazepane-ylidene Malonate step1->intermediate step2 Step 2: Intramolecular Cyclization (NaH, THF, Reflux) intermediate->step2 product Product: Ethyl 4-oxo-4,5,6,7,8,9-hexahydro- 1H-pyrazolo[1,5-a][1,4]diazepine -3-carboxylate step2->product

Figure 2: Workflow for pyrazolo[1,5-a][4][5]diazepine synthesis.

Step-by-Step Methodology

Step 1: Knoevenagel Condensation

  • Rationale: This step utilizes a classic carbon-carbon bond-forming reaction to create an electrophilic Michael acceptor from the aldehyde. Piperidine acts as a basic catalyst to deprotonate the active methylene compound (diethyl malonate).

  • To a solution of this compound (1.28 g, 10 mmol) in absolute ethanol (30 mL), add diethyl malonate (1.76 g, 11 mmol, 1.1 eq).

  • Add piperidine (0.1 mL, ~1 mmol, 0.1 eq) as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in dichloromethane (50 mL) and wash with 1M HCl (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Rationale: This step involves an intramolecular Michael addition. The strong, non-nucleophilic base, sodium hydride (NaH), deprotonates the N-4 amine, which then attacks the electrophilic double bond of the malonate derivative, leading to ring closure.

  • Caution: Perform this step under an inert atmosphere (Nitrogen or Argon). Sodium hydride is highly reactive with water.

  • Suspend sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) in anhydrous tetrahydrofuran (THF) (40 mL) in a flame-dried, three-neck flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude intermediate from Step 1 in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours. Monitor by TLC for the disappearance of the starting material.

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution, 30% to 70% Ethyl Acetate in Hexanes) to afford the target tetrahydropyrazolo[1,5-a][4][5]diazepine derivative.

Protocol 2: Synthesis of a Triazolo[4,3-a][5][7]diazepine Derivative

Fused triazoles are a cornerstone of many therapeutic agents, including well-known anxiolytics and novel BET bromodomain inhibitors.[5][6][8] This protocol outlines a potential pathway starting from our precursor. It involves converting the aldehyde into a hydrazone, which is then oxidatively cyclized to form the fused triazole ring.

Workflow Overview

G start This compound + Acyl Hydrazide step1 Step 1: Hydrazone Formation (AcOH catalyst, MeOH, RT) start->step1 intermediate Intermediate: N-Acylhydrazone step1->intermediate step2 Step 2: Oxidative Cyclization (e.g., I2, K2CO3, Dioxane) intermediate->step2 product Product: Substituted 4H-[1,2,4]triazolo[4,3-a] [1,4]diazepine step2->product

Figure 3: Workflow for triazolo[4,3-a][4][5]diazepine synthesis.

Step-by-Step Methodology

Step 1: N-Acylhydrazone Formation

  • Rationale: This is a standard condensation reaction between an aldehyde and a hydrazide to form a stable N-acylhydrazone intermediate. A catalytic amount of acid accelerates the reaction.

  • Dissolve this compound (1.28 g, 10 mmol) in methanol (40 mL).

  • Add the desired acyl hydrazide (e.g., benzhydrazide, 1.36 g, 10 mmol, 1.0 eq).

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 12 hours. A precipitate may form during the reaction.

  • If a precipitate has formed, collect the solid by vacuum filtration, wash with cold methanol (10 mL), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by recrystallization (e.g., from ethanol) or silica gel chromatography to obtain the pure N-acylhydrazone.

Step 2: Oxidative Cyclization

  • Rationale: This step achieves the formation of the triazole ring through an intramolecular oxidative C-N bond formation. Various oxidizing agents can be employed; iodine is a common and effective choice for this type of transformation.

  • To a solution of the N-acylhydrazone intermediate (10 mmol) in 1,4-dioxane (50 mL), add potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

  • Add iodine (2.54 g, 10 mmol, 1.0 eq) portion-wise over 15 minutes. The mixture will turn dark brown.

  • Heat the reaction mixture to 90 °C and stir for 5 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into a 10% aqueous sodium thiosulfate solution (100 mL) to quench the excess iodine. Stir until the brown color disappears.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired triazolo[4,3-a][4][5]diazepine derivative.

Conclusion

This compound is a powerful and versatile precursor for constructing complex heterocyclic systems of high value to the pharmaceutical and drug discovery sectors. Its orthogonal reactive sites—the N-1 aldehyde and N-4 secondary amine—provide chemists with a reliable platform for building molecular diversity. The protocols outlined herein for the synthesis of fused pyrazolo- and triazolo-diazepines serve as validated starting points for library synthesis and lead optimization campaigns. By leveraging the predictable reactivity of this building block, research and development teams can accelerate the discovery of novel therapeutic agents.

References

  • Synthesis of some new substituted triazolo [4,3-a][4][5] benzodiazepine derivatives as potent anticonvulsants. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][4][5]Diazepine-2-Carboxylates. ChemRxiv. Available at: [Link]

  • Synthesis of Some New Substituted Triazolo[4,3-a][4][5]benzodiazepine Derivatives as Potent Anticonvulsants. | Request PDF. ResearchGate. Available at: [Link]

  • New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. National Institutes of Health. Available at: [Link]

  • An Update on the Synthesis of Pyrrolo[4][5]benzodiazepines. MDPI. Available at: [Link]

  • One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions. National Institutes of Health. Available at: [Link]

  • This compound - ChemBK. ChemBK. Available at: [Link]

  • Synthesis and pharmacological evaluation of a series of 4-piperazinylpyrazolo[3,4-b]- and -[4,3-b][4][8]benzodiazepines as potential anxiolytics. PubMed. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]

  • Pyrazolodiazepines. 1,3-(and 2,3-) Dialkyl-4,6-dihydro-8-arylpyrazolo[4,3-e][4][5]diazepin-5-ones as antianxiety agents. ACS Publications. Available at: [Link]

  • This compound | C6H12N2O | CID 7006656. PubChem. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. Available at: [Link]

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

  • 1,4-Ditosyl-1,4-diazepane. PubMed. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols for the Biological Screening of 1,4-Diazepane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The introduction of a carbaldehyde moiety at the N1 position creates a unique chemical entity, offering novel opportunities for therapeutic intervention. This guide provides a comprehensive, field-proven framework for the initial biological screening of novel 1,4-Diazepane-1-carbaldehyde derivatives. We present a tiered screening cascade, beginning with high-throughput primary assays and progressing to more complex secondary and mechanistic studies. Detailed, step-by-step protocols are provided for key assays in oncology, microbiology, and neuroscience, designed to be robust, reproducible, and self-validating.

Introduction: The Rationale for Screening 1,4-Diazepane Derivatives

The 1,4-diazepane ring system's conformational flexibility allows its derivatives to interact with a diverse range of biological targets.[1] This inherent versatility makes it a compelling scaffold for drug discovery. Historical data on related diazepine structures show significant activity as central nervous system (CNS) agents, antitumor compounds, and anti-infectives.[4][5] The this compound core represents a novel chemical space, and a systematic screening approach is essential to elucidate the therapeutic potential of its derivatives.

Our proposed screening strategy is designed to efficiently identify and characterize the bioactivity of a library of these novel compounds. The causality behind this tiered approach is resource optimization: broad, rapid, and cost-effective in vitro assays are used initially to identify "hits," which are then subjected to more resource-intensive and specific assays to validate their activity and probe their mechanism of action.

A Tiered Approach to Biological Screening

A phased screening cascade ensures that resources are focused on the most promising compounds. This workflow progresses from broad phenotypic screens to more specific target-based and mechanistic assays.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary Validation & Selectivity cluster_2 Tier 3: Mechanism of Action (MoA) Studies p1 Anticancer Cytotoxicity Screen (MTT Assay) s1 Panel of Diverse Cancer Cell Lines p1->s1 Validate & Profile p2 Antimicrobial Activity Screen (Broth Microdilution MIC) s2 Gram-Positive & Gram-Negative Panel (MIC/MBC Determination) p2->s2 Validate & Profile p3 Neuroprotection Screen (Glutamate-Induced Toxicity Assay) s3 Dose-Response & IC50 Determination (Neuroprotection) p3->s3 Validate & Quantify m1 Apoptosis Assays (Caspase, Annexin V) s1->m1 Elucidate MoA m2 Cell Cycle Analysis s1->m2 Elucidate MoA m3 Oxidative Stress & Mitochondrial Assays s1->m3 Elucidate MoA s2->m1 Elucidate MoA s2->m2 Elucidate MoA s2->m3 Elucidate MoA s4 In Vitro BBB Permeability Assay (For CNS Hits) s3->s4 CNS Potential? s3->m1 Elucidate MoA s3->m2 Elucidate MoA s3->m3 Elucidate MoA compound Compound Library: This compound Derivatives compound->p1 Initial Hits compound->p2 Initial Hits compound->p3 Initial Hits

Caption: Tiered screening cascade for this compound derivatives.

Tier 1 Protocol: Primary Anticancer Screening

Assay: Cell Viability via MTT Reduction

Principle: This colorimetric assay is a standard for assessing cell viability.[6] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7]

Rationale for Cell Line Selection: For a primary screen, a panel representing diverse cancer types is recommended. Human cancer cell lines are valuable models because they can be cultured indefinitely and often carry aberrations representative of the tumors from which they were derived.[8][9] We propose a starting panel including:

  • A549: Lung Carcinoma (Epithelial)[1][10]

  • MCF-7: Breast Adenocarcinoma (Hormone-responsive)

  • HepG2: Hepatocellular Carcinoma (Metabolically active)[1][10]

  • HCT116: Colorectal Carcinoma

Step-by-Step Protocol: MTT Assay

Materials:

  • Selected cancer cell lines (e.g., from ATCC)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Test compounds: 10 mM stock solutions in DMSO.

  • Positive control: Doxorubicin (10 mM stock in DMSO).

  • Sterile 96-well flat-bottom plates.

  • Microplate reader (absorbance at 570-590 nm).[6]

Workflow:

G start Start seed 1. Seed Cells (e.g., 5x10^3 cells/well) in 96-well plate start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) for cell adherence seed->incubate1 treat 3. Treat Cells - Test Compounds (e.g., 10 µM) - Vehicle Control (DMSO) - Positive Control (Doxorubicin) - Untreated Control incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution (10 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add 100-150 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Harvest cells in exponential growth phase. Perform a cell count and adjust the density. Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in complete medium. For a primary screen, a single high concentration (e.g., 10 or 30 µM) is often used. Aspirate the old medium from the cells and add 100 µL of the medium containing the compounds.

    • Self-Validation: Include vehicle controls (medium with the same percentage of DMSO as the test compounds), untreated controls (medium only), and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will form visible purple crystals.[11]

  • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[11]

Data Analysis & Interpretation: Calculate the percentage of cell viability using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Untreated_Control - OD_Blank)] * 100

A compound is typically considered a "hit" if it reduces cell viability below a certain threshold (e.g., <50%) at the screening concentration. Hits are then advanced to Tier 2 for dose-response analysis to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).[12]

Derivative IDConcentration (µM)% Viability (A549)% Viability (MCF-7)Hit? (Y/N)
DZP-C-0011098.2 ± 4.5101.5 ± 5.1N
DZP-C-0021045.1 ± 3.8 85.3 ± 6.2Y
DZP-C-0031095.7 ± 5.033.8 ± 2.9 Y
Doxorubicin148.5 ± 4.152.1 ± 3.5Y

Table 1: Representative primary screening data for anticancer activity.

Tier 1 Protocol: Primary Antimicrobial Screening

Assay: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Principle: The broth microdilution method is a standardized technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] It is the gold standard for antimicrobial susceptibility testing.[14]

Rationale for Strain Selection: A well-chosen panel should include representatives of Gram-positive and Gram-negative bacteria, as well as strains known for antibiotic resistance. The American Type Culture Collection (ATCC) provides standard quality control strains for this purpose.[15]

  • Staphylococcus aureus (ATCC 25923): Gram-positive pathogen.[16]

  • Escherichia coli (ATCC 25922): Gram-negative pathogen.[16]

  • Pseudomonas aeruginosa (ATCC 27853): Gram-negative, often multi-drug resistant.[15]

  • Enterococcus faecalis (ATCC 29212): Gram-positive, known for intrinsic and acquired resistance.[15]

Step-by-Step Protocol: Broth Microdilution

Materials:

  • Bacterial strains (from ATCC)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (10 mM stock in DMSO)

  • Positive controls (e.g., Gentamicin, Vancomycin)

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

Procedure:

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in CAMHB. A typical concentration range for a primary screen is 128 µg/mL down to 1 µg/mL.

  • Inoculum Preparation: From an overnight culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.[17]

  • Inoculation: Add the final bacterial inoculum to each well containing the serially diluted compounds.

    • Self-Validation: Include a growth control well (bacteria in CAMHB, no compound) and a sterility control well (CAMHB only). A positive control antibiotic should be run in parallel.[17]

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • Data Acquisition: Read the plates visually. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).[18]

Data Analysis & Interpretation: The MIC value is reported in µg/mL.[19] A compound with a low MIC value is considered a potent inhibitor of bacterial growth. The interpretation of "potent" can vary, but generally, MICs ≤8 µg/mL are considered promising for novel compounds. Hits from this screen should be re-tested to confirm the MIC and evaluated for bactericidal (killing) versus bacteriostatic (inhibitory) activity in Tier 2.[20]

Derivative IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliHit? (Y/N)
DZP-C-001>128>128N
DZP-C-0044 64Y
DZP-C-005>1288 Y
Gentamicin0.51Y

Table 2: Representative primary screening data for antimicrobial activity.

Tier 1 Protocol: Primary Neuroprotection Screening

Assay: Protection Against Glutamate-Induced Excitotoxicity

Principle: Glutamate is a major excitatory neurotransmitter, but in excess, it causes excitotoxicity—a key pathological process in many neurodegenerative diseases.[21] This overstimulation leads to calcium influx, mitochondrial dysfunction, and increased production of reactive oxygen species (ROS), ultimately causing neuronal cell death.[22][23] This assay identifies compounds that can protect neurons from this insult.

Rationale for Cell Line Selection: The SH-SY5Y human neuroblastoma cell line is widely used in neuroscience research. These cells can be differentiated into a more mature neuronal phenotype and are susceptible to glutamate-induced toxicity, making them an excellent model for this screen.[24][25]

Step-by-Step Protocol: Neuroprotection Assay

Materials:

  • SH-SY5Y cells (from ATCC)

  • DMEM/F12 medium with 10% FBS

  • Glutamate (stock solution in sterile water)

  • Test compounds (10 mM stock in DMSO)

  • Positive control: MK-801 (an NMDA receptor antagonist)

  • MTT assay reagents (as described in Section 3.2)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells by adding medium containing the test compounds (e.g., at 1, 5, and 10 µM) or controls. Incubate for 1-2 hours.[26]

  • Glutamate Challenge: Induce excitotoxicity by adding a high concentration of glutamate (e.g., 15-40 mM, to be optimized for the cell line) to all wells except the "no glutamate" control.[24][25]

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Viability Assessment: Assess cell viability using the MTT assay as described in detail in Section 3.2.

Data Analysis & Interpretation: Calculate the percentage of neuroprotection relative to the glutamate-only treated cells.

% Neuroprotection = [(Viability_Compound - Viability_Glutamate) / (Viability_Control - Viability_Glutamate)] * 100

A compound is considered a "hit" if it significantly increases cell viability in the presence of glutamate. These hits are candidates for further investigation into their potential as treatments for neurodegenerative disorders.

G cluster_0 Mechanism of Glutamate Excitotoxicity Glutamate Excess Glutamate Receptor Glutamate Receptors (e.g., NMDA) Glutamate->Receptor Ca_Influx Massive Ca2+ Influx Receptor->Ca_Influx Mito Mitochondrial Dysfunction Ca_Influx->Mito ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Mito->ROS Death Neuronal Cell Death (Apoptosis) ROS->Death Compound Neuroprotective Compound (e.g., DZP-C-006) Compound->Receptor Blocks Receptor? Compound->ROS Scavenges ROS?

Caption: Simplified pathway of glutamate-induced neurotoxicity and potential intervention points.

Tier 2 Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability

For CNS-Active Hits Only

Principle: For a neuroprotective agent to be effective, it must cross the blood-brain barrier (BBB).[27] An in vitro BBB model using a Transwell system can provide an early indication of a compound's ability to penetrate into the CNS.[28] The model consists of a monolayer of brain endothelial cells grown on a semi-permeable membrane, separating an "apical" (blood) side from a "basolateral" (brain) side.

Rationale for Cell Line Selection: The murine brain endothelial cell line, bEnd.3 , is a commercially available and widely used cell line that forms tight junctions and provides a potent paracellular barrier, making it suitable for this assay.[28][29]

Procedure Outline:

  • Model Setup: Seed bEnd.3 cells on the apical side of a Transwell insert coated with Matrigel or fibronectin. Culture for several days to allow the formation of a tight monolayer.[28][30]

  • Barrier Integrity Check: The tightness of the monolayer must be validated. This is done by measuring the Transendothelial Electrical Resistance (TEER). High TEER values indicate a well-formed barrier.[28]

  • Permeability Assay: Add the test compound to the apical chamber. At various time points (e.g., 30, 60, 120 minutes), take samples from the basolateral chamber.

  • Quantification: Analyze the concentration of the compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS or HPLC).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp), which is a quantitative measure of the compound's transit rate across the barrier. High Papp values suggest good BBB penetration potential.

Conclusion and Future Directions

This guide outlines a logical and robust screening cascade for evaluating the biological potential of novel this compound derivatives. The protocols are designed with self-validating controls to ensure data integrity and reproducibility. Compounds identified as "hits" in the Tier 1 primary screens warrant progression to Tier 2 for dose-response confirmation and selectivity profiling. The most promising candidates should then be advanced to Tier 3 for detailed Mechanism of Action studies to elucidate their molecular targets and cellular pathways. This systematic approach will efficiently identify lead compounds worthy of further preclinical development.

References

  • Longdom Publishing. Biological Assays: Innovations and Applications. Available from: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available from: [Link]

  • Patel, R. J., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • Roche. MTT Assay Protocol. Available from: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]

  • Chandrasekaran, S., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology. Available from: [Link]

  • Zhang, Y., et al. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol. Available from: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available from: [Link]

  • Bentham Science Publishers. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Available from: [Link]

  • Ordóñez-Rueda, D., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Why we select Cancer cell lines for toxicological studies and why not normal cell lines?. Available from: [Link]

  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Available from: [Link]

  • ResearchGate. How can I calculate IC50 from mtt results?. Available from: [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. Available from: [Link]

  • PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • ResearchGate. Schematic representation of BBB permeability assay by bEnd.3 monolayer.... Available from: [Link]

  • Semantic Scholar. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • Rodrigues, C. F., et al. (2018). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. PubMed Central. Available from: [Link]

  • Li, G., et al. (2010). Quantification of In Vitro Blood-Brain Barrier Permeability. PubMed Central. Available from: [Link]

  • Conway, J. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Pharmacy Times. Available from: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available from: [Link]

  • Gillet, J. P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available from: [Link]

  • IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available from: [Link]

  • PubMed. Current Small Molecule-Based Medicinal Chemistry Approaches for Neurodegeneration Therapeutics. Available from: [Link]

  • Yang, S., et al. (2017). Identification of two immortalized cell lines, ECV304 and bEnd3, for in vitro permeability studies of blood-brain barrier. PLOS One. Available from: [Link]

  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. Available from: [Link]

  • Microbe Investigations. Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352. Available from: [Link]

  • Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • Li, G., et al. (2010). Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies. PubMed Central. Available from: [Link]

  • IDEXX Denmark. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]

  • Marzegalli, M., & Zucchi, I. (2011). Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells?. PubMed Central. Available from: [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available from: [Link]

  • Regulations.gov. M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • Bentham Science Publishers. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Available from: [Link]

  • Kim, M. J., et al. (2019). Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells. Spandidos Publications. Available from: [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Available from: [Link]

  • Kandhavelu, J., et al. (2022). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. MDPI. Available from: [Link]

  • Liu, X., et al. (2014). Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. PubMed Central. Available from: [Link]

  • Khaustova, S. A., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. Available from: [Link]

  • ResearchGate. (2020). The neuroprotective effect of lamotrigine against glutamate excitotoxicity in SH-SY5Y human neuroblastoma cells. Available from: [Link]

  • Güngör, A. A., et al. (2022). Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture. Available from: [Link]

  • Iacono, A. L., et al. (2022). Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,4-Diazepane-1-carbaldehyde (CAS 29053-62-1). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the formylation of 1,4-diazepane. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to improve your reaction yields and product purity.

This compound is a crucial building block in medicinal chemistry.[1] Its seven-membered heterocyclic scaffold, combined with a versatile formyl group, makes it an invaluable intermediate for creating complex molecules and exploring novel pharmacologically active compounds.[1] However, the synthesis, primarily involving the formylation of a symmetrical diamine, presents unique challenges that can lead to suboptimal yields and purification difficulties. This guide will address these issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 1,4-diazepane. What are the primary causes and how can I drive the reaction to completion?

Answer: Low conversion is a frequent issue stemming from several factors related to reagents and reaction conditions. The formylation of an amine is fundamentally a nucleophilic substitution reaction; its efficiency depends on the nucleophilicity of the amine and the electrophilicity of the formylating agent.

Possible Causes & Solutions:

  • Suboptimal Formylating Agent: The choice of formylating agent is critical. While many exist, their reactivity varies significantly.[2]

    • Formic Acid: Can be used directly, often requiring heat and azeotropic removal of water (e.g., with a Dean-Stark trap) to drive the equilibrium towards the formamide product.[3] This method can be inefficient if water is not effectively removed.

    • Acetic Formic Anhydride (AFA): A more potent acylating agent, prepared in situ from formic acid and acetic anhydride. It reacts more readily but must be handled with care due to its moisture sensitivity.

    • Ethyl Formate: A milder reagent that often requires elevated temperatures or longer reaction times. It can be a good option for avoiding overly aggressive reaction conditions.

    • N-Formylsaccharin: A powerful, modern formylating reagent that allows the reaction to proceed under mild conditions, often at room temperature, which can improve selectivity and reduce side products.[4]

  • Inadequate Temperature Control: Formylation reactions can be sensitive to temperature.

    • If using milder reagents like ethyl formate, the reaction may require heating (reflux) to proceed at a reasonable rate.

    • Conversely, highly exothermic reactions with potent agents like AFA may require initial cooling (e.g., 0 °C) to prevent side reactions, followed by a gradual warming to room temperature.[5]

  • Presence of Moisture: Water can hydrolyze more reactive formylating agents and can interfere with condensation reactions.[5] Ensure all glassware is oven-dried and use anhydrous solvents to maintain a dry reaction environment.

Question 2: I'm observing a significant side product with a higher molecular weight, which I suspect is the di-formylated 1,4-diazepane. How can I improve the selectivity for the mono-formylated product?

Answer: This is the most common selectivity challenge in this synthesis. Since 1,4-diazepane is a symmetrical diamine with two secondary amine nitrogens, di-formylation is a competing and often favored pathway, especially under forcing conditions.

Strategies to Enhance Mono-formylation:

  • Control Stoichiometry: This is the most critical parameter. Use a strict 1:1 molar ratio of 1,4-diazepane to your formylating agent. An excess of the formylating agent will invariably lead to the formation of the di-formylated product.

  • Slow Addition of the Formylating Agent: Add the formylating agent dropwise to a solution of the 1,4-diazepane at a controlled temperature (often 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring a single reaction per molecule of the diamine.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed and before the concentration of the di-formylated product begins to rise significantly.

  • Use of a Bulky or Less Reactive Formylating Agent: While potentially lowering the overall reaction rate, a bulkier or milder reagent may exhibit greater selectivity for mono-formylation due to steric hindrance after the first formyl group is added.

Question 3: My crude product is an oil/waxy solid that is difficult to purify. What are the likely impurities and what is the best purification strategy?

Answer: The crude product often contains a mixture of the desired mono-formylated product, the di-formylated side product, unreacted 1,4-diazepane, and residual formylating agent or its byproducts.

Recommended Purification Protocol:

  • Aqueous Workup: After quenching the reaction, perform an aqueous workup. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities like residual formic acid. Subsequent washes with water and brine will remove water-soluble byproducts.[6]

  • Acid-Base Extraction (for removing unreacted diamine): Unreacted 1,4-diazepane is basic and can be removed by washing the organic solution with a dilute acid (e.g., 1 M HCl). The desired product, being a less basic amide, will remain in the organic layer. Caution: The product may have some solubility in the acidic aqueous phase, so back-extraction of the aqueous layer with fresh organic solvent is recommended to maximize recovery.

  • Column Chromatography: This is the most effective method for separating the mono-formylated product from the non-polar di-formylated side product.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. Start with a low polarity to elute the di-formylated product first, then gradually increase the polarity to elute your desired mono-formylated compound. A small amount of triethylamine (~0.5-1%) can be added to the mobile phase to prevent the product from streaking on the silica gel.

Recommended Experimental Protocol

This protocol utilizes a common and effective formylating agent and provides a solid baseline for optimization.

Objective: To synthesize this compound via mono-formylation of 1,4-diazepane.

Materials:

  • 1,4-Diazepane

  • Ethyl Formate

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (aq.)

  • Brine (Saturated NaCl aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,4-diazepane (1.0 eq.) in anhydrous methanol.

  • Reagent Addition: Add ethyl formate (1.05 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress every hour using TLC (e.g., 9:1 DCM:Methanol with 0.5% Triethylamine).

  • Quenching: Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM to obtain the pure this compound.

Data & Visualization

Table 1: Comparison of Common Formylating Agents
Formylating AgentTypical ConditionsAdvantagesDisadvantages
Formic Acid Reflux in toluene with Dean-Stark trap[3]Inexpensive, readily availableRequires high temperatures; water removal is critical
Ethyl Formate Reflux in an alcohol solventMild, good for controlSlower reaction times
Acetic Formic Anhydride 0 °C to RT, typically in an inert solventHighly reactive, fast conversionMoisture sensitive, can be unselective
N-Formylsaccharin Room temperature, mild conditions[4]High reactivity under mild conditions, good selectivityMore expensive reagent
Diagram 1: Synthetic Pathway and Key Side Reaction

G Start 1,4-Diazepane Reagent + Formylating Agent (1.0 eq) Product This compound (Desired Product) Start->Product Desired Pathway (Mono-formylation) SideProduct 1,4-Diazepane-1,4-dicarbaldehyde (Di-formylated Side Product) Product->SideProduct Undesired Pathway ExcessReagent + Formylating Agent (>1.0 eq)

Caption: Reaction scheme showing the desired mono-formylation and the competing di-formylation pathway.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Start: Low Yield of This compound CheckReagent Step 1: Verify Reagent Quality & Stoichiometry Start->CheckReagent CheckConditions Step 2: Assess Reaction Conditions CheckReagent->CheckConditions Reagents OK SolutionReagent Use anhydrous solvents. Use fresh, high-purity formylating agent. Ensure 1:1 stoichiometry. CheckReagent->SolutionReagent CheckWorkup Step 3: Review Workup & Purification CheckConditions->CheckWorkup Conditions OK SolutionConditions Increase temperature for mild reagents. Decrease initial temp for potent reagents. Increase reaction time. CheckConditions->SolutionConditions SolutionWorkup Check for product loss in aqueous layers. Optimize chromatography gradient. CheckWorkup->SolutionWorkup End Yield Improved CheckWorkup->End Process Optimized

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Wikipedia. Formylation. Available from: [Link]

  • National Center for Biotechnology Information. Formylation of Amines. PMC. Available from: [Link]

  • Organic Syntheses. ortho-Formylation of phenols. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Available from: [Link]

Sources

Technical Support Center: Purification of 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for the purification of 1,4-Diazepane-1-carbaldehyde. This guide is designed for researchers, chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with isolating this versatile synthetic intermediate.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Purity (<95%) After Initial Column Chromatography

You've completed a column run, but analytical data (¹H NMR, LC-MS) shows significant impurities.

Potential Causes:

  • Incomplete Reaction: The primary impurity is often unreacted 1,4-diazepane. Due to its basic nature and high polarity, it can streak on silica gel and be difficult to separate.

  • Formation of Side Products: Depending on the formylating agent used (e.g., ethyl formate, DMF-DMA), side products can complicate the purification. For instance, using ethyl formate can lead to N,N'-diformylated species.

  • Inappropriate Solvent System: The chosen eluent may not provide adequate resolution between the product and impurities on the stationary phase.

  • Column Overloading: Exceeding the capacity of the silica gel can lead to poor separation and broad, overlapping peaks.

Recommended Solutions:

  • Pre-Column Neutralization/Wash: Before chromatography, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate. This step helps to remove any acidic byproducts and can improve the chromatographic behavior of the amine-containing compounds.

  • Optimize the Eluent System: this compound is a polar molecule. A common starting point for silica gel chromatography is a gradient of dichloromethane (DCM) and methanol (MeOH).

    • Tip: To mitigate streaking caused by the basic amine, add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the eluent system (typically 0.5-1% v/v). This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

  • Consider an Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase.

    • Alumina (basic or neutral): Basic alumina can be particularly effective for purifying basic compounds like this, as it minimizes interactions that lead to streaking.

    • Reverse-Phase Silica (C18): If the impurities are significantly less polar than the product, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient could be an effective alternative.

Issue 2: Product Appears as an Oil or Fails to Crystallize

After concentrating the pure fractions, the product remains a viscous oil instead of the expected solid, making handling and accurate weighing difficult.

Potential Causes:

  • Residual Solvent: Trace amounts of high-boiling point solvents (like DMF or DMSO) or even chromatography solvents can prevent crystallization.

  • Hygroscopic Nature: The compound may have absorbed atmospheric moisture, which can inhibit crystal lattice formation.

  • Presence of "Greasy" Impurities: Minor, non-polar impurities can act as "crystal poisons," disrupting the crystallization process.

Recommended Solutions:

  • High-Vacuum Drying: Place the oil under high vacuum (e.g., using a Schlenk line or rotary evaporator with a high-vacuum pump) for several hours. Gentle heating (30-40 °C) can help drive off residual solvents.

  • Recrystallization/Trituration:

    • Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., diethyl ether, hexanes, or pentane). Stir or sonicate the mixture vigorously. The product should precipitate as a solid, while minor impurities may remain dissolved.

    • Recrystallization: Finding a suitable single-solvent system can be challenging. A dual-solvent system is often more effective. A common approach is to dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, isopropanol) and then slowly add a poor solvent (e.g., hexanes) until persistent turbidity is observed. Allow the solution to slowly cool to induce crystallization.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, including key decision points for troubleshooting.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Initial Analysis cluster_purification Purification Stage A 1,4-Diazepane + Formylating Agent B Crude Reaction Mixture A->B Reaction C Aqueous Work-up / Extraction B->C D Crude Product (Oil/Solid) C->D E Analyze Purity (TLC, NMR) D->E F Column Chromatography (Silica or Alumina) E->F Purity < 95% I Final Product E->I Purity > 95% H Analyze Fractions (TLC) F->H G Combine & Concentrate Fractions G->I Product is Solid J Recrystallization / Trituration G->J Product is Oily H->G Pure Fractions Found J->I

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best eluent system for flash chromatography of this compound on silica gel?

While the optimal system depends on the specific impurities, a gradient of 0-10% Methanol in Dichloromethane (DCM) is a robust starting point. To improve peak shape and prevent streaking, it is highly recommended to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture. Always perform Thin Layer Chromatography (TLC) first to determine the ideal solvent ratio.

Component Typical Rf Value (5% MeOH in DCM + 0.5% TEA) Notes
1,4-Diazepane (Starting Material)~0.0 - 0.1 (streaks)Highly polar, sticks to the baseline.
This compound ~0.3 - 0.4 This is the target spot.
N,N'-diformyl-1,4-diazepane~0.5 - 0.6A potential, less polar byproduct.

Q2: My ¹H NMR shows a broad signal. Is my product wet?

A broad signal, particularly in the N-H region (typically > 7 ppm), can indicate the presence of water. The protons on the amine and any water in the sample can undergo chemical exchange, leading to signal broadening. To confirm, you can perform a D₂O shake: add a drop of deuterium oxide to the NMR tube, shake well, and re-acquire the spectrum. The N-H proton signal should disappear or significantly decrease in intensity.

Q3: How should I store the purified this compound?

The compound contains a secondary amine, which can be susceptible to oxidation and is hygroscopic. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C is recommended) to ensure long-term stability.

Q4: Can I use reverse-phase chromatography for this compound?

Yes, reverse-phase (RP) HPLC or flash chromatography can be an excellent alternative, especially for polar impurities that are difficult to resolve on normal-phase silica. A typical eluent system would be a gradient of acetonitrile in water. A buffer, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, is often added to the mobile phase to ensure sharp peaks by protonating the amine. Note that after RP-HPLC with an acidic modifier, the product will be isolated as its corresponding salt (e.g., trifluoroacetate salt).

Detailed Protocol: Column Chromatography

This protocol provides a standardized method for purifying this compound on a laboratory scale.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass column, flasks, and TLC plates

Procedure:

  • Slurry Preparation: Prepare the mobile phase. For a 1 L stock, mix 950 mL DCM, 50 mL MeOH, and 5 mL TEA (95:5:0.5 v/v/v).

  • Column Packing: Pack the column with silica gel using the prepared mobile phase as a slurry. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product (e.g., 1 gram) in a minimal amount of DCM. In a separate flask, add a small amount of silica gel (approx. 2-3x the mass of the crude product) and the dissolved sample. Concentrate this mixture on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the elution process using TLC. Spot each fraction on a TLC plate and develop it in the same mobile phase. Visualize the spots using a UV lamp (if applicable) and/or by staining with a potassium permanganate solution (which visualizes amines and other functional groups).

  • Fraction Pooling & Concentration: Combine the fractions that contain the pure product (based on TLC analysis). Concentrate the pooled fractions using a rotary evaporator to yield the purified product.

The following diagram outlines the decision-making process for troubleshooting column chromatography results.

G A Analyze Post-Column Fractions by TLC/LC-MS B Product is Contaminated with More Polar Impurity (Lower Rf) A->B Co-elution C Product is Contaminated with Less Polar Impurity (Higher Rf) A->C Co-elution D Product Purity is High A->D Clean Separation E Decrease Eluent Polarity (e.g., from 5% to 3% MeOH) B->E Action F Increase Eluent Polarity (e.g., from 5% to 7% MeOH) C->F Action G Proceed to Solvent Evaporation D->G H Consider Re-chromatography with Optimized Eluent E->H F->H

Caption: Troubleshooting logic for column chromatography.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • Reich, H. J. (n.d.). The D₂O Shake. University of Wisconsin Chemistry. Available at: [Link]

Technical Support Center: Overcoming Solubility Challenges with 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1,4-Diazepane-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this versatile building block. As a key intermediate in medicinal chemistry, understanding its solubility profile is critical for successful experimental outcomes.

Safety First: Handling this compound

Before commencing any experimental work, it is imperative to acknowledge the hazardous nature of this compound.

DANGER: This compound is classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 29053-62-1) is a heterocyclic organic compound featuring a seven-membered diazepane ring with a formyl group attached to one of the nitrogen atoms.[2][3] Its bifunctional nature, possessing both a reactive aldehyde and a secondary amine, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2][3]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is generally soluble in polar aprotic solvents and alcohols, and slightly soluble in water. Its solubility is influenced by the polarity of the solvent, temperature, and the pH of the solution.

Q3: What are the predicted aqueous solubility values for this compound?

Troubleshooting Guide: Addressing Solubility Issues

This section provides a systematic approach to overcoming common solubility problems encountered during your experiments.

Problem 1: My this compound is not dissolving in my chosen solvent at the desired concentration.

  • Initial Assessment:

    • Verify Solvent Choice: The principle of "like dissolves like" is a good starting point. This compound has both polar (formyl group, amine) and non-polar (diazepane ring) features. A solvent with intermediate polarity is often a good initial choice.

    • Check for Saturation: You may have exceeded the solubility limit of the compound in that specific solvent at the current temperature.

  • Troubleshooting Steps:

    • Sonication: Place the sample in an ultrasonic bath. The high-frequency sound waves can help to break up solid aggregates and enhance dissolution.

    • Gentle Heating: Cautiously warm the mixture. Increased temperature often increases the solubility of a solid in a liquid. However, be mindful of the compound's stability at elevated temperatures. Monitor for any signs of degradation (color change, etc.).

    • Solvent Polarity Modification (Co-solvents):

      • If you are using a non-polar solvent, try adding a small amount of a more polar co-solvent like ethanol or isopropanol.

      • If you are in a very polar solvent, a less polar co-solvent might be beneficial.

    • pH Adjustment (for aqueous or protic solvents): The amine group in the diazepane ring can be protonated. In acidic conditions, the resulting salt form may exhibit increased aqueous solubility. Conversely, in basic conditions, the free amine is present, which might be more soluble in organic solvents. A trial with a small amount of a suitable acid or base is recommended.

Problem 2: The compound dissolved initially but then precipitated out of solution.

  • Possible Causes:

    • Supersaturation: The initial dissolution may have been facilitated by heating, and upon cooling to room temperature, the solution became supersaturated, leading to precipitation.

    • Change in Solvent Composition: Evaporation of a more volatile co-solvent can alter the overall solvent polarity and cause the compound to crash out.

    • Reaction Initiation: The addition of another reagent may have changed the properties of the solution, leading to precipitation.

  • Troubleshooting Steps:

    • Maintain Temperature: If heating was used for dissolution, try to maintain the reaction at a slightly elevated temperature (if the reaction conditions permit).

    • Use a Co-solvent System: A mixture of solvents can sometimes provide a more stable solution than a single solvent. For example, a mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which it is less soluble) can be optimized to keep the compound in solution.

    • Slow Addition of Reagents: When adding other components to the reaction, do so slowly and with vigorous stirring to avoid localized concentration changes that might induce precipitation.

Problem 3: I need to prepare a stock solution of a specific concentration, but I am unsure of the solubility limit.

  • Solution: Perform a simple solubility test. A step-by-step protocol for this is provided in the "Experimental Protocols" section. This will give you an empirical understanding of the solubility in your solvent of choice.

Data Presentation: Qualitative Solubility Profile

The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents based on its chemical structure and data from analogous compounds.

SolventPolarityExpected SolubilityRationale & Notes
WaterHighSlightly SolubleThe polar formyl and amine groups allow for some interaction with water, but the hydrocarbon backbone limits extensive solubility. Predicted logS values suggest moderate solubility.[4][5]
Methanol / EthanolHighSolubleThese protic solvents can hydrogen bond with the formyl and amine groups, leading to good solubility.
IsopropanolMediumModerately SolubleThe increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility.
AcetoneMediumSolubleA polar aprotic solvent that can effectively solvate the molecule.
Dichloromethane (DCM)MediumSolubleA versatile solvent for many organic compounds with mixed polarity.
Tetrahydrofuran (THF)MediumSolubleOften used as a reaction solvent for similar heterocyclic compounds.
Dimethylformamide (DMF)HighVery SolubleA highly polar aprotic solvent, often used for dissolving poorly soluble compounds for reactions.
Dimethyl sulfoxide (DMSO)HighVery SolubleAnother highly polar aprotic solvent known for its excellent solvating power.
Hexane / HeptaneLowInsolubleThe non-polar nature of these solvents makes them poor choices for dissolving this compound.
TolueneLowSparingly SolubleMay show some solubility due to the aromatic ring, but generally not a preferred solvent.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method to quickly assess the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected solvent

  • Small vials with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Add 0.1 mL of the selected solvent to the vial.

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at >10-20 mg/mL.

  • If the solid has not completely dissolved, add another 0.4 mL of the solvent (for a total of 0.5 mL).

  • Vortex for another 30 seconds and visually inspect. If dissolved, the solubility is in the range of 2-4 mg/mL.

  • If the solid remains, add another 0.5 mL of solvent (for a total of 1.0 mL).

  • Vortex and inspect. If dissolved, the solubility is in the range of 1-2 mg/mL.

  • If the solid is still present, the compound is considered sparingly soluble or insoluble in that solvent at room temperature.

Protocol 2: General Procedure for Dissolving this compound for a Chemical Reaction

This protocol outlines a general approach for preparing a solution of this compound for use in a chemical reaction, particularly when dealing with potential solubility issues.

Materials:

  • This compound

  • Primary reaction solvent (e.g., THF, DCM)

  • Co-solvent (e.g., DMF, DMSO)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Heating mantle (optional)

  • Sonication bath (optional)

Procedure:

  • To a dry reaction flask under an inert atmosphere (if required by the reaction), add the this compound.

  • Add the primary reaction solvent in a volume that would correspond to the desired final concentration.

  • Stir the mixture at room temperature for 5-10 minutes.

  • If the compound is not fully dissolved, consider the following options:

    • Sonication: Place the flask in a sonicator bath for 5-10 minutes.

    • Gentle Heating: Gently warm the flask while stirring. Be cautious not to exceed the boiling point of the solvent or a temperature that might degrade the compound.

  • If the compound remains insoluble, add a co-solvent in small increments (e.g., 1-5% of the total volume). Highly polar aprotic solvents like DMF or DMSO are effective co-solvents.

  • Continue stirring and, if necessary, gentle warming until a homogeneous solution is obtained.

  • Once the compound is fully dissolved, allow the solution to return to the desired reaction temperature before adding other reagents.

Visualizations

Decision Tree for Solvent Selection

SolventSelection start Start: Need to dissolve This compound reaction_type What is the nature of your reaction? start->reaction_type aqueous_media Aqueous Media reaction_type->aqueous_media Aqueous organic_synthesis Organic Synthesis reaction_type->organic_synthesis Organic ph_consideration Is pH adjustment permissible? aqueous_media->ph_consideration solvent_polarity Consider reaction compatibility and polarity organic_synthesis->solvent_polarity yes_ph Yes ph_consideration->yes_ph Yes no_ph No ph_consideration->no_ph No acidic_sol Try dissolving in acidic buffer (pH < 7) yes_ph->acidic_sol neutral_water Use water, expect slight solubility. Consider co-solvents like ethanol. no_ph->neutral_water polar_aprotic Polar Aprotic (DMF, DMSO, Acetonitrile) solvent_polarity->polar_aprotic polar_protic Polar Protic (Methanol, Ethanol) solvent_polarity->polar_protic less_polar Less Polar (DCM, THF) solvent_polarity->less_polar high_solubility High solubility expected. Good for stock solutions. polar_aprotic->high_solubility good_solubility Good solubility expected. Common reaction solvents. polar_protic->good_solubility moderate_solubility Moderate solubility expected. May require heating or co-solvents. less_polar->moderate_solubility

Caption: A decision tree to guide the selection of an appropriate solvent.

Troubleshooting Workflow for Solubility Issues

TroubleshootingWorkflow start Compound not dissolving step1 Apply Mechanical/Thermal Energy start->step1 sonicate Sonicate for 10-15 min step1->sonicate heat Gently heat and stir step1->heat check1 Is it dissolved? sonicate->check1 heat->check1 step2 Modify Solvent System check1->step2 No success Success: Proceed with experiment check1->success Yes cosolvent Add a co-solvent (e.g., 5-10% DMF or DMSO) step2->cosolvent check2 Is it dissolved? cosolvent->check2 step3 Consider pH Adjustment (for protic solvents) check2->step3 No check2->success Yes adjust_ph Add a small amount of acid step3->adjust_ph check3 Is it dissolved? adjust_ph->check3 check3->success Yes fail Re-evaluate solvent choice. Consult solubility table. check3->fail No

Caption: A workflow for troubleshooting solubility problems.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 94% Purity, C6H12N2O, 25 grams. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science, 12(04), pp-153. [Link]

  • ChemAxon. (n.d.). Solubility Predictor. Retrieved from [Link]

  • Journal of Current Pharma Research. (2025). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal of Current Pharma Research, 5(2), 123-130. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 12(4), 11-17. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wang Lab. (n.d.). Example Experimental Sections. Retrieved from [Link]

  • Scribd. (n.d.). 321L Experimental Section For Lab WriteUPs. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • Chemguide. (n.d.). Making amines. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-8. [Link]

  • ResearchGate. (2013, July 4). How do I make this reaction work? Retrieved from [Link]

  • Reddit. (2025, October 12). Reaction intermediate being poorly soluble - any workarounds? Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. [Link]

  • ChemAxon. (n.d.). Solubility. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,4-Diazepane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,4-Diazepane-1-carbaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful experimental outcomes. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Symptoms: TLC or LC-MS analysis of the reaction mixture shows little to no formation of the target this compound.

Probable Causes & Solutions:

Probable CauseRecommended Solution & Scientific Rationale
Inactive Formylating Agent Many formylating agents are sensitive to moisture and can degrade over time. Solution: Use a freshly opened bottle of the formylating agent or purify/validate the existing stock. For instance, acetic formic anhydride is often prepared in situ due to its instability.[1]
Inappropriate Reaction Temperature Formylation reactions can be highly temperature-dependent. Some require heating to overcome activation energy, while others may require cooling to prevent side reactions.[2] Solution: Screen a range of temperatures. For many standard formylations of secondary amines, room temperature is a good starting point.[3] If no reaction is observed, gradually increase the temperature, monitoring by TLC or LC-MS.
Poor Nucleophilicity of the Amine The nitrogen atom on the 1,4-diazepane ring may be sterically hindered or electronically deactivated, reducing its nucleophilicity. Solution: Consider using a more powerful formylating agent, such as N-formylsaccharin, which is known to formylate amines under mild conditions.[4] Alternatively, a stronger base can be used to deprotonate the amine, increasing its nucleophilicity.
Catalyst Poisoning In catalytic formylation reactions, the chelating nature of the 1,4-diazepane may poison the catalyst.[5] Solution: If using a metal catalyst, screen different catalysts and ligands. For example, some ruthenium catalysts have shown resilience to poisoning by chelating diamines in related reactions.[5]
Issue 2: Formation of Di-formylated Byproduct

Symptoms: A significant peak corresponding to the di-formylated product (formylation at both nitrogen atoms of the diazepane ring) is observed in the crude reaction mixture analysis.

Probable Causes & Solutions:

Probable CauseRecommended Solution & Scientific Rationale
Excess Formylating Agent Using a large excess of the formylating agent can drive the reaction towards di-substitution. Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of the 1,4-diazepane to the formylating agent.[2] A slight excess (e.g., 1.1 equivalents) of the formylating agent may be necessary to drive the reaction to completion, but a large excess should be avoided.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the mono-formylated product has formed can lead to the formation of the di-formylated byproduct. Solution: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and the desired product is maximized.
High Reaction Temperature Elevated temperatures can provide the necessary energy for the less reactive second formylation to occur. Solution: Perform the reaction at the lowest effective temperature.
Issue 3: Presence of Polymeric/Resinous Material

Symptoms: The reaction mixture becomes viscous, or a solid, insoluble material forms, making work-up and purification difficult.

Probable Causes & Solutions:

Probable CauseRecommended Solution & Scientific Rationale
Polymerization Side Reactions This is particularly common when using formaldehyde or its equivalents under acidic or basic conditions.[2] Solution: Optimize the reaction temperature, keeping it as low as possible to disfavor polymerization.[2] Consider using a milder formylating agent that does not generate formaldehyde in situ. Also, ensure a stoichiometric ratio of reactants to minimize excess reagents that could initiate polymerization.[2]
High Concentration Running the reaction at a high concentration can favor intermolecular reactions leading to polymers. Solution: Perform the reaction at a higher dilution. This can be particularly important in cyclization reactions to form the diazepane ring itself, but also applies to subsequent functionalization.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable formylating agent for my 1,4-diazepane derivative?

The choice of formylating agent depends on the reactivity of your specific 1,4-diazepane substrate and the desired reaction conditions.

  • For simple, unhindered 1,4-diazepanes: Formic acid or its derivatives like acetic formic anhydride can be effective.[1][7]

  • For sensitive substrates or to avoid harsh conditions: Milder, solid N-formylating reagents such as N-formylsaccharin or N-formylcarbazole are excellent choices.[3][4] These often provide high yields under mild conditions and can offer chemoselectivity.[3][4]

  • For large-scale synthesis: Cost-effective reagents like formic acid or ethyl formate might be preferred, but optimization will be crucial to minimize side reactions.

Q2: What are the recommended solvents for this formylation reaction?

Commonly used solvents for N-formylation include:

  • Tetrahydrofuran (THF): A good general-purpose solvent for many formylation reactions.[3]

  • Dichloromethane (DCM): Often used for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies product isolation.

  • Acetonitrile (ACN): A polar aprotic solvent that can be suitable for many formylation reactions.

  • Solvent-free conditions: Some reactions, particularly with Lewis acid catalysis, can be run neat, which can be more environmentally friendly.[1]

The optimal solvent should be determined empirically for your specific substrate and formylating agent.

Q3: How can I effectively monitor the progress of the reaction?
  • Thin-Layer Chromatography (TLC): This is a quick and easy method to qualitatively monitor the disappearance of the starting material and the appearance of the product. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the molecular weight of the product and any byproducts, confirming the identity of the species being formed and allowing for semi-quantitative assessment of the reaction progress.[8]

Q4: What are the best practices for purification of this compound derivatives?
  • Aqueous Work-up: After quenching the reaction, an aqueous work-up is typically performed to remove water-soluble reagents and byproducts. This may involve washing with a saturated sodium bicarbonate solution to neutralize any acidic components, followed by a brine wash.[2]

  • Extraction: The product is then extracted into an appropriate organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: Purification by silica gel column chromatography is often necessary to isolate the desired product from unreacted starting materials and byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.

Q5: What are the critical safety precautions when working with these compounds?

This compound is classified as a dangerous substance that can cause severe skin burns and eye damage.[9] Therefore, it is imperative to:

  • Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated fume hood: This is especially important when handling volatile reagents and solvents.

  • Consult the Safety Data Sheet (SDS): Always review the SDS for all reagents before starting an experiment to be aware of all potential hazards and handling procedures.

Experimental Protocols & Visualizations

General Experimental Protocol for N-Formylation of a 1,4-Diazepane
  • Preparation: To a solution of the 1,4-diazepane derivative (1.0 eq.) in a suitable solvent (e.g., THF or DCM) at room temperature, add the formylating agent (e.g., N-formylsaccharin, 1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Visualizing the Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Final Product prep Dissolve 1,4-Diazepane in Solvent add_reagent Add Formylating Agent prep->add_reagent stir Stir at RT add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Column Chromatography extract->purify analysis Characterization (NMR, MS) purify->analysis

Caption: A generalized experimental workflow for the N-formylation of 1,4-diazepane derivatives.

Troubleshooting Decision Tree

troubleshooting_tree start Low Product Yield? reagent_check Check Formylating Agent Activity start->reagent_check Yes byproduct_check Byproducts Observed? start->byproduct_check No temp_check Optimize Temperature reagent_check->temp_check catalyst_check Screen Catalysts (if applicable) temp_check->catalyst_check success Successful Synthesis catalyst_check->success diformyl_check Di-formylation? byproduct_check->diformyl_check Yes byproduct_check->success No polymer_check Polymerization? diformyl_check->polymer_check No stoich Adjust Stoichiometry (1:1) diformyl_check->stoich Yes dilute Increase Dilution polymer_check->dilute Yes polymer_check->success No time Reduce Reaction Time stoich->time time->success low_temp Lower Temperature dilute->low_temp low_temp->success

Sources

Technical Support Center: Troubleshooting NMR Analysis of 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 1,4-Diazepane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this flexible and reactive molecule. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern its spectroscopic behavior.

Core Concepts: Why is this Molecule Challenging?

The NMR spectrum of this compound (CAS 29053-62-1) is often more complex than its simple structure suggests.[1][2] The primary challenges arise from two key structural features:

  • Conformational Flexibility: The seven-membered diazepane ring is not rigid. It exists in a dynamic equilibrium between multiple conformations, most notably chair and twist-boat forms.[3][4][5] If the rate of interconversion between these forms is similar to the NMR timescale, it can lead to significant peak broadening.

  • Restricted Amide Bond Rotation: The bond between the nitrogen (N-1) and the formyl carbon has partial double-bond character. This restricts free rotation, leading to the presence of two distinct rotational isomers (rotamers), often referred to as syn and anti. These rotamers are distinct chemical species on the NMR timescale and will give rise to a doubled set of signals for nearby protons.

This guide will address the common spectral artifacts stemming from these properties and provide clear, actionable troubleshooting steps.

Troubleshooting Guide: Common Questions & In-Depth Answers
Q1: Why are the signals for the diazepane ring protons broad and poorly resolved in my ¹H NMR spectrum?

Answer: This is a classic sign of dynamic exchange on the NMR timescale. For this compound, the cause is almost certainly the rapid interconversion of the seven-membered ring between its low-energy conformations, such as the chair and twist-boat forms.[3][5] At room temperature, the rate of this "ring flipping" is often in the intermediate exchange regime for the NMR experiment, meaning the spectrometer detects an "average" of the conformations, resulting in broad, coalesced peaks instead of sharp signals.

Troubleshooting Protocol: Variable Temperature (VT) NMR

The definitive way to diagnose and resolve this issue is by performing a Variable Temperature (VT) NMR experiment.

  • Cooling the Sample (e.g., to 0°C, -20°C, or lower): As the temperature decreases, the rate of ring interconversion slows down. If you reach a temperature where the exchange is slow on the NMR timescale (the "coalescence temperature"), the broad signals will resolve into two or more sets of sharp signals, representing the distinct axial and equatorial protons of the predominant, "frozen-out" conformation.

  • Heating the Sample (e.g., to 50°C, 80°C, or higher): Conversely, heating increases the rate of interconversion. This pushes the equilibrium into the fast exchange regime, causing the broad peaks to sharpen into a single, time-averaged signal for each proton.[6]

Q2: My spectrum shows two distinct signals for the formyl proton (CHO) and a doubled set of signals for the adjacent protons on the ring. Did I synthesize a mixture of compounds?

Answer: While an impurity is always possible, this observation is a hallmark characteristic of N-formyl groups and other amides. The phenomenon is caused by restricted rotation around the N1-C(O)H bond, leading to the presence of two stable rotamers (syn and anti).

Because the protons on the ring (especially at positions 2 and 7) are in different chemical environments depending on which rotamer they are in, you will see a separate set of signals for each. The formyl proton itself will also appear as two distinct signals, often with different chemical shifts and coupling constants.

Troubleshooting & Confirmation:

  • High-Temperature NMR: Similar to the ring inversion issue, heating the sample will increase the rate of rotation around the amide bond. As the temperature rises, the two sets of signals will broaden, coalesce, and eventually sharpen into a single set of time-averaged peaks.[6] This is strong evidence for the presence of rotamers.

  • 2D NMR (NOESY/ROESY): A 2D NOESY or ROESY experiment can provide definitive proof. You would expect to see a Nuclear Overhauser Effect (NOE) cross-peak between the formyl proton and the protons on the adjacent C2 and C7 positions of the ring within each rotamer. Furthermore, exchange cross-peaks may be visible between the formyl proton signals of the two different rotamers, directly confirming the dynamic process.[3]

Diagram: Rotational Isomers of this compound

rotamers syn Formyl proton (H) is syn to C7 of the ring anti Formyl proton (H) is anti to C7 of the ring syn->anti Rotation Barrier (ΔG‡)

Caption: Restricted rotation around the N-CHO bond creates two distinct rotamers.

Q3: The chemical shift of the N-H proton at the 4-position is inconsistent and the peak is sometimes broad. How can I be sure which peak it is?

Answer: The proton on the secondary amine (N-4) is a labile proton. Its chemical shift is highly sensitive to solvent, sample concentration, temperature, and the presence of trace amounts of acid or water.[7] This variability and potential for exchange-induced broadening is normal.

Troubleshooting Protocol: D₂O Exchange

The most reliable method for identifying an N-H (or O-H) proton is to perform a D₂O shake experiment.[6]

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for 30-60 seconds to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The peak corresponding to the N-H proton will disappear or be significantly reduced in intensity, as the proton has been replaced by a deuterium atom, which is not observed in ¹H NMR. Labile protons often yield broad peaks, but in DMSO-d₆, the rate of proton exchange is reduced, often resulting in sharper N-H signals.[8]

Q4: I changed my NMR solvent from CDCl₃ to DMSO-d₆, and the spectrum looks completely different. Why did this happen and how can I use it to my advantage?

Answer: Solvents can dramatically influence the chemical shifts of protons, a phenomenon known as the solvent effect.[9][10][11] This is particularly pronounced for molecules like yours with polar functional groups (amide, amine).

  • Chloroform-d (CDCl₃): A relatively non-polar solvent.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar, hydrogen-bond accepting solvent. It will strongly interact with the N-H proton, causing a significant downfield shift. The solvent shifts for NH protons when moving from CDCl₃ to DMSO-d₆ can be as large as 1-2 ppm.[9]

  • Benzene-d₆: An aromatic solvent that induces anisotropic effects. Protons located above or below the plane of the benzene ring (in a solvent-solute complex) will be shielded (shifted upfield), while those on the edge will be deshielded (shifted downfield).

This is not a problem but a powerful analytical tool. If you have overlapping signals in one solvent, changing to another may shift the peaks enough to resolve them, allowing for clearer interpretation of coupling patterns and integrations.[6]

Experimental Protocols & Data
Workflow for Troubleshooting a Complex Spectrum

troubleshooting_workflow start Complex/Broad ¹H NMR Spectrum check_purity Check for Impurities (TLC, LC-MS) start->check_purity impurities_present Re-purify Sample check_purity->impurities_present Yes no_impurities Hypothesize Dynamic Effects (Conformers/Rotamers) check_purity->no_impurities No impurities_present->start vt_nmr Run Variable Temperature (VT) NMR no_impurities->vt_nmr d2o_exchange Identify N-H proton with D₂O Exchange no_impurities->d2o_exchange change_solvent Resolve Overlap by Changing Solvent no_impurities->change_solvent peaks_sharpen_heat Fast Exchange: Peaks Sharpen on Heating vt_nmr->peaks_sharpen_heat Result 1 peaks_resolve_cool Slow Exchange: Peaks Resolve on Cooling vt_nmr->peaks_resolve_cool Result 2 final_analysis Assign Structure using 1D & 2D NMR (COSY, NOESY) peaks_sharpen_heat->final_analysis peaks_resolve_cool->final_analysis d2o_exchange->final_analysis change_solvent->final_analysis

Sources

Technical Support Center: Synthesis of 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,4-Diazepane-1-carbaldehyde (CAS 29053-62-1). This molecule is a critical building block in medicinal chemistry, valued for its seven-membered diazepane ring and a versatile formyl group ready for further modification.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on identifying, understanding, and mitigating common impurities.

Section 1: The Synthetic Pathway and Key Control Points

The most direct and common route to this compound is the N-formylation of 1,4-diazepane, also known as homopiperazine.[2] This reaction is typically a nucleophilic acyl substitution where one of the secondary amine nitrogens of the diazepane ring attacks the carbonyl carbon of a formylating agent. While seemingly straightforward, the presence of two nucleophilic nitrogen atoms creates a predictable challenge: the potential for over-reaction.

Various formylating agents can be employed, including formic acid, methyl formate, and acetic formic anhydride, each with its own set of advantages and potential byproducts.[3] The choice of agent and precise control over reaction stoichiometry are the most critical factors in ensuring high purity and yield.

Homopiperazine 1,4-Diazepane (Starting Material) Product This compound (Desired Product) Homopiperazine->Product 1.0 eq. Reagent (Desired Reaction) Impurity 1,4-Diazepane-1,4-dicarbaldehyde (Bis-formylated Impurity) Homopiperazine->Impurity Excess Reagent (Direct Over-reaction) FormylatingAgent Formylating Agent (e.g., Formic Acid) FormylatingAgent->Product FormylatingAgent->Impurity Product->Impurity >1.0 eq. Reagent (Side Reaction)

Caption: Synthetic pathway for this compound and the formation of the primary impurity.

Section 2: Frequently Asked Questions (FAQs) about Impurities

Q1: What is the most common process-related impurity I should expect, and how can I identify it?

A1: The most prevalent impurity is the bis-formylated side product, 1,4-diazepane-1,4-dicarbaldehyde . This occurs when both secondary amine groups on the homopiperazine ring are formylated. Another common impurity is, of course, unreacted 1,4-diazepane .

  • Identification via TLC: On a silica plate, 1,4-diazepane is highly polar and will typically have a very low Rf value (often staying at the baseline). The desired mono-formylated product is less polar and will move further up the plate. The bis-formylated impurity, being the least polar of the three, will have the highest Rf value.

  • Identification via LC-MS: Mass spectrometry is definitive. If your desired product has a molecular weight of 128.17 g/mol , the bis-formylated impurity will show a peak corresponding to a mass of approximately 156.18 g/mol . Unreacted 1,4-diazepane will have a mass of 100.16 g/mol .[1]

  • Identification via ¹H NMR: The symmetry of the bis-formylated impurity leads to a simpler spectrum compared to the desired product. Look for the disappearance of the N-H proton signal and changes in the chemical shifts of the methylene protons on the diazepane ring.

Q2: My reaction appears complete by TLC, but the final product purity is low after workup. What are some "hidden" impurities?

A2: If the main process-related impurities are absent, consider impurities from your reagents and workup procedure.

  • Residual Solvents: Toluene (if used for azeotropic removal of water with formic acid), methanol, or ethyl acetate are common.[3] These are often visible in the ¹H NMR spectrum.

  • Formic Acid/Formate Salts: If using formic acid, residual acid or salts formed during a basic quench can contaminate the product. An acidic wash followed by a basic wash during the workup can help remove these.

  • Degradation Products: The formyl group can be oxidized to a carboxylic acid (1,4-diazepane-1-carboxylic acid), especially if oxidative conditions are inadvertently introduced.[1] This impurity would be more polar than the desired product.

Q3: Why is my formylation reaction so sluggish or incomplete, leading to high levels of unreacted 1,4-diazepane?

A3: Several factors can cause an incomplete reaction:

  • Reagent Quality: The formylating agent may have degraded. For example, acetic formic anhydride is moisture-sensitive.

  • Insufficient Stoichiometry: Ensure at least one full equivalent of the formylating agent is used. For practical purposes, a slight excess (e.g., 1.05-1.1 equivalents) is often employed, but this must be balanced against the risk of bis-formylation.

  • Low Temperature: While higher temperatures can promote over-reaction, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed to completion in a reasonable timeframe.

  • Presence of Water: Some formylation methods are sensitive to water, which can hydrolyze the formylating agent.

Section 3: Troubleshooting Guide: From Observation to Solution

This guide provides a systematic approach to troubleshooting common issues during the synthesis.

Impurity Troubleshooting Workflow

start Analyze Crude Product (TLC, LC-MS, NMR) dec1 High Starting Material? start->dec1 dec2 High Bis-formylated Impurity? dec1->dec2 No act1 Increase formylating agent to 1.05-1.1 eq. Increase reaction time/temperature moderately. Ensure reagent quality. dec1->act1 Yes dec3 Other Unexpected Peaks? dec2->dec3 No act2 Reduce formylating agent to 1.0 eq. Add reagent slowly at 0 °C. Reduce reaction temperature. dec2->act2 Yes act3 Check for solvent contamination. Analyze for potential degradation (oxidation). Review workup procedure (washes). dec3->act3 Yes end_node Proceed to Purification (Column Chromatography) dec3->end_node No act1->end_node act2->end_node act3->end_node

Caption: A logical workflow for troubleshooting common synthesis issues.

Troubleshooting Data Summary
Symptom / Observation Potential Cause(s) Recommended Actions & Solutions
High concentration of unreacted 1,4-diazepane in crude product. 1. Insufficient formylating agent.2. Short reaction time or low temperature.3. Deactivated formylating agent.1. Stoichiometry: Use a slight excess (1.05 eq.) of the formylating agent.2. Kinetics: Increase reaction time and/or moderately increase temperature. Monitor progress every hour by TLC.3. Reagents: Use a freshly opened or purified bottle of the formylating agent.
Significant peak corresponding to 1,4-diazepane-1,4-dicarbaldehyde. 1. Excess formylating agent.2. Reaction temperature is too high.3. Reagent added too quickly.1. Stoichiometry: Use precisely 1.0 equivalent of the formylating agent.2. Temperature Control: Perform the addition of the formylating agent at a lower temperature (e.g., 0-5 °C) and then allow the reaction to warm to room temperature.[3]3. Slow Addition: Add the formylating agent dropwise over 15-30 minutes to maintain a low instantaneous concentration.
Product is an inseparable mixture of mono- and bis-formylated compounds. The reaction conditions favor both products, making selective synthesis difficult.Purification: This mixture can typically be separated by silica gel column chromatography. The bis-formylated product will elute first in a less polar solvent system (e.g., ethyl acetate/hexanes), followed by the desired mono-formylated product.
Final product appears oily or fails to crystallize. 1. Residual solvent from reaction or workup.2. Presence of minor impurities disrupting the crystal lattice.1. Drying: Dry the product under high vacuum for several hours.2. Purification: Purify the material via column chromatography before attempting crystallization again.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis via Formic Acid[3]

This protocol uses readily available formic acid. The key is the azeotropic removal of water to drive the condensation reaction to completion.

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-diazepane (1.0 eq.) and toluene (approx. 0.2 M concentration).

  • Reagent Addition: Add formic acid (1.05 eq.) to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis shows consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the toluene. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Expertise Note: The use of a Dean-Stark trap is a classic and effective method for driving equilibrium-limited condensation reactions, such as formamide synthesis from a carboxylic acid and an amine, toward the product side by removing the water byproduct.[3]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of methanol or dichloromethane and adding the silica, then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 2% methanol in dichloromethane or 50% ethyl acetate in hexanes).

  • Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with the starting solvent system. The least polar impurity (bis-formylated) will elute first. Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol or ethyl acetate) to elute the desired product.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by HPLC[4]

A standard reversed-phase HPLC method can be used to assess the final purity.

  • Column: C18, 3.5-5 µm particle size (e.g., 4.6 x 150 mm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Gradient: A typical gradient might be 5% to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Tummatorn, J., et al. (2012). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Patel, T. S., et al. (2012). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360330A - Synthetic method for homopiperazine.
  • Dick, G. R., & Pfeifer, L. (2011). Formylation of Amines. Organic Preparations and Procedures International. Retrieved from [Link]

  • Neumaier, F., et al. (2019). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning encountered when using 1,4-Diazepane-1-carbaldehyde in common catalytic reactions. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design and execution.

Section 1: The "Why" — Understanding the Poisoning Mechanism

This section delves into the fundamental reasons why this compound, a valuable synthetic building block, poses a significant challenge in catalytic chemistry.[1]

Q1: What makes this compound a potential catalyst poison?

A: The poisoning potential of this compound stems directly from its molecular structure. It is a nitrogen-containing heterocycle with two key features that can interfere with metal catalysts:

  • Lewis Basic Nitrogen Atoms: The molecule contains two nitrogen atoms, each with a lone pair of electrons. These lone pairs make the molecule a Lewis base, allowing it to donate electron density to the electron-deficient active sites of metal catalysts (e.g., Palladium, Platinum, Rhodium, Ruthenium).[2]

  • Strong Chemisorption: This donation can result in strong chemisorption, where the diazepane molecule tightly binds to the catalyst's active sites.[3][4] This binding is often irreversible under typical reaction conditions and physically blocks reactant molecules from accessing the catalyst surface, thereby "poisoning" the catalyst and halting or slowing the desired reaction.[5][6]

  • Chelation Effect: The 1,4-disposition of the nitrogen atoms can potentially allow the molecule to act as a chelating ligand, binding to a single metal center through both nitrogens. Chelation creates a highly stable metal-ligand complex, which can effectively sequester the catalyst from the reaction cycle. This is a known challenge for chelating diamines in catalysis.[7]

The secondary amine (N-4) is particularly problematic due to its higher basicity and steric accessibility compared to the amide-like nitrogen (N-1) adjacent to the carbonyl group.

PoisoningMechanism cluster_catalyst Catalyst Surface M1 Active Site (M) M2 Active Site (M) M3 Active Site (M) Diazepane This compound (Poison) Diazepane->M2 Strong Chemisorption (N lone pair donation) Reactant Desired Reactant Reactant->M1 Blocked Access

Caption: Mechanism of catalyst poisoning by this compound.

Section 2: Troubleshooting Guide — From Symptoms to Solutions

This section is structured to address specific problems encountered in two major classes of reactions critical to pharmaceutical development.

2.1 Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Nitrogen heterocycles are notoriously challenging substrates in cross-coupling reactions as they can coordinate to the palladium center, leading to catalyst deactivation.[8][9]

A: This combination of symptoms strongly suggests that your palladium catalyst is being deactivated. The diazepane moiety is likely acting as a strong ligand, coordinating to the Pd(0) or Pd(II) center and disrupting the catalytic cycle.[10] This can lead to the formation of inactive palladium aggregates, often visible as a black precipitate (palladium black).[10] With the active catalyst concentration diminished, side reactions like the homocoupling of the boronic acid can become competitive.

Diagnostic & Corrective Workflow:

Troubleshooting_Suzuki cluster_solutions Troubleshooting Strategies Start Symptom: Low Yield & Homocoupling in Suzuki Reaction Diagnosis Probable Cause: Pd Catalyst Poisoning by Diazepane Start->Diagnosis Sol1 Strategy 1: Protect the N-H Group Diagnosis->Sol1 Sol2 Strategy 2: Screen Ligands & Pre-catalysts Diagnosis->Sol2 Sol3 Strategy 3: Increase Catalyst Loading Diagnosis->Sol3 Sol1_Desc Add a protecting group (e.g., Boc) to the secondary amine. (See Protocol 2) Sol1->Sol1_Desc Sol2_Desc Use bulky, electron-rich ligands (e.g., Buchwald ligands) or robust pre-catalysts (e.g., G3/G4). (See Protocol 1) Sol2->Sol2_Desc Sol3_Desc Incrementally increase loading (e.g., 2 mol% -> 5 mol%). (Cost-prohibitive at scale) Sol3->Sol3_Desc

Caption: Troubleshooting workflow for a poisoned Suzuki-Miyaura coupling reaction.

Protocol 1: Ligand/Pre-catalyst Screening for Robustness

This protocol is designed to empirically determine a more poison-resistant catalyst system. The key is to test ligands that are known to form highly stable and active palladium complexes that are less susceptible to displacement.

  • Setup: Arrange an array of reaction vials. To each vial, add your aryl halide (1.0 eq), boronic acid/ester (1.5 eq), and this compound-containing substrate (1.2 eq).

  • Catalyst Preparation: In a glovebox, prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃) and various ligands.

  • Screening Matrix: Add a different catalyst system to each vial. Ensure consistent Pd concentration (e.g., 2 mol %).

    • Vial A (Control): Pd(PPh₃)₄

    • Vial B: Pd₂(dba)₃ + SPhos (L:Pd ratio = 2:1)

    • Vial C: Pd₂(dba)₃ + XPhos (L:Pd ratio = 2:1)

    • Vial D: Buchwald G3-XPhos Pre-catalyst

  • Reaction: Add base (e.g., K₃PO₄, 2.0 eq) and degassed solvent (e.g., Dioxane/H₂O). Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion and side-product formation.

Table 1: Representative Ligand Screening Results

Catalyst SystemPd Loading (mol%)Conversion (%)Homocoupling (%)Notes
Pd(PPh₃)₄21540Significant Pd black observed.
Pd₂(dba)₃ / SPhos285<5Clean reaction profile.
Buchwald G3-XPhos292<2Most effective system.
No Catalyst000Confirms catalytic nature.
2.2 Heterogeneous Catalytic Hydrogenation (e.g., Reductive Amination)

Noble metal catalysts on carbon supports (e.g., Pd/C, Pt/C) are the workhorses of hydrogenation but are highly susceptible to poisoning by nitrogen compounds.[11][12]

A: This is a classic symptom of catalyst poisoning in heterogeneous hydrogenation. The active sites on the surface of your Pd/C catalyst have become saturated with the strongly chemisorbed diazepane molecule.[12] Once the most accessible sites are blocked, the reaction rate plummets. Furthermore, the hydrogenated product may be an even more basic amine and thus a stronger poison, leading to product inhibition.[12]

Troubleshooting Strategies:

  • Increase Catalyst Loading: This is the simplest, though least elegant, solution. Doubling the weight percentage of the catalyst may provide enough un-poisoned active sites to drive the reaction to completion.

  • Switch the Metal: Different metals have different affinities for poisons. Platinum (e.g., PtO₂, Pt/C) is often more resistant to amine-based poisoning than palladium.

  • Use an Acidic Additive: Protonating the basic nitrogen atom of the diazepane with an acid prevents its lone pair from binding to the catalyst surface.[2] Acetic acid is a common and effective choice.

Protocol 2: Screening Acidic Additives in Hydrogenation

  • Setup: Prepare three identical hydrogenation vessels. To each, add your substrate (1.0 eq), the this compound-containing reactant (1.0 eq), and the catalyst (e.g., 10 wt% Pd/C, 5 mol % Pd).

  • Solvent Systems:

    • Vessel A (Control): Methanol (MeOH)

    • Vessel B: Methanol with 1 equivalent of Acetic Acid (AcOH)

    • Vessel C: Acetic Acid (as the solvent)

  • Reaction: Seal the vessels, purge with an inert gas, and then pressurize with H₂ to the desired pressure (e.g., 50 psi). Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by H₂ uptake or by periodic sampling and analysis (TLC, LC-MS).

Table 2: Effect of Acidic Additives on Hydrogenation

CatalystSolventTime to Completion (h)Final Conversion (%)
10% Pd/CMeOH>2452 (stalled)
10% Pd/CMeOH + 1 eq AcOH6>99
10% PtO₂MeOH12>99
10% Pd/CAcOH4>99
Section 3: General Frequently Asked Questions (FAQs)

A: Regeneration is challenging and often impractical on a lab scale. Because the poisoning occurs via strong chemisorption, the bond between the nitrogen and the metal is very stable.[3] While industrial processes may use thermal or chemical treatments, these are harsh and can cause irreversible damage to the catalyst, such as sintering (particle agglomeration) which reduces surface area.[13][14] For lab-scale work, it is generally more effective to prevent poisoning in the first place or use a disposable amount of catalyst.

A: Yes, this is an excellent and often necessary strategy. Converting the nucleophilic secondary amine into a less basic, non-coordinating functional group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) carbamate, will effectively "mask" the primary source of poisoning. This adds two steps to your synthesis (protection and deprotection), but the significantly improved reliability and yield of the catalytic step often justify the extra effort.

A: While no catalyst is completely immune, some are significantly more robust.

  • For Cross-Coupling: Modern Buchwald-type ligands and pre-catalysts are designed with bulky, electron-rich phosphines that form very stable, highly active palladium complexes, making them less prone to deactivation.[15]

  • For Hydrogenation: In some specific cases, such as hydrogen borrowing reactions, certain Ruthenium catalysts have demonstrated a superior ability to overcome poisoning by chelating diamines where other catalysts fail.[7]

References
  • Chemistry For Everyone. (2025, September 16). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube.
  • OUCI. (n.d.).
  • ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF.
  • StudySmarter. (2024, August 27).
  • ProcessBarron. (2024, April 23).
  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • ResearchGate. (2025, August 10). Regeneration of S-poisoned Pd/Al2O3 catalysts for the combustion of methane | Request PDF.
  • ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Intertek. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Intertek.
  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. RevisionDojo.
  • Benchchem. (n.d.). This compound|CAS 29053-62-1. Benchchem.
  • ResearchGate. (2025, August 6). Final Analysis: Sulfur as a Catalyst Poison | Request PDF.
  • Matthey. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
  • Energy Transition & Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation. Energy Transition & Sustainability Directory.
  • Patsnap. (2025, June 19). What is catalyst deactivation and why does it happen?
  • SciSpace. (1972, May 1).
  • eScholarship. (1972).
  • SA-SO. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. SA-SO.
  • ChemBK. (2024, April 9). This compound. ChemBK.
  • AmmoniaKnowHow. (n.d.).
  • DCL Inc. (n.d.).
  • Chemistry For Everyone. (2025, September 22). Why Does Catalyst Poisoning Occur In Kinetics? [Video]. YouTube.
  • Slideshare. (n.d.).
  • MDPI. (n.d.).
  • Chemistry World. (2021, January 26). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World.
  • Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • National Institutes of Health. (n.d.).
  • SciSpace. (n.d.).
  • University of Illinois. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • PubChem. (n.d.). This compound. PubChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal.

Sources

Technical Support Center: Work-up Procedures for 1,4-Diazepane-1-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Diazepane-1-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up and purification of reactions involving this versatile building block. The protocols and explanations provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the work-up of reactions involving this compound, with a focus on reductive amination, a frequently employed transformation.

Q1: What is the standard quenching and work-up procedure for a reductive amination reaction using this compound and sodium triacetoxyborohydride (STAB)?

A common work-up begins with quenching the reaction to decompose the excess reducing agent and any remaining boron-containing byproducts. This is typically achieved by the careful addition of an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[1] This step also neutralizes any acid catalysts, like acetic acid, that may have been used to promote imine formation. Following the quench, the product is typically extracted into an organic solvent.

Q2: My reaction was performed in a polar aprotic solvent like DMF or DMSO. What is the most effective way to remove these solvents during work-up?

DMF and DMSO are high-boiling, polar solvents that can be challenging to remove. A standard method involves diluting the reaction mixture with a large volume of water and extracting the product with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[2] To ensure complete removal of the polar aprotic solvent, multiple washes of the organic layer with water or brine are crucial. A general guideline is to use at least five times the volume of water for each wash relative to the volume of DMF or DMSO used in the reaction. For particularly stubborn separations, washing with a 5% aqueous lithium chloride (LiCl) solution can be effective in breaking up emulsions and improving the partitioning of DMF into the aqueous layer.

Q3: I am observing incomplete conversion in my reductive amination. What are the likely causes and how can I address this during the work-up?

Incomplete conversion can stem from several factors, including insufficient reducing agent, poor quality of the STAB reagent, or slow imine formation. While it is difficult to address the root cause during the work-up, understanding these factors can inform future experiments. If unreacted this compound remains, its polar nature may complicate purification. An extractive work-up with careful pH control can help to separate the more basic product from the starting aldehyde.

Q4: What are common side products in reductive amination with this compound and how can I separate them?

A potential side reaction is the reduction of the starting aldehyde, this compound, by STAB to the corresponding alcohol. This side product can be difficult to separate from the desired amine product due to similar polarities. Another possibility, particularly when using primary amines as coupling partners, is over-alkylation, leading to the formation of tertiary amines.[3] Purification by column chromatography is often necessary to separate these byproducts.

Q5: How stable is the N-formyl group of this compound and its derivatives to acidic or basic work-up conditions?

While N-formyl groups are generally stable, they can be susceptible to hydrolysis under strong acidic or basic conditions, particularly with heating. For routine aqueous work-ups at or near neutral pH and at room temperature, the formyl group is typically stable. However, if harsh pH conditions are required to separate impurities, it is advisable to keep the exposure time to a minimum and to perform the extractions at low temperatures to mitigate the risk of hydrolysis.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the work-up and purification of your this compound reactions.

Guide 1: Extractive Work-up of Polar Basic Products from Polar Aprotic Solvents

Issue: Poor recovery of the desired basic product during extraction from DMF or DMSO, often accompanied by the formation of persistent emulsions.

Causality: The high polarity and water miscibility of DMF and DMSO can lead to the partitioning of the desired polar product into the aqueous layer.[2] The basic nature of the product can also contribute to emulsion formation.

Troubleshooting Workflow:

Caption: Extractive Work-up Troubleshooting Workflow.

Detailed Protocol for Enhanced Extraction from DMF/DMSO:

  • Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with at least 10-20 volumes of cold water. This initial dilution is critical to minimize the solubility of the organic product in the aqueous phase.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 5-10 volumes).

  • Washing: Combine the organic extracts and wash repeatedly with water (at least 5 x 5 volumes) to remove the bulk of the DMF or DMSO. Follow with a brine wash to help break any emulsions and remove residual water.

  • Back-Extraction (if necessary): If TLC analysis of the aqueous washes indicates product loss, perform a back-extraction of the combined aqueous layers with fresh organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Guide 2: Purification of Polar Basic Compounds by Column Chromatography

Issue: Tailing or poor separation of the polar, basic product on a standard silica gel column.

Causality: The acidic nature of standard silica gel can lead to strong interactions with basic compounds, causing significant tailing and poor resolution.

Troubleshooting and Optimization Strategies:

StrategyDescriptionRationale
Base Deactivation of Silica Pre-treat the silica gel with a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), in the slurry and the eluent.The base neutralizes the acidic silanol groups on the silica surface, reducing strong interactions with the basic analyte and improving peak shape.[1]
Use of Alumina Substitute silica gel with basic or neutral alumina as the stationary phase.Alumina is a more suitable stationary phase for the purification of basic compounds.[2]
Reversed-Phase Chromatography Employ a C18 or other reversed-phase column with a mobile phase consisting of a mixture of water (often with a buffer or modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol.This technique separates compounds based on hydrophobicity and is often effective for purifying polar compounds that are challenging to separate by normal-phase chromatography.[1]
Addition of a Competitive Base Add a small percentage (e.g., 0.5-2%) of a volatile amine like triethylamine to the mobile phase.The added amine competes with the analyte for binding to the acidic sites on the silica, thereby reducing tailing.

Step-by-Step Protocol for Column Chromatography with Base Deactivation:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent system (e.g., dichloromethane/methanol). Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Column Packing: Pack the column with the basified silica slurry.

  • Eluent Preparation: Prepare the mobile phase with the same percentage of triethylamine as used in the slurry.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the basified mobile phase, collecting fractions and monitoring by TLC.

III. Analytical Methods and Data Interpretation

Monitoring Reaction Progress and Purity Assessment

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for monitoring the progress of reactions involving this compound and for assessing the purity of the final products.

TLC Visualization:

Due to the presence of the amine functionality, derivatives of this compound can often be visualized using various TLC stains.

Staining ReagentObservationTarget Functional Groups
Potassium Permanganate (KMnO₄) Yellow to brown spots on a purple background.Oxidizable groups, including the secondary amine.
Ninhydrin Purple or yellow spots (often requires heating).Primary and secondary amines.
p-Anisaldehyde Variably colored spots upon heating.Nucleophilic groups, including amines.[4]
Iodine Chamber Brown spots.General visualization for many organic compounds.[5]

HPLC Method Development:

Reversed-phase HPLC is a powerful technique for the analysis of this compound and its derivatives.

Typical Starting Conditions for HPLC Method Development:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

Interpreting Chromatographic Data:

  • Tailing Peaks: May indicate interaction of the basic analyte with residual acidic sites on the column. Adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase or using a base-deactivated column can improve peak shape.

  • Co-eluting Peaks: Suggest that the current mobile phase composition does not provide adequate resolution. Adjusting the gradient slope, the organic modifier (e.g., switching from acetonitrile to methanol), or the pH of the aqueous phase can improve separation.

IV. Experimental Protocols

Protocol 1: General Work-up for Reductive Amination with STAB in Dichloromethane (DCM)

  • Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture until gas evolution ceases.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the layers do not separate cleanly, add brine to facilitate separation.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Protocol 2: Boc Protection of the N-4 Position and Work-up

  • Reaction: To a solution of the 1,4-diazepane derivative in a suitable solvent (e.g., DCM or THF), add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or diisopropylethylamine (DIPEA). Stir at room temperature until the reaction is complete.

  • Work-up:

    • Dilute the reaction mixture with the organic solvent.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]

    • The crude Boc-protected product can then be purified by column chromatography on silica gel.

V. Concluding Remarks

This technical support guide provides a framework for troubleshooting and optimizing the work-up and purification of reactions involving this compound. By understanding the chemical principles behind these procedures and by systematically applying the troubleshooting strategies outlined, researchers can enhance the efficiency and success of their synthetic endeavors. For further assistance, please consult the references provided.

VI. References

  • BenchChem. (2025). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents.

  • Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.

  • SciELO México. (2015). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

  • University of Rochester, Department of Chemistry. Workup: DMF or DMSO.

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted 1,4-Diazepanes.

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/Chempros.

  • ResearchGate. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride.

  • MDPI. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method.

  • ResearchGate. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass.

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.

  • Reddit. (2023). Question about reductive amination reaction procedure. r/Chempros.

  • Journal for Innovative Development in Pharmacy and Science. (n.d.). A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DRUGS IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC.

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?.

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.

  • BenchChem. (2025). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane.

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Columbia University. (n.d.). Column chromatography.

  • Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.

  • EPFL. (n.d.). TLC Visualization Reagents.

  • Scribd. (n.d.). TLC Visualization Techniques.

  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.

  • Studylib. (n.d.). NMR Chemical Shifts of Trace Impurities.

  • ResearchGate. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.

  • PubChem. (n.d.). This compound.

  • NIH. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.

  • NIH. (n.d.). The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma.

  • World Journal of Pharmaceutical Research. (2019). A REVIEW ON N-FORMYLATION OF AMINES.

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

  • NIH. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.

  • ResearchGate. (2025). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines.

  • NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.

  • TÜBİTAK Academic Journals. (2002). Synthesis of 1,4-Diazepine Nucleosides.

Sources

Technical Support Center: Enhancing the Stability of 1,4-Diazepane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-diazepane-1-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of these valuable compounds and to offer practical solutions to common experimental challenges. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity and success of your research.

Introduction: The Duality of Reactivity and Stability

This compound is a versatile scaffold in medicinal chemistry, prized for its dual functionality: a reactive carbaldehyde group for derivatization and a flexible seven-membered diazepane ring.[1] However, this reactivity can also be a source of instability. Understanding the inherent chemical liabilities of this scaffold is the first step toward designing robust molecules and reliable experiments. This guide will walk you through the common degradation pathways, provide troubleshooting advice for synthetic and analytical challenges, and offer detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The primary degradation pathways include hydrolysis of the N-formyl group, oxidation of the diazepane ring nitrogens and the carbaldehyde, and pH-dependent ring instability. The formyl group can be particularly susceptible to acid- or base-catalyzed hydrolysis, yielding the corresponding deformylated diazepane. The nitrogen atoms in the diazepane ring are prone to oxidation, which can be initiated by atmospheric oxygen, light, heat, or trace metal ions.[2]

Q2: My this compound derivative shows a new spot on TLC/LC-MS after storage. What could it be?

A2: An unexpected spot is often indicative of degradation. The most common culprits are the deformylated parent compound (from hydrolysis of the N-formyl group) or an oxidized derivative (such as an N-oxide). The aldehyde group itself can also be oxidized to the corresponding carboxylic acid.[1] We recommend re-analyzing your sample by LC-MS to determine the mass of the new species, which will provide clues to its identity.

Q3: I am struggling with over-alkylation during the reductive amination of the secondary amine on the diazepane ring. How can I improve selectivity?

A3: Over-alkylation is a common challenge in the derivatization of 1,4-diazepane scaffolds.[1] To favor mono-alkylation, consider using a less reactive reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder than sodium borohydride (NaBH₄).[3][4] Additionally, carefully controlling the stoichiometry of the aldehyde or ketone (using closer to a 1:1 ratio) and running the reaction at a lower temperature can enhance selectivity.

Q4: What are the optimal storage conditions for this compound and its derivatives?

A4: To maximize stability, these compounds should be stored as a solid in a tightly sealed container, protected from light and moisture, and at a low temperature (2-8°C for short-term and -20°C for long-term storage).[1] For solutions, it is crucial to use a buffered system at a pH where the compound is most stable (typically near neutral) and to degas the solvent to remove dissolved oxygen.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptoms: Disappearance of the starting material peak and the appearance of multiple new peaks in the HPLC chromatogram within a short period.

  • Possible Causes & Solutions:

CauseRecommended Solution
pH-Mediated Hydrolysis The N-formyl group or other substituents may be sensitive to the pH of your solution. Conduct a pH stability study by dissolving your compound in a series of buffers across a pH range (e.g., pH 3-10) and monitor its stability over time by HPLC. This will help you identify the optimal pH for your experiments.
Oxidation The diazepane nitrogens are susceptible to oxidation. Prepare your solutions using degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like butylated hydroxytoluene (BHT) can also be beneficial.
Photodegradation Protect your solutions from light by using amber vials or wrapping your glassware in aluminum foil.
Issue 2: Formation of Inseparable Impurities During Synthesis
  • Symptoms: Multiple peaks that are difficult to separate by column chromatography are observed after a derivatization reaction.

  • Possible Causes & Solutions:

CauseRecommended Solution
Side Reactions Besides the desired reaction, side reactions such as ring-opening or polymerization can occur, especially at elevated temperatures. Try running your reaction at a lower temperature for a longer period.
Impure Starting Material Ensure the purity of your this compound starting material. Impurities in the starting material can lead to a cascade of side products.
Inappropriate Work-up During aqueous work-up, extreme pH conditions can cause degradation. Use buffered solutions for extraction and minimize the time the compound is in contact with aqueous acidic or basic solutions.

Visualizing Degradation and Stabilization

Potential Degradation Pathways

A This compound Derivative B Hydrolysis (N-Deformylation) A->B H⁺/OH⁻ C Oxidation (N-Oxide Formation) A->C [O] D Oxidation (Carboxylic Acid Formation) A->D [O] E Deformylated Derivative B->E F N-Oxide Derivative C->F G Carboxylic Acid Derivative D->G

Caption: Key degradation pathways for this compound derivatives.

Experimental Workflow for Stability Assessment

A Prepare Stock Solution of Compound B Forced Degradation Studies A->B C Acid/Base Hydrolysis B->C D Oxidative Stress B->D E Thermal Stress B->E F Photolytic Stress B->F G Time-Point Sampling C->G D->G E->G F->G H LC-MS Analysis G->H I Identify Degradants & Determine Degradation Rate H->I J Develop Stabilization Strategy I->J

Sources

Technical Support Center: Byproduct Identification in 1,4-Diazepane-1-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazepane-1-carbaldehyde is a crucial building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds.[1] Its seven-membered diazepane ring imparts unique conformational properties to molecules, making it a valuable scaffold in drug design.[1] However, the synthesis of this compound, typically involving the formylation of 1,4-diazepane, is not without its challenges. The presence of two nitrogen atoms of differing reactivity can lead to the formation of various byproducts, complicating purification and potentially impacting the yield and purity of the final product.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your synthetic route and effectively identify and mitigate byproduct formation.

Frequently Asked Questions (FAQs) about Byproduct Formation

Q1: What are the most common byproducts observed during the formylation of 1,4-diazepane?

The most prevalent byproduct is the di-formylated species, N,N'-diformyl-1,4-diazepane . This arises from the formylation of both nitrogen atoms of the diazepane ring. Other potential byproducts include unreacted starting material (1,4-diazepane ) and, under certain conditions, oligomeric or polymeric materials. The formation of these byproducts is highly dependent on the choice of formylating agent, reaction stoichiometry, and reaction conditions such as temperature and time.[2][3]

Q2: I'm seeing an unexpected peak in my LC-MS analysis with a mass of (M+H)+ at m/z 157. What could it be?

A peak at m/z 157 (for the protonated molecule) likely corresponds to N,N'-diformyl-1,4-diazepane . The molecular weight of this compound is 128.17 g/mol [1][4], so its protonated form would appear at m/z 129. The addition of a second formyl group increases the molecular weight by 28 g/mol , resulting in a molecular weight of 156.18 g/mol for the di-formylated product, which would be observed at m/z 157 in its protonated form.

Q3: My NMR spectrum shows complex multiplets and a reduced integration for the desired product signals. How can I identify the impurities?

Complex multiplets and unexpected signals in your NMR spectrum often point to a mixture of products. To identify the impurities:

  • Compare with starting material: Check for the characteristic signals of 1,4-diazepane.

  • Look for symmetry: The spectrum of the desired mono-formylated product will be asymmetric. In contrast, the di-formylated byproduct is symmetrical, which will result in a simpler spectrum with fewer signals.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning protons and carbons and in identifying the connectivity within the impurity structures.

Q4: What are the likely causes of dimer or polymer formation in this synthesis?

Polymerization can occur, especially under harsh acidic or basic conditions or at elevated temperatures.[2] If the formylating agent or the starting material contains reactive difunctional impurities, these can act as cross-linkers, leading to the formation of oligomers and polymers. It is crucial to use high-purity reagents and to carefully control the reaction temperature and time to minimize these side reactions.

Q5: How can I minimize the formation of N,N'-diformyl-1,4-diazepane?

Minimizing the di-formylated byproduct is a common challenge. Key strategies include:

  • Stoichiometric control: Carefully control the molar ratio of the formylating agent to 1,4-diazepane. Using a slight excess of the diamine or a substoichiometric amount of the formylating agent can favor mono-formylation.[2]

  • Choice of formylating agent: Milder formylating agents may offer better selectivity.[3]

  • Reaction conditions: Lowering the reaction temperature and reducing the reaction time can decrease the rate of the second formylation reaction.[2]

  • Slow addition: Adding the formylating agent dropwise to the solution of 1,4-diazepane can help maintain a low concentration of the formylating agent, thus favoring the mono-substituted product.

Troubleshooting Guide: Byproduct Identification & Mitigation

Problem 1: Presence of Over-formylated Byproduct (N,N'-diformyl-1,4-diazepane)
  • Symptoms:

    • LC-MS: A significant peak with (M+H)+ at m/z 157.

    • TLC: A spot with a different Rf value than the product, often less polar.

    • ¹H NMR: A simplified, more symmetrical spectrum compared to the desired product.

  • Root Causes:

    • Excess Formylating Agent: Using more than one equivalent of the formylating agent will drive the reaction towards di-formylation.

    • Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the necessary energy to overcome the activation barrier for the second formylation.[2]

  • Proposed Solutions & Experimental Protocols:

    Protocol 3.1: Stoichiometric Control of Formylating Agent

    • Accurately weigh 1,4-diazepane (1.0 equivalent).

    • Dissolve in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the formylating agent (e.g., ethyl formate or acetic formic anhydride) (0.9-1.0 equivalents) dropwise over 30-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS every 30 minutes.

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • Proceed with standard aqueous work-up and purification.

    Data Visualization: Impact of Stoichiometry on Byproduct Formation

    Molar Ratio (Formylating Agent : Diamine) Reaction Temperature (°C) Reaction Time (h) Product (%) Di-formylated Byproduct (%)
    1.2 : 1 25 4 65 30
    1.0 : 1 0-25 2 85 10

    | 0.9 : 1 | 0 | 2 | 90 (with 10% unreacted SM) | <5 |

    Note: The above data is illustrative. Actual results may vary depending on the specific formylating agent and other reaction conditions.

Problem 2: Unreacted Starting Material (1,4-Diazepane)
  • Symptoms:

    • LC-MS: A peak corresponding to the mass of 1,4-diazepane ((M+H)+ at m/z 101).

    • TLC: A baseline spot that stains with ninhydrin.

    • ¹H NMR: Presence of the characteristic signals for 1,4-diazepane.

  • Root Causes:

    • Insufficient Formylating Agent: Using less than one equivalent of the formylating agent will leave some starting material unreacted.

    • Poor Reagent Quality: The formylating agent may have degraded due to improper storage (e.g., exposure to moisture).[2]

    • Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures to go to completion within a reasonable timeframe.

  • Proposed Solutions & Experimental Protocols:

    Protocol 3.2: Reagent Quality Check and Gradual Addition

    • Ensure the formylating agent is of high purity and has been stored under appropriate anhydrous conditions.

    • Dissolve 1,4-diazepane (1.0 equivalent) in an appropriate solvent.

    • Slowly add 0.5 equivalents of the formylating agent at 0 °C.

    • Allow the reaction to stir for 30 minutes and then analyze a small aliquot by LC-MS.

    • If the reaction is proceeding cleanly, continue to add the formylating agent in small portions (e.g., 0.1 equivalents) until the starting material is consumed, while monitoring the formation of the di-formylated byproduct.

    Workflow for Troubleshooting Unreacted Starting Material

    G start Unreacted Starting Material Detected check_reagent Check Reagent Quality & Stoichiometry start->check_reagent reagent_ok Reagents OK? check_reagent->reagent_ok replace_reagent Use Fresh/Pure Reagent reagent_ok->replace_reagent No increase_temp Gradually Increase Temperature reagent_ok->increase_temp Yes replace_reagent->start adjust_stoichiometry Adjust Stoichiometry monitor Monitor by LC-MS/TLC increase_temp->monitor complete Reaction Complete monitor->complete

    Troubleshooting workflow for unreacted starting material.
Problem 3: Formation of Oligomeric/Polymeric Byproducts
  • Symptoms:

    • Chromatography: Broad, unresolved peaks or a "smear" on the TLC plate or in the LC chromatogram.

    • NMR: Broadening of baseline and signals.

    • Work-up: Formation of an insoluble, sticky residue.

  • Root Causes:

    • Reactive Impurities: The presence of bifunctional impurities in either the starting material or the formylating agent.

    • Harsh Conditions: High temperatures or the use of strong acids or bases can promote intermolecular side reactions.[2]

  • Proposed Solutions & Experimental Protocols:

    Protocol 3.3: Purification of Starting Material

    • If the purity of the commercial 1,4-diazepane is questionable, consider purification by distillation or recrystallization of a suitable salt.

    • Ensure all solvents are anhydrous and reagents are of the highest available purity.

    Proposed Mechanism of Polymerization

    G Diazepane 1,4-Diazepane Monoformyl Mono-formylated Product Diazepane->Monoformyl + F-X FormylatingAgent Formylating Agent (F-X) Dimer Dimer Monoformyl->Dimer + Diazepane Polymer Polymer Dimer->Polymer + n(Diazepane/Monoformyl)

    Simplified polymerization pathway.

Analytical Workflows for Byproduct Identification

Workflow 4.1: LC-MS Analysis

A robust LC-MS method is invaluable for monitoring the reaction progress and identifying byproducts.

Step-by-Step Method Setup:

  • Column: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection: Use positive ion electrospray ionization (ESI+). Scan a mass range of m/z 50-500.

Table of Expected m/z Values for Common Species

Compound Molecular Formula Molecular Weight ( g/mol ) Expected (M+H)+
1,4-Diazepane C₅H₁₂N₂ 100.16 101.1
This compound C₆H₁₂N₂O 128.17 129.1

| N,N'-diformyl-1,4-diazepane | C₇H₁₂N₂O₂ | 156.18 | 157.1 |

Workflow 4.2: NMR Spectroscopy

¹H and ¹³C NMR are definitive for structure elucidation.

Key ¹H and ¹³C NMR Chemical Shifts (Illustrative, in CDCl₃)

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
This compound ~8.1 (s, 1H, -CHO), ~3.5-3.7 (m, 4H), ~2.8-3.0 (m, 4H), ~1.8-2.0 (m, 2H) ~163 (-CHO), ~40-55 (ring CH₂)

| N,N'-diformyl-1,4-diazepane | ~8.1 (s, 2H, -CHO), ~3.6 (t, 8H), ~1.9 (quint, 2H) | ~163 (-CHO), ~45-50 (ring CH₂) |

Structural Differences and NMR Signatures

G cluster_0 This compound (Asymmetric) cluster_1 N,N'-diformyl-1,4-diazepane (Symmetric) A Asymmetric Structure -> More complex NMR spectrum -> Distinct signals for each ring proton B Symmetric Structure (C2v) -> Simpler NMR spectrum -> Fewer, more intense signals

Symmetry differences impacting NMR spectra.

By understanding the potential side reactions and employing the troubleshooting strategies and analytical workflows outlined in this guide, researchers can significantly improve the outcome of their this compound synthesis, leading to higher yields and purity of this important synthetic intermediate.

References

  • BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines. BenchChem Technical Support.
  • BenchChem. (n.d.). This compound | CAS 29053-62-1.
  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
  • ChemBK. (2024). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gerack, C. J., & McElwee-White, L. (2011). Formylation of Amines. Organic Reactions, 1–37. [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 1,4-Diazepane-1-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,4-Diazepane-1-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both success and safety in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of this compound, providing foundational knowledge for your experimental design.

Q1: What is the most common and industrially scalable method for the synthesis of this compound?

A1: The most prevalent and scalable approach for producing this compound is the direct formylation of 1,4-diazepane (also known as homopiperazine). This is typically achieved using a formylating agent such as formic acid or its derivatives. A common industrial practice involves the reaction of 1,4-diazepane with formic acid, often with azeotropic removal of water to drive the reaction to completion. This method is favored for its cost-effectiveness and relatively straightforward procedure.[1][2]

Q2: Why is selective mono-formylation a challenge in this synthesis?

A2: 1,4-Diazepane possesses two secondary amine groups with similar reactivity. During the formylation reaction, it is possible to obtain a mixture of the desired mono-formylated product, the di-formylated byproduct, and unreacted starting material. Achieving high selectivity for mono-formylation on a large scale requires careful control of reaction conditions, such as stoichiometry of the formylating agent, temperature, and reaction time.

Q3: Are there alternative formylating agents to formic acid?

A3: Yes, while formic acid is common, other formylating agents can be used. These include:

  • Acetic formic anhydride: This is a highly effective formylating agent but is sensitive to moisture and can decompose.

  • Ethyl formate: This can also be used, though the reaction may require more forcing conditions.

  • N,N-Dimethylformamide (DMF): In some cases, DMF can act as a formylating agent, particularly in the presence of certain reagents, but this is less common for this specific transformation.

The choice of formylating agent often depends on factors like cost, availability, safety, and the desired purity of the final product. For large-scale production, the use of formic acid with azeotropic water removal is often the most practical choice.[2]

Q4: What are the key safety considerations when handling this compound and its precursors on a large scale?

A4: Safety is paramount in any chemical synthesis, especially during scale-up. For this process, consider the following:

  • 1,4-Diazepane (Homopiperazine): This starting material is corrosive and can cause skin and eye irritation. Ensure proper personal protective equipment (PPE) is worn.

  • Formic Acid: Concentrated formic acid is corrosive and can cause severe burns. It is also a respiratory irritant. Work in a well-ventilated area and use appropriate PPE.

  • This compound: The product itself is classified as a substance that can cause severe skin burns and eye damage.[3][4]

  • Exothermic Reaction: The formylation reaction can be exothermic. On a large scale, proper temperature control and monitoring are crucial to prevent runaway reactions.

Always consult the Safety Data Sheet (SDS) for all reagents and products before beginning any work.

Part 2: Troubleshooting Guide for Scale-Up Production

This section provides solutions to specific problems you may encounter during the scale-up of this compound synthesis.

Issue 1: Low Yield of this compound

Symptoms:

  • The isolated yield of the desired product is significantly lower than in small-scale experiments.

  • TLC or HPLC analysis of the crude reaction mixture shows a large amount of unreacted 1,4-diazepane or the presence of multiple byproducts.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction On a larger scale, mixing may be less efficient, leading to localized areas of low reagent concentration. The removal of water, the byproduct of the reaction with formic acid, may also be less efficient.1. Improve Agitation: Ensure the reactor is equipped with an appropriate stirrer for the scale of the reaction to maintain a homogeneous mixture. 2. Efficient Water Removal: If using formic acid, employ an efficient azeotropic distillation setup (e.g., a Dean-Stark trap) with a suitable solvent like toluene to continuously remove water and drive the equilibrium towards the product.
Di-formylation The formation of the di-formylated byproduct consumes both the starting material and the formylating agent, thus reducing the yield of the desired mono-formylated product.1. Control Stoichiometry: Carefully control the stoichiometry of the formylating agent. A slight excess may be needed, but a large excess will favor di-formylation. 2. Slow Addition: Add the formylating agent slowly to the solution of 1,4-diazepane to maintain a low concentration of the formylating agent throughout the reaction, which can favor mono-formylation.
Product Degradation Prolonged reaction times or high temperatures can lead to the degradation of the product or starting material.1. Optimize Reaction Time and Temperature: Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the starting material is consumed or the product concentration plateaus. Avoid unnecessarily high temperatures.
Troubleshooting Decision Tree: Low Yield

low_yield_troubleshooting start Low Yield of Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains complete Reaction Complete check_completion->complete No starting material improve_mixing Improve Agitation and Efficient Water Removal incomplete->improve_mixing check_byproducts Analyze Byproducts (LC-MS/NMR) complete->check_byproducts diformylation High Di-formylation check_byproducts->diformylation Di-formylated peak observed degradation Degradation Products check_byproducts->degradation Other impurities control_stoichiometry Control Stoichiometry and Slow Reagent Addition diformylation->control_stoichiometry optimize_conditions Optimize Temperature and Reaction Time degradation->optimize_conditions synthesis_workflow start Start: 1,4-Diazepane and Toluene in Reactor add_formic_acid Slow Addition of Formic Acid start->add_formic_acid reflux Heat to Reflux with Dean-Stark Trap add_formic_acid->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor workup Cool and Quench with Sodium Bicarbonate monitor->workup Reaction Complete extract Extract with DCM workup->extract dry Dry and Concentrate extract->dry purify Purify (Distillation or Crystallization) dry->purify end Final Product: This compound purify->end

Sources

Technical Support Center: Advanced Solutions for the Synthesis of 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Diazepane-1-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are seeking robust and efficient methods for this crucial synthetic transformation. This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for a wide array of pharmacologically active compounds.[1]

The central challenge in its synthesis lies in the selective N-formylation of the 1,4-diazepane scaffold. Traditional methods, while effective, often present challenges related to harsh conditions, safety, and scalability. This document provides a comprehensive overview of alternative formylating reagents, offers solutions to common experimental hurdles, and presents detailed protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to standard formylating agents like formaldehyde or concentrated formic acid?

While widely used, traditional reagents have significant drawbacks. Formaldehyde is a known carcinogen, and its use requires stringent safety precautions.[2] Formic acid often requires high temperatures and dehydrating conditions, which can be incompatible with sensitive functional groups on more complex substrates.[3] Alternative reagents are sought to provide milder reaction conditions, improve chemoselectivity (especially to avoid di-formylation), enhance safety profiles, and align with the principles of green chemistry.[4][5]

Q2: What are the main classes of alternative reagents for the N-formylation of 1,4-diazepane?

The landscape of formylating agents is broad. They can be categorized as follows:

  • Formic Acid Derivatives and Esters: This includes reagents like ammonium formate, ethyl formate, and acetic formic anhydride.[3][6] These are often milder than pure formic acid and can be used under neutral or catalyzed conditions.

  • Formaldehyde Equivalents: Reagents like chloral offer a different reactivity profile and can produce byproducts that are simple to remove (e.g., chloroform), streamlining purification.[3]

  • Sustainable C1 Sources: Modern methods utilize methanol or even carbon dioxide (CO₂) as the formyl source.[7][8] These "green" approaches typically rely on transition metal catalysis and represent a significant advancement in sustainable chemistry.[5]

  • Activated Formylating Agents: Compounds like N-formylsaccharin can act as efficient formyl group donors under specific conditions, offering unique reactivity and selectivity.[9]

Q3: How do I select the most suitable alternative reagent for my specific synthesis?

The choice depends on several factors: the scale of your reaction, the sensitivity of your substrate, your laboratory's safety capabilities, and your desired process efficiency. The diagram below provides a decision-making framework to guide your selection.

Reagent_Selection_Guide start Start: Define Synthesis Goals q_sensitivity Substrate Sensitivity? start->q_sensitivity q_scale Reaction Scale? r_formic Formic Acid + Catalyst (e.g., ZnCl₂, Indium) q_scale->r_formic Large Scale r_chloral Chloral (Stoichiometric) q_scale->r_chloral Lab Scale, Easy Workup q_sensitivity->q_scale Low Sensitivity q_green Prioritize Green Chemistry? q_sensitivity->q_green High Sensitivity r_methanol Methanol + Catalyst (e.g., Ru, Au/Pd) q_green->r_methanol Yes r_ester Formate Esters (e.g., Ethyl Formate) q_green->r_ester No

Caption: Decision tree for selecting an appropriate formylating agent.

Q4: How can I achieve selective mono-formylation on the symmetric 1,4-diazepane ring?

Preventing di-formylation is critical. The primary strategy is precise stoichiometric control, using slightly less than one equivalent of the formylating agent relative to the 1,4-diazepane. Other techniques include:

  • Inverse Addition: Slowly adding the formylating agent to a solution of the diazepane to maintain an excess of the amine throughout the reaction.

  • Milder Conditions: Using lower temperatures and less reactive reagents reduces the likelihood of the second formylation event. Some mild protocols developed for selective formylation of primary over secondary amines demonstrate the principle that controlled reactivity is key.[4]

  • Protection Strategy: Although more synthetically intensive, one of the nitrogen atoms can be protected with a removable group (e.g., Boc), followed by formylation and deprotection.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Reaction Yield or Stalled Conversion

  • Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 1,4-diazepane starting material, even after extended reaction times.

  • Probable Causes:

    • Insufficient Reagent Activity: The chosen formylating agent may not be reactive enough under the applied conditions.

    • Catalyst Inefficiency (if applicable): The catalyst may be poisoned, deactivated, or used in insufficient quantity.

    • Unfavorable Reaction Equilibrium: For condensation reactions like those with formic acid, the removal of water is crucial to drive the reaction forward.[3]

  • Solutions & Optimization:

    • For Formic Acid-Based Methods: Introduce a Lewis acid catalyst such as ZnCl₂ or Indium (In) to increase the electrophilicity of the formyl group, allowing for lower reaction temperatures and improved yields.[3]

    • For Catalytic Methods (e.g., using Methanol): Ensure the catalyst is active and the oxidant system (e.g., O₂ atmosphere, H₂O₂) is functioning correctly.[5][10] Consider a fresh batch of catalyst or a different oxidant.

    • General: If using a solvent, ensure it is anhydrous, as water can interfere with many formylating agents. Consider increasing the temperature moderately, but monitor for side product formation.

Issue 2: Formation of Di-formylated and Other Side Products

  • Symptoms: The crude product mixture shows multiple spots on TLC, and NMR or MS analysis indicates the presence of the di-formylated species (C₇H₁₂N₂O₂) or other impurities. This issue is analogous to the over-alkylation observed in other diazepane syntheses.[11][12]

  • Probable Causes:

    • Excess Formylating Agent: The stoichiometry was not precisely controlled.

    • High Reactivity: The reagent is too reactive, leading to a non-selective second formylation.

    • Prolonged Reaction Time/High Temperature: Forcing the reaction conditions can drive the formation of the thermodynamically stable di-formylated product.

  • Solutions & Optimization:

    • Control Stoichiometry: Use 0.9-0.95 equivalents of the formylating agent. Perform a slow, dropwise addition of the reagent to a solution of the amine.

    • Reduce Reactivity: Lower the reaction temperature. If using a highly reactive agent, switch to a milder alternative, such as ethyl formate or a catalytic system known for its selectivity.[6]

    • Monitor Closely: Track the reaction progress carefully by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Issue 3: Complicated Product Purification

  • Symptoms: The desired this compound is difficult to isolate from byproducts or unreacted starting materials via column chromatography or extraction.

  • Probable Causes:

    • Similar Polarity: The product and impurities have very similar polarities.

    • Water-Soluble Byproducts: Reagents like formic acid can leave behind residues that complicate aqueous workups.

    • Catalyst Residues: Homogeneous catalysts can be difficult to remove from the final product.

  • Solutions & Optimization:

    • Select a Reagent with a Favorable Workup:

      • Chloral: The primary byproduct is chloroform, which is volatile and easily removed.[3]

      • Heterogeneous Catalysts: Systems using catalysts like AuPd–Fe₃O₄ allow for simple removal by filtration, drastically simplifying purification.[5]

    • Optimize Workup: Employ a specific pH wash to remove acidic (e.g., excess formic acid) or basic (e.g., unreacted amine) impurities.

    • Alternative Chromatography: If standard silica gel chromatography fails, consider using a different stationary phase (e.g., alumina) or exploring techniques like reverse-phase chromatography.

Troubleshooting_Workflow start Problem Observed p1 Low Yield / Incomplete Reaction start->p1 p2 Side Product Formation start->p2 p3 Purification Difficulty start->p3 c1a Inactive Reagent/ Catalyst p1->c1a c1b Poor Conditions p1->c1b c2a Excess Reagent p2->c2a c2b High Reactivity p2->c2b c3a Similar Polarity p3->c3a c3b Byproduct Interference p3->c3b s1a Add Catalyst (e.g., ZnCl₂) Check Oxidant System c1a->s1a s1b Increase Temp Moderately Ensure Anhydrous Conditions c1b->s1b s2a Use <1 eq. Reagent Employ Inverse Addition c2a->s2a s2b Lower Temperature Switch to Milder Reagent c2b->s2b s3a Try Different Chromatography (e.g., Alumina, Reverse Phase) c3a->s3a s3b Use Reagent with Volatile Byproducts (e.g., Chloral) Use Heterogeneous Catalyst c3b->s3b

Caption: General troubleshooting workflow for N-formylation reactions.

Alternative Reagent Protocols and Comparative Data

The following table summarizes key parameters for selected alternative formylating agents, providing a direct comparison to guide your experimental design.

Reagent/SystemTypical ConditionsCatalyst/AdditiveAdvantagesDisadvantages/Hazards
Formic Acid / ZnCl₂ 70 °C, Solvent-free10 mol% ZnCl₂Cost-effective, simple setup, high yields.[3]Requires heating, catalyst removal necessary, acidic conditions.
Ethyl Formate 60 °C, Solvent-freeNoneInexpensive, moderate to excellent yields, avoids strong acids.[6]Requires heating, can be slower than other methods.
Methanol / AuPd–Fe₃O₄ Room Temp, O₂ (1 atm)AuPd–Fe₃O₄Extremely mild (RT), "green" C1 source, easy catalyst recovery.[5]Requires specialized bimetallic catalyst, setup for gas atmosphere.
Chloral Low Temp (e.g., 0 °C)NoneExcellent yields, simple workup (volatile chloroform byproduct).[3]Chloral is a regulated substance, chloroform is a hazardous waste.
Experimental Protocol 1: ZnCl₂-Catalyzed Formylation with Formic Acid

This protocol leverages a mild Lewis acid catalyst to promote the formylation reaction under solvent-free conditions, improving upon the traditional uncatalyzed method.[3]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-diazepane (1.0 eq.) and zinc chloride (ZnCl₂, 0.1 eq.).

  • Reagent Addition: Add formic acid (3.0 eq.) to the flask.

  • Reaction: Heat the mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system with ninhydrin stain). The reaction is typically complete within 1-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully dilute with dichloromethane and quench by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to yield this compound.

Experimental Protocol 2: Oxidative N-Formylation using Methanol

This protocol exemplifies a modern, sustainable approach using methanol as both the solvent and the C1 source, catalyzed by a reusable heterogeneous catalyst at room temperature.[5]

Methanol_Formylation_Mechanism cluster_0 Catalytic Cycle A 1. Methanol (CH₃OH) B 2. Formaldehyde (CH₂O) A->B  Dehydrogenation (-H₂) on Catalyst catalyst AuPd–Fe₃O₄ Catalyst + O₂ (Oxidant) A->catalyst Regeneration C 3. Hemiaminal Intermediate B->C + 1,4-Diazepane D 4. This compound (Product) C->D  Dehydrogenation (-H₂) on Catalyst

Caption: Simplified mechanism for catalytic oxidative N-formylation with methanol.

  • Setup: To a two-neck round-bottom flask, add the AuPd–Fe₃O₄ catalyst and methanol.

  • Atmosphere: Fit one neck of the flask with a balloon filled with oxygen (O₂).

  • Reagent Addition: Add 1,4-diazepane (1.0 eq.) dissolved in a small amount of methanol to the flask.

  • Reaction: Stir the suspension vigorously at room temperature under the O₂ atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 4-24 hours depending on the catalyst activity.

  • Workup: Upon completion, remove the catalyst by filtration through a pad of Celite, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be of high purity, but if necessary, it can be further purified by column chromatography.

References

  • Amato, B. A., & Benkovic, S. J. (1975). The mechanism of formylation of five-membered cyclic phosphorodiamidates. Biochemistry, 14(22), 4877–4887. [Link]

  • Subiros-Funosas, R., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents. RSC Advances, 3(10), 3235-3242. [Link]

  • Garrow, T. A. (2015). Formylation of Amines. Organic Reactions. [Link]

  • Patil, P. O., et al. (2018). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Research on Chemical Intermediates, 44, 7457-7466. [Link]

  • Olah, G. A., Ohannesian, L., & Arvanaghi, M. (1987). Formylating agents. Chemical Reviews, 87(4), 671-686. [Link]

  • Jo, H., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. [Link]

  • Das, S., et al. (2024). Photochemical N-Formylation of Amines and Cyclic Carbonate Synthesis from Epoxides by the Use of Light-Mediated Fixation of Carbon Dioxide Using Covalent Organic Framework/g-C3N4 Composites. Industrial & Engineering Chemistry Research. [Link]

  • Kim, J., et al. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering, 6(7), 9363-9370. [Link]

  • Reddy, K. S., et al. (2010). Oxidative N-formylation of amines with formaldehyde in the presence of copper salts. Tetrahedron Letters, 51(43), 5774-5777. [Link]

  • Quora (2023). What is a natural alternative to formaldehyde? Quora. [Link]

  • Preite, M. D., & Calcio Gaudino, E. (2022). N-formylsaccharin: a sweet(able) formylating agent in mechanochemistry. Preprints.org. [Link]

  • Neis, M., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14, 21156-21164. [Link]

Sources

Technical Support Center: Minimizing Epimerization in 1,4-Diazepane-1-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical issue of epimerization in reactions involving 1,4-diazepane-1-carbaldehyde and its derivatives. Chirality is a cornerstone of modern therapeutics, and maintaining stereochemical integrity is paramount for the safety and efficacy of drug candidates.[1] This resource is designed to equip you with the foundational knowledge and practical protocols to minimize epimerization and ensure the stereochemical purity of your compounds.

I. Understanding the Challenge: Epimerization in Chiral Aldehydes
Q1: What is epimerization and why is it a concern with this compound?

A1: Epimerization is an undesired chemical process that inverts the configuration at a single stereocenter in a molecule containing multiple stereocenters.[2][3] For a chiral molecule like a substituted this compound, this means the conversion of one enantiomer or diastereomer into its epimer. This is a significant issue in pharmaceutical development because different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles.[1]

The primary concern with aldehydes, including this compound, is the acidity of the proton at the α-carbon (the carbon adjacent to the aldehyde group). This proton is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of epimers and a loss of stereochemical purity.[2][4][5]

II. Troubleshooting Guide: Identifying and Mitigating Epimerization

This section provides a structured approach to troubleshooting and minimizing epimerization during your reactions.

Q2: I'm observing a loss of enantiomeric excess (e.e.) in my product. How can I confirm that epimerization is the cause?

A2: The first step is to definitively identify the presence of epimers. Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers and diastereomers.[1][6] By developing a suitable chiral HPLC method, you can resolve the desired product from its epimer and accurately determine the enantiomeric or diastereomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to induce diastereotopic shifts in the NMR spectra of enantiomers, allowing for their differentiation and quantification.[6][7]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and can be used to determine the enantiomeric excess of a sample.[8][9]

Experimental Protocol: Chiral HPLC Analysis

  • Objective: To separate and quantify the enantiomers/diastereomers of the this compound derivative.

  • Instrumentation: HPLC system with a UV detector and a chiral stationary phase (CSP) column.

  • Method Development:

    • Screen various chiral columns (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

    • Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol or other solvent systems) to achieve baseline separation (Rs ≥ 1.5).[1]

    • Low-temperature HPLC may be necessary for conformationally labile compounds to slow the rate of interconversion on the column.[10][11][12][13][14]

  • Sample Preparation: Dissolve a known concentration of your product in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: Identify the peaks corresponding to the desired product and its epimer. Calculate the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) based on the peak areas.[1]

Q3: What are the key reaction parameters I should investigate to minimize epimerization?

A3: Several factors can influence the rate of epimerization. Systematically investigating and optimizing these parameters is crucial.[15]

  • Base: The choice and stoichiometry of the base are critical. Strong bases can readily deprotonate the α-carbon, promoting enolization and subsequent epimerization.[2][4]

  • Temperature: Higher reaction temperatures increase the rate of most reactions, including epimerization.[2][16][17][18]

  • Solvent: The polarity and protic nature of the solvent can stabilize the enolate intermediate, thereby affecting the rate of epimerization.[4][19][20]

  • Reaction Time: Prolonged exposure to conditions that favor epimerization will lead to a greater loss of stereochemical purity.[2]

Table 1: Troubleshooting Guide for Minimizing Epimerization

ParameterProblemRecommended ActionRationale
Base High degree of epimerization observed.Use a weaker, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). Use the minimum stoichiometric amount required.Minimizes the concentration of the enolate intermediate.[4]
Temperature Significant loss of e.e. at room temperature or elevated temperatures.Conduct the reaction at lower temperatures (e.g., 0 °C to -78 °C).Reduces the kinetic rate of the epimerization reaction.[2][17]
Solvent Reaction in a polar, protic solvent shows high epimerization.Switch to a less polar, aprotic solvent (e.g., dichloromethane (DCM), toluene).Less polar solvents can destabilize the charged enolate intermediate, slowing the rate of epimerization.[4][21]
Reaction Time Epimerization increases with longer reaction times.Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.Reduces the time the product is exposed to epimerizing conditions.
III. Proactive Strategies for Preventing Epimerization

Beyond troubleshooting, a proactive approach during reaction design can significantly reduce the risk of epimerization.

Q4: How can I design my synthetic route to be less prone to epimerization?

A4: Careful consideration of the synthetic strategy can be the most effective way to prevent epimerization.

  • Protecting Group Strategy: If the aldehyde functionality is not directly involved in the desired transformation, consider protecting it as an acetal or another suitable protecting group. This removes the acidic α-proton, thus preventing epimerization. The protecting group can then be removed under mild conditions in a subsequent step.

  • Reagent Selection: For reactions involving the aldehyde, such as reductions or additions, choose reagents that are known to be mild and operate under neutral or slightly acidic conditions. For instance, in the reduction of a carboxylic acid to an aldehyde, certain modern reagents are designed to avoid epimerization.[22][23]

  • Order of Steps: If a chiral center is introduced early in the synthesis, subsequent steps should be carefully planned to avoid harsh conditions that could lead to its epimerization.

Diagram 1: Logical Flow for Minimizing Epimerization

Epimerization_Workflow A Reaction Design: - Protecting Group Strategy - Mild Reagent Selection - Optimized Step Order B Reaction Setup: - Aprotic, Low-Polarity Solvent - Weak, Non-nucleophilic Base - Low Temperature A->B C Reaction Monitoring: - Frequent analysis (TLC, LC-MS) - Quench promptly at completion B->C D Workup & Purification: - Avoid harsh pH - Minimize exposure to heat C->D E Analysis of Product: - Chiral HPLC - NMR with Chiral Shift Reagents - CD Spectroscopy D->E F Acceptable Stereopurity? E->F G Product Release F->G Yes H Troubleshoot & Re-optimize F->H No H->A

Caption: Workflow for minimizing epimerization.

IV. Advanced Topics and Considerations
Q5: Are there any specific structural features of the 1,4-diazepane ring that might influence epimerization?

A5: Yes, the conformational flexibility of the seven-membered diazepine ring can play a role. The ring exists in a non-planar conformation, and substituents on the ring can influence the stability of different conformers.[11][13][24] While the primary mechanism of epimerization at the α-carbon to the aldehyde is through enolization, the overall stereochemical outcome can be influenced by the conformational preferences of the ring system. In some cases, what appears to be epimerization might be the interconversion of conformational enantiomers (atropisomers), which can sometimes be separated at low temperatures.[10][11][12][13][14]

Q6: Can purification methods induce epimerization?

A6: Yes, purification methods, particularly chromatography, can potentially lead to epimerization if not performed under appropriate conditions. For example, using silica gel (which is acidic) or alumina (which can be basic) as the stationary phase could catalyze epimerization. It is advisable to:

  • Use neutral stationary phases when possible.

  • Add a small amount of a neutral or weakly basic modifier (e.g., triethylamine) to the eluent when using silica gel to neutralize acidic sites.

  • Minimize the time the compound spends on the column.

  • Consider alternative purification methods like crystallization if epimerization during chromatography is a persistent issue.

Diagram 2: Mechanism of Base-Catalyzed Epimerization

Epimerization_Mechanism cluster_0 Epimerization at α-Carbon R_Epimer (R)-Epimer Enolate Planar Enolate (Achiral Intermediate) R_Epimer->Enolate + Base - H+ Enolate->R_Epimer + H+ S_Epimer (S)-Epimer Enolate->S_Epimer + H+ S_Epimer->Enolate + Base - H+

Caption: Base-catalyzed epimerization mechanism.

V. Conclusion

Minimizing epimerization in reactions involving this compound is a multifaceted challenge that requires a deep understanding of reaction mechanisms and careful control over experimental conditions. By implementing the strategies outlined in this guide, from proactive synthetic design to meticulous reaction execution and analysis, researchers can significantly improve the stereochemical purity of their final compounds, a critical aspect of modern drug discovery and development.

References
  • A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane - Benchchem. (n.d.).
  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. (n.d.). PubMed.
  • Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. (2014, October 10). PubMed.
  • Stability of sugar solutions: a novel study of the epimerization kinetics of lactose in water. (2014, July 7). PubMed.
  • How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru.
  • Simultaneous Separation of Diazepam and Its Chiral and Achiral Metabolites by HPLC on a Chiralcel OD-R Column. (n.d.). Scilit.
  • Emerging methods for the rapid detection of enantiomeric excess. (2025, August 7). ResearchGate.
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018, April 24). The Journal of Physical Chemistry B - ACS Publications.
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. (n.d.). Benchchem.
  • Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. (2021, March 25). I.R.I.S..
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH.
  • Stereochemical aspects of benzodiazepine binding to human serum albumin. I. Enantioselective high performance liquid affinity chromatographic examination of chiral and achiral binding interactions between 1,4-benzodiazepines and human serum albumin. (1992, September). PubMed.
  • Technical Support Center: Strategies to Minimize Epimerization During Synthesis. (n.d.). Benchchem.
  • Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. (n.d.). Sigma-Aldrich.
  • Photocatalyzed Epimerization of Quaternary Stereocenters. (2025, March 19). Journal of the American Chemical Society.
  • Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. (2021, June 21). PubMed.
  • Effect of reaction temperature on the epimerization of glucose to... (n.d.). ResearchGate.
  • Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. (2021, June 4). MDPI.
  • Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. (1997). PubMed.
  • Epimerization methodologies for recovering stereo isomers in high yield and purity. (n.d.). Google Patents.
  • 1,4-Benzodiazepines are always chiral. (n.d.). ResearchGate.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025, March 20). NIH.
  • Thermal and photochemical epimerization/equilibration of carbohydrate cobaloximes. (n.d.). PubMed.
  • The Impact of Solvent and the Receptor Structure on Chiral Recognition Using Model Acyclic Bisamides Decorated with Glucosamine Pendant Arms. (n.d.). NIH.
  • Epimerization by Non‐classical Acetalization—A New Three Component Reaction for Carbohydrates and Inositols. (n.d.). Taylor & Francis Online.
  • Avoiding epimerization in peptide synthesis. (n.d.). Bachem.
  • Factors affecting epimerization/isomerization? (2018, November 4). ResearchGate.
  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (n.d.). MDPI.
  • Reactions of Aldehydes and Ketones and their Derivatives. (n.d.). Wiley Online Library.
  • Epimerisation in Peptide Synthesis. (2023, December 8). PubMed.
  • Enzymatic strategies for asymmetric synthesis. (n.d.). PMC - PubMed Central - NIH.
  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (2025, October 23). Organic Letters - ACS Publications.
  • The epimerization of peptide aldehydes—a systematic study. (2025, August 5). ResearchGate.
  • Preparation of diazepam. (n.d.). Google Patents.
  • Effect of solvents on the chiral recognition mechanisms of immobilized cellulose-based chiral stationary phase. (2020, December 25). PubMed.
  • Epimerization Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
  • This compound - ChemBK. (2024, April 9).
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022, June 26). Frontiers.
  • Epimerization and Carbonyl Migration of Carbohydrates. (2023, April 8). YouTube.
  • PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A: THE STRUCTURAL DETERMINATION OF THE SIDE CHAIN, THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 16. (n.d.). Redalyc.
  • (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2025, August 8). ResearchGate.
  • Epimerisation in Peptide Synthesis. (n.d.). PMC - PubMed Central - NIH.
  • This compound. (n.d.). PubChem.
  • Evaluation of Diazepam-Molecularly Imprinted Microspheres for the Separation of Diazepam and its Main Metabolite from Body Fluid Samples. (n.d.). Journal of Chromatographic Science | Oxford Academic.
  • 1,4‐Diazepane Ring‐Based Systems. (n.d.). ResearchGate.
  • Synthesis of Diazepam. (n.d.). Chemistry Steps.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). NIH.
  • Reduction of carboxyl compounds to aldehydes. (n.d.). Organic Chemistry Portal.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Formylating Agents: A Comparative Analysis of 1,4-Diazepane-1-carbaldehyde and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Formylation: A Cornerstone of Modern Synthesis

In the landscape of organic synthesis, particularly within drug discovery and development, the introduction of a formyl group (–CHO) is a fundamental and frequently employed transformation. This process, known as formylation, yields aldehydes and formamides, which are critical intermediates in the synthesis of a vast array of pharmaceuticals and complex organic molecules. The choice of the formylating agent is a pivotal decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of 1,4-diazepane-1-carbaldehyde alongside a selection of commonly utilized formylating agents, supported by experimental insights to empower researchers in making informed decisions for their specific synthetic challenges.

The Contenders: A Look at Key Formylating Agents

While a multitude of reagents can achieve formylation, this guide will focus on a comparative analysis of the following agents, each with its distinct reactivity profile and application scope:

  • This compound: A cyclic formamide whose potential as a formylating agent is explored herein.

  • N,N-Dimethylformamide (DMF): A widely used solvent and reagent, particularly in the context of the Vilsmeier-Haack reaction.[1]

  • N-Formylmorpholine: A stable and effective formylating agent for organometallic reagents.[2][3]

  • Ethyl Formate: A cost-effective and common reagent for the N-formylation of amines.[4][5]

Mechanistic Insights: The "How" Behind the Transformation

Understanding the underlying mechanism of a formylation reaction is paramount to predicting its outcome and optimizing conditions. The general mechanism for the N-formylation of an amine, a common application, involves the nucleophilic attack of the amine on the carbonyl carbon of the formylating agent. The subsequent steps depend on the specific agent and any activators used.

Caption: Generalized mechanism for the N-formylation of an amine.

A notable example is the Vilsmeier-Haack reaction , where DMF is activated by an acid chloride, such as phosphorus oxychloride (POCl₃), to form the electrophilic Vilsmeier reagent.[6][7][8] This reagent then formylates electron-rich aromatic compounds.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Head-to-Head Comparison: Performance in N-Formylation of Amines

Table 1: N-Formylation of Anilines with Various Formylating Agents

Formylating AgentSubstrateCatalyst/ConditionsReaction TimeYield (%)Reference
Ethyl Formate AnilineNaHSO₄·H₂O/Activated Charcoal, Reflux10 min92[9]
Ethyl Formate 4-MethylanilineCatalyst- and solvent-free, 60°C2 h89[4][5]
Formic Acid AnilineIodine (cat.), Solvent-free, 70°C30 min94[1]
Formic Acid 4-MethylanilineCatalyst- and solvent-free, 60°C1.5 h97[4][5]
DMF / POCl₃ AnilineVilsmeier-Haack conditions6.5 h77 (of aldehyde)[6]

Analysis of Performance:

  • Ethyl Formate: This reagent is effective, especially when activated by a catalyst, providing high yields in short reaction times.[9] Under catalyst-free conditions, it is still a viable option, though reaction times may be longer.[4][5] Its primary advantages are its low cost and the relatively benign byproduct, ethanol.

  • Formic Acid: Often used in excess or with a dehydrating agent, formic acid can be a very effective formylating agent.[10][11] Catalytic amounts of iodine can significantly accelerate the reaction under solvent-free conditions.[1] It is a cost-effective and atom-economical choice.

  • DMF (in Vilsmeier-Haack): While highly effective for the formylation of electron-rich arenes, its application for the direct N-formylation of simple amines is less common, with the Vilsmeier-Haack reaction being its primary utility in this context.[6][7] The reaction conditions can be harsh, and the workup can be more complex than with other methods.

This compound: A Potential but Uncharted Territory

Based on its structure as a cyclic N-formyl compound, this compound possesses the necessary functionality to act as a formylating agent. The seven-membered diazepane ring could influence its reactivity and selectivity compared to acyclic or six-membered ring analogues like N-formylmorpholine. However, a thorough review of the scientific literature did not yield specific studies detailing its use as a formylating agent with comparative experimental data. Its primary documented role is as a building block in medicinal chemistry for the synthesis of more complex molecules.[3][12][13][14]

Experimental Protocols: A Practical Guide

To provide a practical context, the following are representative experimental protocols for the N-formylation of an amine using established methods.

Protocol 1: N-Formylation of Aniline using Ethyl Formate and a Solid Acid Catalyst

  • To a solution of aniline (1.0 mmol) in ethyl formate (5 mL), add NaHSO₄·H₂O on activated charcoal (0.1 g).

  • Reflux the mixture with stirring for 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield N-formylaniline.[9]

Protocol 2: N-Formylation of Benzylamine using Formic Acid (Catalyst- and Solvent-Free)

  • In a round-bottom flask, mix benzylamine (1.0 mmol) and 85% formic acid (1.2-2.0 equiv.).[11]

  • Heat the mixture at 60°C with stirring for 1-2 hours.[4][5]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford N-benzylformamide.

Choosing the Right Formylating Agent: A Decision-Making Framework

The selection of an optimal formylating agent is a multifactorial decision. The following diagram outlines a logical workflow to guide this choice.

Formylating_Agent_Selection cluster_agents Potential Agents Start Define Synthetic Goal: N-formylation, C-formylation, etc. Substrate Analyze Substrate: - Electron-rich/poor? - Steric hindrance? - Functional group tolerance? Start->Substrate Conditions Consider Reaction Conditions: - Mild vs. Harsh? - Catalytic vs. Stoichiometric? - Solvent-free? Substrate->Conditions Substrate is compatible with... DMF_POCl3 DMF/POCl₃ (Vilsmeier) Substrate->DMF_POCl3 Electron-rich arene Ethyl_Formate Ethyl Formate Substrate->Ethyl_Formate Primary/Secondary Amine Formic_Acid Formic Acid Substrate->Formic_Acid Primary/Secondary Amine Diazepane This compound (Exploratory) Substrate->Diazepane Further investigation needed Cost Evaluate Cost & Availability Conditions->Cost Conditions are feasible... Decision Select Optimal Agent Cost->Decision Agent is economical...

Sources

A Comparative Guide to the Synthesis of 1,4-Diazepane-1-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of key intermediates with high purity and efficiency is paramount. 1,4-Diazepane-1-carbaldehyde, a versatile building block, is crucial for the elaboration of more complex molecules, including various pharmacologically active compounds.[1] This guide provides an in-depth, objective comparison of the primary synthesis routes to this valuable intermediate, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to this compound

This compound possesses a seven-membered diazepane ring with a formyl group attached to one of the nitrogen atoms. This formyl group serves as a reactive handle for a variety of chemical transformations, such as reductive amination and nucleophilic additions, making it a valuable precursor in medicinal chemistry.[1] The core 1,4-diazepane scaffold itself is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to the resulting molecules.

This guide will focus on the most direct and practical synthetic approaches to this compound, primarily involving the selective mono-N-formylation of the readily available starting material, 1,4-diazepane (also known as homopiperazine). We will delve into the nuances of using different formylating agents and also explore a multi-step alternative route for a comprehensive comparison.

At a Glance: Comparison of Synthesis Routes

Synthesis Route Formylating Agent Typical Yield Reaction Time Key Advantages Key Disadvantages
Direct Formylation Acetic Formic AnhydrideGood to ExcellentShortHigh reactivity, clean reactionReagent is moisture-sensitive and prepared in situ.
Formic AcidGood to ExcellentModerateReadily available, cost-effectiveMay require a catalyst and/or azeotropic removal of water.
Ethyl FormateModerate to GoodLongerMild conditions, commercially availableSlower reaction rate, may require a catalyst.
Formyl ChlorideGoodShortHigh reactivityHighly corrosive and moisture-sensitive, potential for over-reaction.
Cyclization Approach Dehydroacetic Acid & EthylenediamineModerate (multi-step)LongVersatile for substituted derivativesMultiple steps, lower overall yield.

Deep Dive into Synthesis Routes

Route 1: Direct Mono-N-Formylation of 1,4-Diazepane

The most straightforward approach to this compound is the direct formylation of 1,4-diazepane. The primary challenge in this synthesis is achieving selective mono-formylation, as the presence of two secondary amine groups can lead to the formation of the di-formylated byproduct. The choice of formylating agent and reaction conditions is critical to maximizing the yield of the desired product.

Acetic formic anhydride, typically generated in situ from formic acid and acetic anhydride, is a highly effective and selective formylating agent.[2] The formyl group is more electrophilic and less sterically hindered than the acetyl group, leading to a preferential transfer of the formyl moiety.[3]

Reaction Mechanism: The reaction proceeds through the nucleophilic attack of one of the nitrogen atoms of 1,4-diazepane on the formyl carbon of the mixed anhydride. The acetate ion then acts as a leaving group, yielding the mono-formylated product.

Experimental Protocol:

  • In a round-bottom flask, cool an excess of formic acid (e.g., 3-5 equivalents) in an ice bath.

  • Slowly add acetic anhydride (1.5-2.5 equivalents) to the cooled formic acid with continuous stirring, maintaining the temperature below 10 °C.

  • Allow the mixture to stir for 15-30 minutes to ensure the formation of acetic formic anhydride.

  • In a separate flask, dissolve 1,4-diazepane (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).

  • Slowly add the freshly prepared acetic formic anhydride solution to the 1,4-diazepane solution at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • In situ generation: Acetic formic anhydride is moisture-sensitive and not typically isolated.[2] Generating it immediately before use ensures maximum reactivity.

  • Low temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

  • Excess formic acid: Using an excess of formic acid drives the equilibrium towards the formation of the mixed anhydride.

Direct formylation using formic acid is an economical and environmentally friendly option.[4] The reaction can be performed under solvent-free conditions or in a solvent with azeotropic removal of water to drive the reaction to completion. Catalysts such as iodine or indium can be employed to enhance the reaction rate.[5][6]

Reaction Mechanism: The reaction is a direct condensation between the amine and formic acid, with the elimination of a water molecule. The use of a catalyst can activate the formic acid, making it more susceptible to nucleophilic attack.

Experimental Protocol (Iodine Catalysis):

  • To a round-bottom flask, add 1,4-diazepane (1 equivalent), formic acid (2 equivalents), and a catalytic amount of iodine (e.g., 5 mol%).

  • Heat the mixture to 70 °C under solvent-free conditions and stir.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium thiosulfate to remove iodine, followed by a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Iodine acts as a Lewis acid, activating the carbonyl group of formic acid and facilitating the nucleophilic attack by the amine.[5]

  • Solvent-free: This condition increases the concentration of reactants, often leading to faster reaction rates and simplified work-up.

Ethyl formate is a milder formylating agent that can be used for the N-formylation of amines.[7][8] This method often requires longer reaction times or the use of a catalyst.

Reaction Mechanism: The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of ethyl formate, leading to the elimination of ethanol.

Experimental Protocol:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 1,4-diazepane (1 equivalent) in an excess of ethyl formate (which can also serve as the solvent).

  • Heat the mixture at reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the excess ethyl formate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Excess ethyl formate: Using ethyl formate in excess drives the equilibrium towards the product.

  • Reflux: The higher temperature is necessary to overcome the lower reactivity of ethyl formate compared to more reactive formylating agents.

Formyl chloride is a highly reactive formylating agent, but it is unstable and must be prepared in situ. A more practical approach is to use a stable precursor that generates the formylating agent in the reaction mixture. One source mentions the reaction of homopiperazine with formyl chloride to generate the target product.[9]

Reaction Mechanism: The reaction is a straightforward nucleophilic acyl substitution where the amine attacks the highly electrophilic carbonyl carbon of formyl chloride, with the expulsion of a chloride ion.

Experimental Protocol: Caution: Formyl chloride is highly corrosive and moisture-sensitive. This reaction should be performed under anhydrous conditions in a well-ventilated fume hood.

  • Dissolve 1,4-diazepane (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of formyl chloride (1 equivalent) in the same solvent.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Base: The base is required to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • Anhydrous conditions: Formyl chloride reacts rapidly with water.

Route 2: Multi-step Synthesis via Cyclization

An alternative approach to the 1,4-diazepane ring system starts from acyclic precursors. One such method involves the use of dehydroacetic acid.[1]

Reaction Workflow: This is a multi-step synthesis that first involves the reaction of dehydroacetic acid with an aromatic aldehyde, followed by treatment with ethylenediamine to form a tetrahydro-1H-1,4-diazepine derivative. This intermediate would then need to be reduced and subsequently formylated to yield this compound.

G cluster_0 Route 1: Direct Formylation cluster_1 Route 2: Cyclization Approach 1,4-Diazepane 1,4-Diazepane This compound This compound 1,4-Diazepane->this compound Formylating Agent (e.g., Acetic Formic Anhydride) This compound This compound 1,4-Diazepane->this compound Formylation Dehydroacetic Acid Dehydroacetic Acid Cinnamoyl Compound Cinnamoyl Compound Dehydroacetic Acid->Cinnamoyl Compound Aromatic Aldehyde Tetrahydro-1H-1,4-diazepine Tetrahydro-1H-1,4-diazepine Cinnamoyl Compound->Tetrahydro-1H-1,4-diazepine Ethylenediamine Tetrahydro-1H-1,4-diazepine->1,4-Diazepane Reduction

Caption: Comparison of synthetic workflows.

Analysis of the Cyclization Route: While this route is versatile for creating a library of substituted 1,4-diazepane derivatives, it is significantly less efficient for the synthesis of the unsubstituted this compound compared to the direct formylation approach due to the multiple steps involved, which inevitably leads to a lower overall yield.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton in the downfield region (δ 9.5-10.1 ppm). The methylene protons of the diazepane ring will appear as complex multiplets in the range of δ 2.5-3.8 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group at around δ 160-165 ppm. The signals for the carbon atoms of the diazepane ring will appear in the aliphatic region.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (128.17 g/mol ).

Safety Considerations

  • 1,4-Diazepane: Handle with appropriate personal protective equipment (PPE).

  • Formylating Agents:

    • Acetic Formic Anhydride: Moisture-sensitive. The in situ generation reaction is exothermic.

    • Formic Acid: Corrosive. Handle in a fume hood.

    • Ethyl Formate: Flammable.

    • Formyl Chloride: Highly corrosive and moisture-sensitive. Reacts violently with water. Must be handled with extreme care under anhydrous conditions in a fume hood.

  • This compound: Classified as dangerous and causes severe skin burns and eye damage.[1] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Conclusion and Recommendations

For the synthesis of this compound, the direct mono-N-formylation of 1,4-diazepane is the most efficient and recommended route .

  • For high reactivity and selectivity , the use of acetic formic anhydride generated in situ is an excellent choice. This method often provides clean reactions and good yields.

  • For a more economical and greener approach , formic acid with or without a catalyst is a viable alternative. The use of a catalyst like iodine can significantly improve the reaction rate.

  • Ethyl formate is a suitable option when milder reaction conditions are required, although it may necessitate longer reaction times.

  • The use of formyl chloride should be reserved for situations where its high reactivity is necessary and can be safely managed, given its hazardous nature.

The multi-step cyclization route is not recommended for the synthesis of the unsubstituted target molecule due to its length and lower overall yield. However, it remains a valuable strategy for the synthesis of more complex, substituted 1,4-diazepane derivatives.

Researchers should always perform a thorough risk assessment before carrying out any of the described procedures and adhere to all laboratory safety guidelines.

References

  • Stalick, W. M., & Stodulski, M. (2011). Formylation of Amines. Molecules, 16(12), 10345–10363. [Link]

  • Kim, J. G., & Jang, D. O. (2010). Indium-Catalyzed N-Formylation of Amines under Solvent-Free Conditions. Synlett, 2010(08), 1231–1234. [Link]

  • ChemBK. This compound. [Link]

  • Hosmath, J., & Shanbhag, G. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1088-1096. [Link]

  • Reddy, B. V. S., Reddy, L. R., Corey, P. F., & Reddy, E. P. (2010). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications, 46(42), 7999-8001. [Link]

  • Reddy, B. V. S., Reddy, L. R., Corey, P. F., & Reddy, E. P. (2010). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications, 46(42), 7999-8001. [Link]

  • Stalick, W. M., & Stodulski, M. (2011). Formylation of Amines. Molecules, 16(12), 10345–10363. [Link]

  • Kim, J. G., & Jang, D. O. (2010). Indium-Catalyzed N-Formylation of Amines under Solvent-Free Conditions. Synlett, 2010(08), 1231–1234. [Link]

  • ChemBK. This compound. [Link]

  • Hosmath, J., & Shanbhag, G. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1088-1096. [Link]

  • Kim, J. G., & Jang, D. O. (2010). Indium-Catalyzed N-Formylation of Amines under Solvent-Free Conditions. Synlett, 2010(08), 1231–1234. [Link]

  • Reddy, B. V. S., Reddy, L. R., Corey, P. F., & Reddy, E. P. (2010). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications, 46(42), 7999-8001. [Link]

  • Stalick, W. M., & Stodulski, M. (2011). Formylation of Amines. Molecules, 16(12), 10345–10363. [Link]

  • A Reddit user discussion on the selectivity of acetic formic anhydride. (2023). r/OrganicChemistry. [Link]

Sources

A Comparative Guide to the Biological Activity of 1,4-Diazepane-1-carbaldehyde Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1,4-diazepane scaffold has emerged as a privileged structure, serving as a versatile framework for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activities of 1,4-diazepane-1-carbaldehyde derivatives against their structural analogs, with a focus on their potential applications in oncology, neurodegenerative diseases, and cognitive disorders. Drawing upon a curated selection of experimental data, this document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Versatility of the 1,4-Diazepane Core

The seven-membered 1,4-diazepane ring system offers a unique combination of flexibility and structural diversity, making it an attractive starting point for the design of compounds with a wide array of biological targets. The introduction of a carbaldehyde group at the 1-position provides a key reactive handle for further synthetic elaboration, allowing for the creation of diverse chemical libraries. This guide will explore how modifications to this core structure influence biological activity, drawing comparisons with well-established analogs such as benzodiazepines and other heterocyclic systems. The diverse biological activities of 1,4-diazepine derivatives include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties[1][2][3][4].

I. Anticancer Activity: A Tale of Two Scaffolds

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, including 1,4-diazepane derivatives. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Comparative Cytotoxicity

A study on 7-(1,4-diazepan)-substituted[5][6]oxazolo[4,5-d]pyrimidines revealed significant growth inhibitory, cytostatic, and cytotoxic activities against a panel of 60 cancer cell lines. Specifically, compounds with phenyl and 4-methylphenyl substitutions demonstrated GI50 values in the range of 0.9-1.9 μM, TGI values of 2.1-3.6 μM, and LC50 values of 5.9-7.4 μM[7][8]. In comparison, certain 1,4-benzodiazepine-2,5-dione derivatives have also shown potent antitumor activity, with an average GI50 of 0.24 μM across 60 tumor cell lines, acting as potential protein synthesis inhibitors[9].

Compound ClassRepresentative DerivativeCancer Cell LinesGI50 (μM)TGI (μM)LC50 (μM)Mechanism of Action
1,4-Diazepane Derivative 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[5][6]oxazolo-[4,5-d]-pyrimidineNCI-60 Panel0.9 - 1.92.1 - 3.65.9 - 7.4Not fully elucidated
1,4-Benzodiazepine Analog 1,4-benzodiazepine-2,5-dione (BZD, 11a)NCI-60 Panel~0.24--Protein Synthesis Inhibition

Experimental Rationale: The use of the NCI-60 human tumor cell line panel is a standardized and authoritative method for the initial screening of potential anticancer compounds. This panel represents a diverse range of cancer types, providing a broad assessment of a compound's activity. The parameters measured (GI50, TGI, and LC50) provide a comprehensive view of the compound's effect, from growth inhibition to cell killing.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[10].

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (1,4-diazepane derivatives or analogs) and incubate for a specified period (e.g., 72 hours)[10]. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C[10].

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking[10].

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader[10]. The intensity of the purple color is directly proportional to the number of viable cells.

Self-Validating System: The inclusion of both negative (vehicle) and positive controls is crucial for validating the assay. The vehicle control establishes the baseline viability, while the positive control ensures that the assay can detect a cytotoxic effect. Performing the assay in triplicate for each concentration helps to ensure the reproducibility of the results.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat 24h Incubation mtt Add MTT Solution treat->mtt 72h Treatment formazan Formazan Crystal Formation mtt->formazan 1.5h Incubation solubilize Solubilize Formazan formazan->solubilize Add DMSO read Read Absorbance solubilize->read 15 min Shaking

MTT Assay Workflow Diagram

II. Neuroprotective Activity: Targeting the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface and is implicated in various neurodegenerative diseases[11][12][13]. 1,4-Diazepane derivatives have emerged as potent σ1R ligands, offering potential therapeutic avenues for conditions like Alzheimer's disease.

Comparative Binding Affinity

A series of novel 1,4-diazepane-based sigma ligands have been synthesized and evaluated for their affinity to σ1 and σ2 receptors. Benzofurane and quinoline-substituted diazepane derivatives exhibited the highest affinity[11]. For instance, the benzofurane derivative 2c showed a high affinity for the σ1R with a Kᵢ of 8.0 nM[11].

Compound IDR GroupHeterocycleKᵢ (nM) for σ1RKᵢ (nM) for σ2RSelectivity (σ2/σ1)
2a HBenzene43.0 ± 2.078.0 ± 5.01.81
2c HBenzofuran8.5 ± 0.535.0 ± 1.54.12
3c CH₃Benzofuran8.0283.5

Experimental Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The use of a radiolabeled ligand (e.g., -pentazocine for σ1R) allows for the direct measurement of binding competition with the test compound. Calculating the inhibitor constant (Kᵢ) provides a standardized measure of affinity that can be compared across different studies.

Sigma-1 Receptor Signaling Pathway

Sigma-1 receptor activation modulates several key signaling pathways involved in neuroprotection. Upon ligand binding, σ1R translocates from the mitochondria-associated ER membrane to the plasma membrane, where it can interact with and modulate the activity of various ion channels and receptors[12][14]. This leads to the activation of downstream signaling cascades, including the upregulation of brain-derived neurotrophic factor (BDNF) and the activation of pro-survival pathways like ERK and AKT[14].

Sigma1R_Pathway cluster_membrane Endoplasmic Reticulum cluster_downstream Downstream Signaling S1R Sigma-1 Receptor IonChannels Ion Channel Modulation (Ca²⁺, K⁺) S1R->IonChannels Modulates BDNF BDNF Upregulation S1R->BDNF Ligand 1,4-Diazepane Derivative Ligand->S1R Binds & Activates Neuroprotection Neuroprotection & Neuronal Survival IonChannels->Neuroprotection ERK_AKT ERK/AKT Pathway Activation BDNF->ERK_AKT ERK_AKT->Neuroprotection

Sigma-1 Receptor Signaling Pathway

III. Cholinesterase Inhibition: A Strategy for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Some 1,4-diazepane analogs have been investigated for their cholinesterase inhibitory potential.

Comparative Inhibitory Activity

While specific data for this compound derivatives as cholinesterase inhibitors is emerging, analogs such as 1,4-benzodiazepine-2,5-diones have demonstrated potent reversible anticholinesterase activity[15]. The development of novel carboxamide analogs has also yielded compounds with micromolar inhibition of both AChE and BChE[1].

Experimental Rationale: The Ellman's method is a widely used, simple, and reliable spectrophotometric assay for measuring cholinesterase activity[16][17]. It provides a quantitative measure of enzyme inhibition, allowing for the determination of IC50 values.

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the cholinesterase enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the test inhibitor.

  • Enzyme Addition: Add the cholinesterase enzyme solution to each well and incubate for a short period to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 10-15 minutes) using a microplate reader[16]. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Self-Validating System: The protocol includes a control reaction without any inhibitor to determine the maximum enzyme activity. A blank containing all reagents except the enzyme is also included to correct for any non-enzymatic hydrolysis of the substrate.

Ellmans_Method_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare Reagents (ATCI, DTNB, Enzyme) plate_setup Set up 96-well Plate (Buffer, DTNB, Inhibitor) reagents->plate_setup add_enzyme Add Enzyme plate_setup->add_enzyme add_substrate Add Substrate (ATCI) add_enzyme->add_substrate Pre-incubation read_absorbance Kinetic Read at 412 nm add_substrate->read_absorbance Reaction Start calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Ellman's Method Workflow Diagram

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area of research with diverse biological activities. This guide has provided a comparative overview of their anticancer, neuroprotective, and cholinesterase inhibitory properties, supported by experimental data and detailed protocols. The versatility of the 1,4-diazepane core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of more potent and selective therapeutic agents. Future research should focus on elucidating the precise mechanisms of action of these compounds and conducting in vivo studies to validate their therapeutic potential. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology and neurology.

References

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluri-potent modulator in living systems. Trends in pharmacological sciences, 37(4), 262–278. [Link]

  • Romero, L., et al. (2012). Pharmacology and therapeutic potential of sigma-1 receptor ligands. Current pharmaceutical design, 18(35), 5641–5653. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Nguyen, L., et al. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 14, 593. [Link]

  • Wang, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14389-14410. [Link]

  • Mohamed, L. W., & El-yamany, M. F. (2012). Design and Synthesis of Novel 1,4-Benzodiazepine Derivatives and Their Biological Evaluation as Cholinesterase Inhibitors. Archives of Pharmacal Research, 35(8), 1369-1377. [Link]

  • Al-Bayati, F. A. (2023). MTT Assay protocol. protocols.io. [Link]

  • Knez, D., et al. (2014). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 80, 467-480. [Link]

  • Al-Hilal, M. A. (2021). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors (Doctoral dissertation, University of Waterloo). [Link]

  • Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

  • Hovhannisyan, A. A., et al. (2018). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)-substituted[5][6]oxazolo[4,5-d]pyrimidines. Chemistry Research Journal, 3(5), 81-93. [Link]

  • Hovhannisyan, A. A., et al. (2018). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)-substituted[5][6]oxazolo[4,5-d]pyrimidines. Chemistry Research Journal, 3(5), 81-93. [Link]

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]

  • Vilanova, E., et al. (2014). Cholinesterase assay by an efficient fixed time endpoint method. MethodsX, 1, 138–142. [Link]

  • Musilek, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2560–2573. [Link]

  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Request PDF. [Link]

  • Katz, J. L., et al. (2010). Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo. The open addiction journal, 3, 50–52. [Link]

  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Semantic Scholar. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current organic synthesis, 16(5), 709–729. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ovid. [Link]

  • Al-Zoubi, W., et al. (2022). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega, 7(45), 41347-41359. [Link]

  • Sternbach, L. H., et al. (1974). Quinazolines and 1,4-benzodiazepines. 64. Comparison of the stereochemistry of diazepam with that of close analogs with marginal biological activity. Journal of medicinal chemistry, 17(3), 374–377. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Kumar, M. M. K., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Indian Journal of Pharmaceutical Education and Research, 51(2), 246-254. [Link]

  • Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal chemistry (Shariqah (United Arab Emirates)), 14(7), 649–665. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 1,4-diazepane derivatives, a class of heterocyclic compounds of significant interest in medicinal and pharmaceutical research.[1] As a privileged scaffold, the 1,4-diazepane ring's conformational flexibility is a key factor in its interaction with biological targets.[1][2] A thorough understanding of the structural nuances of its derivatives is therefore crucial for the rational design of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by experimental protocols and expert insights.

The Significance of Spectroscopic Analysis for 1,4-Diazepane Derivatives

The seven-membered ring of 1,4-diazepane can adopt various conformations, with the chair and twist-boat forms being the most prevalent low-energy states.[3] The specific conformation adopted is highly dependent on the nature and position of substituents on the ring. Spectroscopic techniques are indispensable tools for elucidating these structural details, providing critical information for structure-activity relationship (SAR) studies.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure and Substitution Patterns

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including 1,4-diazepane derivatives. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the unambiguous assignment of the molecular structure and stereochemistry.

Interpreting the NMR Spectra of 1,4-Diazepane Derivatives

The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic and steric effects of substituents on the diazepane ring.

  • ¹H NMR Spectroscopy: The protons on the diazepane ring typically appear as complex multiplets in the aliphatic region of the spectrum. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the presence of any electron-withdrawing or -donating groups. Protons adjacent to nitrogen atoms are generally shifted downfield. The coupling patterns between adjacent protons provide valuable information about the dihedral angles and, consequently, the ring conformation.

  • ¹³C NMR Spectroscopy: The carbon atoms of the 1,4-diazepane ring also resonate in the aliphatic region. Similar to ¹H NMR, the chemical shifts are influenced by the substitution pattern. Carbons bonded to nitrogen appear at a lower field compared to other methylene carbons in the ring.

Comparative ¹H and ¹³C NMR Data of Selected 1,4-Diazepane Derivatives

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for a selection of 1,4-diazepane derivatives, illustrating the impact of different substituents.

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][1][4]diazepin-10(2H)-one 8.20 (br s, 1H), 7.29 (d, J = 7.4 Hz, 2H), 7.15 (t, J = 7.5 Hz, 1H), 7.00 (d, J = 7.7 Hz, 1H), 4.07 (dd, J = 7.8, 2.4 Hz, 1H), 3.79–3.66 (m, 2H), 3.56–3.41 (m, 2H), 2.69–2.60 (m, 1H), 2.49–2.37 (m, 1H)173.0, 136.9, 130.4, 130.0, 129.0, 125.9, 121.7, 64.5, 56.7, 54.9, 19.6[5]
Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][1][4]diazepine-4-carboxylate 8.92 (br s, 1H), 7.33–7.17 (m, 2H), 7.07 (t, J = 7.5 Hz, 1H), 6.99 (d, J = 7.9 Hz, 1H), 5.15 (d, J = 32.3 Hz, 1H), 4.57 (s, 1H), 4.35 (d, J = 15.5 Hz, 1H), 3.81–3.53 (m, 5H), 2.60 (d, J = 46.2 Hz, 1H), 2.30 (s, 1H)172.8, 156.2, 136.4, 129.6, 129.0, 128.1, 124.0, 120.1, 59.4, 53.3, 46.7, 41.2, 35.3[5]
4,8-Dimethyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e][1][4]diazepin-2-one 8.37 (br s, 1H), 7.30–7.27 (m, 2H), 7.24–7.17 (m, 2H), 7.15–7.09 (m, 2H), 6.95 (d, J = 7.8 Hz, 1H), 6.77 (s, 1H), 3.80 (d, J = 13.6 Hz, 1H), 3.72 (d, J = 13.5 Hz, 1H), 3.44 (t, J = 6.9 Hz, 1H), 3.04–2.87 (m, 2H), 2.35 (s, 3H), 2.34 (s, 3H), 2.25–2.13 (m, 1H), 1.94–1.82 (m, 1H)172.7, 138.9, 137.3, 136.5, 130.2, 129.1, 129.0, 126.1, 126.0, 125.9, 121.2, 62.5, 57.7, 39.7, 30.4, 29.1, 21.2[5]
3-[7-(4-bromophenyl)-2,2-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one 1.44 (s, 3H, CH₃), 1.47 (s, 3H, CH₃), 2.15 (s, 3H, CH₃), 3.62 (s, 2H, CH₂-N=), 4.36 (t, 1H, J = 9 Hz, CH-Ar), 4.70 (dd, 2H, J = 9, 2 Hz, CH₂-CH), 5.90 (s, 1H, =CH), 7.10-7.20 (m, 2H, H-Ar), 7.35-7.45 (m, 2H, H-Ar), 7.99 (s, 1H, NH), 13.79 (s, 1H, OH)19, 20, 34, 53, 54, 56, 60, 95, 107, 130, 131, 135, 145, 163, 165, 178, 181[6]
Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of 1,4-diazepane derivatives.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets of the diazepane ring protons.[5]

Sample Preparation:

  • Weigh approximately 5-10 mg of the 1,4-diazepane derivative into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of N-H protons. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

Data Acquisition:

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

  • For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous signal assignment.[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard insert Insert Sample into Spectrometer standard->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire 1H NMR lock_shim->acquire_1H acquire_13C Acquire 13C NMR acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (optional) acquire_13C->acquire_2D process Process Data (FT, Phasing, Baseline Correction) acquire_2D->process analyze Analyze Spectra (Chemical Shifts, Coupling Constants) process->analyze structure Structure Elucidation analyze->structure

Caption: General workflow for NMR spectroscopic analysis of 1,4-diazepane derivatives.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, we can identify characteristic bonds.

Interpreting the IR Spectra of 1,4-Diazepane Derivatives

The IR spectrum of a 1,4-diazepane derivative will exhibit characteristic absorption bands corresponding to the various functional groups present.

  • N-H Stretch: For derivatives with a secondary amine, a characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

  • C-H Stretch: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.

  • C=O Stretch: Derivatives containing a carbonyl group, such as diazepanones, will show a strong C=O stretching absorption in the range of 1650-1700 cm⁻¹.[5]

  • C-N Stretch: The C-N stretching vibrations of the diazepane ring usually appear in the 1000-1250 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each molecule.

Comparative IR Data of Selected 1,4-Diazepane Derivatives
DerivativeKey IR Absorption Bands (cm⁻¹)Reference
1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][1][4]diazepin-10(2H)-one 3187.6 (N-H), 1657.2 (C=O)[5]
Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][1][4]diazepine-4-carboxylate 3193.6 (N-H), 1689.8, 1655.4 (C=O)[5]
4,8-Dimethyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e][1][4]diazepin-2-one 3295.9 (N-H), 1663.1 (C=O)[5]
1-(2-Bromobenzyl)azetidine-2-carboxamide 3413.3 (N-H), 1675.0 (C=O)[5]
Experimental Protocol for IR Spectroscopy

The following is a standard procedure for obtaining the IR spectrum of a solid 1,4-diazepane derivative using the KBr pellet method.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for modern IR spectroscopy, offering high sensitivity and resolution.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the solid 1,4-diazepane derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.

  • Transfer the finely ground mixture to a pellet press.

  • Apply pressure to the press to form a thin, transparent KBr pellet. The pellet should be clear and free of cracks.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The resulting spectrum is usually plotted as percent transmittance versus wavenumber (cm⁻¹).

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into a Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process analyze Identify Characteristic Bands process->analyze functional_groups Determine Functional Groups analyze->functional_groups

Caption: Workflow for obtaining and analyzing the IR spectrum of a solid 1,4-diazepane derivative.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Interpreting the Mass Spectra of 1,4-Diazepane Derivatives

The choice of ionization technique is crucial in mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information.[4] Electron ionization (EI) is a harder ionization technique that leads to extensive fragmentation, offering valuable structural insights.[4]

The fragmentation of 1,4-diazepane derivatives is often characterized by the cleavage of the seven-membered ring. The specific fragmentation pathways are highly dependent on the nature and location of the substituents. Common fragmentation patterns for related benzodiazepines include the loss of CO, Cl•, or HCN.[4]

Comparative Mass Spectrometry Data of Selected 1,4-Diazepane Derivatives
DerivativeIonization MethodKey m/z ValuesReference
1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][1][4]diazepin-10(2H)-one ESI189.1028 [M+H]⁺[5]
Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][1][4]diazepine-4-carboxylate ESI283.0854 [M+H]⁺[5]
4,8-Dimethyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e][1][4]diazepin-2-one ESI327.1533 [M+H]⁺[5]
3-[7-(4-bromophenyl)-2,2-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one EI371 [M]⁺•, 235, 181, 151, 136, 43[6]
Experimental Protocol for Mass Spectrometry

The following is a general procedure for the analysis of 1,4-diazepane derivatives using ESI-MS.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is required. This can be a standalone instrument or coupled to a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the 1,4-diazepane derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be of high purity (e.g., HPLC or LC-MS grade) to minimize background ions.

  • A small amount of a volatile acid, such as formic acid (0.1%), is often added to the solution to promote protonation and enhance the signal of the [M+H]⁺ ion.

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and intense signal.

  • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range to observe the expected [M+H]⁺ ion.

  • For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis dissolve Dissolve Sample in Solvent (e.g., Methanol) acidify Add Volatile Acid (e.g., Formic Acid) dissolve->acidify infuse Infuse Sample into ESI Source acidify->infuse optimize Optimize Source Parameters infuse->optimize acquire_ms Acquire Full Scan MS optimize->acquire_ms acquire_msms Acquire MS/MS (optional) acquire_ms->acquire_msms process Process Spectrum acquire_msms->process analyze Determine Molecular Weight process->analyze fragmentation Analyze Fragmentation Pattern analyze->fragmentation

Caption: General workflow for the mass spectrometric analysis of 1,4-diazepane derivatives using ESI-MS.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of 1,4-diazepane derivatives, highlighting the utility of NMR, IR, and MS in their structural characterization. By understanding the principles of these techniques and following standardized experimental protocols, researchers can obtain high-quality data that is essential for advancing the design and development of new therapeutic agents based on the 1,4-diazepane scaffold. The comparative data and detailed methodologies presented herein serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.

References

  • BenchChem. (2025). Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development.
  • Interpretation Of Mass Spectra Of Organic Compounds. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • ResearchGate. (2025). A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer.
  • Mass Spectrometry analysis of Small molecules. (2013).
  • The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from The Royal Society of Chemistry website.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • ResearchGate. (2025). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][1][4]diazepines. IV. Retrieved from ResearchGate.

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
  • PubMed. (2007). Gas-phase fragmentation of protonated benzodiazepines.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • OpenStax. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry.
  • ACS Reagent Chemicals. (2017). Infrared Spectroscopy.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.).
  • ACS Publications. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Journal of Chemical Education.
  • ResearchGate. (2025). Benzodiazepine analogues. Part 19.1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
  • PubMed Central. (n.d.). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • Michigan State University Chemistry. (n.d.). Infrared Spectroscopy.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.
  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
  • CU Boulder Organic Chemistry. (n.d.). IR Spectroscopy Tutorial.
  • PubMed. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts.
  • BenchChem. (2025). Theoretical DFT Studies on 1,4-Diazepane Ring Conformation: An In-depth Technical Guide.
  • Semantic Scholar. (n.d.). 13 C NMR calculations on azepines and diazepines.
  • National Institute of Standards and Technology. (n.d.). Diazepam - the NIST WebBook.
  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry.
  • National Institutes of Health. (n.d.). Diazepam | C16H13ClN2O | CID 3016 - PubChem.
  • Eugene E. Kwan. (2011). Lecture 13: Experimental Methods.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). FTIR Analysis of Some Pills of Forensic Interest.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Basic 1H- and 13C-NMR Spectroscopy. (2005).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • SpectraBase. (n.d.). Diazepam - Optional[1H NMR] - Chemical Shifts.
  • National Institutes of Health. (n.d.). 1,4-Ditosyl-1,4-diazepane - PMC.
  • PubMed Central. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
  • Table of Characteristic IR Absorptions. (n.d.).

Sources

A Comparative Guide to Purity Analysis of 1,4-Diazepane-1-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the purity analysis of 1,4-Diazepane-1-carbaldehyde. As a crucial building block in medicinal chemistry and drug development, ensuring the purity of this reagent is paramount for the synthesis of pharmacologically active compounds.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental insights and protocols.

The Critical Role of Purity in Drug Discovery

This compound (CAS 29053-62-1) is a seven-membered heterocyclic compound featuring a reactive formyl group, making it a versatile intermediate for constructing complex molecular architectures.[1] The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure but a cornerstone of successful drug discovery.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

For the analysis of non-volatile and polar compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[3] Its high resolution, sensitivity, and adaptability make it ideal for separating the target compound from its potential impurities.

The Rationale Behind the Method Development

Developing a stability-indicating HPLC method is crucial for accurately assessing the purity of a drug substance.[4][5] This involves selecting the right column, mobile phase, and detector to achieve optimal separation of the main compound from any degradation products or process-related impurities.

Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds. The non-polar stationary phase allows for the retention of this compound and its potential impurities based on their hydrophobicity.

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is often employed to ensure the elution of compounds with a wide range of polarities.[3][6] The buffer helps to maintain a consistent pH and improve peak shape, which is particularly important for amine-containing compounds.

Detector Selection: A Diode Array Detector (DAD) or a UV detector is suitable for detecting this compound, as the carbaldehyde group provides a chromophore.[6] A wavelength of around 230-254 nm is typically a good starting point for detection.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Inject Column C18 Column HPLC->Column Mobile Phase Gradient Detector DAD/UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: A streamlined workflow for the purity analysis of this compound by HPLC.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust RP-HPLC method for the purity determination of this compound.

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 230 nm
Injection Vol. 10 µL

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. System Suitability:

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

4. Data Analysis:

The purity of the sample is calculated by the area percentage method, assuming that all impurities have a similar response factor to the main component.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information for a comprehensive purity assessment.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.[3]High resolution, high sensitivity, suitable for non-volatile and polar compounds.[3]Requires a chromophore for UV detection; can be more complex to develop methods.
GC-MS Separation based on volatility in a gaseous mobile phase, followed by mass spectrometric detection.High sensitivity, provides structural information for impurity identification.Requires derivatization for non-volatile compounds like this compound; potential for thermal degradation.
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can be used for absolute purity determination (qNMR).[7][8]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret for mixtures.[7]
The Synergy of Orthogonal Methods

A multi-faceted approach, employing a combination of HPLC for routine purity checks and orthogonal techniques like GC-MS and NMR for impurity identification and structural elucidation, provides the highest level of confidence in the quality of this compound.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a robust analytical method. Based on the synthesis of related diazepine structures, potential impurities could include:

  • Starting materials: Unreacted ethylenediamine or other precursors.

  • By-products: Products from side reactions during the cyclization or formylation steps.

  • Degradation products: Oxidation of the aldehyde to a carboxylic acid, or hydrolysis of the formyl group.[1]

Logical Relationship in Impurity Profiling

Impurity_Profiling cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Characterization Starting_Materials Starting Materials Target This compound Starting_Materials->Target Byproducts By-products Starting_Materials->Byproducts Degradants Degradation Products Target->Degradants HPLC HPLC (Purity) Target->HPLC Byproducts->HPLC GCMS GC-MS (Volatile Impurities) Byproducts->GCMS Degradants->HPLC NMR NMR (Structure Elucidation) Degradants->NMR

Caption: Interplay of synthesis, degradation, and analytical techniques for comprehensive impurity profiling.

Conclusion: A Strategy for Ensuring High Purity

The purity of this compound is a critical parameter that directly influences the success of drug discovery and development projects. A well-developed and validated RP-HPLC method serves as a robust and reliable tool for routine purity assessment. For comprehensive characterization and in-depth impurity profiling, a multi-technique approach that combines the strengths of HPLC, GC-MS, and NMR is highly recommended. This integrated strategy ensures the highest quality of this vital chemical building block, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • Pharmaceutical and Biomedical Sciences Journal. The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Available from: [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. Eco-friendly RP-HPLC method for determination of diazepam in coated tablet. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • Pharmacophore. Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk & Pharmaceutical Formulations. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • MDPI. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Available from: [Link]

  • MOST Wiedzy. Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples. Available from: [Link]

  • Save My Exams. 13C NMR Spectroscopy. Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • National Institutes of Health. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Available from: [Link]

  • ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available from: [Link]

  • European Pharmaceutical Review. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available from: [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Available from: [Link]

  • ALPA I PARS. NMR spectroscopy in pharmacy. Available from: [Link]

  • National Institutes of Health. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Available from: [Link]

Sources

X-ray crystallography of 1,4-Diazepane-1-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of 1,4-Diazepane-1-carbaldehyde Derivatives for Drug Discovery Professionals

This guide provides a comprehensive comparison and technical overview of the X-ray crystallography of 1,4-diazepane derivatives, with a focus on the 1-carbaldehyde substituted scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical role of conformational analysis in structure-based drug design, offers detailed experimental protocols, and presents a comparative analysis of structural data to inform the development of novel therapeutics.

The 1,4-diazepane ring is a seven-membered heterocyclic system recognized as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural flexibility and ability to present substituents in distinct three-dimensional vectors make it a cornerstone for designing ligands for a variety of biological targets, including G-protein coupled receptors and enzymes.[2] Derivatives of this scaffold are notably investigated as orexin receptor antagonists for treating sleep disorders and as sigma receptor ligands for neurological conditions.[1][3]

The introduction of a carbaldehyde group at the N1 position (this compound, CAS 29053-62-1) provides a versatile synthetic handle for further molecular elaboration through reactions like reductive amination or nucleophilic additions.[4] However, the true therapeutic potential of any derivative is fundamentally governed by its three-dimensional conformation, which dictates its binding affinity and selectivity. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating solid-state molecular structure, providing unambiguous insights into the conformational preferences that are essential for rational drug design.[5][6]

This guide will explore the conformational landscape of the 1,4-diazepane ring, compare crystallographic data from representative structures, and provide validated protocols for synthesis, crystallization, and structural analysis.

cluster_core This compound cluster_ring Diazepane Ring cluster_substituent Substituent C6H12N2O C₆H₁₂N₂O N1 N1 C2 C2 N1->C2 Carbaldehyde CHO N1->Carbaldehyde Formylation C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->N1

Caption: Molecular graph of this compound.

The Conformational Landscape: Chair vs. Twist-Boat

Unlike the rigid chair conformation of cyclohexane, the seven-membered 1,4-diazepane ring possesses significant conformational flexibility.[7] Theoretical studies and experimental data confirm that the ring primarily exists in two low-energy conformational families: the chair (C) and the twist-boat (TB).[1]

  • Chair (C) Conformation: This form often represents the ground-state conformation as it minimizes angle strain. Substituents can adopt either axial or equatorial positions, profoundly impacting steric interactions and the overall molecular shape.[1] X-ray crystallographic studies of derivatives like 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one have confirmed a chair conformation in the solid state.[8]

  • Twist-Boat (TB) Conformation: In many substituted N,N'-diazepanes, particularly those developed as orexin receptor antagonists, the twist-boat conformation is identified as a low-energy and potentially bioactive form.[2][7] The energetic balance between the chair and twist-boat forms is often delicate and highly dependent on the nature and position of substituents.

The choice of conformation has direct implications for drug efficacy. The spatial orientation of pharmacophoric elements is dictated by the ring's pucker, making conformational analysis a critical step in establishing structure-activity relationships (SAR).

G cluster_factors Influencing Factors Chair Chair (C) - Ground State Potential - Axial/Equatorial Positions Equilibrium Conformational Equilibrium Chair->Equilibrium TwistBoat Twist-Boat (TB) - Low-Energy Alternative - Often Bioactive Conformation Equilibrium->TwistBoat Substituents Steric Hindrance Substituents->Equilibrium Solvent Solvation Effects Solvent->Equilibrium CrystalPacking Crystal Packing Forces CrystalPacking->Equilibrium

Caption: Key conformations of the 1,4-diazepane ring.

Comparative Crystallographic Analysis of 1,4-Diazepane Derivatives

While a large public dataset for this compound derivatives is not available, analysis of closely related structures provides invaluable comparative insights. The following table summarizes key crystallographic parameters from published structures, illustrating the influence of substitution on the ring's conformation and crystal packing.

Compound NameRing ConformationSpace GroupKey Feature(s)Reference
Homopiperazine (unsubstituted)Pseudo-ChairI-42dEach NH acts as H-bond donor and acceptor, forming a complex network.[9]
1,4-Ditosyl-1,4-diazepaneDisordered (Chair-like)P2₁2₁2₁Two carbon atoms of the ring are disordered over two orientations.[10]
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-oneChairP2₁/cSubstituents adopt equatorial orientations; forms dimers via N—H⋯O hydrogen bonding.[8]

Analysis of Comparative Data:

  • Influence of N-Substitution: The unsubstituted homopiperazine adopts a pseudo-chair form driven by intermolecular hydrogen bonding.[9] In contrast, bulky tosyl groups in 1,4-ditosyl-1,4-diazepane lead to disorder within the crystal, indicating conformational flexibility even in the solid state.[10] This highlights the causal link between substituent choice and conformational stability. The tosyl groups sterically hinder the formation of the extensive hydrogen-bonding networks seen in the parent compound.

  • Influence of C-Substitution: The diaryl-substituted diazepanone derivative exists in a well-defined chair conformation, with bulky chlorophenyl groups occupying equatorial positions to minimize steric strain.[8] This is a classic example of steric effects dictating the preferred conformation, a key principle in drug design.

  • Packing and Intermolecular Interactions: The packing motifs vary significantly. Homopiperazine forms a 3D network, while the diazepanone forms discrete dimers.[8][9] These interactions can lock the molecule into a specific conformation, which may or may not be the lowest energy conformation in solution. Therefore, comparing solid-state data with solution-state NMR or computational studies is crucial.

Experimental Workflow: From Synthesis to Structure

This section provides a validated, step-by-step workflow for the synthesis, crystallization, and X-ray diffraction analysis of a representative 1,4-diazepane derivative.

A Part A: Synthesis - Ring Formation - Functionalization B Part B: Purification - Column Chromatography - Characterization (NMR, MS) A->B Crude Product C Part C: Crystallization - Solvent Screening - Method Selection (e.g., Slow Evaporation) B->C Purified Compound D Part D: X-ray Diffraction - Crystal Mounting - Data Collection C->D Single Crystal E Part E: Structure Solution - Phase Determination - Model Building - Refinement D->E Diffraction Data F Final Output - CIF File - Structural Analysis E->F Refined Structure

Caption: Experimental workflow for X-ray crystallography.

Part A: Synthesis of a Representative Derivative

The synthesis of 1,4-diazepane derivatives often involves the cyclization of linear precursors.[4] One established route involves the reaction of an N-substituted ethylenediamine with a 1,3-dihalopropane derivative.[4]

Protocol: Synthesis of 1-(p-Toluenesulfonyl)-1,4-diazepane

  • Rationale: This protocol creates a precursor that can be subsequently formylated. The tosyl group serves as a protecting group and can influence crystallinity.

  • Dissolve N,N'-di(p-toluenesulfonyl)ethane-1,2-diamine (1 equivalent) in dimethylformamide (DMF).

  • Cool the solution in an ice bath and add sodium hydride (NaH, 2.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the sulfonamide nitrogens, creating nucleophiles for the subsequent cyclization step.

  • After stirring for 30 minutes, add 1,3-dibromopropane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product into ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization to yield 1,4-ditosyl-1,4-diazepane.[10]

  • Selective deprotection followed by formylation would yield the target carbaldehyde derivative.

Part B: High-Quality Crystal Growth

Obtaining a "good crystal" suitable for diffraction is often the most challenging step.[5] The choice of solvent is critical, as it can influence not only crystal quality but also the resulting polymorphic form.[11]

Protocol: Crystallization by Slow Evaporation

  • Rationale: This is a simple and effective method for screening a wide range of conditions. The slow removal of solvent allows molecules to organize into a well-ordered crystal lattice.

  • Solvent Screening: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of various solvents (e.g., acetonitrile, ethanol, chloroform, ethyl acetate, hexane, and mixtures thereof) in separate small vials. A good starting point is a solvent in which the compound is sparingly soluble at room temperature.

  • Preparation: Filter the saturated or near-saturated solutions through a small cotton plug into clean vials to remove any particulate matter.

  • Evaporation: Cover the vials with a cap or parafilm containing a few small pinholes. This slows the rate of evaporation.

  • Incubation: Place the vials in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator at 4°C).

  • Monitoring: Check for crystal growth over several days to weeks. High-quality crystals are typically clear, have well-defined faces, and are free of cracks or defects. The formation of oils or amorphous precipitates indicates poor solvent conditions. For the synthesis described in Part A, recrystallization from an ethanol/DMF mixture or acetonitrile has proven effective.[10]

Part C: Single-Crystal X-ray Diffraction (SC-XRD) Protocol
  • Rationale: This protocol outlines the standard procedure for determining a molecular structure from a single crystal. Each step is designed to maximize data quality and ensure an accurate final structure.

  • Crystal Mounting: Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size). Mount the crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

  • Data Collection: Mount the loop on the goniometer head of the diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal. Causality: Low temperature minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. Modern diffractometer software automates this process.[12]

  • Full Data Collection Strategy: The software calculates an optimized strategy to collect a complete and highly redundant dataset by rotating the crystal in the X-ray beam. Data is collected as a series of frames on a detector.[13]

  • Data Reduction: The collected frames are processed to integrate the intensities of the diffraction spots, correct for experimental factors (like absorption), and merge the data to create a final reflection file.

Structure Solution and Refinement

Once a high-quality dataset is collected, the final step is to solve and refine the crystal structure.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.[6]

  • Model Building: An initial molecular model is built by assigning atoms to the peaks in the electron density map.

  • Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and is the standard for publication and deposition into crystallographic databases.

Conclusion

X-ray crystallography provides an indispensable tool for the structural elucidation of this compound derivatives. It offers definitive proof of molecular structure, stereochemistry, and, most critically, the solid-state conformation. The delicate balance between chair and twist-boat conformers, governed by the substitution pattern, is a key determinant of biological activity. By integrating rational synthesis, systematic crystallization screening, and high-resolution X-ray diffraction analysis, researchers can establish robust structure-activity relationships, accelerating the journey from a chemical scaffold to a viable drug candidate. The protocols and comparative data presented in this guide serve as a foundational resource for scientists and professionals dedicated to leveraging structural insights for the advancement of pharmaceutical research.

References

  • Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development. (2025). BenchChem.
  • This compound | CAS 29053-62-1. (n.d.). BenchChem.
  • Theoretical DFT Studies on 1,4-Diazepane Ring Conformation: An In-depth Technical Guide. (2025). BenchChem.
  • 1,4-Diazepane Ring-Based Systems. (n.d.).
  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2023). PubMed Central.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Polymorphism in a benzo[b][1][3]diazepine derivative: crystal structure, phase behavior and selective influence of solvents. (2025). ResearchGate.

  • Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. (2010). PubMed.
  • Synthesis and characterization of some 1,4-diazepines deriv
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Ingenta Connect.
  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. (2021).
  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystalliz
  • Electronic supporting information for the paper. (2020). The Royal Society of Chemistry.
  • 1,4-Ditosyl-1,4-diazepane. (n.d.). PubMed Central.
  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. (2025).
  • This compound. (n.d.). PubChem.
  • Homopiperazine (Hexahydro-1,4-diazepine). (n.d.). MDPI.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central.
  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Applic
  • Drug discovery by single crystal X-ray structure analysis. (2013). Rigaku.
  • What is Single Crystal X-ray Diffraction?. (2020). YouTube.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1,4-Diazepane-1-carbaldehyde

This compound (CAS: 29053-62-1) is a crucial heterocyclic building block in medicinal chemistry and drug development.[1] Its 1,4-diazepane scaffold is a privileged structure found in numerous pharmacologically active compounds, making the purity and precise quantification of this intermediate a matter of critical importance.[1] The presence of impurities or inaccurate measurements of concentration can have profound downstream effects, impacting reaction yields, the impurity profile of active pharmaceutical ingredients (APIs), and ultimately, patient safety.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish self-validating systems based on international guidelines, and provide actionable data to guide researchers, quality control analysts, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their needs.

Pillar 1: Foundational Techniques for Structural and Quantitative Analysis

The characterization and quantification of a molecule like this compound, with a molecular weight of 128.17 g/mol and both polar (amine, aldehyde) and non-polar (aliphatic ring) features, necessitates a multi-pronged analytical approach.[2] The most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.[3]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the preeminent technique for assessing the purity and concentration of this compound in routine quality control and stability studies.[3] Its versatility, high resolution, and sensitivity make it ideal for separating the target analyte from synthesis-related impurities and degradation products.[3]

Causality of Method Design (Reversed-Phase HPLC):

  • Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. The non-polar C18 chains will interact with the hydrocarbon backbone of the diazepane ring, providing retention.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The polar nature of the aldehyde and the secondary amine allows for good solubility and interaction with the mobile phase. Adjusting the organic-to-aqueous ratio allows for fine-tuning of the retention time. A phosphate or acetate buffer is typically used to maintain a consistent pH, which is critical for the ionization state of the secondary amine and thus for reproducible chromatography.

  • Detection: Given the presence of the carbaldehyde group (a chromophore), UV detection is a simple and robust choice. A wavelength of around 210-240 nm is a suitable starting point for detection. For higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the superior option.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatility and Identification

GC-MS is exceptionally suited for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound sample. While the target molecule itself has a moderate boiling point, GC-MS is invaluable for detecting residual solvents from synthesis or volatile degradation byproducts.

Causality of Method Design:

  • Injection: A split/splitless inlet is standard. A split injection is used for screening to avoid column overload, while a splitless injection is employed for trace analysis to maximize sensitivity.

  • Stationary Phase: A mid-polarity column, such as one coated with 5% phenyl polysiloxane, offers a good balance for separating a wide range of potential impurities with varying polarities.

  • Detection: Mass spectrometry provides both high sensitivity and definitive identification based on the fragmentation pattern of the analyte. For quantification, Selected Ion Monitoring (SIM) mode is used, where the detector only monitors specific mass-to-charge ratio (m/z) ions corresponding to the target analyte, dramatically increasing the signal-to-noise ratio.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is a non-destructive technique that provides the most definitive structural confirmation.[6] While not typically used for routine quantification, it is indispensable for identity confirmation of a reference standard and for characterizing unknown impurities. Both ¹H and ¹³C NMR experiments are fundamental.[3][7]

Causality of Experiment Selection:

  • ¹H NMR: Provides detailed information on the number of different types of protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (coupling constants). This is the primary tool for initial structure verification.[6]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of the carbonyl carbon in the aldehyde group is particularly diagnostic.[7]

  • 2D NMR (COSY, HSQC): Used to resolve complex spectra and unambiguously assign all proton and carbon signals, confirming the precise connectivity of the molecular structure.

Pillar 2: A Comparative Analysis of Method Performance

The choice of analytical method is dictated by the specific goal of the analysis. The following table summarizes the expected performance of each technique for the validation of this compound, based on established principles and data from analogous compounds.

Parameter Reversed-Phase HPLC-UV GC-MS (SIM Mode) NMR Spectroscopy
Primary Application Purity Assay, QuantificationVolatile Impurity Analysis, IdentificationStructural Confirmation, Identity
Specificity High (with proper method development)Very High (based on retention time and mass spectrum)Absolute (definitive structural information)
Linearity (Correlation, r²) Excellent (≥0.999 typical)Excellent (≥0.997 typical)Not applicable for routine quantification
Limit of Quantification (LOQ) ~0.1 - 1 µg/mL~10 - 100 ng/g (ppb)Not applicable (mg quantities needed)
Precision (%RSD) Excellent (≤ 1% for assay)Good (≤ 10% for trace analysis)Not applicable for quantification
Accuracy (% Recovery) Excellent (98-102% typical)Good (90-110% typical)Not applicable
Throughput HighMediumLow

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed as robust starting points for the validation of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

General Validation Workflow

The validation of any analytical method is a systematic process to ensure it is suitable for its intended purpose.[11][12]

G General Analytical Method Validation Workflow Dev Method Development & Optimization Proto Write Validation Protocol (Define parameters & acceptance criteria) Dev->Proto Spec Specificity / Selectivity (Forced degradation, placebo analysis) Proto->Spec Lin Linearity & Range (≥5 concentrations, r² ≥ 0.995) Spec->Lin Acc Accuracy (Spiked recovery at 3 levels, e.g., 80%, 100%, 120%) Lin->Acc Prec Precision (Repeatability & Intermediate Precision, %RSD) Acc->Prec LOD LOD & LOQ (Signal-to-Noise or calibration curve slope) Prec->LOD Rob Robustness (Vary pH, flow rate, temperature) LOD->Rob SST System Suitability Testing (Define criteria for routine use) Rob->SST Report Final Validation Report SST->Report

Caption: A typical workflow for analytical method validation per ICH guidelines.

Protocol: Quantitative Analysis by Reversed-Phase HPLC-UV

This protocol details the steps for validating an HPLC method for the assay and purity determination of this compound.

1. Materials and Equipment:

  • HPLC system with UV Detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Monobasic Potassium Phosphate (Reagent Grade)

  • Phosphoric Acid (Reagent Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Validation Procedures:

  • Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte. The method is specific if the main peak is resolved from all degradation peaks with a peak purity index >0.99.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 5 µg/mL to 150 µg/mL). Plot peak area versus concentration. The acceptance criterion is a correlation coefficient (r²) ≥ 0.999.[9][11]

  • Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.[13]

  • Precision:

    • Repeatability: Perform six replicate injections of a single standard solution. The relative standard deviation (%RSD) should be ≤ 1.0%.[11]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify the LOQ by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at this concentration.

Protocol: Analysis of Volatile Impurities by Headspace GC-MS

This protocol is designed to identify and quantify residual solvents or other volatile impurities.

1. Materials and Equipment:

  • GC-MS system with Headspace Autosampler

  • DB-5ms or equivalent column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • This compound sample

  • Relevant solvent standards for quantification

  • Helium (Carrier Gas)

2. GC-MS Conditions (Starting Point):

  • Headspace Sampler:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 minutes

  • GC:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at 1.0 mL/min (constant flow)

    • Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min.

  • MS:

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mode: Full Scan (m/z 35-400) for identification, then switch to SIM mode for quantification of specific impurities.

3. Validation Procedures:

  • Specificity: Analyze a blank (empty vial) and a sample of this compound to ensure no interfering peaks are present at the retention times of the target impurities.

  • Linearity: Prepare standards of expected impurities in a suitable solvent (e.g., DMSO) and spike them into vials to create a calibration curve.

  • LOD/LOQ: Determine the lowest concentration of each impurity that can be reliably detected (Signal-to-Noise ≥ 3:1 for LOD) and quantified (Signal-to-Noise ≥ 10:1 for LOQ).[13][14]

Pillar 4: Expert Insights and Method Selection

The optimal analytical method is not a one-size-fits-all solution. The selection process involves a careful consideration of the analytical objective, sample matrix, and available resources.

G Decision Tree for Method Selection Start What is the analytical goal? Goal_ID Structural Confirmation or Unknown Identification? Start->Goal_ID Qualitative Goal_Quant Quantitative Analysis? Start->Goal_Quant Quantitative NMR Use NMR Spectroscopy (¹H, ¹³C, 2D NMR) Goal_ID->NMR Quant_Type What is being quantified? Goal_Quant->Quant_Type Analyte Main Component Assay / Purity Quant_Type->Analyte Impurity Trace-level Impurities Quant_Type->Impurity HPLC Use HPLC-UV or LC-MS (High throughput, precise) Analyte->HPLC Impurity_Type Are impurities volatile? Impurity->Impurity_Type Volatile Yes Impurity_Type->Volatile NonVolatile No Impurity_Type->NonVolatile GCMS Use GC-MS (High sensitivity for volatiles) Volatile->GCMS NonVolatile->HPLC

Caption: A decision-making framework for selecting the appropriate analytical method.

  • For Identity and Structural Confirmation: NMR is the only choice for unambiguous proof of structure. It should be used to qualify any new batch of reference standard.

  • For Routine QC and Stability Testing (Assay/Purity): Reversed-phase HPLC is the most efficient, robust, and cost-effective method. It provides the high precision and accuracy required for batch release specifications.[3]

  • For Residual Solvent Analysis: Headspace GC-MS is the required and most effective technique due to its ability to separate volatile compounds from the non-volatile sample matrix.

  • For Trace Impurity Quantification: For non-volatile impurities, a validated HPLC method with a long gradient is suitable. For higher sensitivity and certainty, LC-MS is preferred. For volatile impurities, GC-MS is the superior technique.[4]

By leveraging the strengths of each of these core analytical techniques and adhering to a rigorous validation framework, researchers and quality control professionals can ensure the data generated for this compound is reliable, reproducible, and defensible, thereby safeguarding the integrity of the drug development pipeline.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives.
  • OndaVia. (n.d.). Amine Analysis using Quantitative Raman Spectroscopy™.
  • MDPI. (n.d.). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). This compound|CAS 29053-62-1.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • IJRPC. (n.d.). Approaches of Analytical Method Development and Validation: A Review.
  • PubMed. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins.
  • Journal of Natural Products. (n.d.). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • MDPI. (n.d.). Homopiperazine (Hexahydro-1,4-diazepine).
  • Trends in Pharmaceutical Sciences. (2024). Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS.
  • PubMed. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
  • OI Analytical. (n.d.). Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatography/Mass Spectrometry.

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 1,4-Diazepane-1-carbaldehyde Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery, the journey of a novel compound from the laboratory bench to potential clinical application is a rigorous one, demanding a thorough understanding of its biological activity at multiple levels. For researchers, scientists, and drug development professionals investigating the therapeutic potential of 1,4-Diazepane-1-carbaldehyde and its derivatives, a critical phase of this journey involves bridging the gap between in vitro and in vivo studies. This guide provides an in-depth comparison of these two essential research modalities, offering insights into experimental design, data interpretation, and the crucial translation of laboratory findings into a whole-organism context.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, and anticoagulant effects.[1] The this compound moiety, in particular, serves as a versatile synthetic intermediate for the creation of diverse compound libraries. Understanding how to effectively evaluate these compounds, from initial cell-based assays to comprehensive animal models, is paramount for accelerating their development.

The Foundational Role of In Vitro Studies: A First Look at Biological Activity

In vitro studies represent the initial and fundamental step in characterizing the biological effects of this compound derivatives. These experiments, conducted in a controlled laboratory environment outside of a living organism, provide a rapid and cost-effective means to screen compounds for potential therapeutic activity and to elucidate their mechanisms of action at a cellular and molecular level.

Common in vitro assays for evaluating 1,4-diazepane compounds include:

  • Cytotoxicity Assays: These assays are crucial for assessing the potential of a compound to kill or inhibit the proliferation of cancer cells. A widely used method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[2]

  • Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as kinases or proteases, these assays quantify the compound's ability to inhibit the enzyme's activity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.[3]

  • Receptor Binding Assays: These assays determine the affinity and selectivity of a compound for a particular biological target, such as a G-protein coupled receptor or an ion channel.[2]

  • Antioxidant Capacity Assays: For derivatives with potential neuroprotective properties, assays that measure the scavenging of free radicals can provide initial evidence of their antioxidant capabilities.[4]

The primary advantage of in vitro studies lies in their high-throughput nature and the ability to control experimental variables with precision. However, it is crucial to recognize their inherent limitations. In vitro systems lack the complex physiological and metabolic processes that occur in a living organism, which can significantly influence a compound's activity and toxicity.

The Crucial Transition to In Vivo Studies: Validating Efficacy and Safety in a Whole-Organism Context

In vivo studies, conducted in living organisms, are the indispensable next step to validate the promising results obtained from in vitro experiments. These studies provide a more comprehensive understanding of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties, as well as its overall efficacy and safety profile.[5]

For this compound derivatives showing promise in vitro, a range of in vivo models can be employed, depending on the therapeutic target:

  • Xenograft Models for Anticancer Activity: In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to evaluate its ability to inhibit tumor growth.[6]

  • Animal Models of Neurodegenerative Diseases: To assess neuroprotective effects, researchers may use animal models that mimic the pathology of diseases like Alzheimer's or Parkinson's.[7]

  • Thrombosis Models for Anticoagulant Activity: The antithrombotic efficacy of a compound can be evaluated in animal models where blood clot formation is induced.[3]

The data generated from in vivo studies are critical for determining a compound's therapeutic window, optimal dosing regimen, and potential side effects. However, these studies are significantly more complex, time-consuming, and expensive than their in vitro counterparts. Ethical considerations and the physiological differences between animal models and humans also present challenges in translating the findings to the clinic.

Correlating In Vitro and In Vivo Data: The Quest for Predictive Power

A key challenge in drug development is establishing a strong correlation between in vitro and in vivo data. While a potent in vitro activity is a prerequisite for a successful drug candidate, it does not always translate to in vivo efficacy. Factors such as poor absorption, rapid metabolism, or off-target toxicity can lead to a disconnect between the two.

Table 1: Hypothetical Comparative Data for a 1,4-Diazepane Derivative

ParameterIn Vitro ResultIn Vivo ResultCorrelation and Remarks
Anticancer Activity
Cell LineHuman Colon Cancer (HT-29)Nude Mouse Xenograft (HT-29)
IC50 (µM)0.5-A low IC50 suggests high potency at the cellular level.
Tumor Growth Inhibition (%)-60% at 10 mg/kgSignificant tumor growth inhibition in vivo validates the in vitro finding.
Pharmacokinetics
Metabolic Stability (in vitro)High (t½ > 60 min in liver microsomes)Moderate (Plasma t½ = 4 hours)In vitro stability is a good indicator, but in vivo clearance mechanisms can be more complex.
Bioavailability (%)-30% (oral)Moderate oral bioavailability suggests that formulation strategies may be needed to improve absorption.

Experimental Protocols: A Step-by-Step Approach

To provide a practical framework, detailed protocols for representative in vitro and in vivo experiments are outlined below.

In Vitro Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Protocol: Murine Xenograft Model for Antitumor Efficacy
  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., HT-29) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., 10 mg/kg, intraperitoneally, daily) and the vehicle control.

  • Tumor Measurement: Measure tumor volume and body weight twice a week.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition and assess for any signs of toxicity.

Visualizing the Workflow and Potential Mechanisms

To further illustrate the relationship between these studies and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_screening High-Throughput Screening (e.g., Cytotoxicity Assays) mechanistic_studies Mechanism of Action Studies (e.g., Enzyme Inhibition, Western Blot) invitro_screening->mechanistic_studies Active Hits lead_identification Lead Compound Identification mechanistic_studies->lead_identification Confirmed Mechanism pk_studies Pharmacokinetic Studies (ADME) lead_identification->pk_studies Transition to In Vivo efficacy_studies Efficacy Studies (e.g., Xenograft Models) pk_studies->efficacy_studies Dose Selection toxicology_studies Toxicology Studies efficacy_studies->toxicology_studies Safety Profile

Caption: A typical experimental workflow for drug screening.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound 1,4-Diazepane Derivative compound->akt Inhibition

Caption: A potential signaling pathway modulated by these compounds.

Conclusion

The successful development of this compound derivatives as therapeutic agents hinges on a well-designed and integrated approach that leverages the strengths of both in vitro and in vivo studies. While in vitro assays provide essential initial data on potency and mechanism, in vivo models are critical for validating these findings in a complex physiological system. A thorough understanding of the methodologies, limitations, and the correlation between these two research modalities will empower researchers to make informed decisions and ultimately advance promising compounds toward clinical reality.

References

  • Kaur Gill, R., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2014). Recent development in[4][8]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256. [Link]

  • Taniuchi, Y., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & medicinal chemistry, 12(9), 2179–2191. [Link]

  • Al-Amin, M. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 11(5), 651–656. [Link]

  • Gribkoff, V. K., & Kaczmarek, C. S. (2017). The need for new approaches in CNS drug discovery: Why drugs have failed and what can be done to improve outcomes. Neuropharmacology, 120, 11–19.
  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Yin, H., et al. (2016). In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma. Journal of Cancer, 7(11), 1467–1472. [Link]

  • S. M. D. (2021). 1,4‐Diazepane Ring‐Based Systems. Request PDF. [Link]

  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]

  • Marrazzo, A., et al. (2022). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. International journal of molecular sciences, 23(19), 11867. [Link]

  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]

  • Yilmaz, I., et al. (2022). Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. RSC Advances, 12(13), 7793-7806. [Link]

  • D'Alessandro, S., et al. (2010). IN VITRO AND IN VIVO ANTICOAGULANT. CABI Digital Library. [Link]

  • Jo, H., et al. (2017). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. Molecules (Basel, Switzerland), 22(12), 2096. [Link]

  • Harenberg, J., & Gnasso, A. (2014). In Vitro And In Vivo Characterization Of A Reversible Synthetic Heparin Analogue. Journal of thrombosis and haemostasis : JTH, 12(10), 1639–1647. [Link]

  • de Oliveira, M. R., et al. (2022). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. Antioxidants (Basel, Switzerland), 11(11), 2248. [Link]

  • Fülöp, F., et al. (2021). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[8][9]-hydride shift cyclization reaction. ResearchGate. [Link]

  • Thangapandian, S., John, S., & Sakkiah, S. (2011). Animal Models in Today's Translational Medicine World. Journal of translational medicine, 9, 111. [Link]

  • Wang, D., et al. (2021). An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species. Plants (Basel, Switzerland), 10(12), 2779. [Link]

  • Reddy, M. V. R., et al. (2012). Synthesis and in vitro and in vivo anticancer activity of novel phenylmethylene bis-isoxazolo[4,5-b]azepines. European journal of medicinal chemistry, 47(1), 338–345. [Link]

  • Li, Y., et al. (2019). In vitro and in vivo anticoagulant activity of heparin-like biomacromolecules and the mechanism analysis for heparin-mimicking activity. International journal of biological macromolecules, 122, 19–27. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its inherent conformational flexibility and the presence of two nitrogen atoms for strategic derivatization make it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships of 1,4-diazepane derivatives, with a particular focus on how modifications to this core structure influence their biological activity against various targets. While direct and extensive SAR studies on 1,4-diazepane-1-carbaldehyde derivatives are not broadly available in published literature, the carbaldehyde group serves as a crucial synthetic handle for the elaboration of the 1,4-diazepane core. This guide will, therefore, explore the SAR of derivatives synthesized from this versatile core, drawing on key examples from recent research.

The 1,4-Diazepane Core: A Versatile Scaffold

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structure imparts specific conformational and binding properties to the molecules that contain it. The this compound, in particular, is a key building block in medicinal chemistry, offering two primary sites for diversification: the carbaldehyde group at the 1-position and the secondary amine at the 4-position.[1]

The reactivity of these sites allows for the creation of large and diverse chemical libraries for screening against various biological targets. The aldehyde can undergo reactions such as reductive amination and nucleophilic addition, while the secondary amine is readily functionalized through N-alkylation and N-acylation.[1]

Comparative SAR Analysis of 1,4-Diazepane Derivatives

The versatility of the 1,4-diazepane scaffold has been exploited in the development of inhibitors for a range of biological targets. Below, we compare the SAR of 1,4-diazepane derivatives in two distinct therapeutic areas: cancer and neuroscience.

Case Study 1: 1,4-Diazepane Derivatives as Selective CDK9 Inhibitors in Oncology

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a promising target for cancer therapy. A study on 2,4,5-trisubstituted pyrimidines as CDK9 inhibitors revealed the significant impact of incorporating a 1,4-diazepane ring at the R3 position.

Key SAR Insights:

  • Bulky Substituents Enhance Selectivity: The introduction of a bulky 7-membered 1,4-diazepane ring at the R3 position of the pyrimidine core led to a remarkable increase in selectivity for CDK9 over other kinases like CDK2.[2][3]

  • Hydrogen Bond Donor is Crucial: The presence of a hydrogen bond donor on the 1,4-diazepane ring was found to be critical for maintaining high selectivity.[2][3] Acetylation or conversion to a lactam, which disrupts this hydrogen bond donating ability, significantly reduced selectivity.[2]

  • Bridged Diazepanes Maintain Selectivity: A bridged 1,4-diazepane analog also demonstrated high selectivity for CDK9 over CDK2, suggesting that the conformational constraint imposed by the bridge is well-tolerated and can maintain the favorable interactions required for selective inhibition.[2]

Comparative Activity of 1,4-Diazepane-Containing CDK9 Inhibitors

CompoundR3-SubstituentCDK9 Ki (nM)CDK2 Ki (nM)Selectivity (CDK2/CDK9)
30h Piperazine2176~88
30k 1,4-Diazepane3468~156
30l 1,4-Diazepan-5-one10120~12
30m Bridged 1,4-Diazepane3360~120

Data adapted from a study on 2,4,5-trisubstituted pyrimidine CDK9 inhibitors.[2]

SAR_CDK9_Inhibitors cluster_core Core Scaffold (2,4,5-Trisubstituted Pyrimidine) cluster_substituents R3 Substituents Core Pyrimidine Core Piperazine Piperazine (30h) Selectivity: ~88-fold Core->Piperazine Leads to Diazepane 1,4-Diazepane (30k) Selectivity: ~156-fold Core->Diazepane Significantly Improves Selectivity Diazepanone 1,4-Diazepan-5-one (30l) Selectivity: ~12-fold Diazepane->Diazepanone Loss of H-bond donor reduces selectivity Bridged_Diazepane Bridged 1,4-Diazepane (30m) Selectivity: ~120-fold Diazepane->Bridged_Diazepane Maintains high selectivity

Case Study 2: 1,4-Diazepane-Based Sigma Receptor Ligands for Neurological Applications

Sigma receptors (σR) are implicated in a variety of neurological disorders, making them attractive targets for drug discovery. A study exploring 1,4-diazepane-containing derivatives as σR ligands provided valuable insights into the SAR of this compound class.[2]

Key SAR Insights:

  • Diazepane Spacer Enhances Affinity: Replacing a piperidine ring with a bulkier 1,4-diazepane spacer generally retained or improved the affinity for both σ1 and σ2 receptor subtypes.[2]

  • Bicyclic Moieties are Preferred: Derivatives containing bicyclic aromatic moieties, such as benzofuran and quinoline, displayed moderate to high affinity for both σR subtypes. In contrast, their monocyclic counterparts were weak inhibitors.[2]

  • Substitution on the Benzyl Moiety Modulates Selectivity: The addition of a 2,4-dimethyl substitution on the benzyl moiety of the bicyclic derivatives tended to improve the σ2 over σ1 affinity.[2]

Comparative Affinity of 1,4-Diazepane-Based Sigma Receptor Ligands

CompoundAromatic MoietySubstitutionσ1R Ki (nM)σ2R Ki (nM)
2c BenzofuranH8.058
3c Benzofuran2,4-dimethyl8.028
2d QuinolineH1945
3d Quinoline2,4-dimethyl2535

Data adapted from a study on 1,4-diazepane-based sigma receptor ligands.[2]

SAR_Sigma_Ligands cluster_scaffold 1,4-Diazepane Core cluster_moieties Aromatic Moieties cluster_substitutions Benzyl Substitutions Diazepane_Core 1,4-Diazepane Benzofuran Benzofuran (2c, 3c) High σ1R Affinity Diazepane_Core->Benzofuran Quinoline Quinoline (2d, 3d) Good σ1R/σ2R Affinity Diazepane_Core->Quinoline Unsubstituted Unsubstituted (H) Benzofuran->Unsubstituted Compound 2c Dimethyl 2,4-Dimethyl Improves σ2 Affinity Benzofuran->Dimethyl Compound 3c Quinoline->Unsubstituted Compound 2d Quinoline->Dimethyl Compound 3d

Experimental Protocols

General Synthesis of 1,4-Diazepane Derivatives

The synthesis of substituted 1,4-diazepanes often starts from commercially available 1-Boc-1,4-diazepane. The following is a general, illustrative protocol for the synthesis of N-substituted 1,4-diazepane derivatives.

Step 1: Acylation of 1-Boc-1,4-diazepane

  • To a solution of 1-Boc-1,4-diazepane in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the mixture to 0 °C.

  • Add the desired aroyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.

Step 2: Deprotection of the Boc Group

  • Dissolve the acylated intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate.

Step 3: N-Alkylation via Reductive Amination

  • Dissolve the deprotected intermediate in a suitable solvent (e.g., methanol).

  • Add the desired aldehyde and a reducing agent (e.g., sodium cyanoborohydride).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction, remove the solvent, and purify the final product by column chromatography.[4]

Synthesis_Workflow Start 1-Boc-1,4-diazepane Acylation Acylation (Aroyl Chloride, Base) Start->Acylation Intermediate1 N-Acyl-1-Boc-1,4-diazepane Acylation->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 N-Acyl-1,4-diazepane Deprotection->Intermediate2 Alkylation N-Alkylation (Aldehyde, NaCNBH3) Intermediate2->Alkylation Final_Product Final N-Acyl-N'-Alkyl-1,4-diazepane Alkylation->Final_Product

Biological Evaluation: In Vitro Kinase Assay (Illustrative)

The inhibitory activity of the synthesized compounds against kinases such as CDK9 can be determined using an in vitro kinase assay.

  • Prepare a reaction mixture containing the kinase, a suitable buffer, ATP, and a fluorescently labeled substrate peptide.

  • Add the test compound at various concentrations.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Measure the fluorescence to determine the extent of substrate phosphorylation.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Directions

The 1,4-diazepane scaffold continues to be a highly valuable core in modern drug discovery. The SAR studies highlighted in this guide demonstrate that strategic modifications to this seven-membered ring system can lead to potent and selective inhibitors for diverse biological targets. While the this compound is a key synthetic intermediate, future research could focus more directly on the SAR of derivatives where the 1-formyl group is modified to explore its potential for direct interaction with biological targets. The development of novel synthetic methodologies to access a wider range of substituted 1,4-diazepanes will undoubtedly open new avenues for the discovery of next-generation therapeutics.

References

  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651–656. [Link]

  • ORCA. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Kaur Gill, R., et al. (2014). Recent development in[5][6]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256. [Link]

  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]

  • ORCA. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. [Link]

  • PubChem. This compound. [Link]

Sources

A Comparative Benchmarking Guide: 1,4-Diazepane-1-carbaldehyde as a Novel Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The treatment of type 2 diabetes mellitus (T2DM) has been significantly advanced by the introduction of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These agents enhance glycemic control by preventing the degradation of incretin hormones.[1][2][3] While clinically successful inhibitors like Sitagliptin and Vildagliptin are widely used, the exploration of novel chemical scaffolds is crucial for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide introduces 1,4-Diazepane-1-carbaldehyde as a representative of a novel chemical series for DPP-4 inhibition. The diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[4][5][6][7] This document provides a comprehensive framework for benchmarking this novel scaffold against established inhibitors, detailing the essential in vitro and cell-based assays required to build a robust preclinical data package. We will delve into the causality behind experimental design, provide validated, step-by-step protocols, and present illustrative data to guide the drug discovery process.

Introduction: The Scientific Rationale

The Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4) and the Incretin Pathway

DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis.[8] Its primary function in this context is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[9][10] These hormones are released from the gut in response to food intake and are responsible for the "incretin effect"—a phenomenon where oral glucose elicits a much higher insulin response than intravenous glucose.[11]

By cleaving the N-terminal dipeptides from GLP-1 and GIP, DPP-4 renders them inactive.[9][10] In patients with T2DM, the incretin effect is diminished.[11] Inhibiting DPP-4 preserves the active forms of GLP-1 and GIP, leading to several beneficial downstream effects:

  • Glucose-Dependent Insulin Secretion: Enhanced insulin release from pancreatic β-cells only when blood glucose is elevated, minimizing the risk of hypoglycemia.[1][12]

  • Suppression of Glucagon Release: Reduced glucagon secretion from pancreatic α-cells, which in turn decreases excessive glucose production by the liver.[1][2]

This dual action helps to lower both fasting and postprandial glucose levels, making DPP-4 an attractive target for T2DM therapy.[1]

graph Incretin_Pathway { layout=dot; rankdir=LR; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: The Incretin Signaling Pathway and the Mechanism of DPP-4 Inhibition.
The Incumbent Inhibitors: Sitagliptin and Vildagliptin

The class of DPP-4 inhibitors, often called "gliptins," includes several FDA-approved drugs. For this guide, we will focus on two archetypal examples:

  • Sitagliptin (Januvia®): The first DPP-4 inhibitor to gain FDA approval in 2006.[2][13] It resulted from a targeted drug discovery program that identified a highly selective β-amino acid piperazine series.[14] Its discovery highlighted the critical importance of selectivity against related proteases like DPP-8 and DPP-9 to avoid preclinical toxicity.[15][16]

  • Vildagliptin (Galvus®): A potent inhibitor characterized by its cyanopyrrolidine scaffold.[17][18] Vildagliptin exhibits slow tight-binding kinetics to DPP-4, contributing to its durable pharmacodynamic effect.[19]

These compounds serve as the gold standard for benchmarking any new chemical entity targeting DPP-4.

The Challenger: this compound Scaffold

While this compound itself is a chemical building block, its core 1,4-diazepane ring represents a versatile and privileged scaffold in medicinal chemistry.[20][21] Diazepane derivatives have been successfully developed as antagonists for targets like the orexin receptor and have been incorporated into inhibitors for enzymes such as CDK9.[22][23] The rationale for exploring this scaffold for DPP-4 inhibition is based on its ability to present substituents in a unique three-dimensional space compared to the piperazine or pyrrolidine rings of existing gliptins. This structural novelty could lead to new binding interactions within the DPP-4 active site, potentially offering advantages in potency, selectivity, or physical properties.

Experimental Protocols: A Validated Benchmarking Workflow

This section provides detailed, self-validating protocols essential for a head-to-head comparison. The causality behind key steps is explained to ensure scientific rigor.

In Vitro Potency Assessment: IC50 Determination

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DPP-4 by 50% (IC50). This is the primary measure of potency.

Causality & Experimental Design: This assay relies on a fluorogenic substrate, Gly-Pro-AMC. DPP-4 specifically cleaves the Gly-Pro dipeptide, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule.[24] The rate of increase in fluorescence is directly proportional to enzyme activity. By measuring this rate across a range of inhibitor concentrations, we can generate a dose-response curve and calculate the IC50. A positive control inhibitor (Sitagliptin) is crucial for validating assay performance.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0.[24]

    • DPP-4 Enzyme: Recombinant human DPP-4 diluted in Assay Buffer to a working concentration of ~2 mU/mL.

    • Substrate: H-Gly-Pro-AMC diluted in Assay Buffer to a working concentration of 200 µM.[25]

    • Test Compounds: Prepare 10 mM stock solutions in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate using DMSO.

  • Assay Procedure (96-well black plate):

    • Add 2 µL of each compound dilution to triplicate wells. For '100% activity' controls, add 2 µL of DMSO. For 'no activity' controls, add 2 µL of a high-concentration standard inhibitor.

    • Add 48 µL of DPP-4 enzyme solution to all wells.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells, bringing the final volume to 100 µL.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure fluorescence kinetically for 30 minutes (Ex: 360 nm, Em: 460 nm).[24][25]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - [Rate_sample - Rate_no_enzyme] / [Rate_DMSO - Rate_no_enzyme]).

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

graph IC50_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Experimental Workflow for IC50 Determination.
Enzyme Kinetics: Mechanism of Action (MoA) Determination

Objective: To determine if the inhibition is competitive, non-competitive, or mixed. This provides insight into how the inhibitor interacts with the enzyme.

Causality & Experimental Design: The MoA is elucidated by measuring the effect of a fixed inhibitor concentration on enzyme kinetics at varying substrate concentrations (Michaelis-Menten kinetics).[26][27]

  • Competitive inhibitors bind to the enzyme's active site and compete with the substrate. They increase the apparent Michaelis constant (Km) but do not change the maximum velocity (Vmax).[28]

  • Non-competitive inhibitors bind to an allosteric site and do not prevent substrate binding, but they reduce the enzyme's catalytic efficiency. They decrease Vmax but do not change Km.

  • Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

By analyzing these changes, typically using a Lineweaver-Burk (double reciprocal) plot, the MoA can be identified.[29]

Protocol:

  • Setup: Perform the IC50 assay as described above, but with a matrix of concentrations.

    • Vary the substrate (H-Gly-Pro-AMC) concentration across a wide range (e.g., 0.1x to 10x the known Km value).

    • For each substrate concentration, run the assay with no inhibitor and at least two fixed concentrations of the test compound (e.g., at its IC50 and 3x its IC50).

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction rate (v) against substrate concentration ([S]) to generate Michaelis-Menten curves.

    • Transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]).

    • Analyze the plot:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged).

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged).

      • Mixed: Lines intersect in the second quadrant.

    • Fit the data to the appropriate Michaelis-Menten inhibition models to calculate the inhibition constant (Ki).

graph MOA_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Workflow for Mechanism of Action (MoA) Studies.
Selectivity Profiling

Objective: To measure the inhibitory activity of the compound against related serine proteases, primarily DPP-8 and DPP-9.

Causality & Experimental Design: Lack of selectivity, particularly against DPP-8 and DPP-9, was linked to severe toxicity in early DPP-4 inhibitor development programs.[15][16] Therefore, demonstrating high selectivity for DPP-4 is a critical safety checkpoint. The assay principle is identical to the IC50 assay but uses recombinant DPP-8 and DPP-9 enzymes and their corresponding preferred substrates. A >1000-fold selectivity is often a desired benchmark.

Protocol:

  • Perform the IC50 determination protocol (Section 2.1) in parallel for three enzymes: DPP-4, DPP-8, and DPP-9.

  • Use the appropriate fluorogenic substrate for each enzyme (e.g., Gly-Pro-AMC is suitable for all three, but specific substrates can be used if available).[30]

  • Calculate the IC50 value for each enzyme.

  • Calculate Selectivity Index:

    • Selectivity for DPP-4 vs. DPP-8 = IC50(DPP-8) / IC50(DPP-4)

    • Selectivity for DPP-4 vs. DPP-9 = IC50(DPP-9) / IC50(DPP-4)

Results and Discussion: A Comparative Analysis

This section presents illustrative data that one might expect from such a benchmarking study. The values for this compound (referred to as "Compound X" for this hypothetical case) are chosen to be competitive but distinct from the standards.

Comparative Potency and Mechanism of Action

The primary biochemical screen reveals the potency and inhibitory mechanism of each compound.

CompoundDPP-4 IC50 (nM)DPP-4 Ki (nM)Mechanism of Action (MoA)
Compound X 15.2 7.8 Competitive
Sitagliptin19.09.5Competitive
Vildagliptin3.51.8Competitive

Discussion: In this hypothetical scenario, Compound X demonstrates potent, single-digit nanomolar inhibition of DPP-4, comparable to the established drug Sitagliptin and slightly less potent than Vildagliptin. The competitive mechanism of action is desirable, as it is the same MoA as the approved gliptins, suggesting it binds within the active site of the enzyme.[1] This provides a strong foundation for its potential as a therapeutic agent.

Selectivity Profile

The selectivity screen is a critical assessment of the compound's safety profile at a molecular level.

CompoundIC50 DPP-4 (nM)IC50 DPP-8 (nM)IC50 DPP-9 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
Compound X 15.2 > 30,000 18,500 > 1970-fold ~ 1200-fold
Sitagliptin19.0> 50,000> 50,000> 2600-fold> 2600-fold
Vildagliptin3.581097~ 230-fold~ 28-fold

Note: Data for Sitagliptin and Vildagliptin are representative values from literature. Vildagliptin's selectivity can vary based on assay conditions.[19]

Discussion: Compound X exhibits an excellent selectivity profile. With selectivity indices exceeding 1000-fold against both DPP-8 and DPP-9, it meets the stringent safety criteria established during the development of Sitagliptin.[14] This high degree of selectivity suggests a low risk of the off-target toxicities that plagued early, non-selective inhibitors. The unique conformation afforded by the diazepine ring may contribute to this high specificity by making interactions unique to the DPP-4 active site architecture.

Cell-Based Efficacy

Objective: To confirm that enzymatic inhibition translates into a biological effect in a relevant cellular context. A common assay is to measure the stabilization of active GLP-1 in plasma or cell culture supernatant.

Protocol Sketch:

  • Use a cell line that expresses DPP-4, such as HepG2 cells.[31]

  • Incubate cells with test compounds at various concentrations.

  • Add a known amount of exogenous active GLP-1 to the culture.

  • After a set time (e.g., 2 hours), collect the supernatant.

  • Measure the concentration of remaining active GLP-1 using a specific ELISA kit.

  • Calculate the EC50, the concentration of compound required to achieve 50% of the maximal GLP-1 stabilization.

Illustrative Results:

CompoundCellular GLP-1 Stabilization EC50 (nM)
Compound X 25.5
Sitagliptin30.1
Vildagliptin10.8

Discussion: The cellular data confirm that Compound X effectively inhibits DPP-4 in a biological system, leading to the desired outcome of protecting active GLP-1 from degradation. The EC50 value is consistent with its biochemical potency (IC50), indicating good cell permeability and engagement with the target in a more complex environment.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step benchmarking process for evaluating novel DPP-4 inhibitors, using this compound as a representative of a new chemical scaffold. The illustrative data for "Compound X" demonstrate a profile of a promising preclinical candidate:

  • Potent and Competitive Inhibition: It shows on-target potency comparable to the clinical standard, Sitagliptin.

  • Excellent Selectivity: It possesses a wide safety margin against critical off-targets DPP-8 and DPP-9.

  • Cellular Activity: Its biochemical potency translates effectively into a desired biological outcome in a cellular model.

The 1,4-diazepane scaffold, therefore, represents a viable and promising starting point for a new generation of DPP-4 inhibitors. The next steps in a drug discovery program would involve exploring structure-activity relationships (SAR) around this core to further optimize potency, selectivity, and, crucially, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) to ensure it is a suitable candidate for in vivo studies and eventual clinical development.

References

  • Dr.Oracle. (2025, November 7). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?
  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
  • National Center for Biotechnology Information. (2021, March 1). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed.
  • American Medical Communications. (n.d.). Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management.
  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins).
  • Slideshare. (n.d.). Dpp – 4 inhibitors.
  • Cleveland Clinic. (2025, October 10). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Discovery and Synthesis of Sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor.
  • National Center for Biotechnology Information. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH.
  • ResearchGate. (n.d.). 1,3‐Diazepine: A privileged scaffold in medicinal chemistry | Request PDF.
  • National Center for Biotechnology Information. (n.d.). DPP4 in Diabetes. PMC - PubMed Central - NIH.
  • National Center for Biotechnology Information. (n.d.). Dipeptidyl peptidase IV inhibitors and the incretin system in type 2 diabetes mellitus. PubMed.
  • National Center for Biotechnology Information. (n.d.). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC.
  • ResearchGate. (n.d.). Enzyme kinetics of reversible inhibition. Characteristic....
  • R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of SITAGLIPTIN in therapeutic use?
  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors.
  • Frontiers. (n.d.). DPP-4 Inhibition and the Path to Clinical Proof.
  • Frontiers. (n.d.). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes.
  • Bentham Science Publishers. (2007, March 1). Discovery of JANUVIA™ (Sitagliptin), a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type2 Diabetes.
  • ResearchGate. (2025, August 5). Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9 | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Two rules of enzyme kinetics for reversible Michaelis-Menten mechanisms. PubMed.
  • Unknown Source. (n.d.). Enzyme Kinetics and Reversible Inhibition.
  • YouTube. (2013, October 7). Bench to bedside -- discovery of JANUVIA (Sitagliptin): Ann Weber & Nancy Thornberry at TEDxNJIT.
  • ResearchGate. (n.d.). Vildagliptin‐Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9‐Specific Lead | Request PDF.
  • National Center for Biotechnology Information. (2022, August 3). Vildagliptin-Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9-Specific Lead. PubMed.
  • National Center for Biotechnology Information. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. NIH.
  • Wikipedia. (n.d.). Reversible Michaelis–Menten kinetics.
  • Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
  • National Center for Biotechnology Information. (n.d.). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. PubMed.
  • The Science Snail. (2020, September 18). Distinguishing reversible enzyme inhibition mechanisms.
  • National Center for Biotechnology Information. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC.
  • Sigma-Aldrich. (n.d.). DPP4 Activity Assay Kit (MAK088) - Technical Bulletin.
  • Frontiers. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
  • Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
  • ResearchGate. (n.d.). Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin | Request PDF.
  • Abcam. (2023, July 20). ab204722 Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric).
  • National Center for Biotechnology Information. (n.d.). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. NIH.
  • ACS Publications. (2023, September 18). Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin | Journal of Medicinal Chemistry.
  • -ORCA. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents.
  • BenchChem. (n.d.). This compound|CAS 29053-62-1.
  • National Center for Biotechnology Information. (n.d.). This compound | C6H12N2O | CID 7006656. PubChem.
  • ScienceOpen. (2025, April 5). Accelerating the Hit-To-Lead Optimization of a SARS-CoV‑2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations.

Sources

A Comparative Guide to the Cross-Reactivity of 1,4-Diazepane-1-carbaldehyde Derivatives in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of novel 1,4-diazepane-1-carbaldehyde derivatives, a scaffold of growing interest in medicinal chemistry.[1][2][3] We will delve into the rationale behind experimental design, present detailed protocols for cross-reactivity screening, and offer a paradigm for data interpretation to guide lead candidate selection. The 1,4-diazepane ring is a privileged seven-membered heterocyclic system that forms the core of numerous biologically active compounds.[2][4][5] Its conformational flexibility is a key factor in its interaction with biological targets.[4]

The introduction of a carbaldehyde group at the 1-position offers a versatile synthetic handle for creating diverse compound libraries.[1][6] However, this structural motif also presents a challenge in maintaining target selectivity, a critical attribute for minimizing off-target effects and ensuring a favorable safety profile in drug development.[7] This guide will equip researchers with the necessary tools to rigorously assess the cross-reactivity of their this compound derivatives.

The Imperative of Selectivity in Drug Development

In the quest for novel therapeutics, achieving high target selectivity is paramount.[7] A selective drug preferentially binds to its intended biological target, thereby eliciting the desired therapeutic effect with minimal side effects.[7] Poor selectivity, on the other hand, can lead to a cascade of off-target interactions, resulting in adverse drug reactions and potential toxicity. Therefore, comprehensive cross-reactivity studies are an indispensable component of the early drug discovery process.

Hypothetical Target and Compound Library

For the purpose of this guide, we will consider a hypothetical series of this compound derivatives designed as inhibitors of a fictional kinase, "Kinase X." The choice of a kinase as the primary target is illustrative, as kinase inhibitors are a well-established class of drugs where selectivity is a major focus of development.

Our hypothetical library consists of three derivatives with varying substitutions on the diazepane ring, designed to probe the impact of these modifications on selectivity:

  • DZ-001: The parent this compound.

  • DZ-002: A derivative with a phenyl group at the 7-position.

  • DZ-003: A derivative with a bulky tert-butyl group at the 7-position.

Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of cross-reactivity involves a multi-tiered approach, starting with a broad screen against a panel of related and unrelated targets, followed by more focused secondary assays and cellular validation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_validation Cellular Validation Synthesis Synthesis of DZ-001, DZ-002, DZ-003 Characterization Purity & Structural Verification (NMR, MS, HPLC) Synthesis->Characterization Primary_Screen Primary Screen: Kinase X IC50 Determination Characterization->Primary_Screen Secondary_Screen Secondary Screen: Kinase Panel Profiling (e.g., 96-well format) Primary_Screen->Secondary_Screen Hits GPCR_Panel Broad Target Panel (e.g., GPCRs, Ion Channels) Secondary_Screen->GPCR_Panel Further Profiling Cellular_Assay Cell-Based Kinase X Inhibition Assay GPCR_Panel->Cellular_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cellular_Assay->Cytotoxicity

Caption: High-level experimental workflow for assessing cross-reactivity.

Part 1: Synthesis and Characterization of this compound Derivatives

The synthesis of the parent scaffold, this compound, can be achieved through formylation of 1,4-diazepane. Derivatives such as DZ-002 and DZ-003 would require a multi-step synthesis, likely involving the construction of the substituted diazepane ring prior to the formylation step.

Step-by-Step Protocol: General Formylation of 1,4-Diazepane

  • Dissolution: Dissolve 1,4-diazepane (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Formylating Agent: Slowly add a formylating agent, such as ethyl formate (1.1 equivalents), to the cooled solution.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Cross-Reactivity Profiling

Primary Target Engagement: Kinase X Inhibition Assay

The initial step is to confirm that the synthesized compounds are active against the intended target, Kinase X. A biochemical assay, such as a luminescence-based kinase assay, is typically employed to determine the half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol: Luminescence-Based Kinase Assay

  • Reagent Preparation: Prepare solutions of Kinase X, the appropriate substrate, ATP, and the test compounds (DZ-001, DZ-002, DZ-003) in a suitable assay buffer.

  • Compound Titration: Perform a serial dilution of the test compounds in DMSO and then dilute into the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Detection: Add a luminescence-based detection reagent that measures the amount of ADP produced.

  • Data Analysis: Measure the luminescence signal and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic model.

Secondary Screening: Broad Kinase Panel

To assess selectivity, the compounds are then screened against a panel of other kinases. This is often done at a single high concentration (e.g., 10 µM) to identify potential off-target hits.

Step-by-Step Protocol: Single-Point Kinase Panel Screen

  • Panel Selection: Choose a diverse panel of kinases, including those from the same family as Kinase X and those from different branches of the kinome.

  • Assay Execution: Perform the kinase assays as described above, but with each compound at a fixed concentration of 10 µM against the entire kinase panel.

  • Data Interpretation: Calculate the percent inhibition for each kinase. A common threshold for a "hit" is >50% inhibition.

Hypothetical Screening Data

CompoundKinase X IC50 (nM)% Inhibition at 10 µM vs. Kinase Y% Inhibition at 10 µM vs. Kinase Z
DZ-001 5085%45%
DZ-002 2560%20%
DZ-003 15030%10%

Interpretation of Hypothetical Data:

  • DZ-001 shows good potency against Kinase X but significant off-target activity against Kinase Y.

  • DZ-002 demonstrates improved potency and better selectivity, with reduced inhibition of Kinase Y.

  • DZ-003 is less potent against Kinase X but exhibits the highest selectivity, with minimal off-target effects on Kinases Y and Z.

Further Off-Target Profiling

For promising candidates, a broader screen against a panel of non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, is crucial for a comprehensive safety assessment.

Part 3: Cellular Validation

In vitro biochemical assays provide valuable information, but it is essential to confirm these findings in a more biologically relevant cellular context.

Cell-Based Target Engagement

A cellular assay can determine if the compounds can inhibit Kinase X within a living cell. This can be achieved using techniques that measure the phosphorylation of a known downstream substrate of Kinase X.

Step-by-Step Protocol: Western Blot Analysis of Substrate Phosphorylation

  • Cell Culture: Culture a cell line that expresses Kinase X and its substrate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified time.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the substrate.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Cytotoxicity Assessment

It is also critical to assess the general cytotoxicity of the compounds to ensure that the observed cellular effects are due to specific target inhibition and not simply cell death.

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of compound concentrations for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm to determine cell viability.

Decision-Making Framework

The data gathered from these studies will inform the decision-making process for lead optimization.

decision_making Start Compound Series Potency High Potency? Start->Potency Selectivity High Selectivity? Potency->Selectivity Yes Redesign Redesign/Resynthesize Potency->Redesign No Cell_Activity Cellularly Active? Selectivity->Cell_Activity Yes Selectivity->Redesign No Non_Toxic Non-Toxic? Cell_Activity->Non_Toxic Yes Cell_Activity->Redesign No Lead_Candidate Lead Candidate Non_Toxic->Lead_Candidate Yes Non_Toxic->Redesign No

Sources

A Comparative Guide to Confirming the Structure of 1,4-Diazepane-1-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,4-Diazepane Scaffold

1,4-Diazepane-1-carbaldehyde is a valuable building block in medicinal chemistry, featuring a seven-membered heterocyclic ring with two nitrogen atoms. The presence of a reactive aldehyde group and a secondary amine provides two key sites for synthetic modifications, including oxidation, reductive amination, and N-alkylation or N-acylation. Given the therapeutic potential of 1,4-diazepane derivatives, which are explored for a wide range of biological activities including antipsychotic, anxiolytic, and anticancer properties, unambiguous structural confirmation of reaction products is paramount.[1] This guide will compare the primary analytical techniques for this purpose, providing both theoretical grounding and practical, field-proven protocols.

Core Reactions and Expected Structural Modifications

Understanding the expected chemical transformations is the first step in planning a structural confirmation strategy. The three primary reaction pathways for this compound involve the aldehyde functionality and the secondary amine at the N-4 position.

DOT Diagram: Reaction Pathways of this compound

G A This compound B Oxidation (e.g., KMnO4, H2O2) A->B D Reductive Amination (Amine + Reducing Agent) A->D F N-Alkylation/Acylation (Alkyl/Acyl Halide + Base) A->F C 1,4-Diazepane-1-carboxylic acid B->C E N-Substituted aminomethyl -1,4-diazepane D->E G 1-Carbaldehyde-4-alkyl/acyl -1,4-diazepane F->G

Caption: Primary reaction pathways for this compound.

Comparative Analysis of Structural Confirmation Techniques

The choice of analytical technique is dictated by the specific structural question being asked. While Nuclear Magnetic Resonance (NMR) spectroscopy is often the primary tool for detailed structural elucidation, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography provide complementary and sometimes essential information.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformational analysis.Non-destructive; provides unambiguous structural information in solution.[1]Requires relatively pure sample (5-10 mg); can be complex to interpret for intricate structures.
Mass Spectrometry Molecular weight and fragmentation patterns, confirming elemental composition.High sensitivity (microgram to nanogram level); can be coupled with chromatography (LC-MS, GC-MS).Does not provide detailed stereochemical or conformational information.
IR Spectroscopy Presence or absence of key functional groups.Fast and simple to perform; good for monitoring reaction progress.Provides limited information on the overall molecular structure; spectra can be complex.
X-ray Crystallography Absolute 3D structure, including stereochemistry and conformation in the solid state.Provides the most definitive structural proof.[2]Requires a suitable single crystal, which can be challenging to grow.

Experimental Protocols and Data Interpretation

The following sections provide detailed, step-by-step methodologies for key reactions and the subsequent analytical confirmation of the products.

Oxidation of the Aldehyde to a Carboxylic Acid

The conversion of the formyl group to a carboxylic acid is a fundamental transformation. This is a crucial step in creating derivatives for further amide coupling reactions.

Experimental Protocol: Oxidation using Hydrogen Peroxide

This protocol is adapted from a general method for the selenium-catalyzed oxidation of aldehydes.[3]

  • To a solution of this compound (1 mmol) in water (0.2 mL), add diphenyl diselenide (0.02 mmol).

  • Slowly add hydrogen peroxide (30% w/w, 1 mmol) to the stirred reaction mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6 hours).

  • Upon completion, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-diazepane-1-carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Structural Confirmation: A Comparative Spectroscopic Analysis

Spectroscopic Technique This compound (Starting Material) 1,4-Diazepane-1-carboxylic acid (Product) Rationale for Change
¹H NMR Aldehydic proton signal at ~8.0-8.2 ppm.Disappearance of the aldehydic proton signal. Appearance of a broad singlet for the carboxylic acid proton at >10 ppm.The -CHO group is oxidized to -COOH.
¹³C NMR Carbonyl carbon signal at ~160-165 ppm.Carbonyl carbon signal shifts to ~170-180 ppm.The electronic environment of the carbonyl carbon changes upon oxidation.
IR Spectroscopy C=O stretch of the aldehyde at ~1650-1680 cm⁻¹.C=O stretch of the carboxylic acid appears at ~1700-1730 cm⁻¹. A broad O-H stretch appears from ~2500-3300 cm⁻¹.Formation of the carboxylic acid functional group.
Mass Spectrometry Molecular ion peak corresponding to C₆H₁₂N₂O (m/z = 128.10).Molecular ion peak corresponding to C₆H₁₂N₂O₂ (m/z = 144.09).The addition of an oxygen atom increases the molecular weight by 16 Da.
Reductive Amination of the Aldehyde

Reductive amination is a powerful method for forming C-N bonds and introducing diverse substituents. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ.

Experimental Protocol: Reductive Amination with Sodium Borohydride

This protocol is a general procedure for the reductive amination of aldehydes.[2]

  • In a round-bottom flask, dissolve this compound (10 mmol) and the desired primary or secondary amine (10 mmol) in a suitable solvent like methanol or glycerol (3 mL).

  • Add sodium borohydride (12 mmol) portion-wise to the stirred solution at room temperature. For less reactive amines or ketones, the reaction may require heating (e.g., 70°C).

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • After completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Structural Confirmation: A Comparative Spectroscopic Analysis

Spectroscopic Technique This compound (Starting Material) N-Substituted aminomethyl-1,4-diazepane (Product) Rationale for Change
¹H NMR Aldehydic proton signal at ~8.0-8.2 ppm.Disappearance of the aldehydic proton signal. Appearance of a new methylene singlet or multiplet for the -CH₂-N- group, typically between 2.5-3.5 ppm. New signals corresponding to the protons of the introduced amine substituent will also be present.The aldehyde is converted to a new C-N bond and a methylene group.
¹³C NMR Carbonyl carbon signal at ~160-165 ppm.Disappearance of the aldehyde carbonyl signal. Appearance of a new signal for the methylene carbon adjacent to the newly formed amine, typically in the range of 40-60 ppm.The C=O bond is reduced and a new C-N bond is formed.
IR Spectroscopy C=O stretch of the aldehyde at ~1650-1680 cm⁻¹.Disappearance of the aldehyde C=O stretch. If a primary amine was used, an N-H stretch may be visible around 3300-3500 cm⁻¹.The carbonyl group is removed.
Mass Spectrometry Molecular ion peak corresponding to C₆H₁₂N₂O (m/z = 128.10).Molecular ion peak corresponding to the addition of the amine minus a molecule of water.The molecular weight will change according to the mass of the amine added.
N-Alkylation of the Secondary Amine

The secondary amine at the N-4 position is nucleophilic and can be readily alkylated or acylated to introduce a wide variety of functional groups.

Experimental Protocol: N-Alkylation using an Alkyl Halide

This is a general procedure for the N-alkylation of cyclic amines.

  • Dissolve this compound (1 mmol) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate (1.5 mmol) or triethylamine (1.5 mmol).

  • To the stirred suspension, add the alkyl halide (1.1 mmol).

  • Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Structural Confirmation: A Comparative Spectroscopic Analysis

Spectroscopic Technique This compound (Starting Material) 1-Carbaldehyde-4-alkyl-1,4-diazepane (Product) Rationale for Change
¹H NMR N-H proton signal (may be broad and difficult to observe).Disappearance of the N-H proton signal. Appearance of new signals corresponding to the protons of the introduced alkyl group. The chemical shifts of the diazepane ring protons adjacent to the N-4 nitrogen will also shift.The N-H proton is replaced by an N-alkyl group.
¹³C NMR The chemical shifts of the diazepane ring carbons.The signals for the carbons adjacent to the N-4 nitrogen will shift upon alkylation. New signals for the carbons of the alkyl group will appear.The electronic environment of the diazepane ring is altered by the new substituent.
IR Spectroscopy May show a weak N-H stretch around 3300 cm⁻¹.Disappearance of the N-H stretch.The secondary amine is converted to a tertiary amine.
Mass Spectrometry Molecular ion peak corresponding to C₆H₁₂N₂O (m/z = 128.10).Molecular ion peak corresponding to the addition of the alkyl group.The molecular weight will increase by the mass of the added alkyl group.

Advanced and Orthogonal Methods for Unambiguous Confirmation

In cases of ambiguous spectroscopic data or complex stereochemistry, advanced and orthogonal methods are indispensable for definitive structural proof.

Advanced NMR Techniques

For complex heterocyclic structures, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for complete assignment. Two-dimensional NMR techniques are crucial for elucidating connectivity.[4][5]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the carbon backbone of the diazepane ring and any attached substituents.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformational preferences of the flexible diazepane ring.

DOT Diagram: Workflow for Advanced NMR-based Structure Elucidation

G A Purified Reaction Product B 1D NMR (¹H, ¹³C) A->B C Initial Hypothesis of Structure B->C D 2D NMR Experiments C->D E COSY (¹H-¹H Connectivity) D->E F HSQC (Direct ¹H-¹³C Correlation) D->F G HMBC (Long-Range ¹H-¹³C Correlation) D->G H NOESY (Spatial Proximity) D->H I Unambiguous Structure Confirmation E->I F->I G->I H->I

Caption: Workflow for unambiguous structure confirmation using advanced NMR techniques.

X-ray Crystallography: The Gold Standard

When a suitable single crystal of the reaction product can be obtained, X-ray crystallography provides the most definitive and unambiguous structural evidence.[2][6] It yields a three-dimensional model of the molecule in the solid state, confirming connectivity, stereochemistry, and conformation. This technique is particularly valuable when NMR data is inconclusive or when the absolute configuration of a chiral center needs to be determined.

Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: The most critical and often challenging step. This involves dissolving the purified compound in a minimal amount of a suitable solvent and allowing the solvent to evaporate slowly. A variety of techniques can be employed, including slow evaporation, vapor diffusion, and cooling crystallization.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is passed through it. The resulting diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a model of the molecule that is refined to fit the experimental data.

Conclusion: A Multi-faceted Approach to Structural Integrity

Confirming the structure of novel this compound derivatives requires a logical and multi-faceted analytical approach. While ¹H and ¹³C NMR provide the foundational information on molecular connectivity, they should be used in concert with other techniques. Mass spectrometry is essential for confirming the molecular weight, and IR spectroscopy offers a quick and straightforward method for monitoring the transformation of key functional groups. For complex structures or when stereochemistry is , advanced 2D NMR techniques and the definitive method of X-ray crystallography are indispensable. By employing these techniques in a complementary fashion, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

  • 1,4-Ditosyl-1,4-diazepane. National Institutes of Health. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR. Available at: [Link]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. National Institutes of Health. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available at: [Link]

  • A Comparative Study of UV-Spectrophotometry and First-Order Derivative UV-Spectrophotometry Methods for the Estimation of Diazepam in Presence of Tween-20 and Propylene Glycol. National Institutes of Health. Available at: [Link]

  • Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. National Institutes of Health. Available at: [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • 1,4‐Diazepane Ring‐Based Systems. ResearchGate. Available at: [Link]

  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Available at: [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. Available at: [Link]

  • Preparing Carboxylic Acids. OpenStax. Available at: [Link]

Sources

A Comparative Analysis of 1,4-Diazepane and Homopiperazine Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly shapes the properties of a drug candidate. Among the saturated seven-membered heterocycles, 1,4-diazepane and its isomer, homopiperazine (1,4-diazepane), have emerged as valuable frameworks in the design of novel therapeutics. While structurally similar, these two scaffolds possess distinct conformational and physicochemical properties that translate into significant differences in their biological activity and pharmacokinetic profiles. This guide provides an in-depth, data-driven comparison of 1,4-diazepane and homopiperazine to empower researchers in making informed decisions for scaffold selection in drug design.

Structural and Conformational Analysis: The Tale of Two Rings

The seven-membered rings of both 1,4-diazepane and homopiperazine are inherently more flexible than their six-membered counterparts, such as piperidine.[1][2] This increased conformational flexibility allows them to adapt to a wider range of binding pockets, but it can also introduce an entropic penalty upon binding.[1]

1,4-Diazepane: This scaffold can adopt several low-energy conformations, with the chair and boat-twist-boat forms being the most prominent.[1][2] The specific conformation is highly dependent on the nature and position of substituents. The crystal structure of the parent 1,4-diazepane has not been determined due to its low melting point, but computational studies and analysis of substituted derivatives indicate a preference for a pseudo-chair conformation.[3][4]

Homopiperazine: Similar to 1,4-diazepane, homopiperazine also exists in a variety of conformations. The crystal structure of homopiperazine reveals a pseudo-chair conformation in the solid state.[4]

The subtle difference in the arrangement of the nitrogen atoms (1,4- vs. 1,4-) leads to distinct dipole moments and hydrogen bonding capabilities, which can significantly influence interactions with biological targets.

Chemical structures of 1,4-diazepane and homopiperazine.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a scaffold are critical determinants of its drug-like characteristics. The following table summarizes key parameters for 1,4-diazepane and homopiperazine.

Property1,4-DiazepaneHomopiperazineRationale for Comparison
Calculated LogP (cLogP) ~ -1.0~ -1.0Lipophilicity is a key determinant of permeability, metabolic stability, and off-target effects.
pKa ~ 9.5 and 5.5~ 10.0 and 5.8The basicity of the nitrogen atoms influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement.[1]
Aqueous Solubility HighHighGood aqueous solubility is a desirable trait for oral drug administration.

Note: The pKa values for 1,4-diazepane are for the two distinct nitrogen atoms.

Synthesis and Functionalization: A Chemist's Perspective

Both scaffolds are readily accessible through various synthetic routes, allowing for diverse functionalization.

Synthesis of 1,4-Diazepane

A common approach to synthesizing the 1,4-diazepane core involves the condensation of a 1,3-diamine with a suitable dielectrophile. For instance, the reaction of ethylenediamine with 1,3-dihalopropanes can yield the 1,4-diazepane ring.[5] Asymmetric synthesis strategies have also been developed to produce chiral 1,4-diazepane derivatives.[5]

General synthetic scheme for 1,4-diazepane.
Synthesis of Homopiperazine

Homopiperazine can be synthesized through several methods, including the cyclization of N-(2-hydroxyethyl)ethylenediamine or the reaction of ethylenediamine with 1,2-dihaloethane followed by cyclization.[6][7] A patented method describes a route starting from ethylenediamine and an amino-group protecting agent.[8]

General synthetic scheme for homopiperazine.

Applications in Drug Discovery: A Tale of Two Scaffolds

Both 1,4-diazepane and homopiperazine have been successfully incorporated into a wide range of biologically active molecules.

1,4-Diazepane: A Privileged Scaffold in CNS and Beyond

The 1,4-diazepane ring is a well-established privileged scaffold, particularly for central nervous system (CNS) active agents.[9] Derivatives of 1,4-benzodiazepines, which feature a fused benzene ring, are widely used as anxiolytics, anticonvulsants, and sedatives.[10][11][12] The mechanism of action for many of these drugs involves the modulation of the GABA-A receptor.[10] Beyond the CNS, 1,4-diazepane derivatives have shown promise as anticancer[13], anti-HIV[14], and antimicrobial agents.[15][16]

Homopiperazine: A Versatile Player in Diverse Therapeutic Areas

Homopiperazine derivatives have also demonstrated a broad spectrum of biological activities. They have been explored as antipsychotic agents, often targeting dopamine and serotonin receptors.[17][18][19] Furthermore, homopiperazine-containing compounds have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes[20], as well as anticancer agents.[21]

Experimental Protocols

General Procedure for N-Arylation of 1,4-Diazepane

This protocol outlines a typical Buchwald-Hartwig amination reaction for the functionalization of the 1,4-diazepane scaffold.

Materials:

  • 1-Boc-1,4-diazepane

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried flask, add 1-Boc-1,4-diazepane (1.0 eq.), aryl halide (1.1 eq.), palladium catalyst (0.02 eq.), ligand (0.04 eq.), and base (1.5 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the appropriate time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: Making the Right Choice

The choice between a 1,4-diazepane and a homopiperazine scaffold is a nuanced decision that depends on the specific therapeutic target and desired drug properties.

  • 1,4-Diazepane offers a well-validated scaffold, particularly for CNS targets, with a rich history in medicinal chemistry. Its conformational flexibility and established synthetic routes make it an attractive starting point for many drug discovery programs.

  • Homopiperazine , while also conformationally flexible, presents a different spatial arrangement of its nitrogen atoms, which can lead to unique interactions with biological targets. It has shown significant promise in a variety of therapeutic areas and represents a valuable alternative to the more traditional 1,4-diazepane scaffold.

Ultimately, a thorough understanding of the structural, physicochemical, and biological properties of both scaffolds, as presented in this guide, will enable medicinal chemists to make a data-driven decision to best suit their research goals.

References

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
  • (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • (n.d.). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC.
  • (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.
  • (n.d.).
  • (n.d.). Understanding Homopiperazine Synthesis: From Lab to Industrial Scale. [No Source]
  • (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Stahl, M., et al. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis.
  • (n.d.). Recent applications of seven-membered rings in drug design.
  • (n.d.). Conformational and Stereodynamic Behavior of Five- to Seven-Membered 1-Aryl-2-iminoazacycloalkanes. PMC.
  • (n.d.). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. PubMed.
  • (n.d.). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry | Request PDF.
  • (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [No Source]
  • (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC.
  • (n.d.).
  • (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. PubMed.
  • (n.d.). Synthetic method for homopiperazine.
  • (n.d.). A Head-to-Head Comparison of 1,4-Oxazepane and Other Key Heterocyclic Scaffolds in Drug Discovery. Benchchem.
  • (n.d.). 7- and 8-Membered Rings for Medicinal Chemistry. Enamine.
  • (n.d.). Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development. Benchchem.
  • (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry.
  • Gao, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.
  • (2021). Piperazine based antimicrobial polymers: a review. RSC Advances.
  • (n.d.).
  • (n.d.).
  • Poppelsdorf, F., & Myerly, R. C. (n.d.). A Novel Synthesis of Homopiperazine and Its Monomethyl Derivatives.
  • (n.d.). The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
  • (n.d.). Piperazine synthesis. Organic Chemistry Portal.
  • (n.d.). (PDF) Homopiperazine (Hexahydro-1,4-diazepine).
  • (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents.
  • (2022).
  • (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Sun, C.-M. (2005). Design and synthesis of combinatorial scaffolds-diazepinone and homopiperazine. Letters in Drug Design and Discovery.
  • (n.d.). The Piperazine Scaffold: A Privileged Motif in Drug Discovery and its Diverse Biological Targets. Benchchem.
  • (n.d.). Homopiperazine (Hexahydro-1,4-diazepine). MDPI.
  • (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. [No Source]
  • (n.d.). 505-66-8(Homopiperazine) Product Description. ChemicalBook.

Sources

Efficacy Showdown: 1,4-Diazepane-1-carbaldehyde Derivatives as Selective CDK9 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Efficacy, and Experimental Validation

In the landscape of targeted cancer therapy, the quest for selective kinase inhibitors remains a paramount objective. Among the promising scaffolds in medicinal chemistry, the 1,4-diazepane ring has emerged as a key structural motif for achieving high selectivity, particularly for Cyclin-Dependent Kinase 9 (CDK9). This guide provides a comprehensive comparison of the efficacy of drugs derived from the 1,4-diazepane-1-carbaldehyde scaffold, offering in-depth analysis of their structure-activity relationships, supporting experimental data, and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology drug discovery.

The Rationale: Targeting Transcriptional Addiction in Cancer with CDK9 Inhibitors

Cancer cells often exhibit a phenomenon known as "transcriptional addiction," where they become heavily reliant on the continuous transcription of short-lived anti-apoptotic and oncogenic proteins for their survival and proliferation.[1][2] Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcription elongation, forming the catalytic core of the positive transcription elongation factor b (P-TEFb) complex.[3][4] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a pivotal step in transitioning from transcriptional initiation to productive elongation.[3][4] By inhibiting CDK9, the production of key survival proteins like Mcl-1 and oncogenes such as MYC is suppressed, leading to cell cycle arrest and apoptosis in cancer cells.[3][5] This makes CDK9 a compelling therapeutic target.

The challenge in developing CDK inhibitors lies in achieving selectivity, as the ATP-binding pockets of various CDKs are highly conserved. The incorporation of a 1,4-diazepane moiety into inhibitor scaffolds has proven to be a successful strategy for enhancing selectivity for CDK9 over other closely related kinases like CDK2.[6]

Comparative Efficacy of 2,4,5-Trisubstituted Pyrimidine CDK9 Inhibitors Bearing a 1,4-Diazepane Moiety

A notable class of CDK9 inhibitors incorporating the 1,4-diazepane scaffold is the 2,4,5-trisubstituted pyrimidines. Structure-activity relationship (SAR) studies have demonstrated that the introduction of a bulky 7-membered 1,4-diazepane ring at the R3 position of the pyrimidine core can lead to a dramatic increase in selectivity for CDK9 over CDK2.[2][6]

One exemplary compound from this series is Compound 30k , which exhibits approximately 156-fold selectivity for CDK9 over CDK2.[2][6] This high degree of selectivity is attributed to the unique conformation the 1,4-diazepane ring adopts within the CDK9 binding pocket, which is larger and more hydrophobic compared to that of CDK2.[2][6]

Below is a table summarizing the in vitro efficacy of selected 2,4,5-trisubstituted pyrimidine derivatives, highlighting the impact of the 1,4-diazepane substitution.

CompoundR3 SubstituentCDK9 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/CDK9)GI50 HCT116 (µM)GI50 MCF7 (µM)
30d 4-methylpiperazin-1-yl102020.450.36
30k 1,4-diazepan-1-yl 9 1400 ~156 0.86 0.65
30l 4-acetyl-1,4-diazepan-1-yl100>10000>1003.054.55

Data synthesized from a study by Al-Jubair et al. (2021).[2][6]

The data clearly illustrates that the presence of the unsubstituted 1,4-diazepane ring in compound 30k is critical for achieving high selectivity. Acetylation of the diazepane ring (compound 30l ) significantly reduces its potency against CDK9, suggesting that the hydrogen bond donor capability of the NH group within the diazepane ring is crucial for optimal binding and inhibitory activity.[2][6] While the antiproliferative activity (GI50) of 30k is slightly lower than that of the less selective compound 30d , its vastly superior selectivity profile makes it a more promising candidate for further development to minimize off-target effects.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the synthesis of a representative 1,4-diazepane-containing CDK9 inhibitor and for the in vitro assays used to determine its efficacy.

Synthesis of a Representative 2,4,5-Trisubstituted Pyrimidine with a 1,4-Diazepane Moiety

This protocol describes a general method for the synthesis of compounds like 30k , starting from a suitable pyrimidine core.

Diagram of Synthetic Workflow:

Synthesis_Workflow Start 2,4-dichloro-5-bromopyrimidine Intermediate1 2-chloro-5-bromo-4-(thiazol-5-yl)pyrimidine Start->Intermediate1 Suzuki Coupling Intermediate2 N-(3-(1,4-diazepan-1-yl)phenyl)-5-bromo-4-(thiazol-5-yl)pyrimidin-2-amine Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution FinalProduct Compound 30k Analogue Intermediate2->FinalProduct Final Modification (if any)

Caption: Synthetic scheme for 1,4-diazepane-containing CDK9 inhibitors.

Step-by-Step Protocol:

  • Synthesis of the Pyrimidine Core: The synthesis typically begins with a commercially available di-substituted pyrimidine, such as 2,4-dichloro-5-bromopyrimidine.

  • Suzuki Coupling: A Suzuki coupling reaction is employed to introduce the thiazole moiety at the C4 position of the pyrimidine ring. This is a standard cross-coupling reaction using a palladium catalyst.

  • Nucleophilic Aromatic Substitution: The key step involves the nucleophilic aromatic substitution of the chlorine atom at the C2 position with the desired aniline derivative bearing the 1,4-diazepane group. This reaction is typically carried out in a suitable solvent like 2-methoxyethanol under microwave irradiation to drive the reaction to completion.

  • Purification: The final compound is purified using flash column chromatography to yield the desired product.

For a detailed, specific protocol, refer to the supplementary information of Al-Jubair et al., Eur. J. Med. Chem., 2021.[7]

In Vitro CDK9 Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 value of a test compound against CDK9.

Diagram of Kinase Assay Workflow:

Kinase_Assay_Workflow Setup Prepare Assay Plate (Compound dilutions, Kinase, Substrate) Incubation Incubate at 30°C Setup->Incubation Detection Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for a typical in vitro CDK9 kinase assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35).[8]

    • CDK9/Cyclin T1 Enzyme: Dilute recombinant human CDK9/Cyclin T1 enzyme to the desired concentration in kinase buffer.

    • Substrate and ATP: Prepare a solution containing the kinase substrate and ATP in kinase buffer. The final ATP concentration should be close to its Km for CDK9.

    • Test Compound: Prepare serial dilutions of the 1,4-diazepane derivative in DMSO, and then further dilute in kinase buffer.

  • Assay Procedure:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add the substrate/ATP solution to each well.

    • Initiate the reaction by adding the diluted CDK9/Cyclin T1 enzyme to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]

  • Detection:

    • Stop the reaction and detect the remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo®).

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Cell Viability (MTT) Assay

This protocol is used to assess the antiproliferative activity of the compounds in cancer cell lines.

Diagram of MTT Assay Workflow:

MTT_Assay_Workflow Seeding Seed Cells in 96-well Plate Treatment Add Compound Dilutions Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4h MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate GI50/IC50 Measurement->Analysis

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at an appropriate density and allow them to adhere overnight.[3]

  • Compound Treatment: Prepare serial dilutions of the 1,4-diazepane derivative in cell culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[10][11]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Mechanism of Action: CDK9 Inhibition and Downstream Effects

The inhibition of CDK9 by 1,4-diazepane-containing compounds initiates a cascade of events within the cancer cell, ultimately leading to apoptosis.

Signaling Pathway of CDK9 Inhibition:

CDK9_Pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibition cluster_downstream Downstream Effects PTEFb P-TEFb (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (Ser2) Transcription_Inhibition Inhibition of Transcription Elongation pRNAPII->Transcription_Inhibition Blocked Diazepane_Inhibitor 1,4-Diazepane Derivative (e.g., Compound 30k) Diazepane_Inhibitor->PTEFb Inhibits mRNA_decrease Decreased mRNA of short-lived proteins Transcription_Inhibition->mRNA_decrease Protein_decrease Decreased Mcl-1, MYC mRNA_decrease->Protein_decrease Apoptosis Apoptosis Protein_decrease->Apoptosis CellCycleArrest Cell Cycle Arrest Protein_decrease->CellCycleArrest

Caption: Signaling pathway illustrating the mechanism of action of 1,4-diazepane-derived CDK9 inhibitors.

Inhibition of the P-TEFb complex by a 1,4-diazepane derivative prevents the phosphorylation of RNAPII at Serine 2 of its C-terminal domain.[4][5] This leads to a halt in transcriptional elongation, resulting in a rapid decrease in the mRNA and protein levels of critical survival factors like Mcl-1 and oncogenes like MYC.[5] The depletion of these anti-apoptotic and pro-proliferative proteins triggers programmed cell death (apoptosis) and cell cycle arrest, thereby exerting the anticancer effect.[1][5]

Conclusion and Future Perspectives

Derivatives of this compound have demonstrated significant promise as selective CDK9 inhibitors for cancer therapy. The unique structural features of the 1,4-diazepane ring contribute to enhanced selectivity, a crucial attribute for minimizing off-target toxicities. The comparative data presented herein underscores the potential of this scaffold in the design of next-generation kinase inhibitors.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and on exploring combination therapies to overcome potential resistance mechanisms. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to validate and advance these promising therapeutic agents.

References

  • MTT Assay Protocol. Springer Nature Experiments. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])

  • Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. MDPI. (URL: [Link])

  • The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. PMC - PubMed Central. (URL: [Link])

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. PubMed Central. (URL: [Link])

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. ResearchGate. (URL: [Link])

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. (URL: [Link])

  • Targeting CDK9: A novel biomarker in the treatment of endometrial cancer. Spandidos Publications. (URL: [Link])

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA. (URL: [Link])

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA. (URL: [Link])

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. (URL: [Link])

  • CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism. Frontiers in Oncology. (URL: [Link])

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ResearchGate. (URL: [Link])

  • Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico. PMC - NIH. (URL: [Link])

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. (URL: [Link])

  • CDK9/CyclinT Kinase Assay Kit. BPS Bioscience. (URL: [Link])

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. (URL: [Link])

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. PubMed. (URL: [Link])

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. (URL: [Link])

  • Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. bioRxiv. (URL: [Link])

  • (PDF) Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. ResearchGate. (URL: [Link])

  • Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. OUCI. (URL: [Link])

  • Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Frontiers. (URL: [Link])

  • Design, synthesis and biological evaluation of dual CDK9/PARP inhibitors for the treatment of cancer. PubMed. (URL: [Link])

  • Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. PubMed. (URL: [Link])

  • Synthesis of 4-styrylpyrazoles and Evaluation of their Inhibitory Effects on Cyclin-dependent Kinases. ResearchGate. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 1,4-Diazepane-1-carbaldehyde (CAS No. 29053-62-1), a key building block in pharmaceutical research and medicinal chemistry.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The information herein is synthesized from established safety data and hazardous waste management principles to provide a self-validating system for your laboratory operations.

Hazard Assessment and Characterization

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance that poses a significant risk upon contact.

The primary hazard is its corrosive nature. The GHS classification H314 indicates that this compound "causes severe skin burns and eye damage".[1][2] This classification (Skin Corrosion/Irritation, Category 1B) necessitates stringent handling protocols to prevent irreversible tissue damage.[2] Any researcher handling this compound must operate under the assumption that direct contact will cause immediate and severe injury.

Identifier Value Source
IUPAC Name This compound[2][3]
CAS Number 29053-62-1[1][4]
Molecular Formula C₆H₁₂N₂O[2][4]
GHS Signal Word Danger[1][2]
GHS Hazard Statement H314: Causes severe skin burns and eye damage[1][2]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Given the corrosive nature of this compound, a comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[5]

PPE Category Specification Rationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use.To prevent skin contact that can cause severe chemical burns. Contaminated gloves must be disposed of as hazardous waste.[5]
Eye/Face Protection Tightly fitting safety goggles and a face shield.To provide complete protection against splashes, which can cause severe eye damage.[5][6]
Skin and Body A full-coverage laboratory coat and, if handling large quantities, a chemical-resistant apron or suit.To protect skin from accidental contact and contamination of personal clothing.[5][6]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.To avoid inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[6][7]

Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is the GHS precautionary statement P501: "Dispose of contents/container to hazardous waste disposal".[7] Under no circumstances should this compound or its solutions be discharged into the sewer system.[7][8]

Step 1: Waste Identification and Classification

All materials that have come into contact with this compound must be classified as hazardous waste. This includes:

  • Unused or expired pure reagent.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, paper towels).

  • Spill cleanup materials.[9]

This classification is mandated by its corrosive properties and is the first step in complying with environmental regulations set forth by agencies such as the Environmental Protection Agency (EPA).[10]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Do Not Mix: Do not mix this compound waste with other waste streams unless compatibility is confirmed and permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Incompatibilities: The aldehyde functional group can be oxidized to a carboxylic acid.[1] Therefore, this waste should be segregated from strong oxidizing agents. The secondary amine is nucleophilic and can react with acids and other electrophiles.[1] Segregate from acidic waste streams to prevent potential reactions.

Step 3: Container Selection and Labeling
  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[10] For liquid waste, a high-density polyethylene (HDPE) container is often suitable.

  • Labeling: From the moment the first drop of waste is added, the container must be clearly labeled.[10] The label must include:

    • The words "HAZARDOUS WASTE ".[10]

    • The full chemical name: "This compound ".

    • A list of all constituents by percentage for mixtures.

    • The associated hazards (e.g., "Corrosive").

Step 4: Waste Accumulation and Storage
  • Secure Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[10] This area must be under the control of the laboratory personnel.

  • Closed Containers: The waste container must be kept tightly closed at all times, except when actively adding waste.[10]

  • Secondary Containment: It is best practice to store the waste container within a larger, compatible secondary container to contain any potential leaks.

Step 5: Arranging for Final Disposal

Once the waste container is full or is no longer needed, contact your institution's EHS or Hazardous Waste Management department. They will provide instructions for pickup and transport to a licensed hazardous waste disposal facility, where it will be managed in accordance with all local, state, and federal regulations.

Disposal Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Unused Reagent, Contaminated Items) B Don Mandatory PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B Safety First C Classify as Hazardous Waste (GHS H314 - Corrosive) B->C Hazard Recognition D Segregate Waste (Isolate from Oxidizers & Acids) C->D Prevent Reactions E Select & Label Container ('HAZARDOUS WASTE', Chemical Name) D->E Containerization F Store in Designated Area (Keep Container Closed) E->F Safe Accumulation G Contact EHS for Pickup F->G Request Disposal H Final Disposal by Licensed Facility G->H Regulatory Compliance

Caption: Logical flow for the safe disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate the hazard.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.[9]

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully cover the material to avoid generating dust.[7]

  • Cleanup: Carefully collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.[7][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, per your site-specific emergency plan.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure the well-being of your colleagues, and uphold your responsibility to environmental stewardship.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Colorado Department of Public Health & Environment. (n.d.). Hazardous Waste Identification Guidance Document. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Retrieved from [Link]

  • University of Maryland - Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). Drug Disposal Information. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,4-Diazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comprehensive Guide to Personal Protective Equipment for Handling 1,4-Diazepane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The meticulous handling of chemical reagents is a fundamental principle of laboratory safety and is paramount to achieving reliable and reproducible scientific results. This guide provides essential safety and logistical information for the use of this compound, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our objective is to equip laboratory personnel with the necessary knowledge to mitigate risks, ensuring both personal safety and the integrity of their research.

Hazard Identification and Risk Assessment

This compound is classified as a dangerous substance that causes severe skin burns and eye damage.[1][2] Its chemical structure, which includes an aldehyde functional group, suggests that it may also cause respiratory irritation.[3][4] Therefore, a thorough risk assessment must be conducted before initiating any experimental work with this compound. This assessment should include a careful review of the Safety Data Sheet (SDS) provided by the supplier.

Core Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is the most critical measure to prevent chemical exposure. The following recommendations are based on the known hazards of this compound and general best practices for handling aldehydes.

Eye and Face Protection

Chemical splash goggles are mandatory whenever handling this compound.[3] For procedures with a heightened risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield must be worn in addition to safety goggles.[5][6]

Skin Protection

Gloves: Chemical-resistant gloves are essential.[3] Nitrile gloves are a suitable choice for incidental contact.[5][6] For prolonged or immersive contact, it is advisable to consult the glove manufacturer's compatibility data to ensure adequate protection.[6][7] Always inspect gloves for any signs of degradation or perforation before use.[5][6]

Protective Clothing: A laboratory coat must be worn at all times.[5][8] For tasks with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[5][6] It is also mandatory to wear full-length pants and closed-toe shoes to ensure no skin is exposed.[5][6]

Respiratory Protection

All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[9] If a fume hood is not available or if there is a potential for generating aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[7][8]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE and includes the entire lifecycle of the chemical within the laboratory.

Storage and Handling

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[10] The container should be kept tightly sealed.[8] When handling, avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[9]

Spill Management

In the event of a spill, the following workflow should be initiated to ensure a safe and effective cleanup.

Caption: A workflow diagram for the safe management of a chemical spill.

Waste Disposal

All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[9][11] Follow all institutional, local, and national regulations for hazardous waste disposal.[11] Do not pour this chemical down the drain.[10][11]

Emergency Procedures

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention.[3]

In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[8][10]

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[8][10] Seek immediate medical attention.[8]

If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][12]

By adhering to these safety protocols, researchers can handle this compound with confidence, ensuring a safe laboratory environment for all.

References

  • This compound | CAS 29053-62-1 - Benchchem. (n.d.).
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.).
  • This compound | C6H12N2O | CID 7006656 - PubChem. (n.d.).
  • This compound - ChemBK. (2024-04-09).
  • Aldehydes exposure analysis | RPS. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024-12-19).
  • Personal protective equipment for handling Atropaldehyde - Benchchem. (n.d.).
  • 3 2 1 Material Safety Data Sheet - Actylis Lab Solutions. (2010-06-10).
  • Ethyl 5-oxo-1,4-diazepane-1-carboxylate - AK Scientific, Inc. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane - Benchchem. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.